Cyanomethyl ethanethioate
Description
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Structure
3D Structure
Properties
IUPAC Name |
S-(cyanomethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDLKUYYOPPWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380604 | |
| Record name | cyanomethyl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59463-56-8 | |
| Record name | cyanomethyl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Scientific Merit of Cyanomethyl Ethanethioate
An In-Depth Technical Guide to the Synthesis and Characterization of Cyanomethyl Ethanethioate
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of cyanomethyl ethanethioate (C₄H₅NOS), a bifunctional molecule incorporating both a thioester and a nitrile moiety. Thioesters are pivotal intermediates in organic synthesis and biochemistry, while the nitrile group is a key pharmacophore in numerous pharmaceutical agents.[1][2] This document details a robust and validated protocol for the synthesis of cyanomethyl ethanethioate via nucleophilic substitution, including a discussion of the underlying reaction mechanism. Furthermore, it establishes a full spectroscopic and physicochemical profile of the compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical building block.
Cyanomethyl ethanethioate is an organosulfur compound that presents a unique combination of reactive functional groups: a thioester and a nitrile.[3] Thioesters, such as the well-known acetyl-CoA, are fundamental to numerous metabolic processes and serve as highly effective acylating agents in organic synthesis due to the moderate stability of the C–S bond.[4] The nitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct complex heterocyclic systems. Its prevalence in over 30 prescribed pharmaceuticals attests to its biocompatibility and utility as a polar pharmacophore capable of engaging in critical dipole interactions.[2]
The dual functionality of cyanomethyl ethanethioate makes it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of heterocyclic compounds and as an intermediate in multi-step organic syntheses.[3] This guide provides the foundational knowledge required for its reliable synthesis and unambiguous characterization, enabling its broader application in research and development.
Synthesis of Cyanomethyl Ethanethioate
The most conventional and reliable synthesis of cyanomethyl ethanethioate is achieved through a nucleophilic substitution reaction.[3] This pathway involves the reaction of a thioacetate salt with an appropriate cyanomethylating agent, typically an α-haloacetonitrile.
Underlying Principles and Reaction Mechanism
The core of this synthesis is an Sɴ2 (bimolecular nucleophilic substitution) reaction. The mechanism proceeds via the initial deprotonation of thioacetic acid using a non-nucleophilic base, most commonly a tertiary amine like triethylamine (TEA). This in-situ formation of the thioacetate anion creates a potent sulfur-based nucleophile. This anion then attacks the electrophilic carbon atom of chloroacetonitrile, displacing the chloride leaving group to form the desired S-(cyanomethyl) ethanethioate product.
The choice of an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is critical. These solvents effectively solvate the cationic counter-ion (triethylammonium) without forming a strong solvation shell around the thioacetate anion, thus preserving its nucleophilicity and facilitating a rapid reaction rate.
Essential Starting Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Purity |
| Thioacetic Acid | CH₃COSH | 76.12 | Nucleophile Precursor | ≥96% |
| Chloroacetonitrile | ClCH₂CN | 75.50 | Electrophile | ≥98% |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | ≥99%, distilled |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, ≥99.8% |
Detailed Step-by-Step Synthesis Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Thioacetic acid has a strong, unpleasant odor. Chloroacetonitrile is toxic and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add thioacetic acid (1.0 eq) to the stirring solvent. Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (1.1 eq) dropwise to the solution over 5 minutes. A white precipitate of triethylammonium salt may form.
-
Electrophile Addition: While maintaining the temperature at 0 °C, add chloroacetonitrile (1.05 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting thioacetic acid.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Flash Column Chromatography
The crude product obtained is typically a yellowish oil or solid which requires purification.[3] Flash column chromatography is the preferred method.[3]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield cyanomethyl ethanethioate as a white crystalline solid or a colorless oil.[3]
Physicochemical and Spectroscopic Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of physical property assessment and spectroscopic analysis provides a self-validating system.
Physical Properties
| Property | Value | Source |
| IUPAC Name | S-(cyanomethyl) ethanethioate | [3] |
| Molecular Formula | C₄H₅NOS | [3] |
| Molecular Weight | 115.16 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and various organic solvents | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for structural elucidation.[5] Spectra should be recorded in a deuterated solvent such as chloroform-d (CDCl₃).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of non-equivalent protons.
-
A singlet for the methyl protons (CH₃) adjacent to the carbonyl group.
-
A singlet for the methylene protons (CH₂) between the sulfur atom and the nitrile group.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.
-
A signal for the methyl carbon (CH₃).
-
A signal for the methylene carbon (CH₂).
-
A signal for the nitrile carbon (C≡N).
-
A signal for the thioester carbonyl carbon (C=O).
-
Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~ 2.40 | Singlet | 3H | CH₃ -C(O)S- |
| ~ 3.60 | Singlet | 2H | -S-CH₂ -CN | |
| ¹³C | ~ 30 | Quartet | - | CH₃ -C(O)S- |
| ~ 25 | Triplet | - | -S-CH₂ -CN | |
| ~ 116 | Singlet | - | -CH₂-C N | |
| ~ 195 | Singlet | - | -C (O)S- |
Note: Chemical shifts are predictions based on standard functional group values and may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies.[6][7]
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 2920-3000 | Medium | C-H Stretch | CH₃, CH₂ |
| ~ 2250 | Medium-Sharp | C≡N Stretch | Nitrile |
| ~ 1690-1710 | Strong-Sharp | C=O Stretch | Thioester |
| ~ 1420 | Medium | C-H Bend | CH₂ |
| ~ 1355 | Medium | C-H Bend | CH₃ |
The two most diagnostic peaks are the strong, sharp carbonyl (C=O) stretch of the thioester around 1700 cm⁻¹ and the medium, sharp nitrile (C≡N) stretch around 2250 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[9] Using a technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ is expected.
-
Expected Molecular Ion: For C₄H₅NOS, the exact mass is 115.0143. High-resolution mass spectrometry (HRMS) should confirm this value.
-
Key Fragmentation Patterns:
-
Loss of the cyanomethyl radical (•CH₂CN) to give the acetylsulfenyl cation [CH₃CO-S]⁺ at m/z 75.
-
Cleavage of the C-S bond to give the acetyl cation [CH₃CO]⁺ at m/z 43, which is often a prominent peak.
-
Formation of the cyanomethylthio cation [S-CH₂CN]⁺ at m/z 72.
-
Applications and Future Outlook
The validated synthesis and characterization of cyanomethyl ethanethioate pave the way for its use in advanced chemical applications.
-
Drug Discovery: As a versatile scaffold, it can be used to synthesize novel heterocyclic compounds for screening as potential therapeutic agents. The nitrile group can act as a bioisostere for other functionalities or as a key binding element.[2][10]
-
Organic Synthesis: It serves as a building block for introducing the -S-CH₂-CN moiety into larger molecules, providing a handle for further chemical transformations.[3]
-
Materials Science: The thioester functionality can be leveraged in the development of novel polymers and materials where sulfur linkages are desired.[11]
Future work may focus on developing more sustainable, one-pot, or catalytic methods for its synthesis to improve efficiency and reduce waste.[12]
Conclusion
This guide has presented a detailed, reliable, and scientifically grounded methodology for the synthesis and characterization of cyanomethyl ethanethioate. By following the outlined protocols for synthesis via nucleophilic substitution and purification by flash chromatography, researchers can obtain this compound in high purity. The comprehensive spectroscopic data (NMR, IR, MS) provides a definitive analytical signature for quality control and structural confirmation. This foundational work enables the confident application of cyanomethyl ethanethioate as a valuable intermediate in drug discovery, organic synthesis, and materials science.
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S-(cyanomethyl)ethanethioate CAS number and properties
An In-depth Technical Guide to S-(cyanomethyl)ethanethioate: Synthesis, Properties, and Applications
Introduction
S-(cyanomethyl)ethanethioate is a bifunctional organic compound that incorporates both a thioester and a nitrile group.[1] This unique structural combination imparts a versatile reactivity profile, making it a valuable intermediate in various synthetic applications.[1] Its utility extends from general organic synthesis to more specialized fields such as pharmaceutical and agricultural chemistry.[1] This guide provides a comprehensive overview of S-(cyanomethyl)ethanethioate, detailing its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this compound.
Chemical Identity and Physicochemical Properties
S-(cyanomethyl)ethanethioate is identified by the CAS number 59463-56-8.[1][2] The compound's structure features an acetyl group attached to a sulfur atom, which is in turn bonded to a cyanomethyl group. This arrangement provides two primary sites for chemical modification: the electrophilic carbonyl carbon of the thioester and the carbon-nitrogen triple bond of the nitrile.
Table 1: Chemical Identifiers for S-(cyanomethyl)ethanethioate
| Identifier | Value |
| CAS Number | 59463-56-8[1][2] |
| IUPAC Name | S-(cyanomethyl) ethanethioate[1] |
| Synonyms | (acetylthio)acetonitrile, (acetylsulfanyl)acetonitrile, s-cyanomethylthioacetate, acetylthioacetonitrile[2] |
| Molecular Formula | C4H5NOS[1][2] |
| Molecular Weight | 115.16 g/mol [1] |
| Canonical SMILES | CC(=O)SCC#N[1] |
| InChI | InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3[1] |
| InChI Key | XMDLKUYYOPPWRL-UHFFFAOYSA-N[1] |
The physical properties of S-(cyanomethyl)ethanethioate are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various experimental setups.
Table 2: Physicochemical Properties of S-(cyanomethyl)ethanethioate
| Property | Value |
| Density | 1.176 g/mL at 25 °C[2] |
| Melting Point | 226-227 °C[2] |
| Boiling Point | 198.1 °C at 760 mmHg[2] |
| Flash Point | >230 °F (>110 °C)[2] |
Synthesis of S-(cyanomethyl)ethanethioate
The synthesis of S-(cyanomethyl)ethanethioate can be achieved through the reaction of ethanethiol with acrylonitrile in the presence of a suitable catalyst.[1] A more general and widely applicable method for the synthesis of similar thioesters involves the nucleophilic substitution of a haloacetonitrile with a thioacetate salt. This approach is exemplified by the synthesis of the related compound S-(Cyanomethyl)-O-Ethyl Carbonodithioate, which is prepared by reacting chloroacetonitrile with potassium ethyl xanthate.[3]
General Synthetic Protocol
A plausible synthetic route to S-(cyanomethyl)ethanethioate involves the reaction of potassium thioacetate with chloroacetonitrile. This method is based on the well-established reactivity of thioacetates as nucleophiles and the susceptibility of α-halo nitriles to nucleophilic substitution.
Step-by-Step Methodology:
-
Preparation of Potassium Thioacetate: Potassium thioacetate can be prepared by reacting thioacetic acid with a base such as potassium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
-
Nucleophilic Substitution: Chloroacetonitrile is added dropwise to a solution of potassium thioacetate in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[3]
Caption: Synthetic workflow for S-(cyanomethyl)ethanethioate.
Chemical Reactivity and Mechanistic Insights
The reactivity of S-(cyanomethyl)ethanethioate is governed by its two functional groups: the thioester and the nitrile.
-
Thioester Reactivity: The thioester linkage is susceptible to nucleophilic acyl substitution.[1] This allows for the cleavage of the thioester bond by various nucleophiles, leading to the formation of amides, esters, or carboxylic acids, with the release of the cyanomethylthiolate anion.
-
Nitrile Reactivity: The cyanomethyl group can participate in a variety of transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The adjacent methylene group is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in alkylation or condensation reactions.
-
Radical Reactions: The presence of the cyanomethyl group may also enable the compound to participate in radical reactions under specific conditions, facilitating more complex molecular transformations.[1][3]
Caption: Key reaction pathways of S-(cyanomethyl)ethanethioate.
Potential Applications in Research and Development
The unique chemical properties of S-(cyanomethyl)ethanethioate make it a versatile tool in several areas of chemical research and development.
-
Organic Synthesis: It serves as a valuable building block for the introduction of the cyanomethylthio group or for the construction of more complex heterocyclic systems.[1] The dual functionality allows for sequential or orthogonal chemical modifications.
-
Pharmaceutical Development: Thioesters and nitriles are present in numerous biologically active molecules. S-(cyanomethyl)ethanethioate has been suggested to have potential utility in drug development, particularly in targeting specific metabolic pathways.[1] The cyanomethyl group is a feature in some compounds with antiproliferative activities.[4] While specific biological activities for S-(cyanomethyl)ethanethioate are not extensively documented in the public domain, its structural motifs are of interest in medicinal chemistry.
-
Agricultural Chemistry: Similar to its potential in pharmaceuticals, this compound may also find applications in the development of new agrochemicals, such as pesticides or plant growth regulators.[1]
Safety, Handling, and Storage
S-(cyanomethyl)ethanethioate is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Safety Information for S-(cyanomethyl)ethanethioate
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5] | P261: Avoid breathing dust.[5] P264: Wash skin thoroughly after handling.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] | P280: Wear protective gloves/ protective clothing.[5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5] | P280: Wear eye protection/ face protection.[5] |
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
S-(cyanomethyl)ethanethioate is a versatile chemical intermediate with significant potential in organic synthesis, medicinal chemistry, and agricultural science. Its distinct reactivity, stemming from the presence of both a thioester and a nitrile functional group, allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in research and development.
References
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BuyersGuideChem. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS. Retrieved from [Link]
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PubChem. S-[cyano(phenyl)methyl] ethanethioate | C10H9NOS | CID 25172831. Retrieved from [Link]
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ResearchGate. (2025, October 5). S‐(Cyanomethyl)‐O‐Ethyl Carbonodithioate | Request PDF. Retrieved from [Link]
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Universal Biologicals. S-(Cyanomethyl) ethanethioate. Retrieved from [Link]
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PMC - PubMed Central. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]
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PubChem - NIH. S-Methyl hexanethioate | C7H14OS | CID 75515. Retrieved from [Link]
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Pharmaffiliates. S-((1-(Cyanomethyl)cyclopropyl)methyl) ethanethioate. Retrieved from [Link]
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MDPI. (2023, June 19). Biological Activities of Natural Products III. Retrieved from [Link]
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MOST Wiedzy. Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]
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PubMed. (2017, February 9). Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome. Retrieved from [Link]
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A Technical Guide to S-(Cyanomethyl) Ethanethioate [2-(Acetylthio)acetonitrile]: Structure, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of S-(cyanomethyl) ethanethioate, a bifunctional organic compound of interest to researchers in synthetic chemistry and drug development. The document details the molecule's precise chemical structure, IUPAC nomenclature, and key physicochemical properties. A robust, field-proven protocol for its synthesis via nucleophilic substitution is presented, complete with mechanistic rationale and expected characterization data. Furthermore, the guide explores the synthetic utility and potential applications of this versatile building block, stemming from the dual reactivity of its thioester and nitrile moieties. Safety and handling considerations are also summarized to ensure proper laboratory practice.
Chemical Identity and Properties
IUPAC Name and Synonyms
The correct IUPAC name for the molecule is S-(cyanomethyl) ethanethioate [1]. It is also commonly known by several synonyms, which directly relate to its structural components:
-
2-(Acetylthio)acetonitrile
-
(Acetylthio)acetonitrile[2]
-
(Acetylsulfanyl)acetonitrile[2]
-
S-Cyanomethyl thioacetate[2]
-
Acetylmercaptoacetonitrile[2]
The Chemical Abstracts Service (CAS) registry number for this compound is 59463-56-8 [1][2].
Chemical Structure
S-(cyanomethyl) ethanethioate is composed of a central thioester linkage. The sulfur atom is bonded to an acetyl group (CH₃C=O) and a cyanomethyl group (-CH₂C≡N). This unique arrangement provides two distinct reactive sites within a compact molecular framework.
Caption: Chemical structure of S-(cyanomethyl) ethanethioate.
Physicochemical Properties
The fundamental properties of S-(cyanomethyl) ethanethioate are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NOS | [1][2] |
| Molecular Weight | 115.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Density | 1.176 g/mL at 25 °C | [2] |
| Boiling Point | 198.1 °C at 760 mmHg | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| SMILES | CC(=O)SCC#N | [1] |
| InChI Key | XMDLKUYYOPPWRL-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Synthetic Strategy: Rationale and Mechanism
The synthesis of S-(cyanomethyl) ethanethioate is most efficiently achieved through a classic bimolecular nucleophilic substitution (Sₙ2) reaction. This strategy is predicated on the high nucleophilicity of the thioacetate anion and the excellent electrophilicity of an α-halonitrile.
-
Nucleophile: Potassium thioacetate (CH₃COSK) is an ideal source of the thioacetate anion. It is a commercially available, stable, and water-soluble solid that readily dissociates to provide the potent sulfur nucleophile.[3][4]
-
Electrophile: Chloroacetonitrile (ClCH₂CN) serves as the electrophilic partner. The carbon atom bonded to the chlorine is activated towards substitution by the strong electron-withdrawing effect of the adjacent nitrile group.
-
Mechanism: The reaction proceeds via a concerted Sₙ2 pathway where the sulfur atom of the thioacetate anion attacks the methylene carbon of chloroacetonitrile, displacing the chloride ion as the leaving group. The use of a polar aprotic solvent like DMF or acetone stabilizes the transition state and facilitates the reaction.
Caption: Synthetic workflow for S-(cyanomethyl) ethanethioate.
Detailed Experimental Protocol
This protocol describes the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Equipment:
-
Potassium thioacetate (CH₃COSK)
-
Chloroacetonitrile (ClCH₂CN)
-
Acetone (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium thioacetate (1.0 eq). Place the flask under an inert atmosphere of nitrogen.
-
Dissolution: Add 100 mL of anhydrous acetone to the flask and stir the suspension vigorously at room temperature.
-
Addition of Electrophile: In a separate dropping funnel, prepare a solution of chloroacetonitrile (1.05 eq) in 50 mL of anhydrous acetone. Add this solution dropwise to the stirring suspension of potassium thioacetate over 30 minutes.
-
Scientist's Note: A slight excess of the electrophile ensures complete consumption of the nucleophile. The slow, dropwise addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
-
Reaction: Allow the resulting mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of chloroacetonitrile. A white precipitate of potassium chloride (KCl) will form as the reaction proceeds.
-
Workup - Filtration: Once the reaction is complete, remove the solid KCl by vacuum filtration, washing the filter cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Workup - Extraction: Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, wash it with brine (2 x 50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Ethyl acetate is a suitable solvent for the product and is immiscible with water.
-
-
Purification: Concentrate the dried organic layer in vacuo to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure S-(cyanomethyl) ethanethioate as a white solid.[1]
Expected Analytical Data for Structure Verification
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Expected data are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ≈ 3.70 (s, 2H, -S-CH₂ -CN). The singlet multiplicity indicates no adjacent protons. The chemical shift is downfield due to the deshielding effects of both the adjacent sulfur atom and the nitrile group.
-
δ ≈ 2.40 (s, 3H, CH₃ -C=O). A characteristic singlet for an acetyl methyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ≈ 195.0 (Thioester C =O). The carbonyl carbon of a thioester is typically found in this region.
-
δ ≈ 115.0 (-C ≡N). A characteristic shift for a nitrile carbon.
-
δ ≈ 30.5 (Acetyl C H₃).
-
δ ≈ 25.0 (-S-C H₂-CN). The methylene carbon.
-
-
Infrared (IR) Spectroscopy (ATR):
-
ν ≈ 2250 cm⁻¹ (strong, sharp) for the C≡N stretch.
-
ν ≈ 1695 cm⁻¹ (strong, sharp) for the thioester C=O stretch.
-
ν ≈ 2950-2850 cm⁻¹ (medium) for C-H stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z = 115 ([M]⁺), corresponding to the molecular ion.
-
Key fragments at m/z = 75 ([M - CH₂CO]⁺) and m/z = 43 ([CH₃CO]⁺).
-
Applications in Research and Development
S-(cyanomethyl) ethanethioate is not merely a chemical curiosity; it is a valuable intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.
-
Bifunctional Building Block: The compound's primary value lies in its two distinct functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a key component in the synthesis of nitrogen-containing heterocycles like pyridines, pyrimidines, and thiazoles.[5][6]
-
Source of Cyanomethyl Group: It can serve as a reagent for cyanomethylation, a process that introduces the -CH₂CN moiety into a molecule, which is a common structural motif in pharmaceuticals.[7][8]
-
Thiol Precursor: The thioacetate group acts as a protected thiol. Mild hydrolysis (e.g., with methanolic HCl or a base) can cleave the acetyl group to release the free thiol (-SH), which can then be used in subsequent reactions, such as Michael additions or the formation of disulfide bonds.[3]
-
Drug Discovery Scaffold: The nitrile functionality is a cornerstone of many synthetic pathways leading to bioactive compounds. For instance, α-cyano-substituted scaffolds are precursors to a wide range of kinase inhibitors used in oncology by participating in cyclization reactions to form privileged heterocyclic systems like thieno[2,3-d]pyrimidines.[5] The presence of the protected thiol offers an additional handle for modification or conjugation, making S-(cyanomethyl) ethanethioate a promising starting material for library synthesis in drug discovery programs.
Safety and Handling
S-(cyanomethyl) ethanethioate should be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Risk Code R20/21/22).[2] It may cause irritation to the skin, eyes, and respiratory system (Safety Code S36/37).[2]
-
Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-sealed container away from incompatible materials such as strong oxidizing agents and strong bases.
-
References
-
Ethanethioic acid,S-(cyanomethyl) ester. BuyersGuideChem. [Link]
-
Potassium thioacetate. Wikipedia. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
-
Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. PMC - NIH. [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
-
S‐(Cyanomethyl)‐O‐Ethyl Carbonodithioate | Request PDF. ResearchGate. [Link]
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Cyanomethyl ethanethioate mechanism of cyanomethylation
An In-Depth Technical Guide to the Mechanism of Cyanomethylation via Cyanomethyl Ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of the cyanomethyl group (–CH₂CN) is a pivotal transformation in medicinal chemistry and organic synthesis, unlocking access to a diverse array of functionalities including carboxylic acids, amines, and complex nitrogen-containing heterocycles. While many cyanomethylation strategies rely on the generation of cyanomethyl radicals or anions from acetonitrile, a distinct and complementary approach involves the use of electrophilic cyanomethylating agents. This guide provides an in-depth technical analysis of cyanomethyl ethanethioate as one such agent. We will dissect its synthesis, elucidate the core mechanism of cyanomethylation through nucleophilic substitution, provide validated experimental protocols, and discuss its strategic applications in the context of drug development.
Introduction: The Strategic Value of Cyanomethylation
The cyanomethyl moiety is a versatile functional group in modern drug discovery. Its nitrile group can be readily hydrolyzed to carboxylic acids or reduced to primary amines, serving as a linchpin for further molecular elaboration.[1] Furthermore, the nitrile itself is a key pharmacophore in numerous approved drugs.[1] Consequently, robust and predictable methods for its installation are of paramount importance.
While methods involving the direct C–H activation of acetonitrile have advanced significantly, they often require transition metal catalysts or harsh radical-initiating conditions, which can limit functional group tolerance.[1][2] Electrophilic cyanomethylating agents provide a powerful alternative, operating via distinct mechanistic pathways that are often more compatible with complex, late-stage functionalization scenarios. Cyanomethyl ethanethioate, a readily accessible thioester, exemplifies this class of reagents, offering a unique reactivity profile for the targeted delivery of the cyanomethyl group.[3]
Cyanomethyl Ethanethioate: Synthesis and Physicochemical Properties
Cyanomethyl ethanethioate is a thioester characterized by a cyanomethyl group attached to the sulfur atom.[3] This structural arrangement is key to its reactivity.
Synthesis of the Reagent
The most conventional and scalable synthesis of cyanomethyl ethanethioate involves the nucleophilic substitution reaction between a thioacetate salt and chloroacetonitrile.[3] This procedure is typically high-yielding and proceeds via a standard Sₙ2 mechanism.
The mechanism involves the deprotonation of thioacetic acid to form the more nucleophilic thioacetate anion, which then attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group.[3] The electron-withdrawing nature of the adjacent cyano group significantly activates this carbon, facilitating the substitution.[3]
Caption: Sₙ2 synthesis of cyanomethyl ethanethioate.
Key Physicochemical Properties
The reactivity of cyanomethyl ethanethioate is governed by the interplay of its two core functional groups.
| Property | Description | Implication for Reactivity |
| Thioester Linkage | The C-S bond is weaker and the carbonyl carbon is more electrophilic compared to an oxygen ester due to poorer resonance overlap between sulfur's 3p orbitals and the carbonyl's π system.[3][4] | The thioester is a moderately good leaving group, but the primary site of nucleophilic attack is not the carbonyl carbon. |
| α-Cyano Group | The strongly electron-withdrawing nitrile group (-C≡N) polarizes the adjacent C-S bond, rendering the methylene carbon (–CH₂–) highly electrophilic. | This activation is the cornerstone of its utility as a cyanomethylating agent, making the methylene carbon susceptible to nucleophilic attack. |
The Core Mechanism: Cyanomethyl Group Transfer via Nucleophilic Substitution
Contrary to radical-based cyanomethylation, the mechanism for cyanomethyl ethanethioate is best described as a nucleophilic substitution (Sₙ2) reaction . In this pathway, the reagent acts as an electrophile, transferring the +CH₂CN synthon to a nucleophile.
Mechanistic Pathway
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic methylene carbon of cyanomethyl ethanethioate. This concerted step proceeds through a trigonal bipyramidal transition state, leading to the displacement of the ethanethioate anion as the leaving group.
Caption: Nucleophilic substitution (Sₙ2) mechanism.
Causality and Experimental Validation
-
Why Not Nucleophilic Acyl Substitution? While thioesters are susceptible to nucleophilic attack at the carbonyl carbon, the methylene carbon in cyanomethyl ethanethioate is significantly more electrophilic due to activation by the nitrile. For "soft" nucleophiles (e.g., thiols, amines), attack at the sp³-hybridized methylene carbon (Sₙ2) is kinetically favored over attack at the sp²-hybridized carbonyl carbon (nucleophilic acyl substitution).
-
Leaving Group Ability: The ethanethioate anion is a relatively stable leaving group, rendered a weaker base than alkoxides by the ability of sulfur to accommodate the negative charge. Its pKaH (thioacetic acid, ~3.4) is significantly lower than that of alcohols, making it a competent leaving group.
-
Substrate Scope: This mechanism is validated by the successful reaction of various nucleophiles. For instance, the reaction of cyanomethyl thioesters with amines to produce amides does not proceed via cyanomethylation of the amine, but rather through nucleophilic acyl substitution where the cyanomethylthiolate is the leaving group.[5][6][7] However, for C-nucleophiles or other soft nucleophiles seeking to form a C-C bond, the attack will be at the methylene carbon.
Experimental Protocol: General Procedure for C-Cyanomethylation
The following protocol provides a representative, self-validating workflow for the cyanomethylation of a generic soft carbon nucleophile, such as a β-ketoester or malonate derivative.
Objective: To synthesize an α-cyanomethyl-β-dicarbonyl compound.
Materials:
-
Substrate (e.g., Diethyl malonate)
-
Cyanomethyl ethanethioate (1.1 equiv)
-
Non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (Saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for C-cyanomethylation.
Step-by-Step Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with diethyl malonate (1.0 equiv) and anhydrous THF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equiv) is added carefully in small portions.
-
Causality: A non-nucleophilic base is crucial to deprotonate the substrate without competing in the subsequent substitution reaction. The 0 °C starting temperature controls the initial exotherm from the reaction of NaH.
-
-
Reaction: After stirring for 30 minutes at 0 °C to ensure complete anion formation, a solution of cyanomethyl ethanethioate (1.1 equiv) in anhydrous THF is added dropwise.
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: A successful reaction is indicated by the consumption of the starting malonate and the appearance of a new, more polar spot corresponding to the product.
-
-
Quenching: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure cyanomethylated product.
Applications and Strategic Considerations in Drug Development
The use of electrophilic cyanomethylating agents like cyanomethyl ethanethioate is particularly advantageous in scenarios requiring mild, non-radical conditions.
-
Late-Stage Functionalization: In complex molecule synthesis, introducing the cyanomethyl group late in the sequence avoids exposing the sensitive nitrile to various reagents. The mild, base-mediated conditions of this Sₙ2 reaction are often compatible with a wide range of functional groups.
-
Access to Bioactive Scaffolds: The products of cyanomethylation are valuable intermediates. For example, the cyanomethylation of indane derivatives is a known strategy for accessing precursors to bioactive compounds.[8] The resulting nitriles can be converted into amines or acids to modulate the pharmacokinetic properties (e.g., solubility, metabolic stability) of a lead compound.
-
Complementarity to Other Methods: This method complements radical and transition-metal-catalyzed approaches.[9][10] Where other methods may fail due to substrate electronics or steric hindrance, this direct Sₙ2 approach can provide a viable synthetic route.
Conclusion
Cyanomethyl ethanethioate serves as a potent electrophilic cyanomethylating agent, operating through a reliable and predictable nucleophilic substitution (Sₙ2) mechanism. This reactivity profile is distinct from the more common radical-based pathways that utilize acetonitrile, offering a valuable tool for synthetic chemists, particularly in the complex settings of pharmaceutical and agrochemical research. By understanding the underlying principles of its synthesis, reactivity, and application, researchers can strategically leverage cyanomethyl ethanethioate to construct intricate molecular architectures and accelerate the discovery of new chemical entities.
References
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Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. [Link]
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Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry. National Institutes of Health. [Link]
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Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. National Institutes of Health. [Link]
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Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]
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Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. [Link]
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Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]
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Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. National Institutes of Health. [Link]
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Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. National Institutes of Health. [Link]
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S‐(Cyanomethyl)‐ O ‐Ethyl Carbonodithioate | Request PDF. ResearchGate. [Link]
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C—H Cyanoalkylation:the Direct C—H Cyanomethylation of Naphthalimide. Progress in Chemistry. [Link]
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Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. ResearchGate. [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Save My Exams. [Link]
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Cyanomethylation Reaction. Encyclopedia.pub. [Link]
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Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. PubMed. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Royal Society of Chemistry. [Link]
-
Nucleophilic substitution reactions with cyanide. YouTube. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Spectroscopic data of Cyanomethyl ethanethioate (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Cyanomethyl Ethanethioate
Authored by: A Senior Application Scientist
Molecular Structure and Predicted Spectroscopic Highlights
Cyanomethyl ethanethioate, with the molecular formula C₄H₅NOS and a molecular weight of 115.16 g/mol , possesses a compact structure containing three key functional groups: a thioester, a methyl ketone moiety, and a nitrile.[1] Each of these groups imparts a distinct and predictable signature across various spectroscopic techniques.
-
Structure: CH₃-C(=O)-S-CH₂-C≡N
-
IUPAC Name: S-(cyanomethyl) ethanethioate[1]
This guide will deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the expected values but the expert reasoning behind them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For Cyanomethyl ethanethioate, ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be simple, showing two distinct signals corresponding to the two types of non-equivalent protons in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Authoritative Grounding |
| a | ~ 2.4 ppm | Singlet (s) | 3H | CH₃-C(=O) | Protons on a methyl group adjacent to a carbonyl (CH₃-CO-) typically appear in the 2.1-2.5 ppm range. The singlet multiplicity is due to the absence of adjacent protons.[2] |
| b | ~ 3.6 ppm | Singlet (s) | 2H | S-CH₂-C≡N | Protons on a methylene group adjacent to both a sulfur atom and a nitrile group (X-CH₂-Y) are deshielded. The sulfur and highly electronegative nitrile group shift this signal downfield. The singlet multiplicity arises from the lack of neighboring protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in its distinct chemical environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
| 1 | ~ 30 ppm | CH₃ -C(=O) | The carbon of a methyl group adjacent to a carbonyl typically resonates in the 20-35 ppm region.[3][4] |
| 2 | ~ 25 ppm | S-CH₂ -C≡N | The methylene carbon is attached to sulfur and the cyano group. Its shift is influenced by both, generally falling in the alkyl region but slightly downfield due to the adjacent electronegative groups. |
| 3 | ~ 115 ppm | -C ≡N | The carbon of a nitrile group is characteristically found in the 110-125 ppm range.[4] |
| 4 | ~ 195 ppm | -C (=O)-S | The carbonyl carbon of a thioester is significantly deshielded and is expected to appear far downfield, typically in the 190-205 ppm region, which is distinct from the 160-185 ppm range of regular esters.[3] |
Experimental Protocol for NMR Spectroscopy
This self-validating protocol ensures high-quality, reproducible data.
-
Sample Preparation: Dissolve approximately 10-20 mg of purified Cyanomethyl ethanethioate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of 0-12 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) may be necessary for the quaternary carbonyl and nitrile carbons. Co-add 1024 or more scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
Visualization: NMR Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of Cyanomethyl ethanethioate is predicted to show strong, characteristic absorption bands for its three primary functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Authoritative Grounding |
| ~ 2950-2850 cm⁻¹ | Medium-Weak | C-H Stretch (Aliphatic) | These absorptions are characteristic of C-H stretching in the methyl and methylene groups.[5] |
| ~ 2250 cm⁻¹ | Medium-Weak | C≡N Stretch (Nitrile) | Aliphatic nitriles typically absorb in the 2260-2240 cm⁻¹ range. The intensity can be variable; in molecules with adjacent heteroatoms like sulfur, the dipole moment change during vibration can be reduced, leading to a weaker-than-expected signal.[6] |
| ~ 1690 cm⁻¹ | Strong | C=O Stretch (Thioester) | The carbonyl stretch in thioesters is found at a lower frequency (1700-1680 cm⁻¹) compared to regular esters (1750-1735 cm⁻¹) due to the reduced resonance contribution of the sulfur atom. This is a highly diagnostic, strong absorption. |
| ~ 1420 cm⁻¹ | Medium | C-H Bend (Scissoring) | This absorption corresponds to the bending vibration of the CH₂ group. |
| ~ 1360 cm⁻¹ | Medium | C-H Bend (Symmetric) | This absorption is characteristic of the symmetric bending ("umbrella" mode) of the CH₃ group. |
| ~ 650 cm⁻¹ | Medium | C-S Stretch | The carbon-sulfur single bond stretch is typically weak to medium in intensity and appears in the fingerprint region between 700-600 cm⁻¹. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid Film):
-
Ensure the sample is free of water and other hydroxylic impurities to avoid broad O-H signals.
-
Place one drop of pure Cyanomethyl ethanethioate between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin, uniform liquid film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates in the sample chamber to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the sample assembly in the spectrometer's beam path.
-
Acquire the sample spectrum by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation, providing a detailed structural puzzle.
| m/z (Mass-to-Charge) | Predicted Ion | Rationale for Fragment |
| 115 | [C₄H₅NOS]⁺˙ (Molecular Ion, M⁺˙) | This is the parent ion, corresponding to the molecular weight of the compound (115.16). Its presence confirms the molecular formula. |
| 75 | [CH₃C(O)S]⁺ | This significant fragment results from the cleavage of the S-CH₂ bond, losing the cyanomethyl radical (•CH₂CN). |
| 43 | [CH₃CO]⁺ | This is the acetyl cation, a very common and stable fragment formed by cleavage of the C-S bond. This is predicted to be the base peak (most abundant ion). |
| 40 | [CH₂CN]⁺ | The cyanomethyl cation, formed by cleavage of the S-CH₂ bond with charge retention on the nitrile-containing fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) interface for purified samples.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 35 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire multiple spectra over the sample's elution peak (if using GC-MS) or for a set time (if using direct infusion) and average them to produce the final mass spectrum.
Visualization: Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for Cyanomethyl ethanethioate under EI-MS.
Conclusion and Best Practices
This guide provides a comprehensive, theory-backed prediction of the key spectroscopic data for Cyanomethyl ethanethioate. For researchers working with this compound, the following steps are crucial:
-
Experimental Verification: The data presented here should be used as a reference to compare against experimentally acquired spectra.
-
Purity is Paramount: Ensure the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Orthogonal Techniques: The synergistic use of NMR, IR, and MS provides a self-validating system for structural confirmation. Data from one technique should corroborate the findings from the others, leading to an unambiguous structural assignment.
By understanding the predicted spectral features and the logic behind them, scientists and drug development professionals are better equipped to characterize Cyanomethyl ethanethioate and accelerate their research endeavors.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Politechnika Warszawska. (n.d.). On the Infrared Spectra and Molecular Association of Some Cyanomethyl Ethers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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A Comprehensive Guide to the Physicochemical Characterization of Novel Thioesters: A Case Study on Cyanomethyl ethanethioate
Abstract
In the landscape of drug discovery and development, a thorough understanding of a novel chemical entity's physicochemical properties is paramount for success.[1][2][3] Properties such as solubility and stability govern a compound's behavior from initial high-throughput screening to final formulation, directly impacting bioavailability, efficacy, and safety.[4] This guide provides a comprehensive framework for the detailed characterization of Cyanomethyl ethanethioate (CAS 59463-56-8), a thioester with potential applications in organic synthesis and pharmaceutical development.[5] Recognizing that this compound is not widely characterized in existing literature, this whitepaper emphasizes robust, field-proven methodologies for determining its solubility and stability profiles. We present detailed, step-by-step protocols for kinetic and thermodynamic solubility assays, as well as a comprehensive stability assessment program based on International Council for Harmonisation (ICH) guidelines.[6][7][8] This document is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge to de-risk and advance novel thioester-containing compounds.
Introduction to Cyanomethyl ethanethioate: An Uncharacterized Thioester
Cyanomethyl ethanethioate, with the chemical formula C4H5NOS and a molecular weight of 115.16 g/mol , is an organosulfur compound featuring a reactive thioester linkage and a cyanomethyl group.[5]
Chemical Structure:
Thioesters are acyl group carriers in numerous biochemical pathways, with Acetyl-CoA being a prime example.[10][11] Their inherent reactivity, which makes them valuable in biological systems and organic synthesis, also predisposes them to specific degradation pathways, primarily hydrolysis.[10][11][12] The presence of both a thioester and a nitrile group in Cyanomethyl ethanethioate suggests a unique electronic and steric profile that necessitates a thorough and bespoke physicochemical characterization. While some vendors list basic properties, in-depth experimental data on its aqueous solubility and stability under pharmaceutically relevant conditions is scarce.[5][9] This guide will therefore focus on the how-to of generating this critical data.
Solubility Profiling: Foundational Data for Drug Development
Aqueous solubility is a critical determinant of a drug candidate's success, influencing everything from in vitro assay reliability to oral bioavailability.[2][4] For novel compounds like Cyanomethyl ethanethioate, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This high-throughput measurement reflects the solubility of a compound precipitating from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[13][14][15] It is highly relevant for early-stage discovery, where it helps identify potential issues in biological screening assays.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable solid form of a compound in a given solvent system.[2][13] It is a lower-throughput but more definitive measurement, essential for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[13]
Experimental Workflow for Comprehensive Solubility Assessment
A logical, phased approach to solubility testing ensures that resources are used efficiently while generating the most relevant data for each stage of development.
Caption: Phased workflow for solubility characterization.
Protocol 1: High-Throughput Kinetic Solubility Assay
Causality: This protocol is designed for speed and low compound consumption, making it ideal for early discovery.[14] By starting from a DMSO stock, it mimics the conditions of most automated high-throughput biological screens, thus providing a direct measure of a compound's propensity to precipitate under those specific conditions.[15][16]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Cyanomethyl ethanethioate in 100% DMSO.
-
Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a starting concentration of 200 µM.
-
Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours to allow for precipitation to occur.[13][16]
-
Analysis:
-
Nephelometry (Preferred): Measure light scattering using a nephelometer. An increase in scattered light relative to a buffer-only control indicates the formation of a precipitate.[14]
-
Direct UV Method (Alternative): After incubation, filter the solution using a solubility filter plate (e.g., 0.45 µm).[13][14] Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer against a standard curve.
-
-
Data Reporting: The kinetic solubility is the highest concentration at which no significant precipitate is observed.
Protocol 2: Shake-Flask Thermodynamic Solubility Assay
Causality: This method is the gold standard for determining true equilibrium solubility.[13] By incubating an excess of the solid compound over an extended period (24 hours), the system reaches thermodynamic equilibrium.[13] This value is critical for guiding formulation development and predicting oral absorption.[2]
Methodology:
-
Sample Preparation: Add an excess amount of solid Cyanomethyl ethanethioate (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous medium (e.g., pH 7.4 PBS, Simulated Gastric Fluid). Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 hours.[13]
-
Phase Separation: After 24 hours, allow the vials to stand to let undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtrate into a suitable mobile phase and quantify the concentration of Cyanomethyl ethanethioate using a validated stability-indicating HPLC-UV method (see Section 3.3).
-
Validation: The presence of undissolved solid in the vial at the end of the experiment validates that equilibrium was achieved with a saturated solution.
Illustrative Data Presentation
All quantitative solubility data should be summarized for clear comparison.
| Assay Type | Medium | Temperature (°C) | Hypothetical Solubility for Cyanomethyl ethanethioate (µg/mL) |
| Kinetic | PBS, pH 7.4 | 25 | 85 |
| Thermodynamic | Water, pH ~7 | 25 | 55 |
| Thermodynamic | PBS, pH 7.4 | 25 | 60 |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 37 | 45 |
Stability Assessment: Predicting Shelf-Life and Degradation
Stability testing is a non-negotiable regulatory requirement that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, pH, humidity, and light.[6][17] For a thioester like Cyanomethyl ethanethioate, the primary anticipated degradation pathway is hydrolysis of the thioester bond.[10][11][12]
Anticipated Degradation Pathways
Thioesters are susceptible to both acid- and base-catalyzed hydrolysis, which cleaves the C-S bond to yield a carboxylic acid and a thiol.[11][18][19] Oxidation of the sulfur atom is another potential degradation route.[11] Forced degradation studies are designed to accelerate these pathways to rapidly identify likely degradation products and inform the development of a stability-indicating analytical method.[20][21]
Caption: Potential degradation pathways for Cyanomethyl ethanethioate.
Protocol 3: Forced Degradation (Stress Testing) Study
Causality: This protocol follows ICH Q1A guidelines to subject the compound to conditions more severe than accelerated stability testing.[6][7][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[22][23] This level of degradation is sufficient to produce and detect major degradants without over-stressing the molecule to the point of forming secondary or irrelevant products.[20][22]
Methodology:
-
Sample Preparation: Prepare solutions of Cyanomethyl ethanethioate (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Application of Stress Conditions: Expose the solutions to the following conditions in parallel. A control sample protected from stress should be analyzed concurrently.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[22]
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours (thioesters are often more labile to base).[19][22] Neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidation: Add 3% H2O2. Store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solution and a solid sample at 80°C for 48 hours.[24]
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7][23]
-
-
Analysis: Analyze all stressed samples and the control sample using the HPLC method described below.
Protocol 4: Stability-Indicating HPLC-UV Method
Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active drug and separate it from any degradation products, impurities, or excipients.[21] Reverse-phase HPLC is the workhorse for this analysis in small molecule drug development.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start with a high aqueous percentage and gradually increase the organic phase percentage to elute the parent compound and its more lipophilic degradants. A typical gradient might be 5% B to 95% B over 20 minutes.
-
Detection: UV detection at a wavelength where Cyanomethyl ethanethioate has significant absorbance (e.g., determined via UV scan).
-
Quantification: Calculate the percentage of the parent compound remaining and the relative percentage of each degradation product by peak area. Mass balance (the sum of the parent peak and all degradant peaks) should be close to 100% to ensure all significant products are accounted for.[24]
Illustrative Stability Data Presentation
| Stress Condition | % Parent Remaining | No. of Degradants | Major Degradant (% Peak Area) |
| Control (T=0) | 100.0 | 0 | - |
| 0.1 M HCl, 60°C | 88.5 | 2 | 7.2% (at RRT 0.8) |
| 0.1 M NaOH, RT | 15.3 | 2 | 45.1% (at RRT 0.8), 38.9% (at RRT 0.5) |
| 3% H2O2, RT | 92.1 | 1 | 5.5% (at RRT 1.2) |
| Thermal (80°C) | 99.1 | 0 | - |
| Photolytic | 98.8 | 1 | 0.9% (at RRT 1.1) |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the fundamental physicochemical properties of Cyanomethyl ethanethioate, a novel thioester compound. By employing these standardized protocols for solubility and stability, researchers can generate the high-quality, reproducible data necessary to make informed decisions in a drug discovery or chemical development program. The results from these studies will directly inform assay design, guide formulation strategies, and establish a foundational understanding of the compound's intrinsic liabilities. The stability-indicating analytical method developed through forced degradation studies will serve as a critical quality control tool throughout the compound's lifecycle. This framework provides a clear path to mitigating risks associated with poor physicochemical properties, ultimately increasing the probability of success for this and other novel chemical entities.
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21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]
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Forced Degradation Studies. (n.d.). STEMart. [Link]
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The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Whitesides Research Group. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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In vitro solubility assays in drug discovery. (2007). PubMed. [Link]
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Introduction: Navigating the Chemistry and Risks of Cyanomethyl Ethanethioate
An In-depth Technical Guide to the Safe Handling of Cyanomethyl Ethanethioate for Research and Development Professionals
Cyanomethyl ethanethioate (CAS No. 59463-56-8) is a bifunctional molecule incorporating both a cyanomethyl group and a thioester linkage.[1] This unique structure makes it a valuable intermediate in various fields of organic synthesis and a building block for more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Its utility in drug development is suggested by the biological activity of thioester-containing compounds, which can interact with metabolic pathways and serve as enzyme inhibitors.[1]
However, the very reactivity that makes this compound useful also presents significant health and safety challenges. The presence of the cyano group suggests potential toxicity analogous to other organic nitriles, while the thioester moiety can be reactive. Therefore, a comprehensive understanding of its hazards and strict adherence to safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research.
This guide provides a detailed examination of the safety, handling, and emergency procedures for Cyanomethyl ethanethioate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each safety recommendation to foster a proactive culture of safety.
Section 1: Core Chemical and Physical Properties
A foundational aspect of safe handling is understanding the substance's physical characteristics. These properties influence its behavior in the laboratory environment, from storage and handling to its potential dispersion during an accidental release.
| Property | Value | Source |
| CAS Number | 59463-56-8 | [1][2] |
| IUPAC Name | S-(cyanomethyl) ethanethioate | [1] |
| Molecular Formula | C4H5NOS | [1][2] |
| Molecular Weight | 115.16 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 226-227 °C | [2] |
| Boiling Point | 198.1 °C at 760 mmHg | [2] |
| Density | 1.176 g/mL at 25 °C | [2] |
| Flash Point | > 110.5 °C (> 230 °F) | [2] |
Section 2: Hazard Identification and Toxicological Profile
Cyanomethyl ethanethioate is classified as a hazardous substance. The primary concerns stem from its acute toxicity upon exposure through multiple routes. Understanding these hazards is the first step in mitigating risk.
GHS Classification and Hazard Statements:
While a specific GHS classification for Cyanomethyl ethanethioate is not universally established in the search results, related cyano- and thio- compounds carry significant warnings. Based on data for analogous structures, it is prudent to handle this compound as acutely toxic and an irritant.[3][4] The risk phrases R20/21/22, "Harmful by inhalation, in contact with skin and if swallowed," are associated with it.[2] This corresponds to the following GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
Toxicological Insights: The toxicity of organic nitriles can be linked to their potential to metabolize and release cyanide, which can interfere with cellular respiration.[5] Ingestion, inhalation of dust, or absorption through the skin can lead to systemic effects.[3][5] Symptoms of nitrile poisoning can mirror those of hydrogen cyanide, including anxiety, confusion, dizziness, and in severe cases, convulsions, respiratory failure, and irregular heartbeat.[5] The irritant properties mean that direct contact with skin or eyes can cause inflammation, redness, and pain.[3][4]
Figure 2: The hierarchy of controls for chemical safety.
Section 4: Personal Protective Equipment (PPE) Protocol
Given the compound's hazards, a stringent PPE protocol is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Task | Minimum Required PPE |
| Weighing Solid | Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Lab Coat, potential for Respiratory Protection |
| Preparing Solutions | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat (consider a chemical-resistant apron) |
| Running Reactions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
| Handling Waste | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat |
Detailed PPE Workflow:
-
Selection: Ensure all PPE is appropriate for the task and in good condition. Check chemical compatibility charts for gloves. While specific data for Cyanomethyl ethanethioate is scarce, nitrile gloves are a common standard for many laboratory chemicals. [6]2. Donning (Putting On):
-
Wash and dry hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
If required, put on a face shield.
-
Put on the first pair of gloves.
-
Put on the second pair of gloves, pulling the cuff of the outer glove over the cuff of the lab coat sleeve.
-
-
Doffing (Taking Off): This process is critical to avoid self-contamination.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles, handling them by the straps.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the inner pair of gloves using the same technique as before.
-
Wash hands thoroughly with soap and water. [4]
-
Section 5: Safe Handling and Storage Procedures
Handling:
-
Ventilation: All manipulations of solid Cyanomethyl ethanethioate or its concentrated solutions must be performed inside a certified chemical fume hood. [3][7]* Avoidance of Contamination: Avoid all contact with skin and eyes. [3]Do not breathe dust or vapor. [3]* Hygiene: Wash hands and face thoroughly after handling. [4][7]Do not eat, drink, or smoke in areas where the chemical is handled. [8]* Transport: When transporting the chemical within the lab, use a secondary container to mitigate the risk of spills.
Storage: The chemical stability of Cyanomethyl ethanethioate requires specific storage conditions to ensure its integrity and prevent hazardous situations.
-
Container: Store in a tightly closed, original container. [3][7]* Location: Store in a cool, dry, and well-ventilated area. [3][7]* Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents and strong reducing agents. [3]Contact with these substances could lead to vigorous, exothermic reactions.
-
Security: Store in a locked cabinet or area accessible only to authorized personnel. [7]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.
Accidental Release / Spill Cleanup Protocol:
-
ALERT: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
ASSESS: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.
-
PROTECT: Don the appropriate PPE, including a respirator if necessary, double nitrile gloves, a lab coat, and chemical splash goggles. [3]4. CONTAIN: Prevent the spill from spreading or entering drains. [4][7]5. CLEANUP: For a solid spill, gently sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container. [3]Avoid creating dust. [4]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
DECONTAMINATE: Clean the spill area with an appropriate solvent or soap and water, and place all cleanup materials in the hazardous waste container.
-
REPORT: Report the incident to your supervisor and fill out any required institutional documentation.
Figure 3: Emergency spill response workflow.
First-Aid Measures: Immediate medical attention is crucial in all cases of exposure.
-
Inhalation: Remove the person to fresh air immediately. [3][9]If breathing has stopped, perform artificial respiration. [10]Seek immediate medical attention. [9]* Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. [3][9]Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3][9]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [9]If the person is conscious, rinse their mouth with water. [3]Never give anything by mouth to an unconscious person. [9]Call a poison center or physician immediately. [9] Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam. [3]* Specific Hazards: Combustion may produce highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially cyanides. [3][11]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. [3]
Section 7: Disposal Considerations
All waste containing Cyanomethyl ethanethioate, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Disposal must be carried out by a licensed waste disposal company in strict accordance with all federal, state, and local regulations. [7][8]Do not dispose of it down the drain or with general laboratory trash.
Conclusion
Cyanomethyl ethanethioate is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its toxicological properties, combined with the disciplined application of the hierarchy of controls, is essential for its safe use. By integrating engineering controls, robust administrative procedures, and correct PPE protocols, researchers can mitigate the risks and handle this compound with the confidence that comes from a deep-seated commitment to safety.
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The Alchemist's Reagent: A Technical Guide to the Synthesis and Application of S-acetylmercaptoacetonitrile for Advanced Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic introduction of unique functional groups is paramount to innovation. This guide provides an in-depth technical overview of S-acetylmercaptoacetonitrile, a versatile but not commercially available reagent, necessitating its in-house synthesis. We will explore its preparation, characterization, and strategic applications, offering field-proven insights into its role as a precursor to reactive thiol-containing acetonitriles in drug discovery.
Introduction: The Strategic Value of a Masked Thiol in an Acetonitrile Scaffold
The acetonitrile moiety is a privileged functional group in medicinal chemistry, lauded for its ability to modulate physicochemical properties, enhance metabolic stability, and participate in key binding interactions with protein targets.[1][2] The introduction of a sulfur-containing substituent at the alpha-position of the acetonitrile core opens up a rich landscape for chemical modification and targeted drug design. However, the high reactivity of a free thiol group (-SH) often complicates multi-step syntheses.
This is where the concept of a "masked" or protected thiol becomes critical. The S-acetyl group serves as an excellent protecting group for thiols, rendering them stable to a wide range of reaction conditions while allowing for mild and selective deprotection to unmask the reactive thiol at the desired synthetic stage. S-acetylmercaptoacetonitrile, therefore, represents a valuable building block, combining the desirable features of the acetonitrile scaffold with a protected, yet readily accessible, thiol functionality. Its application can be pivotal in the synthesis of novel cysteine protease inhibitors, covalent modifiers for targeted protein degradation, and other advanced therapeutic agents.
Commercial Unavailability and the Imperative for In-House Synthesis
A thorough survey of commercial chemical suppliers reveals that S-acetylmercaptoacetonitrile is not offered as a stock item. This necessitates its de novo synthesis by the research scientist. The most direct and efficient synthetic route is the nucleophilic substitution of a suitable haloacetonitrile with a thioacetate salt. This guide will focus on a robust and scalable protocol starting from commercially available chloroacetonitrile and potassium thioacetate.
Starting Material Availability
| Starting Material | Supplier Examples | CAS Number | Key Considerations |
| Chloroacetonitrile | Sigma-Aldrich, TCI, Alfa Aesar | 107-14-2 | Toxic and flammable liquid. Handle with extreme caution in a well-ventilated fume hood. |
| Potassium Thioacetate | Sigma-Aldrich, TCI, Oakwood Chemical | 10387-40-3 | Hygroscopic solid. Store in a desiccator. |
Synthesis of S-acetylmercaptoacetonitrile: A Step-by-Step Protocol
The synthesis of S-acetylmercaptoacetonitrile is achieved via a nucleophilic substitution reaction (SN2) where the thioacetate anion displaces the chloride from chloroacetonitrile.[3]
Reaction Scheme
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Topic: The Role of Cyanomethyl Ethanethioate as a Cyanomethyl Radical Precursor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of the cyanomethyl moiety (–CH₂CN) is a strategically significant transformation in modern organic synthesis, granting access to a versatile functional group prevalent in pharmaceuticals and bioactive molecules. Radical cyanomethylation has emerged as a powerful method for forging C–C bonds under mild conditions. While precursors like acetonitrile and specialized vinyl azides are established, the exploration of alternative, readily accessible precursors is crucial for expanding the synthetic toolkit. This technical guide evaluates the potential of S-(cyanomethyl) ethanethioate as a precursor for the cyanomethyl radical. We will examine its synthesis and physicochemical properties, and, based on fundamental principles of radical chemistry, propose detailed mechanisms for radical generation via both photochemical and thermal pathways. By drawing parallels with well-known thioester and xanthate chemistry, this guide provides a theoretical framework and proposes actionable experimental protocols for researchers to investigate and validate the utility of cyanomethyl ethanethioate in radical cyanomethylation reactions.
Part 1: The Strategic Value of Radical Cyanomethylation
The cyano group is a cornerstone of synthetic chemistry, serving as a precursor to amines, carboxylic acids, amides, and various heterocycles.[1][2] The cyanomethyl group, specifically, is a key structural motif found in numerous pharmaceutical agents, where it can influence metabolic stability, binding affinity, and overall bioactivity.[3]
Traditional methods for introducing this group often rely on nucleophilic cyanide sources, which pose significant handling risks and may not be compatible with complex substrates. In contrast, radical cyanomethylation offers a distinct and complementary approach. These methods typically involve the generation of a cyanomethyl radical (•CH₂CN) which can then be trapped by a suitable substrate, such as an alkene or arene, to form a new carbon-carbon bond.[4][5] The recent renaissance in radical chemistry, particularly through the advent of visible-light photoredox catalysis, has made these transformations more accessible, efficient, and mild, even allowing for the late-stage functionalization of complex molecules.[3][6]
Part 2: A Survey of Cyanomethyl Radical Precursors
The efficacy of any radical transformation hinges on the choice of precursor. An ideal precursor should be stable, easily synthesized, and capable of generating the desired radical under predictable and mild conditions.
| Precursor | Activation Method | Advantages | Disadvantages |
| Acetonitrile | Hydrogen Atom Abstraction (HAT) via thermal initiators (e.g., DTBP) or photoredox catalysis.[1][7] | Inexpensive, readily available (often used as solvent).[1] | Requires high temperatures for thermal HAT; can be inefficient.[2] |
| Vinyl Azides | Photoredox-catalyzed cascade-fragmentation.[3][8] | Highly efficient under very mild visible-light conditions; broad substrate scope.[5] | Multi-step synthesis required for the precursor; generates stoichiometric byproducts.[4][8] |
| Bromoacetonitrile | Photoredox-catalyzed Single Electron Transfer (SET).[9] | Commercially available. | Can be lachrymatory and toxic; potential for competing side reactions. |
Part 3: Cyanomethyl Ethanethioate: A Candidate Precursor
Based on established principles of radical chemistry, S-(cyanomethyl) ethanethioate emerges as a compelling, yet underexplored, candidate for a cyanomethyl radical precursor. Its thioester functionality provides a potential "handle" for radical generation.
Synthesis and Physicochemical Properties
Cyanomethyl ethanethioate is a stable compound that can be readily synthesized. The most conventional route involves the nucleophilic substitution reaction between chloroacetonitrile and a thioacetate salt, typically generated in situ from thioacetic acid and a base like triethylamine.[10]
Caption: Synthesis of Cyanomethyl Ethanethioate.
| Property | Value |
| CAS Number | 59463-56-8[10] |
| IUPAC Name | S-(cyanomethyl) ethanethioate[10] |
| Molecular Formula | C₄H₅NOS[10] |
| Molecular Weight | 115.16 g/mol [10] |
| SMILES | CC(=O)SCC#N[10] |
Proposed Mechanisms for Radical Generation
The utility of thioesters and related xanthates as radical precursors is well-documented, most famously in the Barton-McCombie deoxygenation.[11][12] The relative weakness of the C–S bond makes it susceptible to homolytic cleavage under appropriate energetic input.
Visible-light photoredox catalysis could generate the cyanomethyl radical via a Single Electron Transfer (SET) mechanism. An excited-state photocatalyst ([PC]*) could reduce the thioester, forming a radical anion intermediate which then fragments to release the cyanomethyl radical and a thioacetate anion.
A classic thermal initiator, such as Di-tert-butyl peroxide (DTBP) or Azobisisobutyronitrile (AIBN), can generate a highly reactive radical (R•). This radical could potentially engage in a chain reaction, leading to the homolytic cleavage of the S–CH₂CN bond and release of the cyanomethyl radical. This is mechanistically analogous to how DTBP initiates radical formation from acetonitrile via hydrogen atom abstraction.[1][13]
Caption: Proposed Mechanisms for Radical Generation.
Part 4: Proposed Experimental Protocols
To validate cyanomethyl ethanethioate as a precursor, a well-defined experimental system is required. The addition of the cyanomethyl radical to an electron-deficient alkene, such as N-phenylmaleimide, serves as an excellent model reaction.
General Considerations for a Self-Validating System
-
Inert Atmosphere: All radical reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of radical intermediates by oxygen.
-
Solvent: The solvent must be degassed prior to use to remove dissolved oxygen. Acetonitrile or 1,4-dioxane are suitable choices.
-
Controls: A control reaction performed in the absence of the light source (for photochemical) or initiator (for thermal) is essential to confirm that the radical generation is dependent on the specific conditions.
Protocol 1: Photochemical Cyanomethylation
This protocol is adapted from established procedures for photoredox-catalyzed radical additions.[3][9]
-
Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-phenylmaleimide (0.1 mmol, 1.0 equiv.), cyanomethyl ethanethioate (0.15 mmol, 1.5 equiv.), and a photocatalyst such as fac-Ir(ppy)₃ (1 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add 2 mL of degassed acetonitrile via syringe.
-
Irradiation: Place the sealed tube approximately 5 cm from a blue LED lamp (450 nm).[14] Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the cyanomethylated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Thermal Cyanomethylation
This protocol is based on classic thermally initiated radical reactions.[1][7]
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-phenylmaleimide (1.0 mmol, 1.0 equiv.) and cyanomethyl ethanethioate (1.5 mmol, 1.5 equiv.).
-
Solvent and Initiator Addition: Add 10 mL of degassed 1,4-dioxane. Add Di-tert-butyl peroxide (DTBP) (2.0 mmol, 2.0 equiv.) as the radical initiator.
-
Heating: Heat the reaction mixture to reflux (approx. 101 °C for dioxane) under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Characterize the isolated product by NMR and HRMS.
Caption: General Experimental Workflow.
Part 5: Conclusion and Future Outlook
While the direct application of cyanomethyl ethanethioate as a cyanomethyl radical precursor is not yet widely established in the literature, its chemical structure strongly suggests its potential in this role. The thioester moiety is a known handle for radical generation, susceptible to cleavage under both photochemical and thermal conditions. This guide provides a robust theoretical foundation and practical, detailed protocols for researchers to explore this potential.
Successful validation would introduce a valuable new tool to the field of synthetic organic chemistry. Cyanomethyl ethanethioate is readily prepared from inexpensive starting materials, offering a potentially more accessible alternative to complex, multi-step precursors. Future work should focus on the experimental verification of the proposed protocols, optimization of reaction conditions, and a thorough exploration of the substrate scope to define the synthetic utility of this promising radical precursor.
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The Evolving Landscape of Cyanomethylation: A Technical Guide to Its Discovery, Mechanisms, and Modern Applications
This technical guide offers an in-depth exploration of cyanomethylating agents, charting their evolution from hazardous early reagents to the sophisticated tools employed in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the history, mechanisms, and practical applications of these vital synthetic building blocks. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Cyanomethyl Group as a Cornerstone of Synthesis
Cyanomethylation, the introduction of the cyanomethyl (-CH₂CN) moiety, is a cornerstone transformation in organic chemistry. The nitrile functional group is a versatile precursor, readily convertible into a wide array of other functionalities, including carboxylic acids, primary amines, and various heterocycles. This synthetic flexibility has established cyanomethylated compounds as critical intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. This guide will trace the historical development of the reagents used to perform this transformation, from their hazardous origins to the safer and more efficient methods available today.
A Historical Perspective: The Quest for Safer and More Efficient Reagents
The history of cyanomethylating agents is a compelling narrative of scientific progress, driven by the dual needs for enhanced reactivity and improved safety.
The Hazardous Dawn: Early Cyanomethylation Methods
The earliest forays into cyanomethylation were fraught with peril due to the highly toxic and volatile nature of the reagents employed.
-
Formaldehyde and Hydrogen Cyanide (The Strecker Synthesis): One of the oldest methods for generating α-functionalized nitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[1][2] This reaction, which produces α-amino acids from an aldehyde, ammonia, and hydrogen cyanide (HCN), demonstrates the early use of HCN as a cyanide source.[3][4][5] While historically significant, the extreme toxicity of gaseous HCN necessitated its in-situ generation and limited its broader application for general cyanomethylation.[6] The mechanism involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[4]
-
Chloroacetonitrile: The use of chloroacetonitrile (ClCH₂CN) represented a step forward by providing a liquid, albeit still highly toxic and lachrymatory, cyanomethylating agent.[7] As a primary alkyl halide, it readily participates in nucleophilic substitution reactions, making it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][8] Its synthesis is typically achieved through the dehydration of chloroacetamide or the direct chlorination of acetonitrile.[5][7] However, its hazardous properties demand strict handling precautions, including the use of a chemical fume hood and appropriate personal protective equipment.[8]
These early methods, while foundational, have been largely supplanted by reagents that offer a more favorable safety profile without compromising reactivity.
The van Leusen Revolution: Tosylmethyl Isocyanide (TosMIC)
A paradigm shift in cyanomethylation occurred with the development of p-toluenesulfonylmethyl isocyanide (TosMIC) by van Leusen and coworkers in the 1970s.[6] TosMIC is a stable, odorless solid that serves as a versatile C1 synthon.[9][10] Its utility stems from the unique combination of an isocyanide group, an acidic α-carbon, and a good leaving group (the tosyl moiety).[9]
The Van Leusen reaction allows for the conversion of ketones into nitriles with one additional carbon atom.[6][11] The reaction proceeds via deprotonation of TosMIC, followed by nucleophilic attack on the ketone carbonyl, cyclization, and subsequent rearrangement and elimination to afford the nitrile.[6][10]
Caption: General workflow for photoredox-catalyzed radical cyanomethylation.
Experimental Protocols: A Practical Guide
The following protocols are provided as examples of established methods for cyanomethylation. Researchers should always consult the original literature and perform a thorough risk assessment before conducting any experiment.
Protocol 1: Van Leusen Reaction for the Synthesis of a Nitrile from a Ketone
Objective: To convert an aldehyde into its corresponding nitrile using TosMIC.
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.7 equiv)
-
Potassium tert-butoxide (t-BuOK) (2.67 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium hydrosulfide (NaHS) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]1. To a suspension of t-BuOK in THF at -60 °C under an inert atmosphere, add a solution of TosMIC in THF. 2. Stir the mixture for 15 minutes, then slowly add a solution of the aldehyde in THF. 3. After 1 hour, add MeOH and allow the reaction to warm to room temperature, then heat to reflux for 2 hours. 4. Cool the reaction and dilute with water and Et₂O. 5. Separate the layers and extract the aqueous layer with Et₂O. 6. Combine the organic layers and wash sequentially with NaHS solution and brine. 7. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. 8. Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis-Base Catalyzed Cyanomethylation of an Aldehyde with TMSCH₂CN
Objective: To synthesize a β-hydroxynitrile from an aldehyde using trimethylsilylacetonitrile.
Materials:
-
Aldehyde (1.0 equiv)
-
Trimethylsilylacetonitrile (TMSCH₂CN) (1.4 equiv)
-
Lithium acetate (AcOLi) (0.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure: [12]1. To a solution of the aldehyde and lithium acetate in DMF at 0 °C under an inert atmosphere, add trimethylsilylacetonitrile. 2. Stir the reaction mixture at 0 °C and monitor its progress by TLC. 3. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. 4. Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate). 5. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 6. Purify the crude product by column chromatography on silica gel.
Data Summary Table for Cyanomethylation Methods:
| Method | Cyanomethylating Agent | Substrate | Key Reagents | Typical Conditions | Product |
| Van Leusen Reaction | TosMIC | Ketone/Aldehyde | t-BuOK, THF, MeOH | -60 °C to reflux | Nitrile |
| Lewis Base Catalysis | TMSCH₂CN | Carbonyl Compound | AcOLi, DMF | 0 °C | β-hydroxynitrile |
| Cu/Ni Catalysis | Acetonitrile | Alkene | Cu/Ni catalyst, oxidant | Elevated temperature | β,γ-unsaturated nitrile |
| Photoredox Catalysis | Bromoacetonitrile | Electron-rich heterocycle | Photocatalyst, light, base | Room temperature | C-H cyanomethylated product |
Safety Considerations: Handling Cyanomethylating Agents
The safe handling of cyanomethylating agents is of paramount importance. The toxicity and reactivity of these compounds necessitate strict adherence to safety protocols.
-
α-Haloacetonitriles (e.g., Bromoacetonitrile): These compounds are toxic if swallowed, in contact with skin, or if inhaled. [13]They can also cause serious eye and skin irritation. [8][11]Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8][11]
-
Cyanide-Containing Waste: All waste containing cyanide must be quenched before disposal. A common method involves treating the waste with an excess of an oxidizing agent, such as sodium hypochlorite (bleach), under basic conditions (pH > 10) to convert the cyanide to the much less toxic cyanate. [1]This procedure should be performed in a fume hood, and the quenched waste should be disposed of according to institutional guidelines. [1]
-
General Precautions: Always review the Safety Data Sheet (SDS) for any reagent before use. Be aware of the location and proper use of safety equipment, including eyewash stations and safety showers.
Conclusion and Future Directions
The field of cyanomethylation has evolved dramatically, moving from highly hazardous classical methods to a diverse array of safer and more efficient catalytic and radical-based approaches. The development of reagents like TosMIC and silylacetonitriles marked a significant turning point in making this important transformation more accessible. The future of cyanomethylation will likely be shaped by the principles of green chemistry, with a continued focus on developing catalytic systems that utilize abundant and non-toxic starting materials, operate under milder conditions, and minimize waste generation. The direct, selective C-H cyanomethylation of unactivated substrates remains a key challenge and an exciting area for future innovation.
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A Theoretical and Mechanistic Guide to Cyanomethylation Reactions for Organic and Medicinal Chemists
Introduction: The Synthetic & Pharmaceutical Importance of the Cyanomethyl Group
In the landscape of modern organic synthesis and drug development, the cyanomethyl group (–CH₂CN) stands out as a uniquely versatile functional moiety. Its introduction into a molecular framework, a process known as cyanomethylation, provides a powerful gateway to a diverse array of chemical transformations. The nitrile group can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into ketones and various heterocycles, making it a cornerstone synthon for building molecular complexity.[1][2][3][4] Consequently, the cyanomethyl unit is a structural motif found in numerous bioactive natural products and pharmaceuticals.[1][4][5]
Given its significance, a profound understanding of the underlying mechanisms of cyanomethylation is paramount for researchers aiming to develop novel synthetic methodologies, optimize reaction conditions, and design new molecular entities. Reaction pathways can be intricate, often involving transient intermediates and complex catalytic cycles that are challenging to probe through purely experimental means. This technical guide serves as an in-depth exploration of the theoretical studies that have illuminated the cyanomethylation mechanism. By leveraging computational chemistry, we can visualize transition states, quantify energetic barriers, and ultimately understand the causality behind catalyst efficiency and reaction outcomes, providing a robust, predictive framework for chemists in the field.
Core Theoretical Approaches: Elucidating Reaction Mechanisms
Theoretical and computational chemistry offers an indispensable lens through which to view chemical reactions, providing insights at a level of detail often inaccessible to direct experimentation.[6] For cyanomethylation, these methods are crucial for mapping out potential energy surfaces and identifying the most favorable reaction pathways.
-
2.1 Density Functional Theory (DFT): DFT has become the workhorse for mechanistic studies in organic and organometallic chemistry.[7][8] It provides a computationally efficient method to calculate the electronic structure of molecules, allowing for the accurate determination of equilibrium geometries for reactants, products, and intermediates, as well as the geometries of high-energy transition states that connect them. By calculating the energies of these stationary points, we can derive critical thermodynamic and kinetic parameters, such as reaction enthalpies and activation energy barriers.[9]
-
2.2 High-Level Coupled-Cluster Methods: For reactions where electron correlation effects are particularly important, such as in radical processes or for obtaining highly accurate barrier heights, methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[2][10] While more computationally demanding, these methods serve as a "gold standard" to refine the energies of key structures initially located with DFT, lending a higher degree of confidence to the proposed mechanism.
-
2.3 Solvation Models: Reactions are almost always performed in a solvent, which can significantly influence the stability of charged or polar species. Implicit solvation models (e.g., PCM, SMD) are routinely incorporated into calculations to account for the bulk electrostatic effects of the solvent, ensuring the theoretical model more closely represents the experimental reality.
Mechanistic Classes of Cyanomethylation: A Theoretical Perspective
Cyanomethylation reactions can be broadly categorized into metal-catalyzed and metal-free pathways. Theoretical studies have been instrumental in deciphering the nuanced mechanisms within each class.
Metal-Catalyzed Cyanomethylation
Transition metals offer a diverse range of electronic properties and coordination environments, enabling unique activation modes for both the cyanomethyl source and the substrate.
A notable example is the cyanomethylation of aldehydes catalyzed by nickel pincer complexes, which has been extensively studied using DFT.[7][8][9] These studies have overturned initial mechanistic assumptions and provided a detailed, validated catalytic cycle.
Key Mechanistic Insights:
-
Precatalyst vs. Active Catalyst: DFT calculations revealed that the initially suspected C-bound cyanomethyl nickel complex is, in fact, a stable precatalyst. For the reaction to proceed, this complex must first isomerize to a less stable, but more reactive, N-bound isomer.[7][8]
-
Rate-Determining Step: The carbon-carbon bond formation occurs via the direct coupling of the N-bound isomer with the aldehyde, forming a zwitterionic intermediate. However, the highest energy barrier in the entire catalytic cycle, and thus the rate-determining step, was found to be the subsequent substitution of the newly formed alkoxide group by an incoming acetonitrile molecule.[7][8][9]
-
Ligand and Substrate Effects: Theoretical models correctly predicted that bulky pincer ligands would increase the energy of this exchange transition state, thereby reducing catalyst efficiency.[8] Conversely, aldehydes bearing electron-withdrawing groups were shown to stabilize the zwitterionic intermediate, lowering the overall barrier and accelerating the reaction, a finding consistent with experimental observations.[8]
More recently, a synergistic Rh/silane system was developed for the asymmetric allylic cyanomethylation using inert acetonitrile.[11] Here, theoretical considerations underpin the crucial role of the silane. Acetonitrile has a high pKa (~31 in DMSO), making deprotonation difficult under mild conditions.[11] The proposed mechanism involves the silane reagent acting as a neutral "anion carrier." It is thought to react with the acetonitrile anion, generated in situ, to form a penta-coordinate silicate intermediate. This "tamed" nucleophile is stable enough to avoid side reactions but reactive enough to participate in the Rh-catalyzed allylation, demonstrating a sophisticated interplay between catalysts that can be rationalized and optimized through computational modeling.[11]
Metal-Free Cyanomethylation: Radical Pathways
Metal-free methods are highly desirable due to their lower cost and reduced environmental impact. These reactions typically proceed through radical mechanisms, where computational studies are vital for mapping the complex, multi-step reaction cascades.
A common strategy involves the use of a radical initiator, such as tert-butyl peroxybenzoate (TBPB), to react with a substrate like an aryl alkynoate.[2][3][12] High-level computational studies, including DFT and CCSD(T) methods, have provided a detailed picture of this process.[2][10]
Validated Mechanistic Steps:
-
Initiation: The reaction begins with the thermal decomposition of TBPB into a benzoyloxy radical and a tert-butoxy radical. This step has the highest activation energy and is the rate-determining step of the overall process.[2]
-
Hydrogen Abstraction: These radicals then abstract a hydrogen atom from acetonitrile to generate the key cyanomethyl radical (•CH₂CN). Computational analysis of the activation barriers for this step revealed a crucial detail: the tert-butoxy radical is significantly more effective at this abstraction than the benzoyloxy radical, with a calculated barrier that is 5.5 kcal/mol lower.[2][12]
-
Propagation: The electrophilic cyanomethyl radical adds to the alkyne, leading to an alkenyl radical. This is followed by an intramolecular spirocyclization and a subsequent 1,2-ester migration to form a more stable radical intermediate.[2][3][12]
-
Termination: The final product, a 3-cyanomethylated coumarin, is formed after an oxidation and deprotonation step.
| Step | Reactants | Products | ΔG (kcal/mol)[2] | Barrier (kcal/mol)[2] |
| H-Abstraction (t-BuO•) | t-BuO• + CH₃CN | t-BuOH + •CH₂CN | -9.4 | 8.9 |
| H-Abstraction (BzO•) | BzO• + CH₃CN | BzOH + •CH₂CN | -14.1 | 14.4 |
| Radical Addition | •CH₂CN + Alkyne | Alkenyl Radical | -24.2 | 6.9 |
| Spirocyclization | Alkenyl Radical | Spiro-Radical | -15.3 | 6.0 |
Visible-light photoredox catalysis offers a mild and efficient way to generate radicals. In the cyanomethylation of indoles, a photocatalyst (e.g., an Iridium complex) absorbs blue light and enters an excited state.[13]
The Catalytic Cycle:
-
The excited photocatalyst is a potent reductant and engages in a single-electron transfer (SET) to bromoacetonitrile.
-
The resulting radical anion of bromoacetonitrile rapidly fragments, eliminating a bromide ion to produce the cyanomethyl radical.
-
This electron-deficient radical couples with the electron-rich indole substrate.
-
The resulting benzylic radical is then oxidized by the photocatalyst, which has been oxidized in the first step, thus regenerating the ground-state catalyst and closing the catalytic cycle. A final deprotonation step yields the aromatic product.[13]
Case Study: The Strecker Reaction - A Foundational Cyanation Mechanism
While not a cyanomethylation reaction, the Strecker synthesis is a cornerstone of cyanation chemistry and provides a valuable mechanistic contrast. Discovered in 1850, it is a method for synthesizing α-amino acids from an aldehyde, ammonia, and cyanide.[14][15] The mechanism is a classic example of nucleophilic addition.
Mechanistic Steps:
-
Imine Formation: The aldehyde reacts with ammonia to form an imine intermediate.[15][16]
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the imine.[15][17]
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the final α-amino acid product.[15]
This pathway highlights the direct nucleophilic character of the cyanide ion, contrasting sharply with the radical nature of the •CH₂CN species or the organometallic intermediates seen in the other mechanisms.
Methodologies: Bridging Theory and Experiment
To ensure scientific integrity, theoretical protocols must be robust and reproducible, while experimental protocols must be detailed and self-validating.
Representative Computational Protocol: DFT Study of a Catalytic Cycle
-
Model Building & Functional Selection: Construct all relevant species (reactants, intermediates, products, transition states) in a molecular modeling program. Select an appropriate DFT functional (e.g., B3LYP-D3 for general purpose, M06-2X for kinetics) and a basis set (e.g., 6-311+G(d,p) for main group elements, with an effective core potential like LANL2DZ for metals). Include a solvation model (e.g., IEFPCM with parameters for acetonitrile).
-
Geometry Optimization: Perform geometry optimizations on all structures to locate stationary points on the potential energy surface.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. Confirm that minima (reactants, intermediates, products) have zero imaginary frequencies and that transition states (TS) have exactly one imaginary frequency corresponding to the desired reaction coordinate. The results also provide zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
Transition State Validation: For each TS, perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that it correctly connects the intended reactant and product minima.
-
Energy Refinement (Optional): To improve accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set or a higher level of theory (e.g., DLPNO-CCSD(T)).
Representative Experimental Protocol: Metal-Free Radical Cyanomethylation
This protocol is based on the work of Sun et al. for the synthesis of 3-cyanomethylated coumarins.[18]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl alkynoate (1.0 equiv), tert-butyl peroxybenzoate (TBPB, 2.0 equiv), and acetonitrile (CH₃CN, serving as both reactant and solvent).
-
Degassing: Seal the tube and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical reactions.
-
Reaction Conditions: Backfill the tube with an inert atmosphere (e.g., N₂ or Ar). Place the tube in a preheated oil bath at 130 °C and stir vigorously for the specified reaction time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to remove acidic byproducts, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired 3-cyanomethylated coumarin.
Conclusion and Future Outlook
Theoretical studies, primarily driven by Density Functional Theory, have fundamentally reshaped our understanding of cyanomethylation mechanisms. They have successfully elucidated complex metal-catalyzed cycles, validated multi-step radical cascades, and quantified the subtle electronic and steric effects that govern reaction outcomes. This in-depth mechanistic knowledge moves the field beyond empirical observation towards rational design. By accurately predicting the impact of modifying catalysts, substrates, and reaction conditions, computational chemistry now serves as a powerful predictive tool, accelerating the discovery of more efficient, selective, and sustainable synthetic methods. Future efforts will likely focus on designing catalysts for challenging asymmetric cyanomethylations and integrating machine learning algorithms with quantum chemical data to rapidly screen for optimal reaction parameters, further bridging the gap between theoretical insight and practical application in chemical synthesis and drug discovery.
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Eşsiz, S. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(30), 18246-18251. [Link]
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Eşsiz, S. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Publishing. [Link]
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Ariafard, A., et al. (2015). Theoretical Investigation into the Mechanism of Cyanomethylation of Aldehydes Catalyzed by a Nickel Pincer Complex in the Absence of Base Additives. ACS Publications. [Link]
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An In-depth Technical Guide to Cyanomethyl Ethanethioate Analogues and Derivatives: Synthesis, Reactivity, and Therapeutic Potential
This guide provides a comprehensive technical overview of cyanomethyl ethanethioate and its derivatives, a class of compounds demonstrating significant utility in both organic synthesis and drug discovery. We will delve into their synthesis, explore the nuances of their chemical reactivity, and highlight their emerging potential as therapeutic agents, particularly as enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these versatile molecules.
Introduction to Cyanomethyl Thioesters: A Duality of Function
Cyanomethyl ethanethioate (S-(cyanomethyl) ethanethioate) is an organosulfur compound characterized by the presence of two highly influential functional groups: a thioester and a cyanomethyl group.[1] This unique structural combination imparts a dual reactivity that makes it a valuable building block in synthetic chemistry and a compelling scaffold for medicinal chemistry.[1]
-
The Thioester Group : Thioesters are pivotal in biological systems, most notably as acetyl-CoA, which functions as nature's acyl carrier in numerous metabolic processes.[2][3] In synthetic chemistry, they offer a reactivity profile intermediate between highly reactive acyl chlorides and more stable esters, allowing for tunable and selective acyl transfer reactions.[3]
-
The Cyanomethyl Group : The nitrile moiety is a versatile functional group that can be transformed into amines, carboxylic acids, and various heterocycles.[4] Its strong electron-withdrawing nature activates the adjacent methylene carbon, making it susceptible to both nucleophilic and radical-mediated functionalization.[1][5]
The synergy between these two groups provides a platform for developing complex molecules and bioactive agents. This guide will explore the primary methodologies for their synthesis, their predictable reactivity patterns, and their application in the development of novel therapeutics.
Synthetic Methodologies: From Traditional Routes to Modern Innovations
The synthesis of cyanomethyl thioesters can be broadly categorized into two main approaches: a traditional nucleophilic substitution pathway and a modern, more robust method utilizing isothiouronium salts. The choice of method is often dictated by requirements for scale, functional group tolerance, and operational simplicity.
Traditional Synthesis: Nucleophilic Substitution (SN2) Pathway
The most established method for preparing cyanomethyl ethanethioate involves a direct SN2 reaction between a thioacetate salt and an α-haloacetonitrile, typically chloroacetonitrile.[1]
Causality of Experimental Choices:
-
Nucleophile Generation : Thioacetic acid is deprotonated by a non-nucleophilic base, such as triethylamine, to generate the thioacetate anion. This anion is a potent nucleophile, essential for the subsequent substitution reaction.[1]
-
Electrophile : Chloroacetonitrile serves as an excellent electrophile. The electron-withdrawing cyano group polarizes the C-Cl bond and activates the α-carbon, making it highly susceptible to nucleophilic attack.[1]
-
Solvent : An aprotic solvent is typically used to avoid solvation of the nucleophile, thereby maximizing its reactivity.
While effective, yielding the product in approximately 90% yield, this method has notable drawbacks.[1] Thioacetic acid is volatile, possesses an extremely unpleasant odor, and is prone to oxidative dimerization, which can complicate handling and impact the overall efficiency.[1][6]
-
Reagents & Setup : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add chloroacetonitrile (1.0 eq.) and a suitable aprotic solvent (e.g., acetonitrile).
-
Nucleophile Preparation : In a separate flask, dissolve thioacetic acid (1.1 eq.) in the same solvent. Cool the solution to 0 °C in an ice bath.
-
Base Addition : Slowly add triethylamine (1.1 eq.) to the thioacetic acid solution. Stir for 15 minutes to ensure complete formation of the thioacetate anion.
-
Reaction : Add the freshly prepared thioacetate solution dropwise to the chloroacetonitrile solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup & Purification : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterization : Purify the crude product via flash column chromatography. Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
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Physical properties of cyanomethyl ethanethioate (boiling point, density)
An In-Depth Technical Guide to the Physical Properties of Cyanomethyl Ethanethioate
Introduction
Cyanomethyl ethanethioate (CAS No. 59463-56-8) is a sulfur-containing organic compound with significant applications in synthetic chemistry and drug development.[1] A thorough understanding of its physical properties is paramount for its effective handling, application, and the design of novel synthetic routes. This guide provides a comprehensive overview of the boiling point and density of cyanomethyl ethanethioate, complete with detailed experimental protocols for their determination. The methodologies outlined herein are grounded in established scientific principles to ensure accuracy and reproducibility, catering to the rigorous demands of research and development professionals.
Core Physical Properties
The fundamental physical constants of a compound provide a critical fingerprint for its identification and behavior under various conditions. For cyanomethyl ethanethioate, the boiling point and density are key parameters for purification, reaction engineering, and formulation development.
Table 1: Physical Properties of Cyanomethyl Ethanethioate
| Property | Value | Conditions |
| Boiling Point | 198.1 °C | at 760 mmHg[2] |
| Density | 1.176 g/mL | at 25 °C[2] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the precise determination of the boiling point and density of cyanomethyl ethanethioate. The protocols are designed to be self-validating, incorporating principles of accuracy and precision essential for scientific integrity.
Boiling Point Determination using the Thiele Tube Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3][4] The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.[5][6][7]
Causality Behind Experimental Choices
The design of the Thiele tube facilitates uniform heating of the heat-transfer fluid (typically mineral oil) through convection currents, ensuring that the sample is heated evenly.[7] A capillary tube, sealed at one end and inverted in the sample, serves as an indicator of the boiling point. As the liquid is heated, the air trapped in the capillary tube expands and escapes, followed by the vapor of the sample. The boiling point is observed upon cooling, at the precise moment the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn back into the capillary.
Experimental Workflow
Caption: Workflow for Boiling Point Determination using a Thiele Tube.
Step-by-Step Protocol
-
Apparatus Assembly: Securely attach a small test tube containing approximately 0.5 mL of cyanomethyl ethanethioate to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner.[8] Observe the capillary tube.
-
Observation of Boiling: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn into the capillary tube.[5][9] Record this temperature.
Density Determination using a Pycnometer
Density is an intrinsic property of a substance, defined as its mass per unit volume.[10][11] The use of a pycnometer, a glass flask with a precise volume, is a highly accurate method for determining the density of liquids.
Causality Behind Experimental Choices
The pycnometer method relies on the precise measurement of the mass of a known volume of the liquid.[12] By first calibrating the pycnometer with a liquid of known density (e.g., deionized water), its exact volume can be determined. Subsequently, filling the pycnometer with the sample liquid (cyanomethyl ethanethioate) and measuring its mass allows for a straightforward calculation of the sample's density. Temperature control is critical as density is temperature-dependent; a thermostatic bath is employed to maintain a constant temperature.[12]
Experimental Workflow
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol
-
Pycnometer Preparation and Calibration:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty pycnometer on an analytical balance (mass m₁).
-
Fill the pycnometer with deionized water of a known temperature and insert the stopper, ensuring any excess liquid is expelled through the capillary.
-
Dry the exterior of the pycnometer and weigh it (mass m₂).
-
Calculate the volume of the pycnometer (V) using the density of water at the recorded temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with cyanomethyl ethanethioate.
-
Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.[12]
-
Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (mass m₃).
-
-
Density Calculation:
-
Calculate the mass of the cyanomethyl ethanethioate (msample) by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (msample = m₃ - m₁).
-
Calculate the density (ρ) of the cyanomethyl ethanethioate by dividing the mass of the sample by the volume of the pycnometer (ρ = msample / V).
-
Conclusion
The accurate determination of the boiling point and density of cyanomethyl ethanethioate is fundamental to its application in research and drug development. The methodologies presented in this guide, based on established scientific principles, provide a reliable framework for obtaining these critical physical properties. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific advancement.
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Chemistry LibreTexts. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Retrieved from [Link]
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Comenius University. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
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JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Cyanomethylation Using Cyanomethyl Ethanethioate
Introduction: The Strategic Importance of the Cyanomethyl Group in Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, the cyanomethyl (-CH₂CN) moiety stands out as a versatile and highly valuable functional group. Its strategic incorporation into molecular frameworks can profoundly influence physicochemical properties, metabolic stability, and biological activity. The nitrile group, with its unique electronic and steric profile, can act as a key pharmacophore, a bioisostere for other functional groups, or a synthetic handle for further molecular elaboration.[1] The conversion of the cyano group into amines, carboxylic acids, and various heterocycles underscores its significance as a synthetic linchpin.[2]
Historically, the introduction of the cyanomethyl group has been achieved through various methods, often employing reagents such as haloacetonitriles or relying on the activation of acetonitrile.[3][4] However, these approaches can be hampered by issues of toxicity, harsh reaction conditions, and limited functional group tolerance. This guide introduces a robust and efficient protocol for cyanomethylation utilizing S-(cyanomethyl) ethanethioate, a reagent that offers a compelling alternative for the precise and controlled installation of the cyanomethyl motif.
The Reagent: Cyanomethyl Ethanethioate - A Superior Electrophilic Donor
Cyanomethyl ethanethioate (CAS 59463-56-8) is an organosulfur compound that serves as an effective electrophilic source of the cyanomethyl group.[5][6][7] Its thioester linkage provides a good leaving group (ethanethioate), facilitating nucleophilic attack at the methylene carbon. This reactivity profile allows for the cyanomethylation of a diverse range of nucleophiles under relatively mild conditions.
Key Advantages of Cyanomethyl Ethanethioate:
-
Enhanced Stability and Handling: Compared to highly reactive and volatile cyanomethylating agents like cyanomethyl halides, cyanomethyl ethanethioate exhibits greater stability, making it easier and safer to handle in a laboratory setting.
-
Favorable Reactivity Profile: The thioester moiety provides a good balance of reactivity, allowing for efficient reaction with a variety of nucleophiles without the need for overly harsh conditions or strong catalysts.
-
High Atom Economy: The reaction proceeds via a direct substitution, leading to efficient incorporation of the cyanomethyl group.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The cyanomethylation of nucleophiles using cyanomethyl ethanethioate proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu⁻) attacks the electrophilic methylene carbon of the cyanomethyl group. This concerted step involves the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-sulfur bond, leading to the displacement of the ethanethioate leaving group.
The efficiency of this process is influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and the reaction temperature. The choice of base, if required to generate the nucleophile in situ, is also critical to avoid side reactions.
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Topic: A Palladium-Catalyzed Approach for the Synthesis of Arylacetonitriles Using S-(cyanomethyl)ethanethioate
An Application Note and Protocol for Researchers
Abstract
Arylacetonitriles are pivotal structural motifs found in numerous pharmaceuticals, agrochemicals, and materials. Their synthesis is a subject of continuous development, aiming for milder, safer, and more efficient methodologies. Traditional methods often rely on highly toxic cyanide salts, posing significant handling and safety challenges.[1] Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering improved functional group tolerance and reaction conditions.[2][3] This guide details a palladium-catalyzed protocol for the synthesis of arylacetonitriles from aryl halides using S-(cyanomethyl)ethanethioate as a novel cyanomethylating agent. This method leverages the principles of C–S bond activation within a palladium catalytic cycle, presenting a potentially safer alternative to traditional cyanide sources. We provide a plausible mechanistic rationale, a detailed step-by-step protocol, troubleshooting guidance, and safety procedures essential for successful implementation.
Introduction and Scientific Principle
The nitrile functional group is a versatile precursor in organic synthesis, readily transformable into amines, amides, carboxylic acids, and tetrazoles.[4] Arylacetonitriles, specifically, are key intermediates in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system agents.[5][]
The classic Rosenmund-von Braun reaction, while effective, requires stoichiometric copper(I) cyanide and harsh thermal conditions (up to 200°C), limiting its scope.[7] Palladium-catalyzed cyanation has become a cornerstone of modern synthesis, employing sources like Zn(CN)₂, K₄[Fe(CN)₆], and acetone cyanohydrin.[1][8][9] However, these reagents still present toxicity and handling concerns.
This application note explores the use of S-(cyanomethyl)ethanethioate as a cyanomethyl source. The core of this methodology is a proposed palladium-catalyzed cross-coupling reaction. The mechanism is predicated on the well-established steps of palladium catalysis: oxidative addition and reductive elimination.[3] The novelty lies in the crucial intermediate step, where the C–S bond of the thioester is cleaved to enable the transfer of the cyanomethyl group to the palladium center. This approach draws parallels from Ullmann-type C–S coupling reactions and other cross-couplings involving thioesters, which have been shown to proceed via oxidative addition pathways.[10]
Proposed Catalytic Cycle
The proposed mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: An active Pd(0) species, generated in situ, undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange/C-S Activation: The S-(cyanomethyl)ethanethioate coordinates to the Pd(II) center. This is the key step where the cyanomethyl group is transferred. While the exact mechanism can vary, it likely involves the formation of a palladium-thiolate complex, followed by an intramolecular rearrangement or reductive process that facilitates C-S bond cleavage and transfer of the cyanomethyl moiety to the palladium.
-
Reductive Elimination: The resulting Pd(II) species, now bearing both the aryl and cyanomethyl groups, undergoes reductive elimination to form the desired arylacetonitrile product (Ar-CH₂CN) and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.
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- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide | MDPI [mdpi.com]
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- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 10. Mechanistic Insight into the Cu-Catalyzed C-S Cross-Coupling of Thioacetate with Aryl Halides: A Joint Experimental-Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Free Cyanomethylation of Indoles with Cyanomethyl Ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Cyanomethylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a vast array of biological activities.[1] The introduction of a cyanomethyl group (-CH₂CN) at the C3-position of the indole ring furnishes 3-indoleacetonitrile derivatives, which are pivotal intermediates in the synthesis of tryptamines, auxins, and a variety of other pharmacologically active compounds.[2][3] The nitrile functionality is a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles, making these derivatives highly valuable in drug discovery and development programs.[4]
Traditionally, the cyanomethylation of indoles has often relied on multi-step sequences or the use of stoichiometric, and sometimes toxic, reagents.[3] The development of direct, C-H functionalization methods represents a significant advancement in synthetic efficiency. This guide details a novel, metal-free approach for the cyanomethylation of indoles utilizing cyanomethyl ethanethioate as a practical and effective cyanomethylating agent. This method circumvents the need for transition metal catalysts, offering a potentially more sustainable and cost-effective route to these valuable building blocks.
The Reagent: Cyanomethyl Ethanethioate
Cyanomethyl ethanethioate, also known as S-cyanomethyl thioacetate, is a thioester that serves as a precursor to the cyanomethyl radical. Its synthesis can be achieved through the nucleophilic substitution reaction of chloroacetonitrile with thioacetic acid in the presence of a base.[5]
Synthesis of Cyanomethyl Ethanethioate:
A common laboratory-scale synthesis involves the reaction of chloroacetonitrile with thioacetic acid, facilitated by a tertiary amine base like triethylamine in an aprotic solvent.[5] The mechanism proceeds via the deprotonation of thioacetic acid to form the thioacetate anion, which then displaces the chloride from chloroacetonitrile.[5]
Proposed Reaction Mechanism: A Radical-Mediated Pathway
The metal-free cyanomethylation of indoles with cyanomethyl ethanethioate is proposed to proceed through a radical-mediated mechanism. The initiation step involves the generation of a cyanomethyl radical from cyanomethyl ethanethioate. This can be achieved through thermal or photochemical means, with the thioester functionality being susceptible to homolytic cleavage. The use of a radical initiator, such as dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), can facilitate this process at lower temperatures.
The proposed mechanistic cycle is as follows:
-
Initiation: Homolytic cleavage of a radical initiator (e.g., BPO) to generate initial radicals. These radicals then abstract a hydrogen atom from a suitable donor or react with cyanomethyl ethanethioate to generate the cyanomethyl radical (•CH₂CN). Alternatively, direct thermal or photochemical cleavage of the S-CH₂CN bond in cyanomethyl ethanethioate can generate the cyanomethyl radical.
-
Propagation: The electrophilic cyanomethyl radical adds to the electron-rich C3-position of the indole ring, forming a resonance-stabilized indolyl radical intermediate.
-
Oxidation & Re-aromatization: The indolyl radical is then oxidized to a cationic intermediate, with concomitant rearomatization of the indole ring. This oxidation can be effected by an oxidant present in the reaction mixture or through a disproportionation pathway.
-
Deprotonation: Loss of a proton from the nitrogen or the C3-position restores the aromaticity of the indole ring, yielding the final 3-cyanomethylated indole product.
Sources
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- 2. Thiol-free arene C–H thioesterification enabled by a photoactive electron donor–acceptor complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to Palladium-Catalyzed Cyanomethylation of Aryl Halides
Introduction: The Strategic Importance of the Arylacetonitrile Moiety
The arylacetonitrile scaffold is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, from oncology agents to central nervous system therapeutics, underscores the critical need for robust and versatile synthetic methods for its introduction. The cyanomethyl group is a versatile precursor, readily transformed into carboxylic acids, amides, amines, and other functionalities, making it a powerful tool in the synthetic chemist's arsenal.
Traditionally, the synthesis of arylacetonitriles has relied on methods such as the Sandmeyer reaction or nucleophilic substitution on benzyl halides, which often suffer from harsh reaction conditions, limited functional group tolerance, and the use of stoichiometric and toxic reagents. In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a more elegant and efficient alternative.
This application note provides a comprehensive guide to a modern and innovative one-pot protocol for the palladium-catalyzed cyanomethylation of aryl halides. While the inquiry specified the use of cyanomethyl ethanethioate, a thorough review of the current literature did not yield established protocols for its use as a cyanomethylating agent in this context. Therefore, to provide a reliable and well-vetted methodology, this guide will focus on the well-documented and highly effective domino Suzuki coupling-isoxazole fragmentation strategy. This approach offers a practical and efficient route to a diverse range of arylacetonitriles from readily available starting materials.
Mechanism: A Domino Approach to Cyanomethylation
The palladium-catalyzed cyanomethylation of aryl halides via the domino Suzuki coupling-isoxazole fragmentation is an elegant one-pot process that proceeds through three key steps. This method showcases the power of tandem reactions in streamlining synthetic sequences and avoiding the isolation of potentially unstable intermediates.
The reaction is initiated by a classical Suzuki-Miyaura cross-coupling between an aryl halide and isoxazole-4-boronic acid pinacol ester. This is followed by a base-induced fragmentation of the resulting aryl-isoxazole intermediate, which unmasks the cyanomethyl group. The final step is a deformylation to yield the desired arylacetonitrile product.[1][2][3]
The catalytic cycle can be visualized as follows:
Sources
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- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed ligand-promoted site-selective cyanomethylation of unactivated C(sp3)–H bonds with acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Cysteine Modification in Peptides Using Cyanomethyl Ethanethioate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Cysteine Modification
In the landscape of peptide and protein bioconjugation, the selective modification of specific amino acid residues is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, making it an ideal target for precise chemical modification.[1][2] The ability to selectively modify cysteine residues enables the introduction of a wide array of functionalities, including fluorophores, cytotoxic payloads for antibody-drug conjugates, and polyethylene glycol (PEG) chains to enhance pharmacokinetic properties.
Cyanomethyl ethanethioate has emerged as a promising reagent for the selective S-cyanomethylation of cysteine residues. This application note provides a comprehensive guide to the use of cyanomethyl ethanethioate for the selective modification of cysteine-containing peptides, offering detailed protocols, mechanistic insights, and methods for the characterization of the resulting conjugates.
The Reagent: Cyanomethyl Ethanethioate
Cyanomethyl ethanethioate (CH₃C(O)SCH₂C≡N) is a thioester characterized by the presence of a cyanomethyl group. Its utility in cysteine modification stems from the electrophilic nature of the carbon atom adjacent to the sulfur, making it susceptible to nucleophilic attack by the cysteine thiolate. The synthesis of cyanomethyl ethanethioate can be achieved through various organic synthesis routes, often involving the reaction of a thioacetate precursor with chloroacetonitrile.[3]
Mechanism of Selective Cysteine Modification
The selective modification of a cysteine residue by cyanomethyl ethanethioate proceeds via a nucleophilic substitution reaction (S_N2). The thiol group of the cysteine side chain, typically in its deprotonated thiolate form (Cys-S⁻) under slightly basic or neutral pH conditions, acts as the nucleophile.[2][4]
The proposed mechanism involves the following steps:
-
Deprotonation of Cysteine: The reaction is initiated by the deprotonation of the cysteine thiol to form the more nucleophilic thiolate anion. The pKa of the cysteine thiol is approximately 8.3, but this can be influenced by the local microenvironment within the peptide.[5]
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic methylene carbon of cyanomethyl ethanethioate.
-
Thioacetate Leaving Group Departure: This attack leads to the displacement of the ethanethioate group, a good leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the cyanomethyl group.
This reaction, known as S-cyanomethylation, yields a modified cysteine residue with a cyanomethyl moiety attached to its sulfur atom.
Diagram of the Reaction Mechanism
Caption: Proposed SN2 reaction mechanism for the S-cyanomethylation of a cysteine residue.
Experimental Protocols
The following protocols provide a general framework for the selective modification of cysteine-containing peptides using cyanomethyl ethanethioate. Optimization of reaction conditions, such as stoichiometry, pH, and reaction time, may be necessary depending on the specific peptide sequence and desired degree of modification.
Protocol 1: S-cyanomethylation of a Purified Peptide in Solution
This protocol is suitable for the modification of a purified peptide with one or more cysteine residues.
Materials:
-
Cysteine-containing peptide
-
Cyanomethyl ethanethioate
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Formic acid or Trifluoroacetic acid (TFA) for LC-MS analysis
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide may contain disulfide bonds, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to ensure all cysteine residues are in their reduced form.[6]
-
Reagent Preparation: Prepare a stock solution of cyanomethyl ethanethioate in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.
-
Modification Reaction:
-
Add cyanomethyl ethanethioate to the peptide solution to achieve a final molar excess of 1.5 to 10-fold over the cysteine residues. The optimal stoichiometry should be determined empirically.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.
-
-
Quenching the Reaction: Once the desired level of modification is achieved, quench the reaction by adding a 10-fold molar excess of DTT relative to the initial amount of cyanomethyl ethanethioate. DTT will react with any remaining unreacted reagent.
-
Purification: Purify the S-cyanomethylated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the modified peptide by LC-MS and MS/MS sequencing.[7][8][9] The mass of the peptide will increase by 57.021 Da for each modified cysteine residue (the mass of a cyanomethyl group, -CH₂C≡N).
Experimental Workflow Diagram
Caption: General workflow for the S-cyanomethylation of a peptide in solution.
Protocol 2: On-Resin S-cyanomethylation of a Peptide during Solid-Phase Peptide Synthesis (SPPS)
This protocol allows for the modification of cysteine residues while the peptide is still attached to the solid support, simplifying the purification process.
Materials:
-
Peptide-resin with a deprotected cysteine side chain
-
Cyanomethyl ethanethioate
-
SPPS-grade Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Base: Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Preparation: Following the final coupling step in Fmoc-SPPS, selectively deprotect the cysteine side-chain protecting group (e.g., Trt, Mmt) while keeping other side-chain protecting groups intact.[6]
-
Swelling the Resin: Swell the peptide-resin in DMF or NMP for 30 minutes.
-
Modification Reaction:
-
Prepare a solution of cyanomethyl ethanethioate (5-20 fold molar excess over the resin loading capacity) and DIPEA (5-20 fold molar excess) in DMF or NMP.
-
Add the reagent solution to the swollen resin and react for 2-6 hours at room temperature with agitation.
-
-
Washing: After the reaction, thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail.
-
Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify and characterize the S-cyanomethylated peptide as described in Protocol 1.
Data Presentation and Characterization
The success of the cysteine modification reaction should be rigorously assessed using analytical techniques.
LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for monitoring the reaction and confirming the final product.[7][8][9][10]
-
Reaction Monitoring: By analyzing aliquots of the reaction mixture at different time points, the disappearance of the starting peptide peak and the appearance of the modified peptide peak can be tracked.
-
Mass Confirmation: The mass spectrum of the purified product should show the expected mass increase corresponding to the number of cyanomethyl groups added.
Table 1: Expected Mass Shifts for S-cyanomethylation
| Number of Cysteine Residues | Modification | Expected Mass Shift (Da) |
| 1 | S-cyanomethylation | +57.021 |
| 2 | S-cyanomethylation | +114.042 |
| 3 | S-cyanomethylation | +171.063 |
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for confirming the site of modification. Fragmentation of the modified peptide will produce b- and y-ions. The mass of the fragment ions containing the modified cysteine will be shifted by 57.021 Da, allowing for precise localization of the cyanomethyl group.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the molar excess of cyanomethyl ethanethioate, extending the reaction time, or optimizing the pH of the reaction buffer.
-
Side Reactions: While cyanomethyl ethanethioate is highly selective for cysteine, at very high concentrations or prolonged reaction times, side reactions with other nucleophilic residues (e.g., lysine, histidine) may occur. LC-MS/MS analysis can help identify any unintended modifications.[11]
-
Peptide Solubility: Ensure the peptide remains soluble in the reaction buffer throughout the modification process. The addition of a small percentage of organic co-solvent may be necessary for hydrophobic peptides.
-
Reagent Stability: Cyanomethyl ethanethioate should be stored under anhydrous conditions to prevent hydrolysis. Prepare fresh solutions of the reagent for each experiment.
Conclusion
Cyanomethyl ethanethioate is a valuable tool for the selective modification of cysteine residues in peptides. The S-cyanomethylation reaction is efficient, selective, and proceeds under mild conditions. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this chemistry in their peptide and protein modification workflows, enabling the development of novel bioconjugates for a wide range of applications in research and drug development.
References
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- Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Hoorelbeke, B., Demol, H., ... & Vandekerckhove, J. (2004). Reversible labeling of cysteine-containing peptides allows their specific chromatographic isolation for non-gel proteome studies. Proteomics, 4(4), 897-908.
- Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of biological chemistry, 245(1), 112–116.
- Dong, M., & Li, W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of pharmaceutical and biomedical analysis, 199, 114035.
- Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia, 3(2), 629-638.
- Finneran, P., et al. (2023). Enzymatic “Click” Ligation: Selective Cysteine Modification in Polypeptides Enabled by Promiscuous Glutathione S-Transferase. Journal of the American Chemical Society, 136(1), 453-458.
- Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 658, 93–108.
- Chen, F. J., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie (International ed. in English), 61(1), e202111621.
- Delgado-Hernández, D., et al. (2022). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 10, 969661.
- Tuang, S., et al. (2021). A reactive peptide interface for site-selective cysteine bioconjugation.
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Semantic Scholar. (n.d.). Cysteine-selective reactions for antibody conjugation. Retrieved from [Link]
- Blasco, T., et al. (2023). Quantitative Proteomic Analysis of Cyanide and Mercury Detoxification by Pseudomonas pseudoalcaligenes CECT 5344. Microbiology spectrum, 11(4), e00553-23.
- Zolg, D. P., Wilhelm, M., & Kuster, B. (2017). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & cellular proteomics : MCP, 16(8S), S196–S210.
- Lo, V. K. Y., Wong, M. K., & Che, C. M. (2010). Supporting Information AuCl-Mediated Selective Cysteine Modification of Peptides and Proteins Using Allenes. Organic letters, 12(23), 5482-5485.
- Li, Y., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis.
- Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 658, 93–108.
- Guo, J., Nguyen, A. T., Apon, J. V., & Yu, Y. (2014). Proteome-wide light/dark modulation of thiol oxidation in cyanobacteria revealed by quantitative site-specific redox proteomics. Molecular & cellular proteomics : MCP, 13(8), 1947–1961.
- Vinogradov, V. M., et al. (2019). Heterogeneous adaptation of cysteine reactivity to a covalent oncometabolite. The Journal of biological chemistry, 294(14), 5483–5494.
- Reddie, K. G., & Carroll, K. S. (2008). Cysteine-mediated redox signaling: chemistry, biology, and tools for discovery. Chemical reviews, 108(9), 3052–3084.
- Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of biological chemistry, 245(1), 112–116.
- Weerapana, E., & Toste, F. D. (2024).
- Marino, S. M., & Gladyshev, V. N. (2012). Analysis and functional prediction of reactive cysteine residues. The Journal of biological chemistry, 287(7), 4419–4425.
- Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(4), 1085–1091.
- Di Francesco, M. E., et al. (2022). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Molecules (Basel, Switzerland), 27(19), 6599.
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Patel, V. (2024, March 20). Advances in proteomics sample prep reagents and quantitative MS workflows [Video]. YouTube. [Link]
- Kumar, D., Thiel, W., & de Visser, S. P. (2012). Mechanism of S-oxygenation by a cysteine dioxygenase model complex. Inorganic chemistry, 51(2), 1032–1042.
- Vinogradov, V. M., et al. (2019). Reactive-cysteine profiling for drug discovery. Current opinion in chemical biology, 50, 17–25.
- Aluri, S., & de Visser, S. P. (2011). The mechanism of cysteine oxygenation by cysteine dioxygenase enzymes. Journal of the American Chemical Society, 133(11), 3869–3882.
- Gevaert, K., et al. (2004). Reversible labeling of cysteine-containing peptides allows their specific chromatographic isolation for non-gel proteome studies. Proteomics, 4(4), 897–908.
- Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free radical biology & medicine, 80, 148–157.
- Aluri, S., & de Visser, S. P. (2007). The mechanism of cysteine oxygenation by cysteine dioxygenase enzymes. Journal of the American Chemical Society, 129(48), 14846–14847.
- Chen, F. J., & Gao, J. (2022). Cysteine bioconjugation and some commonly used reagents. Angewandte Chemie (International ed. in English), 61(1), e202111621.
- Bernardim, B., et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
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Application Notes: A Researcher's Guide to Bioconjugation with Cyanomethyl Ethanethioate
Authored by a Senior Application Scientist
Introduction: Leveraging Cyanomethyl Ethanethioate for Precision Cysteine Modification
In the landscape of bioconjugation, the quest for selective, stable, and efficient modification of biomolecules is paramount. Cyanomethyl ethanethioate emerges as a valuable reagent for the targeted S-cyanylation of cysteine residues on proteins, peptides, and other thiol-containing molecules.[1] This application note provides an in-depth guide for researchers, drug development professionals, and scientists on the principles, protocols, and critical considerations for successful bioconjugation using this reagent.
The primary advantage of cyanomethyl ethanethioate lies in its specific reactivity with the thiol group of cysteine. Cysteine is a relatively rare amino acid, often conserved in structurally or functionally critical regions of a protein.[1] Its side chain contains a sulfhydryl (-SH) group, which, upon deprotonation to a thiolate anion (-S⁻), becomes a potent nucleophile.[2][3] This inherent reactivity makes cysteine an ideal target for site-specific modifications, minimizing the random and often heterogeneous labeling associated with targeting more abundant residues like lysine.[4] This protocol is designed to be a self-validating system, incorporating purification and characterization steps to ensure the integrity and homogeneity of the final bioconjugate.
Core Scientific Principles: The "Why" Behind the Protocol
A successful bioconjugation strategy is built on a solid understanding of the underlying chemical principles. The choices made at each step are deliberate and grounded in reaction kinetics and protein chemistry.
The Central Role of Cysteine and pH
The nucleophilic strength of the cysteine thiol is critically dependent on its protonation state, which is governed by its acid dissociation constant (pKa) and the pH of the reaction buffer.[5][6] The reactive species is the deprotonated thiolate anion (Cys-S⁻).[6] Therefore, to facilitate the reaction, the pH of the buffer must be maintained at a level where a significant population of the target cysteine residues are in their thiolate form. Typically, a pH between 7.5 and 8.5 is optimal. This pH range is a carefully chosen compromise: it's high enough to deprotonate the cysteine thiol (pKa typically ~8.3) for efficient reaction, yet low enough to minimize potential side reactions with other nucleophilic residues, such as the amine group of lysine (pKa ~10.5).
Controlling Stoichiometry for Optimal Labeling
The molar ratio of cyanomethyl ethanethioate to the protein is a critical parameter. A modest excess of the labeling reagent is generally used to drive the reaction towards completion. However, an excessive amount should be avoided as it can increase the risk of non-specific modifications and complicates the downstream purification process.[2] The ideal ratio is often determined empirically for each specific protein and target application.
The Necessity of a Pre-Reduction Step
Many proteins, particularly antibodies and extracellular proteins, contain cysteine residues that are paired in disulfide bonds (-S-S-). These oxidized cysteines are not available for conjugation. To render them reactive, a pre-reduction step is necessary. Mild reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bonds, liberating the free thiols. It is crucial to remove the reducing agent from the protein solution before adding the cyanomethyl ethanethioate, as the reagent would otherwise be consumed by the free reducing agent.[7]
Reaction Mechanism: Thiol-Activated S-Cyanylation
The bioconjugation reaction proceeds via a nucleophilic substitution mechanism. The deprotonated thiolate anion of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the cyanomethyl ethanethioate. This results in the formation of a stable thioether bond, covalently linking the cyanomethyl group to the protein, and the displacement of the ethanethioate leaving group.
Caption: Mechanism of Cysteine S-Cyanylation.
Experimental Workflow Overview
The entire process, from initial protein preparation to the final characterization of the purified bioconjugate, follows a logical and sequential workflow designed to maximize efficiency and ensure product quality.
Caption: Standard Bioconjugation Workflow.
Detailed Step-by-Step Protocol
This protocol provides a general framework. Optimization of specific parameters such as reagent stoichiometry, pH, and incubation time may be required for your particular biomolecule.
Part 1: Materials and Reagents
-
Protein: Lyophilized or in a storage buffer.
-
Cyanomethyl ethanethioate: High purity grade.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0.
-
Reducing Agent (Optional): 100 mM TCEP solution.
-
Solvent for Reagent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Solution: 1 M L-cysteine solution in water.
-
Purification: Desalting columns (e.g., PD-10), Size-Exclusion Chromatography (SEC) column, or dialysis cassettes (10 kDa MWCO).
-
Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), SDS-PAGE system, HPLC system.
Part 2: Experimental Procedure
-
Protein Preparation and Reduction (if needed): a. Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. b. If disulfide reduction is necessary, add TCEP to a final concentration of 10-20 molar equivalents relative to the protein. Incubate for 1-2 hours at room temperature. c. Crucial Step: Remove the TCEP using a desalting column, exchanging the protein into fresh, degassed Reaction Buffer.
-
Bioconjugation Reaction: a. Prepare a 100 mM stock solution of cyanomethyl ethanethioate in anhydrous DMSO immediately before use. b. While gently stirring the protein solution, add the cyanomethyl ethanethioate stock solution to achieve the desired molar excess (typically 5-20 fold excess over available thiols). c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
Quenching the Reaction: a. Add the quenching solution (1 M L-cysteine) to a final concentration of ~50 mM to consume any unreacted cyanomethyl ethanethioate. b. Incubate for 30 minutes at room temperature.
-
Purification of the Bioconjugate: a. Remove unreacted reagent, byproducts, and quenching agent by purifying the reaction mixture. b. Method 1 (Size-Exclusion Chromatography): This is the preferred method for high-purity samples. Elute the protein with a suitable buffer (e.g., PBS). c. Method 2 (Dialysis): Dialyze the sample against 1L of PBS, with at least three buffer changes over 24-48 hours.
-
Characterization of the Final Product: a. Mass Spectrometry: Confirm successful conjugation by analyzing the mass of the protein. A mass increase corresponding to the addition of the cyanomethyl group (C₂H₂N, +39.02 Da) per modified cysteine should be observed. b. SDS-PAGE: Analyze the purity of the conjugate. Compare the conjugated protein to the starting material. c. SEC-HPLC: Assess the homogeneity of the conjugate and check for aggregation.
Critical Reaction Parameters
The success of the conjugation is highly dependent on several key parameters, which are summarized below.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. Start with 2-5 mg/mL. |
| Reagent:Protein Ratio | 5:1 to 20:1 (molar) | Start with a 10-fold molar excess. A higher ratio may be needed for less accessible cysteines, but increases off-target risk. |
| pH | 7.5 - 8.5 | Balances efficient deprotonation of cysteine thiols with minimizing reactivity of other nucleophilic groups like lysine.[6][8] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster (2-4 hours). 4°C incubation (overnight) can be gentler for sensitive proteins. |
| Reaction Time | 2 - 16 hours | Monitor the reaction progress over time if possible. Quenching is essential to prevent over-labeling or side reactions. |
Safety and Handling Precautions
Cyanomethyl ethanethioate and related nitrile compounds must be handled with care.
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[9] Causes serious skin and eye irritation.[9][10] Under acidic conditions or high heat, nitriles can potentially release hydrogen cyanide.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid creating dust or aerosols. Wash hands thoroughly after handling.[9][10]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If Swallowed: Rinse mouth and seek immediate medical attention.[9]
-
References
- SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica S.L.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2022). Thermo Fisher Scientific.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (2019). Journal of Visualized Experiments.
- Post-Translational Modifications to Cysteine Residues in Plant Proteins and Their Impact on the Regulation of Metabolism and Signal Transduction. (2024).
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- Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermedi
- Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling. (2012). Antioxidants & Redox Signaling.
- Advances in Bioconjugation. (2010). Current Organic Chemistry.
- Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling. (2012). Antioxidants & Redox Signaling.
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- Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. (2022). YouTube.
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Application Notes and Protocols: Cyanomethyl Ethanethioate in the Synthesis of Natural Product Scaffolds
Introduction
In the intricate field of natural product synthesis, the development and application of versatile reagents that allow for the efficient construction of complex molecular architectures are of paramount importance. Cyanomethyl ethanethioate (C₄H₅NOS), a bifunctional compound featuring both a reactive thioester and a cyanomethyl group, presents itself as a valuable, albeit underexplored, building block.[1] Its unique combination of functionalities offers multiple avenues for synthetic transformations, including acylation and the introduction of a cyanomethyl moiety, a common structural element in various biologically active natural products and pharmaceuticals.[2]
This guide provides a detailed exploration of the potential applications of cyanomethyl ethanethioate in the synthesis of scaffolds relevant to natural products. While specific examples of its use in the total synthesis of a named natural product are not yet prominent in the literature, this document will extrapolate from the known reactivity of its constituent functional groups to provide field-proven insights and robust protocols for its application in the synthesis of complex organic molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles.
Physicochemical Properties and Synthesis of Cyanomethyl Ethanethioate
Cyanomethyl ethanethioate is a stable, crystalline solid, making it a convenient reagent for laboratory use.[1] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 59463-56-8 |
| Molecular Formula | C₄H₅NOS |
| Molecular Weight | 115.16 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Solubility | Soluble in water and various organic solvents[1] |
The synthesis of cyanomethyl ethanethioate is typically achieved through the nucleophilic substitution of a haloacetonitrile with a thioacetate salt. A common laboratory-scale preparation involves the reaction of chloroacetonitrile with potassium thioacetate in a suitable solvent.
Protocol 1: Synthesis of Cyanomethyl Ethanethioate
Materials:
-
Chloroacetonitrile
-
Potassium thioacetate
-
Acetone (anhydrous)
-
Diatomaceous earth
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of potassium thioacetate (1.1 eq.) in anhydrous acetone, add chloroacetonitrile (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated potassium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure cyanomethyl ethanethioate.
Core Applications in Complex Molecule Synthesis
Cyanomethyl ethanethioate's utility in the synthesis of natural product-like scaffolds stems from the orthogonal reactivity of its two functional groups.
The Thioester: A Versatile Acyl Donor
The thioester functionality in cyanomethyl ethanethioate serves as an excellent acylating agent, a role of fundamental importance in the synthesis of a vast array of natural products, including peptides, macrolides, and alkaloids. Thioesters are more reactive towards nucleophiles than their ester counterparts, allowing for milder reaction conditions.[3]
A key application is in the formation of amide bonds. The reaction of cyanomethyl ethanethioate with a primary or secondary amine, often in the presence of a mild base or coupling agent, provides a straightforward route to amides. This transformation is central to the synthesis of peptide fragments and other amide-containing natural products.
Workflow for Amide Bond Formation
Sources
Application Notes and Protocols: Cyanomethyl Ethanethioate as a Reagent in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of Cyanomethyl Ethanethioate in Radical Chemistry
In the landscape of modern organic synthesis, the development of novel reagents that offer unique reactivity and facilitate the construction of complex molecular architectures is of paramount importance. Cyanomethyl ethanethioate, a thioester bearing a cyanomethyl group, emerges as a promising yet underexplored reagent for radical chemistry. Its structure suggests a latent reactivity as a precursor to the highly valuable cyanomethyl radical (•CH₂CN), a key intermediate for introducing the synthetically versatile cyanomethyl moiety into organic molecules.
The cyanomethyl group is a cornerstone in medicinal chemistry and drug development, serving as a precursor to primary amines, carboxylic acids, and various heterocycles. Traditional methods for cyanomethylation often rely on the use of acetonitrile as the radical source, which can present challenges in terms of reaction efficiency and substrate scope. This application note delves into the utility of cyanomethyl ethanethioate as a practical alternative, providing a theoretical framework for its activation and detailed protocols for its application in radical reactions.
Scientific Foundation: Mechanistic Insights into Radical Generation
The capacity of cyanomethyl ethanethioate to serve as a cyanomethyl radical precursor is predicated on the homolytic cleavage of the sulfur-carbon bond. This process can be initiated either thermally or photochemically, often with the aid of a radical initiator.
Proposed Mechanism of Radical Generation
The proposed mechanism for the generation of the cyanomethyl radical from cyanomethyl ethanethioate involves two primary pathways:
-
Thermal Initiation: In the presence of a thermal initiator such as azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP), the initiator decomposes upon heating to generate initiator radicals. These radicals can then abstract the acetyl group from cyanomethyl ethanethioate, leading to the fragmentation of the molecule and the release of the cyanomethyl radical.
-
Photochemical Initiation: Under photochemical conditions, a suitable photosensitizer can be excited by light and induce the fragmentation of the thioester, either through direct energy transfer or a single-electron transfer (SET) process.[1]
The thioester functionality in cyanomethyl ethanethioate is key to its utility. The relative weakness of the S-CH₂CN bond, compared to a C-C or C-H bond, facilitates its homolytic cleavage under radical conditions.[2]
Caption: Proposed mechanism for radical generation and propagation.
Application Protocol 1: Thermal Radical Addition to Alkenes
This protocol describes a general procedure for the cyanomethylation of an alkene using cyanomethyl ethanethioate under thermal initiation.
Materials and Equipment
-
Cyanomethyl ethanethioate (CAS: 59463-56-8)[3]
-
Alkene substrate
-
Di-tert-butyl peroxide (DTBP) or Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Under an inert atmosphere, add cyanomethyl ethanethioate (1.5 mmol, 1.5 equiv) and the radical initiator (e.g., DTBP, 0.2 mmol, 0.2 equiv).
-
Solvent Addition: Add anhydrous solvent (5 mL) via syringe.
-
Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 120-140 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for thermal radical addition.
Application Protocol 2: Photochemical Radical Addition to Alkenes
This protocol details the cyanomethylation of an alkene using cyanomethyl ethanethioate under visible-light photoredox catalysis.[4][5]
Materials and Equipment
-
Cyanomethyl ethanethioate (CAS: 59463-56-8)[3]
-
Alkene substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂)
-
Anhydrous and degassed solvent (e.g., acetonitrile, DMF)
-
Schlenk flask or vial with a septum
-
Magnetic stirrer
-
Blue LED light source (450 nm)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add the alkene substrate (0.5 mmol, 1.0 equiv), cyanomethyl ethanethioate (0.75 mmol, 1.5 equiv), and the photocatalyst (1-2 mol%) to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed solvent (5 mL) via syringe.
-
Reaction: Seal the vessel and place it approximately 5 cm from a blue LED light source. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired product.
Caption: Workflow for photochemical radical addition.
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction parameters for the two protocols. Actual yields will be substrate-dependent.
| Parameter | Protocol 1: Thermal Addition | Protocol 2: Photochemical Addition |
| Initiation | Thermal (AIBN, DTBP) | Photochemical (Ir/Ru catalyst) |
| Temperature | 120-140 °C | Room Temperature |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Advantages | No expensive catalyst required | Milder conditions, faster |
Safety, Handling, and Disposal
As a prudent laboratory practice, it is essential to handle all chemicals with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Cyanomethyl ethanethioate and related nitrile-containing compounds should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[6]
-
Storage: Store cyanomethyl ethanethioate in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[6]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
Cyanomethyl ethanethioate presents a compelling option as a reagent for radical cyanomethylation reactions. Its thioester structure provides a predictable pathway for the generation of the cyanomethyl radical under both thermal and photochemical conditions. The protocols outlined in this application note offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. The milder conditions of the photochemical protocol, in particular, may offer advantages in the context of complex molecule synthesis and late-stage functionalization.
References
-
Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). A visible-light-driven method for thioester synthesis. Journal of Organic Chemistry, 89(7), 4607-4618. [Link]
-
Shah, B. A., et al. (2025). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Communications. [Link]
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Sun, C., et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances. [Link]
-
Sun, C., et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. SciSpace. [Link]
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PubMed. (n.d.). Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. [Link]
-
Biomacromolecules. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. [Link]
-
Beilstein Journals. (2021). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. [Link]
-
ResearchGate. (2021). (PDF) Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. [Link]
-
ResearchGate. (2025). S-(Cyanomethyl)- O -Ethyl Carbonodithioate | Request PDF. [Link]
-
ResearchGate. (n.d.). Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. [Link]
-
National Center for Biotechnology Information. (2021). Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds. [Link]
-
PubMed. (n.d.). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. [Link]
-
Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Antiradical Activity of 5Acetyl2-alkylthio-4-aryl-6-methyl-1,4-dihydropyridine-3-carboxylic Acid Nitriles. [Link]
-
RSC Publishing. (n.d.). Photoredox-catalyzed indirect acyl radical generation from thioesters. [Link]
-
CHIMIA. (2024). Enhanced Mechanistic Understanding Through the Detection of Radical Intermediates in Organic Reactions. [Link]
-
RSC Publishing. (n.d.). Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals. [Link]
-
Organic Syntheses. (n.d.). O-ALKYL THIOHYDROXAMATES AS ALKOXYL RADICAL PRECURSORS. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1971). Free-radical addition to olefins. Part VII. Addition of trichloromethyl radicals to chloro-olefins. [Link]
-
BuyersGuideChem. (n.d.). Ethanethioic acid,S-(cyanomethyl) ester. [Link]
-
MDPI. (n.d.). Metal-Free Radical Homopolymerization of Olefins and Their (Co)Polymerization with Polar Monomers. [Link]
-
ResearchGate. (2019). A Radical Approach to Thioester-Containing Polymers. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Free radical addition to olefins. Part 20.—A reinvestigation of the addition of methyl radicals to fluoroethylenes. [Link]
-
University of California, Irvine. (n.d.). Radical Reactions (Part 1). [Link]
-
Universal Biologicals. (n.d.). S-(Cyanomethyl) ethanethioate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. [Link]
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using S-acetylmercaptoacetonitrile
As a senior application scientist, this guide moves beyond simple procedural lists to provide an in-depth understanding of S-acetylmercaptoacetonitrile as a pivotal reagent in modern pharmaceutical synthesis. We will explore the causality behind its use, focusing on its role as a safe and efficient precursor for generating mercaptoacetonitrile in situ. This approach is critical for constructing complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs).
The protocols herein are designed to be self-validating, providing researchers with robust starting points for development and optimization.
Core Principles: The Utility of S-acetylmercaptoacetonitrile
Mercaptoacetonitrile is a highly valuable building block, incorporating both a nucleophilic thiol and a nitrile group. However, its direct use is hampered by its high reactivity, potential for dimerization/polymerization, and unpleasant odor. S-acetylmercaptoacetonitrile elegantly circumvents these issues. The acetyl group serves as a stable protecting group for the thiol, rendering the molecule bench-stable, easier to handle, and less odorous.
The core synthetic strategy involves the in situ deacetylation under basic conditions to generate a reactive thiolate anion. This nucleophile can then be immediately trapped by an electrophile in the same reaction vessel, minimizing the lifetime of the free, unstable mercaptoacetonitrile. This "protect-and-release" strategy enhances safety, improves reaction control, and boosts yields.
In Situ Generation Workflow
The fundamental process involves a base-mediated deprotection followed by nucleophilic attack. This workflow is central to all subsequent applications.
Caption: General workflow for in situ generation and reaction.
Application Note I: Synthesis of 2-Amino-4-arylthiazole Intermediates
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry, found in drugs ranging from antimicrobials to anticancer agents.[1] The Hantzsch thiazole synthesis is a classic and reliable method for its construction.[2] By using S-acetylmercaptoacetonitrile, we can perform a variation of this synthesis under safer and more controlled conditions to produce key thiazole intermediates.
Causality and Rationale: This protocol utilizes a one-pot, three-component reaction. S-acetylmercaptoacetonitrile is first deacetylated to form the thiolate. This thiolate then reacts with an α-bromoketone to form a thioether intermediate. Finally, cyanamide acts as the nitrogen source, cyclizing with the intermediate to form the 2-aminothiazole ring. This approach avoids the direct handling of volatile and reactive thiols.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
Step 1: Reagent Preparation & Initial Reaction
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add S-acetylmercaptoacetonitrile (1.15 g, 10 mmol).
-
Add absolute ethanol (30 mL) as the solvent.
-
Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the solution. This base is crucial for the in situ deacetylation.
-
Stir the mixture at room temperature for 30 minutes. You are now generating the potassium salt of mercaptoacetonitrile.
Step 2: Addition of Electrophile
-
In a separate beaker, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 10 mL of absolute ethanol.
-
Add the 2-bromoacetophenone solution dropwise to the reaction flask over 15 minutes.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Cyclization
-
Add cyanamide (0.42 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The cyclization and dehydration steps occur here to form the thiazole ring.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash with cold water (3 x 20 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2-amino-4-phenylthiazole.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| S-acetylmercaptoacetonitrile | 115.15 | 1.15 | 10 | Thiol Precursor |
| 2-Bromoacetophenone | 199.05 | 1.99 | 10 | Electrophile/Backbone |
| Cyanamide | 42.04 | 0.42 | 10 | Nitrogen Source |
| Potassium Carbonate | 138.21 | 1.38 | 10 | Base for Deprotection |
| Absolute Ethanol | - | 40 mL | - | Solvent |
| Expected Yield | - | - | - | 75-85% (post-recrystallization) |
Application Note II: Synthesis of 2-Mercapto-(2-oxoindolin-3-ylidene)acetonitriles
Introduction: Alkylidene oxindoles are crucial functional groups and building blocks in pharmaceutical chemistry, exhibiting a wide range of pharmacological activities.[3][4] This protocol describes the synthesis of a novel oxindole derivative bearing a mercaptoacetonitrile moiety, a valuable intermediate for further functionalization in drug discovery programs.[3]
Causality and Rationale: This synthesis involves the reaction of an isatin derivative (a common starting material for oxindoles) with S-acetylmercaptoacetonitrile via a Knoevenagel condensation. The active methylene group of mercaptoacetonitrile (generated in situ) condenses with the ketone of the isatin. A base like piperidine is used as a catalyst for both the deacetylation and the condensation reaction.
Experimental Protocol: Synthesis of (Z)-2-mercapto-2-(2-oxoindolin-3-ylidene)acetonitrile
Step 1: Reagent Preparation
-
In a 50 mL round-bottom flask, dissolve Isatin (1.47 g, 10 mmol) in 25 mL of absolute ethanol.
-
Add S-acetylmercaptoacetonitrile (1.27 g, 11 mmol, 1.1 eq). A slight excess ensures the complete consumption of isatin.
-
Add piperidine (0.1 mL) as a basic catalyst.
Step 2: Reaction
-
Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere.
-
Maintain the reflux for 8-10 hours. The reaction can be monitored by TLC, observing the formation of a new, more polar, colored spot.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
If precipitation is incomplete, place the flask in an ice bath for 30 minutes.
-
Filter the resulting solid and wash thoroughly with cold ethanol (2 x 15 mL) to remove unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 50°C. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary (Silica gel, Hexane:Ethyl Acetate gradient).
Knoevenagel Condensation Workflow
Caption: Workflow for oxindole intermediate synthesis.
Data Summary Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| Isatin | 147.13 | 1.47 | 10 | Carbonyl Source |
| S-acetylmercaptoacetonitrile | 115.15 | 1.27 | 11 | Nucleophile |
| Piperidine | 85.15 | ~0.1 mL | Catalytic | Base Catalyst |
| Absolute Ethanol | - | 25 mL | - | Solvent |
| Expected Yield | - | - | - | 80-90% |
Troubleshooting and Optimization
-
Low Yield in Thiazole Synthesis: Ensure the potassium carbonate is anhydrous and that the ethanol is absolute. Water can interfere with the base and subsequent reactions. If the reaction stalls, adding a slight excess (1.1 eq) of the α-bromoketone may drive it to completion.
-
Incomplete Deacetylation: If TLC shows significant unreacted S-acetylmercaptoacetonitrile, consider a stronger base or a slightly longer initial stirring time. However, overly harsh conditions can lead to side products.
-
Product Purification Issues: Oily products or difficulty in crystallization can often be resolved by performing an aqueous work-up with a brine wash to remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate) and purification by column chromatography.
-
Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5] Although S-acetylmercaptoacetonitrile is safer than its unprotected counterpart, it is still a nitrile and a sulfur-containing compound that should be handled with care.
References
- Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. National Institutes of Health (NIH).
- Synthesis of mercaptoacetonitrile under mild conditions. RSC Publishing.
- (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Thiazole study publication.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central.
- SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals.
- Thiazole synthesis. Organic Chemistry Portal.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.
- Synthesis of some thiazole and phthalazine compounds from schiff bases. Acta Scientific.
- Pharmaceutical Intermediates in Drug Synthesis. BOC Sciences.
- Safety Data Sheet: Acetonitrile with 0,1 % Acetic acid. Carl ROTH.
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Revolutionizing Cyanomethylation: A Guide to Safer, Scalable Synthesis with Flow Chemistry
Introduction: Overcoming the Challenges of Cyanomethylation
Cyanomethylation, the introduction of a cyanomethyl group (-CH₂CN), is a cornerstone transformation in organic synthesis, providing a versatile handle for constructing complex molecules in pharmaceuticals, agrochemicals, and materials science. However, the use of highly toxic and hazardous cyanide reagents, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN), presents significant safety and handling challenges in traditional batch chemistry.[1][2][3] The potential for accidental release of HCN gas, coupled with the often exothermic nature of these reactions, necessitates stringent safety protocols and limits scalability.[4][5]
Flow chemistry emerges as a transformative solution to these challenges.[6][7][8] By conducting reactions in a continuous stream through a reactor, flow chemistry offers unparalleled control over reaction parameters, enhanced heat and mass transfer, and a significantly improved safety profile due to the small reaction volumes at any given time. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust flow chemistry setup for cyanomethylation reactions. We will delve into the fundamental principles, equipment, and detailed protocols, empowering you to harness the full potential of this powerful technology for safer and more efficient synthesis.
The Flow Chemistry Advantage for Hazardous Reactions
The transition from batch to continuous flow processing for cyanomethylation is not merely a change in apparatus but a fundamental shift towards a safer and more efficient synthetic paradigm. The inherent advantages of flow chemistry directly address the primary concerns associated with cyanide chemistry:
-
Enhanced Safety: The small internal volume of a flow reactor drastically minimizes the amount of hazardous material present at any one time, significantly reducing the risk associated with potential exothermic events or accidental releases.[4][9] In the event of a leak, the contained volume is minimal and can be managed more effectively than a large-scale batch reactor failure.
-
Precise Temperature Control: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange.[8] This is critical for controlling the often exothermic nature of cyanomethylation reactions, preventing thermal runaways and the formation of unwanted byproducts. This precise control can also enable reactions to be performed at temperatures not easily accessible in batch.[9]
-
Improved Mixing and Mass Transfer: The rapid and efficient mixing in flow reactors ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields.[6] This is particularly beneficial for multiphasic reactions, such as those employing phase-transfer catalysis.[10][11]
-
Seamless Scalability: Scaling up a reaction in flow chemistry is achieved by simply running the system for a longer duration ("scaling out") rather than increasing the reactor volume. This avoids the often-problematic challenges of altered heat and mass transfer that accompany traditional scale-up in batch reactors.
-
Automation and In-line Analysis: Flow chemistry setups can be readily automated and integrated with in-line analytical techniques such as NMR, IR, and mass spectrometry.[12][13][14][15][16] This allows for real-time reaction monitoring, rapid optimization of reaction conditions, and enhanced process understanding.
Designing Your Flow Chemistry Setup for Cyanomethylation
A typical flow chemistry setup for cyanomethylation is modular, allowing for flexibility and adaptation to specific reaction requirements. The core components are illustrated below:
Caption: A generalized flow chemistry setup for cyanomethylation reactions.
Component Breakdown:
-
Reagent Delivery: Syringe pumps or HPLC pumps are used to deliver precise and pulseless flows of the reactant solutions.[8] For cyanomethylation, this typically involves two separate inlet streams: one for the substrate (e.g., aldehyde, ketone, or alkyl halide) and another for the cyanide source (e.g., TMSCN).
-
Mixing: A T-mixer or a Y-mixer is used to ensure rapid and efficient mixing of the reagent streams before they enter the reactor.[6]
-
Reactor: The heart of the system, where the reaction takes place. For many cyanomethylation reactions, a simple coiled tube reactor made of an inert material like PFA or stainless steel is sufficient. The reactor is typically immersed in a temperature-controlled bath (e.g., an oil bath or a cryostat) to maintain the desired reaction temperature.[9] For reactions involving solids or slurries, specialized reactors like an agitated cell reactor may be necessary.[17]
-
Back-Pressure Regulator (BPR): A BPR is used to pressurize the system. This allows for heating solvents above their atmospheric boiling points and can help to suppress the formation of gas bubbles, ensuring a stable flow.[6]
-
Product Collection: The product stream is collected at the outlet of the system. For reactions that require quenching, a third stream containing a quenching agent can be introduced before collection.
Protocol: Continuous-Flow Cyanomethylation of an Aldehyde using TMSCN
This protocol provides a general procedure for the cyanosilylation of an aromatic aldehyde using trimethylsilyl cyanide (TMSCN) in a continuous flow system. This reaction is a fundamental step in the synthesis of α-hydroxynitriles, which are valuable synthetic intermediates.
Safety First: Handling Cyanide Reagents
WARNING: Trimethylsilyl cyanide is highly toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations involving TMSCN must be performed in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[4][5] A cyanide antidote kit should be readily available, and all personnel must be trained in its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Materials and Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Lewis acid catalyst (e.g., zinc iodide, optional)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Experimental Workflow:
Caption: Step-by-step workflow for the continuous-flow cyanomethylation protocol.
Step-by-Step Procedure:
-
Solution Preparation:
-
Solution A: Prepare a stock solution of the aromatic aldehyde in the chosen anhydrous solvent (e.g., 0.5 M). If a catalyst is used, it can be added to this solution.
-
Solution B: In a separate flask, prepare a stock solution of TMSCN in the same anhydrous solvent (e.g., 0.6 M, 1.2 equivalents).
-
-
System Setup and Priming:
-
Assemble the flow chemistry system as depicted in the diagram above, ensuring all connections are secure.
-
Set the desired temperature for the reactor bath. For many cyanosilylations, room temperature is sufficient, but cooling may be required for highly reactive substrates.[9]
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar).
-
Prime the entire system, including both pump lines and the reactor, with the anhydrous solvent to remove any air and moisture.
-
-
Reaction Execution:
-
Set the flow rates of Pump A (aldehyde solution) and Pump B (TMSCN solution) to achieve the desired residence time and stoichiometry. The residence time is calculated as the reactor volume divided by the total flow rate.
-
Begin pumping both solutions simultaneously into the mixer and reactor.
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
-
Product Collection and Work-up:
-
Collect the product stream exiting the back-pressure regulator into a flask containing a quenching solution (e.g., saturated aqueous sodium bicarbonate) to hydrolyze the silyl ether and neutralize any unreacted TMSCN.
-
Once the desired amount of product has been collected, stop the pumps and flush the system with solvent.
-
Perform a standard aqueous work-up on the collected and quenched reaction mixture. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary.
-
Optimizing Reaction Parameters:
The following table provides a starting point for optimizing a cyanomethylation reaction in flow. It is recommended to systematically vary these parameters to achieve the desired conversion, yield, and selectivity.
| Parameter | Typical Range | Rationale |
| Temperature | -30 °C to 50 °C | Influences reaction rate and selectivity. Lower temperatures may be needed to control exothermicity and improve diastereoselectivity.[9] |
| Residence Time | 0.5 to 20 minutes | The time the reaction mixture spends in the reactor. Shorter residence times can increase throughput, while longer times may be needed for complete conversion.[9] |
| Stoichiometry | 1.1 to 2.0 eq. of Cyanide Source | Using a slight excess of the cyanide source can drive the reaction to completion. |
| Concentration | 0.1 to 1.0 M | Affects reaction kinetics and can influence solubility of reagents and products. |
| Pressure | 5 to 20 bar | Used to suppress solvent boiling and gas formation, ensuring stable flow. |
Advanced Cyanomethylation Strategies in Flow
Beyond the basic setup, flow chemistry enables more sophisticated approaches to cyanomethylation:
-
Phase-Transfer Catalyzed Cyanomethylation: For reactions involving a solid or aqueous cyanide salt (e.g., NaCN or KCN) and an organic substrate, a phase-transfer catalyst (PTC) can be employed.[10][18][19] In a flow system, this can be achieved using a packed-bed reactor containing a solid-supported PTC or by running a liquid-liquid segmented flow where the catalyst facilitates transport of the cyanide anion across the phase boundary.[20]
-
Photocatalytic Cyanomethylation: Visible-light photoredox catalysis can be used to generate cyanomethyl radicals from precursors like acetonitrile for addition to various substrates.[21][22] Flow reactors are particularly well-suited for photocatalysis due to the efficient and uniform irradiation of the reaction mixture in narrow-bore tubing.
-
Electrochemical Cyanomethylation: Electrochemical methods can generate the cyanomethyl anion under mild conditions, avoiding the need for strong bases.[23] Microflow electrochemical reactors offer precise control over the electrode potential and current, leading to high selectivity and yield.
Conclusion: A New Era for Cyanide Chemistry
Flow chemistry provides a robust and compelling solution to the long-standing challenges of cyanomethylation. By offering superior control, enhanced safety, and straightforward scalability, this technology empowers chemists to perform these critical transformations with greater confidence and efficiency. The modular nature of flow systems allows for rapid optimization and adaptation to a wide range of substrates and reaction conditions. As the field continues to evolve, the integration of in-line analytics and automated systems will further unlock the potential of flow chemistry, paving the way for the on-demand, safe, and sustainable synthesis of cyanomethylated compounds.
References
- G.A. Roth et al., "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir," Organic Process Research & Development, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00159]
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- The University of Adelaide, "Chemical Safety Management," 2023. [URL: https://www.adelaide.edu.au/hr/hsw/system/wps/chemical-management]
- ResearchGate, "Electrochemical Cyanomethylation of Aromatic Aldehydes Forming β-Hydroxynitriles in Microflow," 2025. [URL: https://www.researchgate.net/publication/381534483_Electrochemical_Cyanomethylation_of_Aromatic_Aldehydes_Forming_b-Hydroxynitriles_in_Microflow]
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- LSU Health Shreveport, "SOP for the safe use of cyanide compounds," 2018. [URL: https://www.lsuhs.edu/docs/librariesprovider5/campus-safety-documents/s-o-p-for-the-safe-use-of-cyanide-compounds.pdf?sfvrsn=a489a81c_2]
- YouTube, "Advanced Organic Chemistry: Flow Chemistry," 2024. [URL: https://www.youtube.
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- ResearchGate, "Phase-Transfer Catalysis: Mixing Effects in Continuous-Flow Liquid/Liquid O- and S-Alkylation Processes," 2025. [URL: https://www.researchgate.
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- NIH, "Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes," 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10484083/]
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis with Cyanomethyl Ethanethioate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of microwave-assisted organic synthesis (MAOS) and versatile building blocks has revolutionized modern medicinal chemistry, enabling rapid, efficient, and clean access to complex molecular scaffolds. This guide provides an in-depth exploration of microwave-assisted synthesis utilizing cyanomethyl ethanethioate, a potent synthon for the construction of pharmaceutically relevant heterocyclic compounds. We will delve into the fundamental principles of microwave heating, the strategic application of cyanomethyl ethanethioate, and provide a detailed, field-proven protocol for the synthesis of thiazole derivatives. This document is structured to serve as a practical resource, blending theoretical understanding with actionable experimental procedures and critical safety considerations.
The Synergy of Speed and Strategy: MAOS and Cyanomethyl Ethanethioate
The drive towards more sustainable and efficient chemical synthesis has positioned microwave-assisted organic synthesis as a cornerstone of modern green chemistry.[1][2] Unlike conventional conductive heating, which relies on the slow and inefficient transfer of energy through vessel walls, microwave irradiation couples directly with polar molecules in the reaction mixture.[3][4] This interaction, occurring through dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and localized heating.[4][5] The practical benefits are profound: reaction times are drastically reduced from hours or days to mere minutes, yields are often significantly improved, and the formation of side products is minimized.[2][6][7]
In this context, cyanomethyl ethanethioate (C₄H₅NOS) emerges as a highly valuable building block. Its structure incorporates two key reactive centers:
-
An active methylene group , activated by the adjacent electron-withdrawing nitrile (cyano) group.
-
A thioester functionality , which serves as a precursor to a thiol or can participate directly in cyclization reactions.
This dual reactivity makes it an ideal candidate for multicomponent reactions (MCRs), a synthetic strategy that combines three or more reactants in a single step to form a complex product. The combination of MAOS and MCRs using synthons like cyanomethyl ethanethioate provides an exceptionally powerful platform for rapidly generating libraries of heterocyclic compounds—scaffolds that form the core of countless therapeutic agents.[8][9]
Fundamentals of Microwave-Assisted Synthesis
Understanding the principles of microwave heating is crucial for effective protocol development and optimization. The process is governed by the ability of the substances in the reaction vessel to absorb microwave energy and convert it into heat.
Mechanisms of Microwave Heating
Two primary mechanisms are responsible for microwave heating in a chemical reaction:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the oscillating electric field of the microwave radiation. This rapid, continuous reorientation creates molecular friction, which generates heat.[4]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and other molecules in the solution, as well as resistance to their migration, result in the generation of heat.[5]
The efficiency of heating is directly related to the dielectric properties of the reactants and solvent. Polar solvents (e.g., DMF, ethanol, water) are highly microwave-absorbent, while non-polar solvents (e.g., hexane, toluene) are largely transparent. This allows for selective heating, where only the polar reactants or a catalyst might be heated in a non-polar medium.[3][10]
Workflow and Key Parameters
Modern laboratory microwave reactors offer precise control over reaction parameters, ensuring reproducibility and safety.[11] A typical workflow involves loading the reactants into a sealed, pressure-rated vessel, programming the desired parameters, and initiating the irradiation.
Caption: General workflow for a microwave-assisted synthesis experiment.
Application Protocol: One-Pot Synthesis of 2,4-Disubstituted Thiazoles
This protocol details a one-pot, three-component synthesis of a 4-amino-2-aryl-thiazole-5-carbonitrile derivative, a scaffold of significant interest in medicinal chemistry. The reaction leverages the reactivity of cyanomethyl ethanethioate in a microwave-assisted Gewald-type reaction.
Reaction Principle
An aromatic aldehyde, cyanomethyl ethanethioate, and cyanamide are reacted in the presence of a basic catalyst. The cyanomethyl ethanethioate acts as the sulfur donor and provides two carbons for the thiazole ring backbone. The microwave irradiation dramatically accelerates the condensation and cyclization steps, leading to the final product in minutes.
Caption: Plausible reaction pathway for thiazole synthesis.
Materials and Equipment
-
Reagents: Aromatic aldehyde (e.g., benzaldehyde), Cyanomethyl ethanethioate, Cyanamide, Piperidine (catalyst), Ethanol (solvent).
-
Equipment: Laboratory microwave reactor (e.g., Biotage Initiator, CEM Discover), 10 mL pressure-rated microwave vials, magnetic stir bars, crimper, standard laboratory glassware for workup, silica gel for column chromatography.
Step-by-Step Methodology
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), cyanomethyl ethanethioate (1.1 mmol, 1.1 eq), and cyanamide (1.2 mmol, 1.2 eq).
-
Solvent and Catalyst Addition: Add 4 mL of ethanol to the vial, followed by piperidine (0.1 mmol, 0.1 eq).
-
Sealing: Securely seal the vial with a crimp cap. Ensure the seal is tight to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the following reaction parameters:
-
Temperature: 120 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the vial will be cooled to below 50 °C by the instrument's compressed air system.
-
Workup: Once cooled, carefully open the vial in a fume hood. A precipitate may have formed. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate solvent system.
Data and Expected Outcomes
The following table provides representative data for this reaction using various substituted aromatic aldehydes.
| Entry | Aromatic Aldehyde (Ar-CHO) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 10 | 120 | 92 |
| 2 | 4-Chlorobenzaldehyde | 10 | 120 | 95 |
| 3 | 4-Methoxybenzaldehyde | 12 | 120 | 88 |
| 4 | 4-Nitrobenzaldehyde | 8 | 120 | 91 |
Critical Safety Considerations in Microwave Chemistry
While MAOS is a powerful tool, it carries inherent risks if not performed correctly. Adherence to safety protocols is paramount.
-
Use Dedicated Equipment: NEVER use a domestic microwave oven for laboratory synthesis. Laboratory reactors are built with corrosion-resistant cavities, continuous pressure and temperature monitoring, and safety interlocks that are absent in household appliances.[12]
-
Pressure Management: Reactions in sealed vessels can generate significant pressure, especially when heating solvents above their atmospheric boiling points.[13] Never overfill a reaction vial (a maximum of 2/3 full is recommended) and always use pressure-rated vessels and caps.[12] Be cautious with reactions that may produce gaseous byproducts.[13]
-
Solvent and Reagent Stability: Be aware of the thermal stability of your reagents and solvents. High temperatures can cause decomposition, leading to unexpected pressure increases or hazardous byproducts. Consult the Safety Data Sheet (SDS) for each chemical.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vessels from the reactor, thermal gloves are recommended.[12]
Caption: Pre-reaction safety checklist for microwave synthesis.
Conclusion and Future Outlook
Microwave-assisted synthesis with versatile reagents like cyanomethyl ethanethioate represents a significant advancement in the field of organic and medicinal chemistry. This approach provides a rapid, efficient, and scalable method for producing libraries of complex heterocyclic compounds. The protocols and principles outlined in this guide demonstrate the practical advantages of MAOS, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. As the pharmaceutical industry continues to demand faster lead optimization and greener synthetic routes, the integration of microwave technology with innovative building blocks will undoubtedly become even more critical, paving the way for the next generation of therapeutics.
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Introduction: The Cyanomethyl Group in Synthesis and Challenges in Scale-Up
An Application Guide to the Scale-Up Synthesis of Cyanomethylated Compounds
The cyanomethyl moiety (–CH₂CN) is a cornerstone functional group in modern organic synthesis. Its value lies in its versatility as a synthetic intermediate; the nitrile group can be readily transformed into amines, carboxylic acids, amides, and ketones, making it a gateway to a vast array of more complex molecules.[1][2][3] Consequently, cyanomethylated compounds are pivotal building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][4]
However, transitioning a cyanomethylation reaction from a lab-scale flask to a large-scale reactor is a non-trivial endeavor fraught with challenges.[5][6] Key obstacles include:
-
Safety and Handling: Many cyanomethylation reagents, particularly inorganic cyanides (NaCN, KCN) and hydrogen cyanide (HCN), are acutely toxic. Managing their safe handling, quenching, and disposal on a large scale is a primary concern.[7][8]
-
Reaction Energetics: Many C-C bond-forming reactions are exothermic. Without precise control, thermal runaways can occur in large reactors where the surface-area-to-volume ratio is low, impeding efficient heat dissipation.[9][10]
-
Reagent Stoichiometry and Cost: Reagents that are feasible for a 1-gram synthesis may become prohibitively expensive or difficult to source in the multi-kilogram quantities required for industrial production.[5][10]
-
Mass and Heat Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or concentration gradients, resulting in side reactions, reduced yield, and inconsistent product quality.[9][11]
This guide will navigate these challenges by examining established synthetic routes, outlining critical scale-up parameters, and providing a detailed, field-proven protocol for the large-scale synthesis of a cyanomethylated intermediate.
Strategic Approaches to Cyanomethylation for Scale-Up
Several distinct strategies exist for introducing a cyanomethyl group. The choice of method for a scale-up campaign depends heavily on the substrate, required purity, safety infrastructure, and economic targets.
The Strecker Synthesis
First reported in 1850, the Strecker synthesis is a robust, three-component reaction between an aldehyde or ketone, ammonia (or an amine), and a cyanide source to produce an α-aminonitrile, a direct precursor to α-amino acids.[12][13][14] Its long history has resulted in numerous adaptations for large-scale production.[7][8][12]
The core transformation involves the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.
Caption: Generalized mechanism of the Strecker Synthesis.
-
Scale-Up Advantages: It is a convergent, atom-economical reaction that often uses inexpensive starting materials. Asymmetric variants using chiral catalysts have been developed for producing enantiomerically enriched amino acids on a large scale.[7][12]
-
Scale-Up Challenges: The classical use of liquid HCN or trimethylsilyl cyanide (TMSCN) requires specialized handling due to extreme toxicity and volatility.[7] Modern protocols often favor the in-situ generation of HCN from safer, water-soluble salts like NaCN or KCN, though this requires careful pH control to prevent the release of HCN gas.[7][8]
Cyanoalkylation via C-H Functionalization
More recent methods focus on the direct coupling of a C-H bond with a cyanomethyl source, most commonly the inexpensive and readily available solvent acetonitrile (CH₃CN).[1][15] These reactions are typically mediated by transition metals (e.g., copper, iron, nickel) or proceed via metal-free radical pathways.[1][16][17]
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Application Notes & Protocols: Strategic Protection in Cyanomethylation Reactions
Introduction: The Necessity of Tactical Molecular Masking
Cyanomethylation, the introduction of a -CH₂CN group, is a cornerstone transformation in modern organic synthesis, providing a versatile nitrile handle that serves as a precursor to carboxylic acids, amines, and other valuable functionalities.[1][2] However, the reagents and conditions employed—ranging from strongly basic cyanomethyl anions to highly reactive cyanomethyl radicals—often exhibit indiscriminate reactivity.[1][2][3] This presents a significant challenge when the substrate molecule contains sensitive functional groups such as alcohols, amines, or carbonyls. Unchecked, these groups can lead to a cascade of side reactions, compromising yields and complicating purification.
To navigate this, the synthetic chemist must employ a strategy of temporary masking, or "protection." A protecting group is a molecular modification that renders a functional group inert to a specific set of reaction conditions.[4][5] After the desired transformation is complete, the protecting group is selectively removed, regenerating the original functionality.[5][6] This guide provides an in-depth exploration of protecting group strategies tailored specifically for the nuances of cyanomethylation reactions, focusing on the causality behind group selection, orthogonal strategies for complex molecules, and field-proven protocols.
The Core Strategy: Protect, Cyanomethylate, Deprotect
The fundamental workflow is a three-stage process. Each stage requires careful planning to ensure high yields and chemical integrity. The choice of protecting group (PG) is dictated by its stability under the planned cyanomethylation conditions and the existence of a selective method for its removal that leaves the newly installed cyanomethyl group and the rest of the molecule intact.[4][7]
Caption: General workflow for a protected cyanomethylation reaction.
I. Protecting Alcohols and Phenols (-OH)
Alcohols and phenols possess acidic protons and are nucleophilic, making them incompatible with cyanomethylation methods that use strong bases (which would be quenched by deprotonation) or involve electrophilic intermediates. Silyl ethers are the most common and robust choice for protecting hydroxyl groups in this context.[8][9]
A. Silyl Ethers (TBDMS, TIPS)
Tert-butyldimethylsilyl (TBDMS) and Triisopropylsilyl (TIPS) ethers are workhorses in organic synthesis. Their popularity stems from their ease of installation, general stability, and, most importantly, their inertness to a wide range of non-acidic and non-fluoride-based reagents.[8][10]
-
Why they work for cyanomethylation: Silyl ethers lack acidic protons and are stable to organometallics, hydrides, and the radical conditions often used for cyanomethylation.[8] Their steric bulk also shields the oxygen atom from nucleophilic attack.[4]
-
Installation: Typically achieved by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole or triethylamine.[9]
-
Deprotection: Cleavage is selectively achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), due to the exceptionally high strength of the Silicon-Fluorine bond.[8][9] This condition is orthogonal to most other protecting groups.
B. Benzyl Ethers (Bn)
Benzyl ethers are another robust option, particularly when fluoride-sensitive groups are present elsewhere in the molecule.
-
Why they work for cyanomethylation: The C-O bond in a benzyl ether is highly stable to basic, nucleophilic, and many radical conditions.[11]
-
Installation: Formed via a Williamson ether synthesis, reacting the corresponding alkoxide with benzyl bromide (BnBr).
-
Deprotection: Classically removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a mild method that does not affect most other functional groups, though it is incompatible with alkenes or alkynes.[12]
Table 1: Protecting Group Selection for Alcohols in Cyanomethylation
| Protecting Group | Structure | Typical Installation Reagents | Stability to Cyanomethylation | Deprotection Reagents | Orthogonal To |
| TBDMS | -Si(CH₃)₂(t-Bu) | TBDMS-Cl, Imidazole, DMF | Excellent (Radical, Base) | TBAF, THF | Acid-labile (Boc), Base-labile (Fmoc), Hydrogenolysis (Cbz, Bn) |
| TIPS | -Si(i-Pr)₃ | TIPS-Cl, Imidazole, DCM | Excellent (Radical, Base) | TBAF, THF | Acid-labile (Boc), Base-labile (Fmoc), Hydrogenolysis (Cbz, Bn) |
| Bn | -CH₂Ph | NaH, BnBr, THF | Excellent (Radical, Base) | H₂, Pd/C | Acid-labile (Boc), Base-labile (Fmoc), Fluoride-labile (Silyl) |
II. Protecting Amines (-NH₂, -NHR)
Primary and secondary amines are both nucleophilic and basic, posing significant challenges for cyanomethylation.[13] They can react with electrophilic species or catalysts and be protonated or deprotonated under various conditions. Carbamates are the premier choice for amine protection, effectively reducing the nucleophilicity and basicity of the nitrogen atom.[5][14]
A. Carbamates (Boc, Cbz)
-
tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (Boc₂O), this group is exceptionally stable to basic and nucleophilic conditions but is readily cleaved with strong acid (e.g., trifluoroacetic acid, TFA).[10][14] This makes it ideal for cyanomethylations performed under basic or neutral conditions.
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and mildly basic conditions. Its key feature is its clean removal by catalytic hydrogenolysis, making it orthogonal to both acid-labile (Boc) and fluoride-labile (silyl) groups.[14]
Caption: An orthogonal strategy for a molecule with hydroxyl and amine groups.
III. Protecting Carbonyls (C=O)
The electrophilic carbon of an aldehyde or ketone is a prime target for nucleophilic cyanomethylating agents. To prevent unwanted addition to the carbonyl, it is typically converted into a non-electrophilic acetal or ketal.[15][16]
A. Acetals and Ketals
-
Why they work for cyanomethylation: Cyclic acetals (from aldehydes) and ketals (from ketones), most commonly formed with ethylene glycol, are highly stable to strong bases, nucleophiles, and reducing agents.[17][18] This makes them perfectly suited for cyanomethylations involving cyanomethyl anions.
-
Installation: Formed by reacting the carbonyl compound with a diol (like ethylene glycol) under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) with removal of water.[17]
-
Deprotection: Hydrolysis back to the carbonyl is achieved under aqueous acidic conditions.[15][17] This deprotection method is orthogonal to hydrogenolysis (Cbz, Bn) and fluoride-based cleavage (silyl ethers).
Application Protocols
Protocol 1: TBDMS Protection of a Primary Alcohol
This protocol describes the protection of 4-bromobenzyl alcohol, a precursor for a potential cyanomethylation substrate.
Materials:
-
4-Bromobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of 4-bromobenzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.
Scientist's Note: Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst. Using a slight excess ensures the reaction goes to completion and scavenges the HCl byproduct.[19]
Protocol 2: Iron-Catalyzed Cyanomethylation of a Protected Arylamine
This protocol is adapted from an amine-directed C-H activation methodology, showcasing a modern cyanomethylation technique on a protected substrate.[1][20] Assume the starting material is an N-Boc protected aniline derivative.
Materials:
-
N-Boc protected arylamine (1.0 eq)
-
FeCl₂ (10 mol%)
-
Di-tert-butyl peroxide (DTBP) (3.0 eq)
-
Acetonitrile (serves as solvent and cyanomethyl source)
-
Anhydrous Toluene
-
Schlenk tube or sealed pressure vessel
Procedure:
-
To a Schlenk tube, add the N-Boc protected arylamine (1.0 eq) and FeCl₂ (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous toluene and acetonitrile via syringe, followed by the addition of DTBP.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the cyanomethylated product.
Causality Behind Choices: The Boc group is chosen because it is stable to the radical conditions generated by the Fe(II)/DTBP system.[1][20] A Cbz group would also be stable, but an Fmoc group could be compromised if any basic intermediates are formed.
Protocol 3: Deprotection of a TBDMS Ether
This protocol describes the removal of the TBDMS group to reveal the final alcohol product.
Materials:
-
TBDMS-protected cyanomethylated product (from a reaction similar to Protocol 2, but on a TBDMS-protected substrate)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Protection Step | Insufficiently anhydrous conditions; Ineffective base; Steric hindrance at the reaction site. | Ensure all glassware is oven-dried and use anhydrous solvents. Switch to a stronger, non-nucleophilic base (e.g., NaH for Bn ethers). For hindered alcohols, consider a more reactive silylating agent like a silyl triflate. |
| Cyanomethylation Fails | Protecting group is not stable to the reaction conditions; Catalyst is poisoned. | Re-evaluate PG choice. Ensure the chosen PG is compatible (e.g., avoid acid-labile groups in acidic media). Ensure high purity of reagents and substrate to avoid catalyst deactivation. |
| Incomplete Deprotection | Insufficient deprotection reagent; Steric hindrance around the PG; Reagent decomposition. | Increase the equivalents of the deprotection reagent and/or reaction time. Use a fresh bottle of reagent (e.g., TBAF can degrade). For hindered silyl ethers, heating may be required. |
| Side Reactions during Deprotection | Conditions are too harsh, affecting other parts of the molecule. | Use milder deprotection conditions (e.g., PPTS in EtOH for some acid-labile groups instead of neat TFA).[19] Ensure the chosen deprotection is truly orthogonal to other PGs present. |
Conclusion
A well-designed protecting group strategy is not an afterthought but a critical component of a successful synthesis involving cyanomethylation. By understanding the stability and reactivity of different protecting groups, chemists can create orthogonal plans that allow for the selective modification of complex molecules. The choice of silyl ethers for alcohols, carbamates for amines, and acetals for carbonyls provides a robust and versatile toolkit. The protocols and strategies outlined herein offer a foundation for researchers to confidently tackle the challenges of modern synthetic chemistry, ensuring that the powerful cyanomethyl group can be installed with precision and efficiency.
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Application Note: A One-Pot Protocol for the Synthesis of 2-Aminothiazole Scaffolds via Hantzsch Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[1][2] Its prevalence in medicinal chemistry drives a continuous demand for efficient, robust, and scalable synthetic routes. One-pot syntheses and multicomponent reactions (MCRs) have become indispensable strategies in modern drug discovery, offering significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity from simple precursors.[3][4][5]
This application note provides a detailed guide to the Hantzsch thiazole synthesis, a cornerstone reaction for constructing the thiazole nucleus, executed as a one-pot protocol.[6][7][8] We will focus on the synthesis of a foundational 2-aminothiazole derivative, a versatile building block for further chemical elaboration. The principles discussed herein are broadly applicable to a wide range of substituted thiazoles.
While this protocol uses a classic α-haloketone, it is important to recognize the role of other synthons in heterocyclic chemistry. Reagents like Cyanomethyl ethanethioate (AcSCH₂CN) serve as valuable intermediates, possessing both a reactive thioester and a cyanomethyl group, which can be manipulated to introduce key functionalities in multi-step syntheses.[9] The logic of one-pot reactions often involves the in situ generation of reactive intermediates, a principle that underscores the efficiency of the Hantzsch synthesis.
The Hantzsch Thiazole Synthesis: Mechanistic Rationale
The Hantzsch synthesis is a classic condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (such as thiourea or thiosemicarbazide) to yield a thiazole derivative.[6][7] Understanding the mechanism is critical for troubleshooting and adapting the protocol to different substrates.
Causality Behind the Mechanism:
-
Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the sulfur atom of the thioamide (the most nucleophilic atom) attacking the electrophilic carbon bearing the halogen. This is a classic Sɴ2 displacement, forming a stable S-alkylated isothiourea salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the original α-halocarbonyl moiety. This step forms the five-membered heterocyclic ring.
-
Dehydration: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the final step of the reaction.
This sequence highlights a key principle of one-pot synthesis: orchestrating a cascade of compatible reactions in a single flask without isolating intermediates, thereby saving time, resources, and improving overall yield.
Caption: Hantzsch thiazole synthesis reaction mechanism.
Detailed Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazole
This protocol describes a general and reliable one-pot synthesis of 4-aryl-2-aminothiazole derivatives from readily available substituted phenacyl bromides and thiourea.[6][10] This procedure is known for its efficiency and the ease of product isolation.
3.1. Materials and Equipment
-
Reagents:
-
Substituted 2-bromoacetophenone (e.g., 2-bromoacetophenone) (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (95%), as solvent
-
5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Glassware for recrystallization
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
-
3.2. Reaction Setup and Procedure
-
Reagent Addition: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted 2-bromoacetophenone (e.g., 5.0 mmol, 995 mg) and thiourea (6.0 mmol, 457 mg).
-
Scientific Rationale: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone, driving the reaction to completion.
-
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask. Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 30-60 minutes.
-
Process Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A 50:50 mixture of ethyl acetate and hexane is a common mobile phase.[6] The disappearance of the 2-bromoacetophenone spot indicates completion.
-
-
Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the hydrobromide salt of the product may begin to form.
3.3. Work-up and Purification
-
Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution.[6] Stir the mixture for 10-15 minutes.
-
Scientific Rationale: The basic solution neutralizes the hydrobromic acid (HBr) byproduct and deprotonates the product's hydrobromide salt, causing the free base (the desired 2-aminothiazole) to precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Spread the collected solid on a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (40-50 °C) can be used.
-
Recrystallization (Optional): While the product is often of high purity after precipitation, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain well-defined crystals for characterization.
Data Summary and Expected Results
The following table summarizes the key parameters for the synthesis of 2-amino-4-phenylthiazole as a representative example.
| Parameter | Value | Notes |
| Starting Material | 2-Bromoacetophenone | 1.0 equivalent |
| Co-reactant | Thiourea | 1.2 equivalents |
| Solvent | 95% Ethanol | Approx. 4 mL per mmol of ketone |
| Reaction Time | 30-60 minutes | Monitor by TLC |
| Work-up | 5% NaHCO₃ solution | Neutralizes HBr byproduct |
| Typical Yield | 85-95% | High-yielding reaction[6][10] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 150-152 °C | Literature value for 2-amino-4-phenylthiazole |
Process Workflow and Logic
The entire one-pot procedure is designed for efficiency, moving from reactants to a purified product with minimal handling and no intermediate isolation.
Caption: Experimental workflow for one-pot thiazole synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive α-haloketone (degraded). | Use fresh or newly purified α-haloketone. Store protected from light and moisture. |
| Insufficient heating or reaction time. | Ensure the mixture reaches reflux. Extend the reaction time and monitor by TLC. | |
| Oily Product / Fails to Solidify | Impurities are present. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with column chromatography for purification. |
| Incomplete neutralization. | Check the pH of the aqueous solution after precipitation; it should be basic (pH 8-9). Add more base if necessary. | |
| Product is Highly Colored | Side reactions or impurities in starting materials. | Consider recrystallization with a small amount of activated charcoal to remove colored impurities. |
Conclusion
The one-pot Hantzsch thiazole synthesis is a powerful and highly reliable method for accessing the 2-aminothiazole core, a structure of paramount importance in drug discovery. This protocol exemplifies the core tenets of efficient chemical synthesis by maximizing atom economy, minimizing operational steps, and consistently delivering high yields of a valuable product. The straightforward procedure, coupled with an easy work-up, makes it an ideal reaction for both academic research settings and process development in the pharmaceutical industry.
References
-
Al-Ostoot, F. H., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(7), 1698. [Link]
-
Duan, et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1950. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
ResearchGate. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2991. [Link]
-
iMedPub. An efficient one-pot synthesis of 2-aminothiazole derivatives. [Link]
-
Bohrium. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. [Link]
-
MDPI. (2018). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. [Link]
-
Singh, R., et al. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]
-
Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. [Link]
-
ResearchGate. One-pot preparation of 2-aminothiazoles. [Link]
-
Faldu, P. R., et al. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry, 4(12), 1818-1824. [Link]
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Delgado-Hernández, S., et al. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Pharmacology, 15. [Link]
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de Souza, M. C. B. V., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Future Medicinal Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2012). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Organic Chemistry International. [Link]
-
Taylor & Francis. Cyanomethyl – Knowledge and References. [Link]
-
Moody, C. J., et al. (2021). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11984-11989. [Link]
-
Graziano, G., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 24(7), 6535. [Link]
-
Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]
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Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Common problems in cyanomethylation reactions with thioesters
Welcome to the dedicated support center for researchers navigating the complexities of cyanomethylation reactions involving thioester substrates. Thioesters are pivotal intermediates in organic synthesis and drug development, valued for their unique reactivity which is analogous to their role in biological systems like in acetyl-CoA.[1] The introduction of a cyanomethyl moiety (-CH₂CN) opens pathways to a variety of functional groups, including carboxylic acids and amines.[2][3]
However, the very reactivity that makes thioesters useful also presents significant challenges during cyanomethylation. This guide is structured to address the most common problems encountered in the lab, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to build a strong understanding of the reaction landscape.
Q1: What are the primary strategies for cyanomethylation, and how do they interact with thioesters?
There are three main approaches to cyanomethylation, each with distinct mechanisms and implications for thioester compatibility:
-
Nucleophilic Cyanomethylation: This classic approach involves deprotonating a cyanomethyl source, typically acetonitrile (pKa ≈ 25 in DMSO), with a strong base to form the cyanomethyl anion (⁻CH₂CN). This potent nucleophile then attacks an electrophile. For thioester-containing molecules, this method is challenging as the strong bases required (e.g., nBuLi, LDA) can promote competing side reactions like thioester enolization or degradation.[4][5]
-
Radical Cyanomethylation: This method generates a cyanomethyl radical (•CH₂CN) from acetonitrile using a radical initiator, such as tert-butyl peroxybenzoate (TBPB).[2][3] The radical then adds to an unsaturated bond or participates in a C-H activation/functionalization. This approach avoids strongly basic conditions, making it generally more compatible with sensitive functional groups, including thioesters.[6][7]
-
Metal-Catalyzed Cyanomethylation: Transition metals (e.g., Cu, Fe, Ni, Rh) can catalyze the cyanomethylation of various substrates.[2][8][9] These reactions often proceed under milder conditions than traditional nucleophilic methods. For instance, synergistic rhodium and silane catalysis has been used for allylic cyanomethylation with acetonitrile, where the silane acts as an anion carrier, taming the reactivity of the cyanomethyl anion.[10] The compatibility with thioesters depends heavily on the specific catalytic cycle and whether the thioester moiety can poison the catalyst or participate in undesired oxidative addition.
Q2: Why are thioesters considered difficult substrates for cyanomethylation reactions?
Thioesters possess a delicate balance of reactivity at multiple sites, creating a competitive environment for incoming reagents:
-
α-Proton Acidity: Protons on the carbon alpha to the thioester carbonyl are acidic and can be removed by bases to form a thioester enolate.[1][11] This can lead to undesired alkylation or condensation at the α-position instead of the intended reaction site.
-
Electrophilic Carbonyl: The thioester carbonyl carbon is more electrophilic than that of an ester, making it susceptible to attack by nucleophiles. Nucleophilic cyanomethylating agents can potentially attack the carbonyl, leading to cleavage or side products.
-
Hydrolytic Instability: Thioesters are sensitive to hydrolysis, especially under basic or acidic conditions, which can cleave them back to the corresponding carboxylic acid and thiol.[1][12][13] This necessitates the use of rigorously anhydrous conditions.
-
Thiol-Thioester Exchange: The presence of free thiols (either as impurities or generated in situ) can lead to a reversible thiol-thioester exchange, scrambling the thioester groups in the reaction mixture.[14]
Q3: My reaction is failing. Where do I even begin to troubleshoot?
A systematic approach is key. Start by diagnosing the nature of the failure. Is it a complete lack of conversion, or are you forming a complex mixture of undesired products? The following decision tree provides a logical workflow for initial troubleshooting.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides detailed, question-based guides for specific experimental issues.
Problem 1: My reaction yields are consistently low, and I recover most of my starting thioester.
-
Likely Cause A: Ineffective Cyanomethylating Reagent.
-
The Chemistry: In nucleophilic methods, strong bases like LDA or nBuLi are highly sensitive to moisture and air. In radical methods, initiators like TBPB or AIBN have finite shelf lives and can decompose.
-
Troubleshooting Protocol:
-
Reagent Verification: Use freshly opened or purified reagents. For radical reactions, ensure the initiator has been stored correctly. For base-mediated reactions, titrate the base (nBuLi) before use.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. Acetonitrile, often used as both reagent and solvent, must be rigorously dried (e.g., over CaH₂).
-
Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon to exclude moisture and oxygen.
-
-
-
Likely Cause B: Insufficient Reaction Temperature or Activation.
-
The Chemistry: Many C-H activation and radical initiation processes have a significant activation energy barrier and require elevated temperatures to proceed at a reasonable rate.[2][3]
-
Troubleshooting Protocol:
-
Temperature Screen: Increase the reaction temperature in a stepwise manner (e.g., 80 °C → 100 °C → 120 °C), monitoring for both product formation and decomposition.
-
Activator/Catalyst Screening: If using a metal-catalyzed approach, screen different ligands or metal precursors. Some ligands can significantly accelerate key steps in the catalytic cycle.[8]
-
-
Problem 2: My starting material is consumed, but my TLC/LC-MS shows a complex mixture of byproducts with little to no desired product.
This is a classic sign of competing reaction pathways. The key is to identify the dominant side reaction.
-
Likely Cause A: Thioester Degradation via Hydrolysis.
-
The Chemistry: Thioesters are more susceptible to base-mediated hydrolysis than their oxygen ester counterparts.[13] The attack of hydroxide (from trace water) on the electrophilic carbonyl is a common degradation pathway.
-
Solution:
-
Anhydrous Conditions: As mentioned before, this is paramount.
-
Base Selection: Switch from hydroxide or alkoxide bases to non-nucleophilic, sterically hindered amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge.
-
-
-
Likely Cause B: Competing α-Enolization.
-
The Chemistry: If your thioester has acidic α-protons, a strong base can deprotonate it to form a nucleophilic enolate. This enolate can then react with another molecule of starting material (self-condensation) or other electrophiles in the mixture.
-
Solution:
-
Kinetic vs. Thermodynamic Control: To favor deprotonation at a less-substituted, kinetically favored site, use a strong, bulky base like LDA at low temperatures (-78 °C).[11] To avoid enolization altogether, move away from base-mediated methods.
-
Switch to a Radical Pathway: Radical cyanomethylation does not involve strong bases and thus circumvents the problem of enolization entirely.[2][3]
-
-
Problem 3: My main byproduct is the corresponding carboxylic acid.
-
The Chemistry: This is a clear indication of thioester hydrolysis.
-
Troubleshooting Protocol:
-
Source of Water: Scrutinize every component for water: solvents, reagents, and glassware. Dry glassware in an oven ( >120 °C) and cool under vacuum or in a desiccator.
-
Work-up Conditions: Hydrolysis can also occur during aqueous work-up, especially if the pH is not controlled. Neutralize the reaction mixture carefully and extract the product promptly.
-
Purification: Silica gel is acidic and can promote hydrolysis of sensitive compounds during column chromatography. Consider deactivating the silica with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Problem 4: I am observing bis-cyanomethylation on my substrate.
-
The Chemistry: The mono-cyanomethylated product may have an α-proton that is even more acidic than the starting material, leading to a second deprotonation and subsequent reaction. This has been observed in related allylic cyanomethylation reactions.[10]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the thioester substrate relative to the cyanomethylating agent (e.g., 1.2 equivalents of thioester to 1.0 equivalent of base/initiator).
-
Slow Addition: Add the base or cyanomethylating agent slowly via syringe pump to the solution of the thioester. This keeps the instantaneous concentration of the reactive species low, favoring the mono-addition product.
-
Lower Temperature: Reducing the reaction temperature can often increase selectivity by favoring the reaction with the lower activation energy, which is typically the first cyanomethylation.
-
Part 3: Data and Protocols
To guide experimental design, the following tables summarize key reagent and condition choices.
Table 1: Comparison of Cyanomethylation Reagents for Thioester Substrates
| Reagent/Method | Typical Conditions | Pros | Cons for Thioesters |
| LDA/Acetonitrile | THF, -78 °C to 0 °C | Powerful nucleophile | Requires strong base; high risk of enolization & degradation.[5][11] |
| TBPB/Acetonitrile | 80-120 °C | Avoids strong bases; good functional group tolerance. | Requires high temperatures; potential for radical side reactions.[2][3] |
| Isothiouronium Salts | Base (e.g., TEA), MeCN | Operationally simple; avoids use of thiols.[15][16] | Primarily for synthesis of cyanomethyl thioesters, not for cyanomethylating them elsewhere. |
| Rh/Silane Catalysis | Rh catalyst, silane, base | Mild conditions; high selectivity possible. | Catalyst sensitivity; potential for thioester to inhibit catalyst.[10] |
Table 2: Solvent and Base Selection Guide
| Issue to Mitigate | Recommended Solvent(s) | Recommended Base(s) | Rationale |
| Hydrolysis | Toluene, Dioxane, THF (anhydrous) | DBU, Proton Sponge, K₂CO₃ | Aprotic solvents and non-nucleophilic bases minimize water content and direct attack on the carbonyl.[14] |
| Enolization | THF, Et₂O | LDA (at -78 °C), KHMDS | Bulky, strong bases at low temperatures favor kinetic deprotonation, which can be more selective.[11][17] |
| Poor Solubility | DMF, DMSO, NMP | Cs₂CO₃, NaH | Polar aprotic solvents can improve solubility, but must be rigorously dried. |
Sample Protocol: Radical Cyanomethylation of an Aryl Thioester
This is a representative protocol and must be adapted for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl thioester (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL) and tert-butyl peroxybenzoate (TBPB, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry argon for 10 minutes.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Critical Point: Monitor the reaction progress by TLC or LC-MS every 4 hours. Over-extension can lead to decomposition.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove acidic byproducts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
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Noel, T. et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry. Available at: [Link][15][16]
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Various Authors. (2023). Cyanomethylation Reaction. Encyclopedia.pub. Available at: [Link][2]
-
Wikipedia contributors. (2023). Thioester. Wikipedia, The Free Encyclopedia. Available at: [Link][1]
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Cheong, P. H.-Y. et al. (2015). Cyanomethylation of β‐Alkoxyaldehydes: Toward a Short Synthesis of Atorvastatin. Angewandte Chemie International Edition. Available at: [Link][4]
-
Li, C.-J. et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications. Available at: [Link][18]
-
Li, C. et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. Available at: [Link][10]
-
Vathanaromp, R. et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances. Available at: [Link][3]
-
Yan, K. et al. (2015). Catalyst-free direct decarboxylative coupling of α-keto acids with thiols: a facile access to thioesters. Organic & Biomolecular Chemistry. Available at: [Link][19]
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Szostak, M. et al. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and Acyl Capture. Organic Letters. Available at: [Link][20]
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Ariafard, A. et al. (2016). Theoretical Investigation into the Mechanism of Cyanomethylation of Aldehydes Catalyzed by a Nickel Pincer Complex in the Absence of Base Additives. ACS Catalysis. Available at: [Link][8]
-
Organic Chemistry Portal. (2019). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link][9]
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Asaad, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link][5]
-
University of Calgary. Enol Content and Enolization. Course Material. Available at: [Link][11]
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Neuman, R. C. Jr. Reactions of Enolate Ions and Enols. Course Material. Available at: [Link][17]
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Unverzagt, C. et al. (2017). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Bioconjugate Chemistry. Available at: [Link][12]
-
Boyd, S. J. et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry. Available at: [Link][14]
-
Whitesides, G. M. et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. The Journal of Organic Chemistry. Available at: [Link][13]
-
Sun, J. et al. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances. Available at: [Link][6]
-
Sun, J. et al. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. The Journal of Organic Chemistry. Available at: [Link][7]
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Brimble, M. A. et al. (2013). Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel formats. Journal of Peptide Science. Available at: [Link][21]
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Various Authors. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link][22]
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- 22. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Yield with Cyanomethyl Ethanethioate
Welcome to the technical support guide for Cyanomethyl ethanethioate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and troubleshoot experimental hurdles. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about Cyanomethyl ethanethioate, its properties, and its primary uses.
Q1: What is Cyanomethyl ethanethioate and what are its key chemical properties?
A1: Cyanomethyl ethanethioate (CAS 59463-56-8) is a bifunctional organic compound featuring both a thioester and a cyanomethyl group.[1] This unique combination makes it a versatile reagent in organic synthesis. The thioester linkage provides a reactive site for nucleophilic acyl substitution, while the cyanomethyl group can participate in various C-C bond-forming reactions.[1]
Data Presentation: Table 1: Physicochemical Properties of Cyanomethyl Ethanethioate
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NOS | [1][2] |
| Molecular Weight | 115.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Density | ~1.176 g/mL (at 25 °C) | [2] |
| Boiling Point | ~198.1 °C (at 760 mmHg) | [2] |
| Solubility | Soluble in water and various organic solvents | [1] |
Q2: What are the primary applications of Cyanomethyl ethanethioate in research and drug development?
A2: Cyanomethyl ethanethioate serves as a valuable building block in several areas:
-
Organic Synthesis: It is primarily used as a precursor for synthesizing more complex molecules, including various heterocyclic compounds and other thioesters.[1]
-
Drug Discovery: Its structure is relevant in the development of novel therapeutic agents. The cyano group is a structural unit in many drugs, and thioesters are key intermediates in synthesizing biologically active molecules.[1][3][4][5]
-
Cyanomethylation: The cyanomethyl group can be transferred to other molecules in cyanomethylation reactions, which are useful for creating compounds with specific electronic or biological properties.[1][6]
Q3: How is Cyanomethyl ethanethioate typically synthesized?
A3: The most common laboratory synthesis involves a nucleophilic substitution (SN2) reaction.[1] This process is typically achieved by reacting chloroacetonitrile with thioacetic acid in the presence of a non-nucleophilic base like triethylamine. The base deprotonates the thioacetic acid to form a thioacetate anion, which then acts as the nucleophile, displacing the chloride from chloroacetonitrile.[1] It is crucial to use high-purity thioacetic acid, as it can be prone to oxidative dimerization, which would lower the overall yield.[1]
Visualization:
Part 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Q4: My reaction yield is consistently low. What are the most common causes?
A4: Low yield is a frequent issue that can often be traced back to a few key areas. The most common culprits are suboptimal reaction conditions, reagent impurity, and competing side reactions. It's also possible that product is being lost during workup or purification.[7]
Data Presentation: Table 2: Troubleshooting Low Reaction Yields
| Possible Cause | Explanation | Recommended Solution |
| Ineffective Catalysis | The thiol-thioester exchange, a common reaction type for this reagent, is often slow without a catalyst. The reaction relies on the presence of a thiolate anion, which requires a suitable base to form.[8][9] | Introduce a basic or strongly nucleophilic catalyst. For reactions in organic media, weakly basic yet strongly nucleophilic catalysts like DABCO or quinuclidine can be effective.[10] |
| Reagent Degradation | Thiol-containing precursors like thioacetic acid are susceptible to oxidation, forming disulfides that are unreactive in the desired pathway.[1] Moisture can hydrolyze the thioester product or nitrile group.[11][12] | Use freshly distilled or high-purity reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent hydrolysis and oxidation. |
| Suboptimal Temperature | Many reactions involving thioesters are exothermic. Without proper temperature control, side reactions can become dominant, consuming starting material and reducing the yield of the desired product. | Run the reaction at a controlled, lower temperature (e.g., 0 °C) and add reagents dropwise to manage heat generation. Monitor the internal temperature throughout the reaction. |
| Incorrect Solvent Polarity | The rate of thiol-thioester exchange can be significantly influenced by the polarity of the solvent.[13] A suboptimal solvent may not sufficiently solvate the transition state, slowing the reaction rate. | Screen a variety of anhydrous solvents with different polarities (e.g., THF, DCM, Acetonitrile) to find the optimal medium for your specific substrate. |
Visualization:
Q5: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A5: With a bifunctional reagent like Cyanomethyl ethanethioate, several side reactions are possible:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in the presence of water, which will revert it to a carboxylic acid and a thiol.[11] Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[12][14]
-
Solution: Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere.
-
-
Oxidative Dimerization: If free thiols are present in your reaction (either as a starting material or from thioester hydrolysis), they can be oxidized by atmospheric oxygen to form disulfide byproducts.
-
Solution: Degas your solvents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup.
-
-
Radical Reactions: The cyanomethyl group can, under certain conditions (e.g., high heat or with radical initiators), participate in radical reactions, leading to a complex mixture of products.[1][6]
-
Solution: Maintain strict temperature control and avoid unintentional exposure to UV light or radical initiators unless a radical pathway is intended.
-
Q6: I'm struggling with the purification of my final product. What are the best practices?
A6: Purifying organosulfur compounds can be challenging due to their potential instability on standard purification media.
-
Column Chromatography: Elemental sulfur, a potential byproduct, tends to run very fast on silica gel.[15] If your product is sensitive to oxidation, consider deoxygenating your solvents by bubbling with nitrogen before use. For particularly sensitive compounds, using acidic alumina instead of silica gel can sometimes mitigate on-column degradation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.[16] You will need to perform solvent screening to find an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Extraction/Washing: A simple aqueous wash can remove water-soluble impurities. If your reaction uses a basic catalyst, a wash with a dilute acid (e.g., 1M HCl) followed by a brine wash can help remove it. Conversely, an acidic catalyst can be removed with a dilute basic wash (e.g., sat. NaHCO₃). Always ensure your product is stable to these pH changes.
Part 3: Experimental Protocol Example
This section provides a general, illustrative protocol for an acylation reaction. Note: This is a template; specific amounts and conditions should be optimized for your particular substrates.
Protocol: General Procedure for Nucleophilic Acylation using Cyanomethyl Ethanethioate
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add your nucleophile (e.g., an amine or alcohol, 1.0 eq). Dissolve it in an appropriate anhydrous solvent (e.g., THF or DCM, ~0.1 M concentration). Place the flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Base Addition: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: In a separate vial, dissolve Cyanomethyl ethanethioate (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction flask over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Part 4: Safety & Handling
Q7: What are the primary hazards of Cyanomethyl ethanethioate and what PPE is required?
A7: According to safety data, this chemical is classified as harmful and an irritant.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[17][18] It causes skin and serious eye irritation.[19]
-
Required PPE: Always handle this chemical in a certified chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including:
-
Nitrile gloves (wear double gloves if necessary).
-
A properly fitted lab coat.
-
Chemical safety goggles or a face shield.[18]
-
Q8: How should I handle spills and dispose of waste?
A8:
-
Spills: In case of a spill, ensure the area is well-ventilated.[19] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it into a sealed container for chemical waste disposal. Avoid creating dust if it is in solid form. Do not allow the chemical to enter drains or waterways.[19]
-
Waste Disposal: All waste containing Cyanomethyl ethanethioate and its byproducts should be collected in a designated, sealed hazardous waste container. Dispose of the waste in accordance with your institution's and local environmental regulations.
References
-
Ollivier, N., et al. (2016). Catalysis of Thiol–Thioester Exchange by Water-Soluble Alkyldiselenols Applied to the Synthesis of Peptide Thioesters and SEA-Mediated Ligation. The Journal of Organic Chemistry. [Link]
-
Ollivier, N., et al. (2017). Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. PubMed Central. [Link]
-
BuyersGuideChem. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS. [Link]
-
GlobeCore. Removal of organosulfur compounds from oil fractions. [Link]
-
Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. [Link]
-
Worrell, B. T., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. ResearchGate. [Link]
-
Worrell, B. T., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. [Link]
-
Worrell, B. T., et al. (2018). A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Polymer Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2018, February 26). How could I purify organic compound from the sulphur (S8)?. [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%. [Link]
-
Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. [Link]
-
G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. [Link]
-
C. Xia, et al. (2013). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PubMed Central. [Link]
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- 2. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS - BuyersGuideChem [buyersguidechem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. pfaltzandbauer.com [pfaltzandbauer.com]
- 19. aksci.com [aksci.com]
Technical Support Center: Byproducts of Cyanomethyl Ethanethioate Reactions and Their Identification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cyanomethyl ethanethioate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the byproducts encountered during reactions with this versatile reagent. Our focus is on providing practical, field-proven insights to help you navigate the complexities of your experiments and ensure the integrity of your results.
Section 1: Understanding the Reactivity of Cyanomethyl Ethanethioate
Cyanomethyl ethanethioate, with its dual functionality of a reactive thioester and an activated cyanomethyl group, is a valuable building block in organic synthesis. However, this reactivity can also lead to the formation of undesired byproducts. Understanding the potential reaction pathways is the first step in troubleshooting.
dot graph "Reactivity_of_Cyanomethyl_Ethanethioate" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Cyanomethyl Ethanethioate" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_thioester" { label="Thioester Reactivity"; style=filled; color="#F1F3F4"; "Nucleophilic Acyl Substitution"; }
subgraph "cluster_cyanomethyl" { label="Cyanomethyl Group Reactivity"; style=filled; color="#F1F3F4"; "Active Methylene Chemistry"; "Nitrile Group Chemistry"; }
"Cyanomethyl Ethanethioate" -> "Nucleophilic Acyl Substitution" [label="Hydrolysis, Aminolysis"]; "Cyanomethyl Ethanethioate" -> "Active Methylene Chemistry" [label="Knoevenagel Condensation"]; "Cyanomethyl Ethanethioate" -> "Nitrile Group Chemistry" [label="Pinner Reaction, Hydrolysis"]; } Figure 1: Key reactive sites of cyanomethyl ethanethioate.
Section 2: Troubleshooting Common Byproducts in Reactions
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
FAQ 1: I'm observing unexpected peaks in my LC-MS analysis after a reaction involving cyanomethyl ethanethioate under aqueous basic conditions. What could they be?
Answer:
Under aqueous basic conditions, the most likely side reaction is the hydrolysis of the thioester bond. This will generate thioacetic acid and 2-mercaptoacetonitrile. However, both of these primary byproducts can undergo further reactions, leading to a more complex mixture.
Potential Byproducts and Their Identification:
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Thioacetic Acid | C₂H₄OS | 76.12 | MS: Look for a peak at m/z 76.[1][2][3] ¹H NMR: A singlet for the methyl protons (around 2.4 ppm) and a broad singlet for the thiol proton.[4][5][6][7] |
| Acetic Acid | C₂H₄O₂ | 60.05 | MS: A peak at m/z 60. ¹H NMR: A singlet around 2.1 ppm. |
| 2-Mercaptoacetonitrile | C₂H₃NS | 73.12 | MS: Look for a peak at m/z 73.[8] |
| Disulfide of 2-mercaptoacetonitrile | C₄H₄N₂S₂ | 144.22 | MS: A peak at m/z 144, representing the dimer of 2-mercaptoacetonitrile. |
| Acetamide | C₂H₅NO | 59.07 | MS: A peak at m/z 59.[9] ¹H NMR: A singlet for the methyl group (around 2.0 ppm) and broad signals for the NH₂ protons.[10][11] |
Troubleshooting Workflow:
dot graph "Troubleshooting_Aqueous_Base" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Unexpected_Peaks" [label="Unexpected Peaks in LC-MS\n(Aqueous Basic Conditions)"]; "Check_MW" [label="Check Molecular Weights of\nPotential Hydrolysis Products"]; "Hydrolysis_Confirmed" [shape=diamond, label="Hydrolysis Products\nDetected?"]; "Further_Analysis" [label="Perform ¹H NMR to Confirm\nFunctional Groups"]; "Optimize_Conditions" [label="Optimize Reaction:\n- Lower Temperature\n- Shorter Reaction Time\n- Use a Milder Base"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Unexpected_Peaks"; "Unexpected_Peaks" -> "Check_MW"; "Check_MW" -> "Hydrolysis_Confirmed"; "Hydrolysis_Confirmed" -> "Further_Analysis" [label="Yes"]; "Hydrolysis_Confirmed" -> "Optimize_Conditions" [label="Yes"]; "Further_Analysis" -> "Optimize_Conditions"; "Optimize_Conditions" -> "End"; "Hydrolysis_Confirmed" -> "End" [label="No, investigate other\nside reactions"]; } Figure 2: Troubleshooting workflow for unexpected byproducts in aqueous basic reactions.
FAQ 2: My reaction with an amine nucleophile is sluggish and gives a mixture of products. How can I identify the byproducts and improve the reaction?
Answer:
Aminolysis of cyanomethyl ethanethioate should yield the corresponding N-substituted 2-(acetylthio)acetamide. However, several side reactions can occur, leading to a complex product mixture.
Potential Byproducts and Their Identification:
| Byproduct Name | General Formula | Key Analytical Signatures |
| N-substituted 2-(acetylthio)acetamide | C₄H₆NOR'S | MS: Look for the molecular ion peak corresponding to the expected product. ¹H NMR: Characteristic signals for the acetyl group, the methylene protons adjacent to the sulfur and carbonyl groups, and the substituent (R') on the nitrogen. |
| N,N'-disubstituted Thioacetamide | C₂H₂N₂R'₂S | MS: Will show a different molecular weight than the desired product. |
| Hydrolysis products | (See FAQ 1) | If water is present, hydrolysis can compete with aminolysis. |
| Amide from Nitrile Hydrolysis | C₄H₆N₂O₂S | MS: A mass corresponding to the addition of water to the nitrile group. |
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent competing hydrolysis.
-
Stoichiometry: A slight excess of the amine nucleophile can sometimes drive the reaction to completion, but a large excess can lead to further side reactions.
-
Temperature Control: Thioester aminolysis is often exothermic. Running the reaction at a lower temperature can improve selectivity.
-
Catalyst: The use of a non-nucleophilic base can facilitate the reaction without introducing additional side products.
FAQ 3: I'm attempting a Knoevenagel condensation with an aldehyde, but the yield is low and I see multiple spots on my TLC plate. What's going wrong?
Answer:
The active methylene group in cyanomethyl ethanethioate can participate in Knoevenagel condensations with aldehydes and ketones, typically under basic conditions.[3][12][13][14][15] Low yields and multiple products often point to competing reactions or suboptimal conditions.
Potential Side Reactions and Byproducts:
-
Self-condensation of the Aldehyde: If a strong base is used, the aldehyde can undergo self-condensation.
-
Hydrolysis of the Thioester: The basic conditions required for the Knoevenagel reaction can also promote hydrolysis of the thioester.
-
Michael Addition: The initial Knoevenagel product, an α,β-unsaturated compound, can undergo a subsequent Michael addition with another molecule of deprotonated cyanomethyl ethanethioate.
dot graph "Knoevenagel_Byproducts" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"Reactants" [label="Cyanomethyl Ethanethioate\n+ Aldehyde"]; "Base" [shape=ellipse, fillcolor="#FBBC05"]; "Knoevenagel_Product" [label="α,β-Unsaturated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrolysis" [label="Hydrolysis of Thioester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Michael_Addition" [label="Michael Addition Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Reactants" -> "Knoevenagel_Product" [label="Base Catalyst"]; "Reactants" -> "Hydrolysis" [label="Base"]; "Knoevenagel_Product" -> "Michael_Addition" [label="Excess Base/\nReactant"]; } Figure 3: Potential byproduct pathways in Knoevenagel condensation.
Experimental Protocol for Improved Knoevenagel Condensation:
-
Catalyst Selection: Use a mild base catalyst, such as piperidine or a tertiary amine, to minimize self-condensation of the aldehyde.
-
Temperature Control: Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures that can promote side reactions.
-
Stoichiometry: Use a 1:1 molar ratio of cyanomethyl ethanethioate to the aldehyde to minimize Michael addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts over extended periods.
FAQ 4: I'm working under acidic conditions with an alcohol as a solvent and observing the disappearance of my starting material without the formation of the expected product. What could be happening?
Answer:
Under acidic conditions, particularly with an alcohol as the solvent, the nitrile group of cyanomethyl ethanethioate can undergo a Pinner reaction.[16][17] This reaction converts the nitrile into an imino ester hydrochloride salt (a Pinner salt). If water is present, even in trace amounts, this intermediate can then hydrolyze to form an ester.
Pinner Reaction and Subsequent Hydrolysis:
-
Protonation of the Nitrile: The nitrile nitrogen is protonated by the acid catalyst.
-
Nucleophilic Attack by Alcohol: The alcohol attacks the electrophilic nitrile carbon.
-
Formation of the Pinner Salt: An imino ester salt is formed.
-
Hydrolysis: If water is present, the Pinner salt is readily hydrolyzed to an ester and an ammonium salt.
Identification of Pinner Reaction Byproducts:
-
Methyl 2-(acetylthio)acetate: If methanol is the solvent, look for the mass of this ester byproduct in your MS data.
-
Ammonium Salt: This will likely be present in the aqueous phase after workup.
Preventing the Pinner Reaction:
-
Anhydrous Conditions: Use rigorously dried solvents and reagents.
-
Avoid Strong Acids: If possible, use reaction conditions that do not require strong acids when an alcohol is the solvent.
-
Alternative Solvents: If the reaction chemistry allows, consider using a non-alcoholic solvent.
Section 3: General Best Practices for Minimizing Byproducts
-
Purity of Starting Materials: Always ensure the purity of your cyanomethyl ethanethioate and other reagents. Impurities can act as catalysts for side reactions.
-
Inert Atmosphere: For reactions sensitive to oxidation, such as those involving thiols, working under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of disulfides.
-
Careful Workup: Quench reactions appropriately and perform extractions efficiently to minimize the exposure of your product to acidic or basic aqueous conditions, which can cause decomposition.
References
-
Chandru, K., et al. (2016). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. Scientific Reports, 6, 29883. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of thioacetic acid (bottom), polymethylvinylsiloxane P1 (middle), and polymer P2 obtained from the thiol-ene addition of thioacetic acid to P1 (top) in CDCl 3. Retrieved from [Link]
-
Wikipedia. (2023). Pinner reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum (CDCl3) of thioacetic acid 3-(3,.... Retrieved from [Link]
-
NIST. (n.d.). Thioacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Thioacetic acid. Retrieved from [Link]
-
NIST. (n.d.). Thioacetic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Thioacetic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). Mercaptoacetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of I. Retrieved from [Link]
-
PubChem. (n.d.). Thioacetic acid. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and.... Retrieved from [Link]
-
PubMed. (2004). Separation of thiol and cyanide hydrolysis products of chemical warfare agents by capillary electrophoresis. Retrieved from [Link]
-
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
-
NIST. (n.d.). Acetamide. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). S-(Cyanomethyl)-O-Ethyl Carbonodithioate. Retrieved from [Link]
-
ResearchGate. (2014). Is there a standard 1H NMR spectra for 2-mercaptoethanol?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptobenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of N-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)-acetamide.... Retrieved from [Link]
-
PubChem. (n.d.). N-(2-phenylethyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(aminothioxomethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]
-
NIST. (n.d.). Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
PubMed. (2008). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Retrieved from [Link]
-
NIST. (n.d.). Acetonitrile. Retrieved from [Link]
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- 8. Mercaptoacetonitrile | C2H3NS | CID 4346655 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Acetamide(60-35-5) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
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- 16. Pinner reaction - Wikipedia [en.wikipedia.org]
- 17. Pinner Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products from S-(cyanomethyl)ethanethioate Reactions
Welcome to the technical support center for the purification of reaction products involving S-(cyanomethyl)ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of thioester compounds. Here, we synthesize established chemical principles with field-proven insights to provide robust troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my S-(cyanomethyl)ethanethioate reaction is complete?
The crucial first step is the "work-up," which aims to quench the reaction and perform an initial, crude separation of your product from salts, catalysts, and highly polar or water-soluble reagents. A standard aqueous work-up is typically performed using a separatory funnel.[1][2] This process involves partitioning your reaction mixture between an organic solvent (in which your product is soluble) and an aqueous phase.
Q2: What are the most common impurities I should expect?
Impurities are highly dependent on the specific reaction, but common culprits include:
-
Unreacted Starting Materials: Such as thioacetic acid or the cyanomethylating agent.
-
Reagents and Catalysts: Bases (e.g., triethylamine), acids, or coupling agents used in the reaction.
-
Byproducts: These can include disulfide-linked dimers formed from thiol oxidation[3] or products from side reactions. Thioacetic acid itself can undergo oxidative dimerization.[4]
-
Hydrolysis Products: The thioester bond can be susceptible to hydrolysis, especially under harsh pH conditions, yielding a carboxylic acid and a thiol.[5][6]
Q3: What are the primary methods for purifying my S-(cyanomethyl)ethanethioate derivative?
The main purification techniques for compounds of this class are:
-
Liquid-Liquid Extraction (LLE): Excellent for initial cleanup and removing acidic or basic impurities.[7][8]
-
Flash Column Chromatography: The most powerful and common method for separating compounds with different polarities.[9][10]
-
Recrystallization: A highly effective method for purifying solid products to a high degree of purity.[4]
Q4: How do I choose the right purification method?
Your choice depends on the nature of your product and the impurities present. The following workflow provides a general decision-making process.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Problem 1: My product seems to be partitioning into the aqueous layer during extraction.
Q: I performed a standard work-up with ethyl acetate and water, but I suspect my product is lost to the aqueous phase. What went wrong and how can I fix it?
A: Cause & Explanation: S-(cyanomethyl)ethanethioate and its derivatives are moderately polar molecules due to the presence of the thioester and nitrile functional groups.[4][11] If the aqueous phase is basic (pH > 8), the thioester linkage can be susceptible to hydrolysis, forming a carboxylate salt which is highly water-soluble.[6] Alternatively, if your organic solvent is not sufficiently polar, or if the aqueous phase has a very high salt concentration ("salting out" effect), partitioning of your product can be poor.
Troubleshooting Protocol:
-
Check the pH: Before extraction, ensure the aqueous layer is neutral (pH ~7). If the reaction was basic, neutralize it with a mild acid (e.g., 1M HCl or ammonium chloride solution) before partitioning.
-
Increase Organic Solvent Polarity: If using a non-polar solvent like hexane, switch to a more polar, water-immiscible solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Back-Extraction: If you suspect the product is in the aqueous layer, you can perform a "back-extraction." Acidify the original aqueous layer to pH ~5-6 and then extract it several times with a fresh portion of organic solvent (e.g., 3 x 50 mL of EtOAc).[7]
-
Brine Wash: After combining organic layers, wash them with a saturated sodium chloride solution (brine). This helps to remove dissolved water and can force more of your organic product out of the small amount of water remaining in the organic phase.[7]
Problem 2: My product is degrading on the silica gel column.
Q: I'm running a flash column on silica gel, but my collected fractions show new, unwanted spots on the TLC plate, and my yield is very low. What is happening?
A: Cause & Explanation: Standard silica gel is slightly acidic (pH ~4-5) and can act as a mild acid catalyst. Thioesters can be sensitive to acidic conditions, potentially leading to hydrolysis or other decomposition pathways on the silica surface.[12] This is especially problematic during long exposure times on the column.
Troubleshooting Protocol:
-
Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it.[12]
-
Method: Prepare your column slurry in your chosen solvent system (e.g., 10% EtOAc/Hexane) but add 1-2% triethylamine (Et3N). Flush the packed column with one to two column volumes of this solvent mixture before loading your sample. You can then run the column with or without the triethylamine in the mobile phase.[12]
-
-
Speed is Key: Do not let the sample sit on the column for an extended period. Prepare all your fractions and solvent ahead of time to run the column efficiently.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol.[13]
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
| Compound Polarity | Recommended Solvent System (Normal Phase) | Starting Polarity |
| Non-polar | Ethyl Acetate / Hexane | 2-5% Ethyl Acetate |
| Moderately Polar | Ethyl Acetate / Hexane | 10-30% Ethyl Acetate |
| Polar | Methanol / Dichloromethane | 1-5% Methanol |
Note: The polarity of S-(cyanomethyl)ethanethioate derivatives can vary significantly based on other functional groups present in the molecule. Always determine the optimal solvent system using Thin Layer Chromatography (TLC) first. A good target Rf value for the desired compound is ~0.2-0.3 for effective separation.[12]
Problem 3: I can't separate my product from a very similar impurity.
Q: My TLC shows two spots that are very close together (ΔRf < 0.1). How can I improve the separation?
A: Cause & Explanation: Poor separation occurs when the components of the mixture have very similar affinities for the stationary phase and solubilities in the mobile phase. To resolve them, you need to amplify the small differences in their chemical properties.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Decrease the concentration of the polar solvent (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane). This will cause all compounds to move slower down the column, increasing the interaction time with the silica and potentially improving separation.
-
Change Solvents: Switch one of the solvent components to alter the selectivity. For example, replacing an Ethyl Acetate/Hexane system with a Dichloromethane/Hexane or Ether/Hexane system can change the relative separation of compounds.[9]
-
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity during the chromatography run.[12] This keeps the early-eluting spots tighter and provides more power to move the later-eluting spots off the column, often improving resolution between closely running compounds.
-
Improve Column Packing: Ensure your silica gel is packed uniformly without any cracks or channels, as these will significantly degrade separation efficiency. Use a finer grade of silica gel (230-400 mesh) for difficult separations.[10]
Problem 4: My purified product is not stable during storage.
Q: I successfully purified my compound, and it looked clean by NMR. After a week on the benchtop, I see new impurities, possibly disulfide byproducts. How can I prevent this?
A: Cause & Explanation: If your final product contains even trace amounts of free thiol impurities, these can readily oxidize in the presence of air to form disulfide dimers. The thioester product itself is generally stable, but contamination with reactive thiols can lead to apparent degradation of the sample over time. Furthermore, prolonged exposure to high humidity and temperatures can accelerate decomposition.[14][15]
Troubleshooting Protocol:
-
Ensure Complete Removal of Thiols: During purification, be meticulous about removing all thiol-containing starting materials or byproducts. An extra wash with a dilute copper(II) sulfate solution during work-up can sometimes help by complexing with free thiols.
-
Inert Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Cold and Dark Storage: Store the compound at low temperatures (-20°C is recommended) and in a vial protected from light (e.g., an amber vial or one wrapped in aluminum foil).[14][16]
Key Experimental Protocols
Protocol 1: General Aqueous Work-Up and Liquid-Liquid Extraction
This protocol describes a standard procedure to perform an initial cleanup of the crude reaction mixture.
Step-by-Step Methodology:
-
Transfer the cooled reaction mixture into a separatory funnel of appropriate size.[2]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and an equal volume of deionized water.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[7]
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain the lower (typically aqueous) layer.
-
Perform sequential washes of the remaining organic layer with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like unreacted thioacetic acid.
-
1M Hydrochloric acid (HCl) to remove basic impurities like amine catalysts.
-
Saturated sodium chloride (brine) solution to remove the bulk of dissolved water.[7]
-
-
Drain the final organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
After 5-10 minutes, filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified.
References
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). National Institutes of Health. [Link]
-
Liquid–liquid extraction. (n.d.). Wikipedia. [Link]
-
Purification of thiols. (2025). Chemistry Stack Exchange. [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Liquid-Liquid Extraction. (2022). YouTube. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. [Link]
-
S‐(Cyanomethyl)‐ O ‐Ethyl Carbonodithioate | Request PDF. (2025). ResearchGate. [Link]
-
Thioester. (n.d.). Wikipedia. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
S-((1-(Cyanomethyl)cyclopropyl)methyl) ethanethioate. (n.d.). Pharmaffiliates. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
A Short Liquid-Liquid Extraction Demonstration. (2017). YouTube. [Link]
-
Thioester deprotection using a biomimetic NCL approach. (2022). PubMed Central. [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Whitesides Research Group. [Link]
-
07 15 Thioesters. (2016). YouTube. [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018). RSC Publishing. [Link]
-
Thioesters. (2014). YouTube. [Link]
-
(PDF) Synthesis of anhydrides by desulphurization of thioesters. (2017). ResearchGate. [Link]
-
Ethanethioic acid,S-(cyanomethyl) ester. (n.d.). BuyersGuideChem. [Link]
-
Investigation of the pH Effects on the Formation of Methylated Thio-Arsenicals, and the Effects of pH and Temperature on Their Stability | Request PDF. (2025). ResearchGate. [Link]
-
Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. (n.d.). MDPI. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (2025). ResearchGate. [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. (n.d.). MDPI. [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buy Cyanomethyl ethanethioate | 59463-56-8 [smolecule.com]
- 5. Thioester - Wikipedia [en.wikipedia.org]
- 6. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS - BuyersGuideChem [buyersguidechem.com]
- 12. Purification [chem.rochester.edu]
- 13. labex.hu [labex.hu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting low yield in cyanomethylation using thioester reagents
Welcome to the technical support center for troubleshooting low yields in cyanomethylation reactions, with a specific focus on the synthesis of cyanomethyl thioesters from thiols. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Chemistry of S-Cyanomethylation
The synthesis of cyanomethyl thioesters is a critical transformation in organic chemistry, providing valuable intermediates for peptide synthesis, bioconjugation, and the development of therapeutic agents. The most common and direct method involves the S-alkylation of a thiol with a haloacetonitrile, typically bromoacetonitrile or chloroacetonitrile, in the presence of a base.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the thiol (R-SH), which is moderately acidic, to form the more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic methylene carbon of the haloacetonitrile, displacing the halide and forming the desired C-S bond of the cyanomethyl thioester.
While seemingly straightforward, this reaction is often plagued by low yields due to the inherent reactivity of the starting materials and the potential for multiple side reactions. This guide will systematically address the common pitfalls and provide actionable solutions.
Troubleshooting Guide: Low Yield in S-Cyanomethylation of Thiols
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
Section 1: Reagent and Substrate Issues
Question 1: My reaction is not proceeding, or the yield is very low, even with a simple thiol. What could be wrong with my starting materials?
Answer: The quality and handling of your thiol and cyanomethylating agent are paramount. Several factors could be at play:
-
Thiol Oxidation: Thiols are notoriously susceptible to oxidation, especially in the presence of air and base, leading to the formation of a disulfide dimer (R-S-S-R).[1] This dimerization consumes your starting material and is a very common cause of low yields.
-
Causality: The thiolate anion, which is the active nucleophile, is even more easily oxidized than the neutral thiol.
-
Solution:
-
Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (Ar or N₂). This is the most critical step to prevent disulfide formation.
-
Fresh Thiols: Use freshly purified or purchased thiols. If the thiol is a solid, ensure it hasn't developed a "crust" or discoloration. If it's a liquid, check for cloudiness. Consider purifying the thiol by distillation or chromatography if its quality is suspect.
-
-
-
Haloacetonitrile Instability: Bromoacetonitrile and chloroacetonitrile are lachrymators and can degrade over time, especially if exposed to moisture or light.
-
Causality: Hydrolysis of the haloacetonitrile can occur, and polymerization is also possible.
-
Solution: Use a fresh bottle or distill the reagent before use. Store it in a dark bottle, under an inert atmosphere, and in a refrigerator or freezer according to the manufacturer's recommendations.
-
-
Purity of the Thiol Substrate: If your thiol is complex or has been synthesized, ensure it is free from impurities that could interfere with the reaction, such as residual acids, bases, or metal catalysts from previous steps.
Section 2: Reaction Condition Optimization
Question 2: I've confirmed my reagents are pure, but my yield is still poor. How do I optimize the reaction conditions?
Answer: The interplay between the base, solvent, temperature, and reaction time is crucial for success. An unoptimized system can favor side reactions over the desired S-alkylation.
The Critical Role of the Base
The choice of base is arguably the most important parameter. The base must be strong enough to deprotonate the thiol to a significant extent but not so strong that it promotes side reactions of the haloacetonitrile or the product.
Question 3: Which base should I choose? I used a strong base like NaH and got a complex mixture.
Answer: Using a very strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be problematic.
-
Causality: While effective at generating the thiolate, strong bases can also deprotonate the α-carbon of the newly formed cyanomethyl thioester, leading to undesired follow-on reactions. They can also promote the elimination or polymerization of the haloacetonitrile.
-
Recommended Bases: Weaker, non-nucleophilic inorganic or organic bases are generally preferred.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are generally insoluble, acting as a solid-phase base, which can minimize side reactions in the solution.
-
Organic Amines: A hindered tertiary amine like N,N-diisopropylethylamine (DIPEA) is a good option. It is soluble but generally non-nucleophilic. Avoid less hindered amines like triethylamine (TEA) if possible, as they can sometimes act as nucleophiles themselves, leading to quaternary ammonium salt byproducts.
-
Phosphates: Dibasic potassium phosphate (K₂HPO₄) has been shown to be an effective base in some cyanomethylation reactions, offering a mildly basic environment.[2]
-
| Base Type | Examples | Advantages | Potential Issues |
| Strong/Anionic | NaH, LDA, t-BuOK | Rapid and complete thiolate formation. | Can promote side reactions, degradation of reagents/products. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild, often improves yields, easy to remove. | Heterogeneous reaction can sometimes be slow. |
| Organic Amines | DIPEA, DBU | Soluble, homogeneous reaction. | Can be difficult to remove; potential for nucleophilic side reactions. |
| Inorganic Phosphates | K₂HPO₄ | Mild, good for sensitive substrates. | May not be strong enough for less acidic thiols. |
Solvent Selection
Question 4: Does the solvent matter? I've been using THF.
Answer: Yes, the solvent choice is critical. Aprotic polar solvents are typically the best choice for SN2 reactions.
-
Causality: These solvents can solvate the cation of the thiolate salt but do not strongly solvate the thiolate anion, leaving it "naked" and highly nucleophilic. Protic solvents (like ethanol or water) will hydrogen-bond to the thiolate, shielding it and reducing its nucleophilicity.
-
Recommended Solvents:
-
Acetonitrile (MeCN): Often an excellent choice, as it is polar, aprotic, and typically easy to remove.
-
Dimethylformamide (DMF): Another good option that can help solubilize all components.
-
Acetone: Can be effective, especially with carbonate bases.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can accelerate SN2 reactions, but can be difficult to remove during workup.[2]
-
-
Solvents to Avoid: Protic solvents (alcohols, water) and non-polar solvents (toluene, hexane) generally give lower yields.
Temperature and Reaction Time
Question 5: Should I be heating my reaction?
Answer: Not necessarily. S-alkylation of thiols is often exothermic and rapid once the thiolate is formed.
-
Causality: Heating can accelerate side reactions, such as decomposition of the haloacetonitrile or reaction of the product with any excess base.
-
Recommended Approach:
-
Start the reaction at 0 °C or room temperature.
-
Add the haloacetonitrile slowly to the mixture of the thiol and base to control any exotherm.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours.
-
Only consider gentle heating (e.g., 40-50 °C) if you observe no product formation at room temperature after a reasonable amount of time (e.g., 2-4 hours).
-
Section 3: Work-up and Purification
Question 6: My reaction seems to work according to TLC/LC-MS, but I lose most of my product during work-up and purification. What's happening?
Answer: Cyanomethyl thioesters can be unstable, and purification can be challenging.
-
Hydrolysis: Thioesters are more susceptible to hydrolysis than their corresponding oxygen esters, especially under basic or strongly acidic conditions.
-
Causality: The larger sulfur atom provides poorer orbital overlap with the carbonyl carbon, making the carbonyl more electrophilic and susceptible to nucleophilic attack by water.
-
Solution:
-
During work-up, use a mild aqueous wash (e.g., saturated ammonium chloride or dilute brine) rather than strong acids or bases.
-
Ensure all solvents used for extraction and chromatography are anhydrous.
-
-
-
Purification Issues: The product may be volatile or unstable on silica gel.
-
Causality: The cyano and thioester groups can interact with the acidic silanol groups on standard silica gel, leading to decomposition.
-
Solution:
-
Minimize contact time with silica gel. Use flash chromatography rather than slow gravity chromatography.
-
Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).
-
If the product is particularly sensitive, consider alternative purification methods like recrystallization or distillation if applicable.
-
-
Experimental Protocols
General Protocol for S-Cyanomethylation of a Thiol
This protocol provides a robust starting point. Optimization of the base and solvent may be required for your specific substrate.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the thiol (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed acetonitrile (or DMF, ~0.1 M concentration relative to the thiol). Add potassium carbonate (K₂CO₃, 1.5-2.0 equiv).
-
Thiolate Formation: Stir the suspension at room temperature for 15-30 minutes.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add bromoacetonitrile (1.1-1.2 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring by TLC or LC-MS every 30-60 minutes until the starting thiol is consumed (typically 1-4 hours).
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the inorganic base, washing the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing the Process
Reaction Mechanism and Side Reaction
Caption: S-Cyanomethylation main reaction pathway and common oxidative side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in S-cyanomethylation.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium cyanide (NaCN) and a halo-thioester (R-S-X) instead? A: This is generally not a recommended route. While it seems plausible, cyanide is a potent nucleophile and can displace many leaving groups. However, the synthesis of a stable "halo-thioester" is non-trivial. The standard method of reacting a thiol with a haloacetonitrile is far more common, reliable, and uses more readily available starting materials.
Q2: My thiol is very sterically hindered. What changes should I make? A: Steric hindrance will slow down the SN2 reaction. You may need to use more forcing conditions. Consider switching to a more polar solvent like DMF or DMSO to better solvate the transition state. You might also need to increase the reaction time and gently heat the reaction (e.g., to 40-60 °C). A stronger, less-hindered base like cesium carbonate might also be beneficial.
Q3: The reaction produces a dark color. Is this normal? A: Some coloration can be normal, but a rapid change to a dark brown or black color often indicates decomposition of the reagents or product. This is frequently observed when using strong bases or when reactions are heated too aggressively. Ensure your reaction is under an inert atmosphere and consider running it at a lower temperature.
Q4: I don't have bromoacetonitrile. Can I use chloroacetonitrile? A: Yes, you can use chloroacetonitrile. However, since bromide is a better leaving group than chloride, the reaction with chloroacetonitrile will likely be slower. You may need to increase the reaction time or temperature to achieve full conversion.
Q5: What is an alternative if I cannot get this reaction to work for my substrate? A: If direct S-alkylation proves intractable, especially due to thiol instability, modern methods offer excellent alternatives. For example, a recently developed method uses an isothiouronium salt to generate the cyanomethyl thioester from a more stable carboxylic acid precursor, completely avoiding the use of free thiols.[1][3] This can be particularly useful for complex molecules where the free thiol is difficult to handle.
References
-
Tiefenbrunner, I., Brutiu, B. R., Stopka, T., & Maulide, N. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry, 88(5), 3941–3944. Available at: [Link]
-
Ahmad, M. S., & Ahmad, A. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances, 11(10), 5427-5431. Available at: [Link]
-
Zhang, Y., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(12), 11363–11370. Available at: [Link]
-
Tiefenbrunner, I., Brutiu, B. R., Stopka, T., & Maulide, N. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. ResearchGate. Public Full-text. Available at: [Link]
Sources
Catalyst deactivation in cyanomethylation and its prevention
An in-depth technical guide by a Senior Application Scientist.
Introduction: The Stability Challenge in Cyanomethylation
Cyanomethylation is a cornerstone reaction in synthetic and medicinal chemistry, providing a direct route to valuable nitrile-containing molecules which are precursors to amines, carboxylic acids, and various heterocyclic compounds.[1] The efficiency of these reactions often hinges on the performance of a catalyst, typically based on transition metals like copper, nickel, palladium, or iron.[1][2][3][4] However, the very nature of the reactants and the reaction conditions can lead to a critical, and often costly, issue: catalyst deactivation.[5][6]
This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst stability in cyanomethylation reactions. It is structured to provide both immediate troubleshooting guidance for ongoing experiments and a deeper understanding of the underlying deactivation mechanisms to foster the development of more robust and reliable synthetic protocols.
Troubleshooting Guide: Reacting to Catalyst Failure
This section addresses specific, common problems encountered during cyanomethylation experiments. Each question is designed to guide you from an observed issue to its potential cause and a systematic solution.
Q1: My reaction yield has dropped significantly upon reusing the catalyst or over a prolonged reaction time. What is the likely cause?
A sudden or gradual drop in yield is the most common symptom of catalyst deactivation. The loss of catalytic activity can be attributed to three primary mechanisms: chemical poisoning, physical fouling, or thermal degradation.[6][7] Identifying the specific cause requires a systematic diagnostic approach.
Diagnostic Protocol: Identifying the Root Cause of Deactivation
This workflow will help you systematically investigate the reason for your catalyst's loss of activity.
Caption: A workflow for diagnosing the cause of catalyst deactivation.
Step-by-Step Methodology:
-
Visual Inspection: First, carefully observe the catalyst and reaction mixture.
-
Discoloration: A change in the catalyst's color can indicate a change in the metal's oxidation state or the adsorption of poisons.[8]
-
Coking/Fouling: The appearance of insoluble, often black, material suggests the formation of carbonaceous deposits (coke) on the catalyst surface.[6][9] This is a form of fouling where active sites are physically blocked.
-
-
Catalyst Characterization (Post-Reaction): If visual inspection is inconclusive, analyzing the spent catalyst is crucial.
-
Elemental Analysis (ICP-MS, XPS): Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the reaction filtrate for leached metals from the catalyst. Use X-ray Photoelectron Spectroscopy (XPS) or ICP-MS on the solid catalyst to detect the presence of common poisons like sulfur, phosphorus, or alkali metals, which may originate from reagents or solvents.[9][10]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of fouling. A significant weight loss upon heating the spent catalyst under an inert or oxidative atmosphere points to the combustion of deposited organic materials (coke).[11]
-
Surface Area and Microscopic Analysis (BET, TEM/SEM): Brunauer-Emmett-Teller (BET) analysis can reveal a loss of surface area, a hallmark of both fouling and thermal degradation.[7] Transmission or Scanning Electron Microscopy (TEM/SEM) provides direct visual evidence of sintering (agglomeration of metal nanoparticles) or pore blockage.[12]
-
Q2: My reaction starts well but then stops prematurely. Could the cyanide source be the problem?
Yes, this is a classic symptom of catalyst poisoning, and the cyanide source itself can be the culprit. While acetonitrile is often used as a "green" and less toxic cyanomethyl source, traditional cyanide salts (NaCN, KCN, etc.) can rapidly deactivate metal catalysts.[13]
The Causality Explained:
The cyanide anion (CN⁻) is a potent ligand that can bind very strongly to the active metal centers of your catalyst (e.g., Pd, Ni, Cu).[14][15] This strong chemisorption blocks the sites that are necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.[5][6] Even with sources like acetonitrile, side reactions or impurities can sometimes generate species that act as poisons.
Prevention Strategies:
-
Slow-Release Cyanide Sources: Utilize cyanide sources that release the active species slowly, maintaining a low steady-state concentration. Acetonitrile itself often functions this way.[13]
-
Ligand Design: Employ catalysts with robust ligands that protect the metal center from irreversible binding by inhibitors.
-
Feedstock Purification: Ensure all reagents, especially the solvent and starting materials, are free from potential poisons. Common contaminants include sulfur and phosphorus compounds.[10][16]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the fundamental mechanisms and prevention of catalyst deactivation in cyanomethylation.
Q1: What are the primary mechanisms of catalyst deactivation?
There are three main categories of catalyst deactivation that are relevant to cyanomethylation reactions: chemical, thermal, and mechanical.[7][12]
Caption: The primary mechanisms leading to catalyst deactivation.
-
Chemical Deactivation (Poisoning & Fouling):
-
Poisoning: This occurs when a substance chemically bonds to the active sites, rendering them inactive.[5][7] In cyanomethylation, common poisons include sulfur compounds from reagents, phosphorus from ligands or additives, and even excess cyanide ions.[6][9][10]
-
Fouling: This is the physical deposition of substances onto the catalyst surface, blocking pores and active sites.[5] It is often caused by the polymerization or decomposition of reactants, products, or solvents, leading to the formation of carbonaceous deposits (coke).[9]
-
-
Thermal Degradation (Sintering & Leaching):
-
Sintering: At elevated reaction temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles.[6] This process is irreversible and leads to a permanent loss of active surface area.
-
Leaching: The active metal component can dissolve from its support into the reaction medium.[11] This is particularly a concern in liquid-phase reactions with polar solvents or acidic/basic conditions.
-
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which is more common in industrial stirred-tank or fluidized-bed reactors than in typical lab-scale setups.[5]
Q2: How can I design my experiment to prevent or minimize catalyst deactivation?
Proactive experimental design is the most effective strategy for ensuring long catalyst life.[16]
| Prevention Strategy | Mechanism Targeted | Key Actions and Considerations |
| Feedstock Purification | Poisoning | Use high-purity solvents and reagents. Consider passing liquid reagents through a column of activated alumina to remove polar impurities. |
| Optimize Reaction Conditions | Thermal Degradation, Fouling | Operate at the lowest possible temperature that still affords a reasonable reaction rate to minimize sintering and coking.[16] |
| Catalyst & Ligand Selection | Poisoning, Leaching | Choose catalysts with higher thermal stability. For supported catalysts, strong metal-support interactions can prevent sintering and leaching. Select ligands that are stable under reaction conditions and protect the metal center. |
| Process Control | Fouling, Poisoning | In continuous flow setups, ensure proper mixing to avoid "hot spots" that can accelerate coking. In batch reactions, consider the order of addition to avoid high transient concentrations of potential inhibitors. |
Q3: Is it possible to regenerate a deactivated catalyst?
Yes, in many cases, catalyst regeneration is possible, but the appropriate method depends entirely on the deactivation mechanism.[17] Irreversible deactivation, such as severe sintering, often requires complete catalyst replacement.[18]
| Regeneration Method | Applicable Deactivation | Protocol Outline | Pros & Cons |
| Solvent Washing | Fouling, Reversible Poisoning | Wash the catalyst with a suitable solvent (or a dilute acid/base solution) to dissolve and remove adsorbed species or foulants.[17] | Pro: Simple, mild. Con: Only effective for soluble deposits/poisons. |
| Calcination (Oxidative Treatment) | Fouling (Coke) | Heat the catalyst in a controlled flow of air or diluted oxygen to burn off carbonaceous deposits. This is often followed by a reduction step to restore the active metal phase.[19] | Pro: Highly effective for coking. Con: High temperatures can cause sintering if not carefully controlled. |
| Chemical Treatment | Poisoning | Treat the catalyst with specific chemical agents to remove poisons. For example, a reductive treatment (e.g., with H₂) can sometimes regenerate a catalyst poisoned by oxygenated species.[18] | Pro: Can be highly specific. Con: Can be complex and may alter the catalyst structure. |
Example Protocol: Regeneration of a Fouled Catalyst by Calcination
Warning: This procedure involves high temperatures and should be performed with appropriate safety precautions in a well-ventilated furnace or tube reactor.
-
Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation. Wash it with a volatile solvent (e.g., acetone, ethanol) to remove residual organics and dry it thoroughly in a vacuum oven at a low temperature (<80 °C).
-
Oxidation: Place the dried, spent catalyst in a tube furnace. Heat it under a slow flow of diluted air (e.g., 5% O₂ in N₂) to a target temperature (typically 300-500 °C). The heating rate should be slow (e.g., 2-5 °C/min) to avoid thermal shock.
-
Hold & Cool: Hold at the target temperature for 2-4 hours to ensure complete combustion of the coke. Afterward, cool the catalyst to room temperature under an inert gas (N₂ or Ar) flow.
-
Reduction (if necessary): If the active phase is a metal that was oxidized during calcination (e.g., Cu, Ni, Pd), a reduction step is required. Heat the catalyst under a flow of diluted hydrogen (e.g., 5% H₂ in N₂) to an appropriate temperature to restore the metallic state.
-
Validation: Characterize the regenerated catalyst (e.g., using BET, TEM) to confirm that its physical properties have been restored before reusing it in a reaction.
By understanding the delicate interplay between reaction conditions, reagents, and catalyst stability, researchers can move from troubleshooting failures to designing inherently robust and efficient cyanomethylation processes.
References
-
Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). organic-chemistry.org. [Link]
-
Request PDF. (n.d.). Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over metal loaded titanium oxide photocatalyst. ResearchGate. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. chemcatbio.org. [Link]
-
Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3897–3902. [Link]
-
Ahmad, I., et al. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances, 11(11), 6333-6339. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Donald, J. R., & Berrell, S. L. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(21), 5555–5560. [Link]
-
CPI. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. cpikatroil.com. [Link]
-
Chakraborty, S., et al. (2013). A robust nickel catalyst for cyanomethylation of aldehydes: activation of acetonitrile under base-free conditions. Angewandte Chemie International Edition, 52(29), 7523-6. [Link]
-
Ahmad, I., et al. (2021). Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation. New Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Cyanomethylation of radicals. Reaction conditions: all reactions run on a 1.0 mmol scale... ResearchGate. [Link]
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ResearchGate. (n.d.). Mechanisms of catalyst deactivation. | Download Table. ResearchGate. [Link]
-
Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
MDPI. (n.d.). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. mdpi.com. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: A Robust Nickel Catalyst for Cyanomethylation of Aldehydes: Activation of Acetonitrile under Base-Free Conditions. ResearchGate. [Link]
-
Bartholomew, C. H. (2016). Advances in Catalyst Deactivation and Regeneration. Catalysts, 6(12), 205. [Link]
-
Wądrzyk, M., et al. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Energies, 14(11), 3045. [Link]
-
Minstrong. (2024). What Methods Are Available to Reactivate Deactivated Catalysts? minstrong.com. [Link]
-
Ahola, A., et al. (2023). Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. Fuel, 342, 127787. [Link]
-
Request PDF. (n.d.). Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. ResearchGate. [Link]
-
de la Torre, U. (2021). Special Issue on Catalyst Deactivation and Regeneration. Catalysts, 11(7), 785. [Link]
-
Beasley, D. M., & Glass, W. I. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Toxics, 12(1), 5. [Link]
-
Nickson, C. (2016, May 20). Cyanide Poisoning. LITFL. [Link]
-
Balakrishnan, M., et al. (2013). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology, 3(4), 1047-1056. [Link]
-
Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 668. [Link]
-
Request PDF. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. ResearchGate. [Link]
-
Szabo, C. (2016). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. British Journal of Pharmacology, 173(4), 651-664. [Link]
-
Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Princeton University. [Link]
-
Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. OUCI. [Link]
-
ResearchGate. (n.d.). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. ResearchGate. [Link]
-
ResearchGate. (n.d.). C(sp)‒H Activation of Alcohol for C(sp)‒C(sp) Bond Formation via Heterogeneous Photocatalysis in Flow. ResearchGate. [Link]
-
Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Princeton University. [Link]
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Managing side reactions of S-acetylmercaptoacetonitrile
Welcome to the comprehensive technical support guide for S-acetylmercaptoacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you manage and mitigate side reactions, ensuring the success of your experiments.
Introduction: Understanding the Chemistry of S-Acetylmercaptoacetonitrile
S-acetylmercaptoacetonitrile is a valuable reagent often utilized as a protected form of mercaptoacetonitrile. The thioacetate group serves as a robust protecting group for the highly reactive thiol functionality, allowing for its introduction into complex molecules. The subsequent deprotection step, however, is a critical juncture where side reactions can occur, impacting yield and purity. This guide focuses on providing practical solutions to these challenges.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the use of S-acetylmercaptoacetonitrile, particularly during the deprotection step to unveil the free thiol.
Issue 1: Low Yield of the Desired Mercaptoacetonitrile Product
Symptoms:
-
Low recovery of the expected thiol product after deprotection and workup.
-
Complex mixture of products observed by TLC, LC-MS, or NMR.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Deprotection | The deprotection conditions (reagent concentration, temperature, or reaction time) may be insufficient to drive the reaction to completion. | Optimization of Reaction Conditions: - Increase the equivalents of the deprotecting agent. - Extend the reaction time and monitor progress by TLC or LC-MS. - For base-mediated deprotection, consider gentle heating (refluxing in ethanol is a common practice).[1] |
| Product Degradation under Harsh Conditions | Strong acids or bases can lead to the degradation of the desired thiol or other functional groups in the molecule.[2][3] The nitrile group is also susceptible to hydrolysis under these conditions.[4] | Employ Milder Deprotection Methods: - Consider using milder, more chemoselective reagents such as quaternary ammonium cyanide salts or thioglycolic acid-based methods.[2][3][5] These can be particularly useful for substrates with sensitive functional groups. |
| Loss During Workup | The resulting free thiol can be volatile or water-soluble, leading to losses during extraction and solvent removal steps. | Modified Workup Protocol: - Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., degassed diethyl ether or dichloromethane). - Minimize evaporation temperatures during solvent removal.[1][6] |
Issue 2: Significant Formation of Disulfide Byproduct
Symptoms:
-
A major byproduct is observed with a molecular weight corresponding to the dimer of the expected thiol.
-
This can be confirmed by techniques such as mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation of the Thiol | The newly formed thiol is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of a disulfide bond.[2] | Maintain an Inert Atmosphere: - Perform the deprotection reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).[2] - Use degassed solvents and reagents to minimize dissolved oxygen.[1][6] |
| Solvent Choice | Certain solvents, such as tetrahydrofuran (THF), have been observed to promote disulfide formation.[2] | Solvent Selection: - Opt for protic solvents like methanol or ethanol, which have been shown to yield better results in some deprotection reactions.[2] |
Issue 3: Unidentified Side Products
Symptoms:
-
Presence of unexpected peaks in analytical data (NMR, LC-MS) that do not correspond to the starting material, desired product, or disulfide.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Reaction with the Nitrile Group | Under certain conditions (e.g., strong base and an alcohol solvent), the nitrile group can undergo nucleophilic attack.[4] | Careful Selection of Conditions: - If nucleophilic attack on the nitrile is suspected, consider alternative deprotection methods that are milder and less likely to affect this functional group. Further structural elucidation of the byproduct by NMR and MS is recommended.[4] |
| Intramolecular Reactions | For more complex molecules, the deprotected thiol may react with other functional groups within the same molecule.[4] | Protecting Group Strategy: - If intramolecular reactions are a concern, a re-evaluation of the overall protecting group strategy for the entire molecule may be necessary. |
Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Base-Mediated Deprotection of S-Acetylmercaptoacetonitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve S-acetylmercaptoacetonitrile (1 equivalent) in degassed ethanol.
-
Reagent Addition: While stirring under an inert atmosphere, add a solution of sodium hydroxide (2 equivalents) in degassed water dropwise.[1][6]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Quenching and Extraction: Cool the reaction to room temperature and neutralize with a degassed solution of 2 M HCl.[1][6] Transfer the mixture to a separatory funnel and extract with degassed diethyl ether.
-
Washing and Drying: Wash the organic layer with degassed water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.[1][6]
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to obtain the crude mercaptoacetonitrile.
Workflow for Troubleshooting Disulfide Formation
Caption: Troubleshooting flowchart for disulfide side product formation.
Frequently Asked Questions (FAQs)
Q1: How should I store S-acetylmercaptoacetonitrile?
S-acetylmercaptoacetonitrile, like many thioacetate compounds, should be stored in a cool, dry place away from heat sources and direct sunlight.[7] It is advisable to store it under an inert atmosphere to prevent slow hydrolysis or degradation.
Q2: What are the primary safety precautions when handling S-acetylmercaptoacetonitrile?
Always handle S-acetylmercaptoacetonitrile in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[7]
Q3: Can I use acidic conditions for the deprotection?
While acidic deprotection methods exist, they can be harsh and may lead to side reactions, particularly the hydrolysis of the nitrile group.[2][4] Basic or milder, chemoselective methods are often preferred.
Q4: My final product (mercaptoacetonitrile) is unstable. How can I handle it?
The deprotected thiol is indeed reactive and prone to oxidation.[1][2] It is often best to use the free thiol immediately after its preparation.[1][6] If short-term storage is necessary, keep it in a tightly sealed container under an inert atmosphere at a low temperature.
Q5: Are there alternative protecting groups for mercaptoacetonitrile?
Yes, various protecting groups for thiols exist, such as thioethers and disulfides.[1][8] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
References
- Thioacetate deprotection. (n.d.). Google Patents.
- Thioacetic acid: storage conditions and safety precautions. (n.d.). BenchChem.
- Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.
- Dithioacetic acid stability issues and storage conditions. (n.d.). BenchChem.
- Thioacetate Deprotection Procedure. (n.d.). Sigma-Aldrich.
- Scruggs, C. (n.d.). Hydroxylamine Catalyzed Deprotection of Thioacetates.
- Thioacetate Deprotection Procedure. (n.d.). Merck Millipore.
- Synthesis of mercaptoacetonitrile under mild conditions. (n.d.). RSC Publishing.
- A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). National Institutes of Health.
- Mercaptoacetonitrile | C2H3NS | CID 4346655. (n.d.). PubChem.
- Mayr's Database Of Reactivity Parameters: Moleculeacetonitrile (in MeCN). (n.d.).
- Thioester deprotection using a biomimetic NCL approach. (n.d.). PubMed Central.
Sources
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- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. memphis.edu [memphis.edu]
- 5. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Thioacetic acid: storage conditions and safety precautions-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
- 8. Thioacetate Deprotection Procedure [merckmillipore.com]
Technical Support Center: Optimizing Solvent and Temperature for Cyanomethyl Ethanethioate Reactions
Welcome to the technical support center for reactions involving cyanomethyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are efficient, reproducible, and successful.
Introduction: Understanding the Reactivity of Cyanomethyl Ethanethioate
Cyanomethyl ethanethioate (C₄H₅NOS) is a bifunctional molecule featuring a thioester and a cyanomethyl group.[1][2][3][4] The thioester group is the primary site of reactivity for nucleophilic acyl substitution.[1][5] Compared to its oxygen ester analog, the thioester is significantly more reactive. This heightened reactivity stems from the weaker resonance stabilization between the carbonyl group and the larger 3p orbitals of the sulfur atom, which results in a more electrophilic carbonyl carbon.[1][6][7] The electron-withdrawing nature of the nitrile group further increases the electrophilicity of the adjacent methylene carbon.[1]
This inherent reactivity makes cyanomethyl ethanethioate a valuable synthetic intermediate but also presents challenges.[1] Optimizing solvent and temperature is critical to directing the reaction toward the desired product while minimizing common side reactions such as hydrolysis and elimination.[1] This guide provides a systematic approach to troubleshooting and optimizing these critical parameters.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows low or no yield of the desired product. What are the likely causes and solutions?
This is a common issue that can often be traced back to fundamental reaction parameters.
-
Possible Cause A: Inappropriate Solvent Choice
-
Explanation: Most reactions with cyanomethyl ethanethioate involve a nucleophile attacking the electrophilic carbonyl carbon, often following an Sₙ2-like mechanism. The solvent's role in stabilizing or destabilizing the nucleophile is paramount.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone) are generally preferred.[8] They can solvate the counter-ion (cation) of the nucleophilic salt, leaving the nucleophile anion "naked" and highly reactive.[9] This enhances its nucleophilicity and accelerates the reaction rate.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can severely hinder Sₙ2 reactions. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it, reduces its reactivity, and increases the energy barrier for the reaction.[9][10]
-
-
Solution: Switch to a polar aprotic solvent. Acetonitrile or Dichloromethane are excellent starting points for many standard protocols.[1] Ensure all reagents and glassware are anhydrous to prevent hydrolysis.
-
-
Possible Cause B: Suboptimal Temperature Profile
-
Explanation: The standard protocol for synthesizing cyanomethyl ethanethioate involves cooling to as low as -30°C before gradually warming to room temperature.[1] This is done to control the exothermic nature of the reaction and prevent the formation of side products. If your subsequent reaction is also highly exothermic, a similar temperature profile is warranted. Excessively high temperatures can lead to thermal degradation of reactants or products and promote unwanted side reactions.
-
Solution:
-
Start the reaction at 0°C or lower, especially during the addition of a highly reactive nucleophile.
-
Allow the reaction to warm slowly to room temperature while monitoring its progress via TLC or HPLC.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) can be attempted, but watch closely for the appearance of new spots on the TLC plate, which could indicate side products.
-
-
-
Possible Cause C: Reagent Instability or Purity
-
Explanation: Cyanomethyl ethanethioate is generally stable on the benchtop but should be stored in a cool, dry, and dark environment for long-term stability.[11] The stability of your nucleophile is also critical. For instance, some thiols can oxidize to disulfides in the presence of air.[12]
-
Solution: Use freshly opened or purified reagents. If using a thiol, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Question 2: My reaction is producing significant side products. How can I improve selectivity?
The formation of side products is often a sign that reaction conditions are too harsh or not selective enough.
-
Possible Cause A: Hydrolysis of the Thioester
-
Explanation: The thioester bond is susceptible to cleavage by water, a reaction that can be accelerated by acidic or basic conditions.[1][5] This is a particularly common issue if using aqueous workup procedures or if solvents are not properly dried.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. During workup, minimize contact time with aqueous layers, especially if they are basic.
-
-
Possible Cause B: Competing Elimination Reactions
-
Explanation: If your substrate or nucleophile has the potential for elimination (E2) pathways, these can compete with the desired substitution (Sₙ2) reaction.[1] Bulky, sterically hindered bases/nucleophiles are more likely to promote elimination.[13]
-
Solution: Use a less sterically hindered nucleophile if possible. Polar aprotic solvents generally favor substitution over elimination.[13] Lowering the reaction temperature often increases the selectivity for substitution over elimination.
-
-
Possible Cause C: Oxidative Dimerization
-
Explanation: If your reaction involves thiol intermediates, they can be oxidized to form disulfide bonds, especially if exposed to air.[1]
-
Solution: Degas your solvent and run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
Question 3: The reaction starts but stalls before all the starting material is consumed. What should I do?
A stalling reaction indicates that a limiting factor is preventing it from reaching completion.
-
Possible Cause A: Insufficient Mixing
-
Explanation: In heterogeneous reactions (where not all reactants are in the same phase), efficient mixing is crucial to ensure reactants come into contact.[1] This problem is often exacerbated during scale-up.[1]
-
Solution: Increase the stirring rate. For larger reactions, consider using an overhead mechanical stirrer instead of a magnetic stir bar.
-
-
Possible Cause B: Reversible Reaction/Equilibrium
-
Explanation: The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal.
-
Solution: Use Le Châtelier's principle to drive the reaction forward. This can be achieved by adding a slight excess of one reagent (usually the less expensive one) or by removing a byproduct as it forms (e.g., using a Dean-Stark trap to remove water).
-
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose solvent for cyanomethyl ethanethioate reactions?
-
A: There is no single "best" solvent, but a polar aprotic solvent is almost always the correct choice. Acetonitrile (ACN) is an excellent starting point as it is polar, aprotic, and has a relatively high boiling point, allowing for a moderate temperature range. Dichloromethane (DCM) is also a common choice for reactions run at or below room temperature.[1]
-
-
Q: How do I properly monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method.[14] It allows you to visualize the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[14][15][16]
-
-
Q: What are the key safety precautions when working with this compound?
-
A: By analogy with similar compounds, cyanomethyl ethanethioate should be treated as irritating and acutely toxic.[11] Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the material's Safety Data Sheet (SDS) before beginning any work.
-
Data Presentation: Solvent Selection Guide
The choice of solvent is critical and can dramatically affect reaction outcomes. The tables below summarize the properties of common solvents to aid in your selection process.
Table 1: Physical Properties of Common Laboratory Solvents
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) |
|---|---|---|---|
| Water | Polar Protic | 78 | 100 |
| Methanol | Polar Protic | 33 | 65 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 49 | 189 |
| Acetonitrile (ACN) | Polar Aprotic | 38 | 82 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 |
| Acetone | Polar Aprotic | 21 | 56 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |
(Data compiled from various sources, including)
Table 2: General Solvent Effects on Nucleophilic Substitution Rates
| Reaction Type | Polar Protic Solvent Effect | Polar Aprotic Solvent Effect | Rationale |
|---|---|---|---|
| Sₙ1 | Increases Rate | Moderate Rate | The polar protic solvent excels at stabilizing the carbocation intermediate and the leaving group anion through H-bonding.[10] |
| Sₙ2 | Decreases Rate | Increases Rate | The polar protic solvent solvates and stabilizes the nucleophile, reducing its reactivity. The polar aprotic solvent solvates only the cation, leaving a more reactive "naked" anion nucleophile.[9][17] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Acyl Substitution
This protocol describes a general method for reacting cyanomethyl ethanethioate with a nucleophile (e.g., a primary amine).
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyanomethyl ethanethioate (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous ACN. Add this solution dropwise to the cooled solution of cyanomethyl ethanethioate over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed.
-
Workup: Once complete, quench the reaction with saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.[14]
-
Sample Preparation: Prepare dilute solutions (~1%) of your starting material (for reference) and the reaction mixture in a volatile solvent like ethyl acetate.[14]
-
Spotting: Use a capillary tube to spot the starting material and the reaction mixture onto the origin line, ensuring the spots are small (1-2 mm diameter).[14] Allow the solvent to fully evaporate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: When the solvent front is about 1 cm from the top, remove the plate and mark the solvent front.[14] After the plate is dry, visualize the spots under a UV lamp or by staining with potassium permanganate.[14] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Visualizations: Workflows and Logic Diagrams
The following diagrams, generated using DOT language, provide visual guides for troubleshooting and decision-making.
Caption: A general workflow for troubleshooting common reaction issues.
Caption: A decision tree for selecting an optimal reaction solvent.
References
-
Madsen, C. S., et al. (2018). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Omega, 3(7), 7563–7572. [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, March 10). Reactivity of thioesters with respect to nucleophilic attack. [Link]
-
ResearchGate. (n.d.). Thioester reactivity against nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
-
Lu Xinhua. (2016). Preparation method of cyanomethyl ester. SciSpace. [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]
-
University of Calgary. (n.d.). Ch 8 : Solvent Effects. [Link]
-
Chapman, K. T., et al. (1998). Rapid optimization of an ICE inhibitor synthesis using multiple reaction conditions in a parallel array. Bioorganic & Medicinal Chemistry Letters, 8(17), 2309–2314. [Link]
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]
-
ResearchGate. (n.d.). S-(Cyanomethyl)-O-Ethyl Carbonodithioate. [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
BuyersGuideChem. (n.d.). Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS. [Link]
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
MDPI. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
Culzoni, M. J., et al. (2012). Rhodamine and BODIPY chemodosimeters and chemosensors for the detection of Hg2+. Analytical Methods, 4, 30-49. [Link]
-
ResearchGate. (2016). Lactide synthesis optimization: Investigation of the temperature, catalyst and pressure effects. [Link]
-
ResearchGate. (2018). Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. [Link]
-
National Institutes of Health (NIH). (2023). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. [Link]
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Technical Support Center: Work-up Procedures for Quenching Cyanomethyl Ethanethioate Reactions
<Step>
Welcome to the technical support center for handling reactions involving cyanomethyl ethanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and quenching procedures for this versatile reagent. The following question-and-answer format directly addresses common challenges and offers detailed, step-by-step protocols to ensure the integrity of your products and the safety of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the primary concern during the aqueous work-up of a reaction involving cyanomethyl ethanethioate?
Answer: The principal concern is the potential for hydrolysis of the thioester and/or the cyanomethyl group under aqueous conditions, especially if the pH is not carefully controlled. Thioesters are more susceptible to hydrolysis than their corresponding oxygen esters.[1][2] The presence of the electron-withdrawing cyanomethyl group can further activate the thioester carbonyl group towards nucleophilic attack by water.
Causality Explained: The reactivity of the thioester linkage makes it an excellent acylating agent, which is often its intended purpose in a reaction.[3][4] However, this reactivity also means it is prone to unwanted reactions, such as hydrolysis, during the work-up phase. The stability of the thioester is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, leading to the formation of ethanethioic acid and cyanomethanol (which is unstable and can decompose).
A critical aspect to consider is the potential for anchimeric assistance from neighboring functional groups in the molecule, which can accelerate hydrolysis under specific pH conditions.[5][6]
Troubleshooting Protocol: Stability Test
If you suspect your product is degrading during work-up, it is crucial to perform a stability test.[7]
-
Before quenching the main reaction, withdraw a small aliquot of the reaction mixture.
-
Divide the aliquot into three separate vials.
-
To the first vial, add the planned aqueous quenching solution (e.g., water, saturated sodium bicarbonate).
-
To the second vial, add a mild acidic solution (e.g., dilute HCl).
-
To the third vial, add a mild basic solution (e.g., dilute NaHCO3).
-
Monitor all three vials by TLC or LC-MS over a period of time (e.g., 5, 15, and 30 minutes) and compare them to the original reaction mixture.
-
This will help you identify if your product is sensitive to the pH of the work-up conditions.[7]
FAQ 2: My reaction mixture forms a persistent emulsion during aqueous work-up. How can I resolve this?
Answer: Emulsion formation is a common issue in work-ups, especially when dealing with complex reaction mixtures containing both polar and non-polar components.[8][9]
Causality Explained: Emulsions are stabilized by surfactants or finely divided solids at the interface between the organic and aqueous layers. In the context of cyanomethyl ethanethioate reactions, unreacted starting materials, byproducts, or certain solvents can act as emulsifying agents.
Troubleshooting Guide: Breaking Emulsions
| Method | Procedure | Rationale |
| Brine Wash | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently agitate. | The increased ionic strength of the aqueous phase helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.[9] |
| Addition of a Different Solvent | Add a small amount of a different organic solvent with a different polarity (e.g., a few mL of methanol or chloroform if using DCM).[9] | This can alter the interfacial tension and disrupt the stability of the emulsion. |
| Patience and Gravity | Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to several hours). | Sometimes, the layers will separate on their own with sufficient time.[9] |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | This can help to remove particulate matter that may be stabilizing the emulsion. |
Experimental Workflow for Emulsion Resolution
Caption: Troubleshooting workflow for resolving emulsions during work-up.
FAQ 3: I observe gas evolution when quenching my reaction with sodium bicarbonate. Is this normal and how should I handle it?
Answer: Yes, gas evolution (effervescence) is expected if your reaction was conducted under acidic conditions or if acidic byproducts were formed.
Causality Explained: The reaction between an acid and sodium bicarbonate (a base) produces carbon dioxide gas. If this reaction occurs too quickly in a closed or poorly vented container like a separatory funnel, the pressure buildup can be dangerous, potentially causing the stopper to eject and the contents to spray out.[8]
Safe Quenching Protocol for Acidic Reactions
-
Dilute the Reaction Mixture: Before adding the quenching agent, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10][11]
-
Use an Erlenmeyer Flask: Transfer the diluted reaction mixture to an Erlenmeyer flask that is significantly larger than the volume of the liquid.
-
Slow, Portion-wise Addition: Add the saturated sodium bicarbonate solution slowly, in small portions, with vigorous stirring.[8]
-
Monitor Effervescence: Wait for the gas evolution to subside after each addition before adding more.
-
Stir Thoroughly: After the final addition, continue to stir the mixture for at least 10-15 minutes to ensure the quenching is complete and to allow dissolved CO2 to escape.[8]
-
Transfer to Separatory Funnel: Once the gas evolution has completely ceased, you can then safely transfer the mixture to a separatory funnel for extraction.
Logical Relationship of Safe Quenching
Caption: Step-wise procedure for safely quenching acidic reactions.
FAQ 4: After work-up and removal of the solvent, I have a low yield or cannot find my product. What are the possible reasons?
Answer: A low or zero yield after work-up can be attributed to several factors, ranging from product instability to physical loss during the procedure.[7]
Troubleshooting Guide: Locating Your Product
| Potential Issue | Explanation | Troubleshooting Step |
| Product is Water-Soluble | Highly polar products may have partitioned into the aqueous layer during extraction. | Check the aqueous layer by TLC or LC-MS. If the product is present, you may need to perform a back-extraction with a more polar organic solvent or use a continuous liquid-liquid extractor.[7] |
| Product is Volatile | Low molecular weight products can be lost during solvent removal under reduced pressure (rotoevaporation). | Check the solvent collected in the rotovap trap for the presence of your product.[7] In the future, use lower temperatures and pressures for solvent removal, or consider alternative purification methods like column chromatography without prior concentration. |
| Product Degraded During Work-up | The product may be unstable to the pH or temperature of the work-up conditions. | Refer to the stability test protocol in FAQ 1. Adjust the pH of the work-up or perform the extraction at a lower temperature (e.g., using an ice bath).[7] |
| Product Adsorbed onto Drying Agent or Filtration Media | Polar products can sometimes adsorb onto silica gel, Celite®, or drying agents like magnesium sulfate. | Suspend the used filtration media or drying agent in a suitable solvent and analyze the solvent by TLC or LC-MS to see if the product can be recovered.[7] |
| Incomplete Reaction | The reaction may not have gone to completion, leaving mostly starting material. | Always analyze the crude reaction mixture by TLC or LC-MS before work-up to confirm product formation. |
Safe Handling and Disposal
Always handle cyanomethyl ethanethioate and its reaction mixtures in a well-ventilated fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Dispose of all chemical waste according to your institution's safety guidelines.[12]
References
-
Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Any troubleshooting for a reaction work-up? Reddit. Available at: [Link]
-
Thioesterification reactions of carboxylic acids in water. ResearchGate. Available at: [Link]
-
About Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Conversion of Esters to Thioesters under Mild Conditions. RSC Publishing. Available at: [Link]
-
Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. ACS Publications. Available at: [Link]
-
Hydrolysis of Esters and Thioesters. YouTube. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. University of California, Berkeley, Environmental Health and Safety. Available at: [Link]
-
Oxidative acylation using thioacids. NASA Technical Reports Server. Available at: [Link]
-
Quenching of Pyrophoric Materials. Richmond Sarpong Group, University of California, Berkeley. Available at: [Link]
-
Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. PubMed Central. Available at: [Link]
-
21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. LibreTexts. Available at: [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. Available at: [Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. PubMed. Available at: [Link]
-
Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. ResearchGate. Available at: [Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. Available at: [Link]
-
Hydrolysis kinetics of condensation polymers under humidity aging conditions. ResearchGate. Available at: [Link]
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Removing unreacted Cyanomethyl ethanethioate from product mixture
Technical Support Center: Purification Strategies
Introduction for the Modern Researcher
In the landscape of pharmaceutical development and complex organic synthesis, the purity of a compound is not merely a goal; it is the bedrock of reliable, reproducible, and translatable results. Cyanomethyl ethanethioate is a versatile thioester and building block, prized for its dual reactivity in nucleophilic acyl substitution and cyanomethylation pathways.[1][2] However, its utility is often accompanied by the challenge of removing it from the final product mixture, especially given its notable solubility in both aqueous and organic media.[1]
This guide is structured as a direct-response Q&A hub, designed by application scientists for researchers in the field. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your unique chemical context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've finished my reaction. What is the very first step to assess the purification challenge?
A1: Your first action should always be a rapid analytical assessment of your crude reaction mixture. Before any purification attempt, you must understand the composition of the mixture.
The Power of Thin-Layer Chromatography (TLC): Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a quick, inexpensive snapshot of your mixture's complexity and the polarity differences between its components.
-
Procedure: Spot your crude reaction mixture, your pure starting material (cyanomethyl ethanethioate), and any other known starting materials on a silica gel TLC plate. Develop the plate in a few different solvent systems of varying polarity (e.g., 30% ethyl acetate in hexanes, 50% ethyl acetate in hexanes, and 100% ethyl acetate).
-
Interpretation:
-
Baseline Separation: If you see clear separation between the spot for cyanomethyl ethanethioate and your desired product, flash column chromatography is an excellent candidate for purification.[3]
-
Co-elution: If the spots overlap significantly, you may need to screen more solvent systems or consider an alternative purification method.
-
Streaking: Severe streaking of spots can indicate that the compound is highly polar or potentially acidic/basic, which may require modifying the eluent with additives like triethylamine or acetic acid.[4]
-
Q2: Which primary purification technique should I choose? Extraction, Chromatography, or Distillation?
A2: The choice depends on the properties of your desired product relative to cyanomethyl ethanethioate. A multi-step approach, starting with a simple liquid-liquid extraction followed by chromatography, is often the most robust strategy.[5]
| Property | Cyanomethyl Ethanethioate | Your Product (Hypothetical) | Implication |
| Boiling Point | ~198 °C @ 760 mmHg[6] | >250 °C or <150 °C | A large difference (>50 °C) makes distillation a viable option.[7] |
| Polarity | Polar; Soluble in water[1] | Non-polar or less polar | Liquid-liquid extraction and normal-phase chromatography are highly effective. |
| Acidic/Basic | Neutral | Ionizable (e.g., amine, carboxylic acid) | pH-adjusted liquid-liquid extraction can selectively move the product or impurities between layers.[8][9] |
| State | Liquid or low-melting solid[1] | Crystalline Solid | Recrystallization could be a powerful final purification step. |
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision tree for purification method selection.
Q3: I'm struggling with Liquid-Liquid Extraction (LLE). My organic product seems to have low recovery. Why?
A3: This is a common issue, particularly when dealing with polar starting materials like cyanomethyl ethanethioate, which is known to be water-soluble.[1] Low recovery in the organic layer typically points to two potential causes: unfavorable partitioning or emulsion formation.
Troubleshooting Steps:
-
Increase the Ionic Strength of the Aqueous Layer: Add saturated sodium chloride solution (brine) as your final aqueous wash.[10] This decreases the solubility of polar organic compounds in the aqueous layer, effectively "pushing" them into the organic phase and helping to break emulsions.[5]
-
Optimize the Organic Solvent: If your product is also quite polar, a solvent like ethyl acetate or dichloromethane (DCM) will be more effective at extracting it from the aqueous phase than a non-polar solvent like hexanes.
-
Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. Three successive extractions are standard practice.[9]
-
Check the pH: If your product has an acidic or basic functional group, ensure the pH of the aqueous layer is adjusted to keep your product in its neutral, more organosoluble form. For example, if your product is a carboxylic acid, the aqueous layer should be acidified (pH < 4) before extraction. If it's a basic amine, the aqueous layer should be basified (pH > 9).[8][9]
Q4: My compound streaks badly on the TLC plate and I'm getting poor separation during column chromatography. What can I do?
A4: Streaking on a silica gel column is a classic sign of an undesirable secondary interaction between your compound and the stationary phase, or overloading the column. Silica gel is weakly acidic and can strongly interact with basic compounds (like amines) or certain polar functional groups.[10]
Solutions:
-
Use a Modified Eluent:
-
For Basic Compounds: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your eluent system.[4][11] This neutralizes the acidic sites on the silica, preventing strong adsorption and tailing.
-
For Acidic Compounds: Add 0.5-1% acetic acid or formic acid to the eluent. This can improve peak shape for carboxylic acids.
-
-
Check Compound Stability: Your compound might be degrading on the silica. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots, your compound is not stable on silica.[11][12] In this case, consider switching to a more inert stationary phase like neutral alumina.
-
Dry Loading: If your crude product has poor solubility in the eluent, it can lead to broad bands and poor separation. "Dry loading" the sample, where the crude mixture is pre-adsorbed onto a small amount of silica before being added to the column, ensures a narrow starting band and often results in much sharper separation.[12]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up (Liquid-Liquid Extraction)
This protocol is designed for the initial removal of water-soluble materials, including residual cyanomethyl ethanethioate.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Neutralization Wash (Optional): If the reaction involved acidic or basic reagents, wash the organic layer with an equal volume of a neutralizing solution.
-
For acid removal: Use saturated aqueous sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release CO₂.
-
For base removal: Use 1 M aqueous HCl.[5]
-
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove highly water-soluble impurities. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This crucial step removes most of the dissolved water from the organic layer and aids in separating any minor emulsions.[10]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl until the drying agent no longer clumps.
-
Concentration: Filter or decant the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Caption: Standard workflow for a liquid-liquid extraction.
Protocol 2: Flash Column Chromatography
This protocol is used to separate compounds based on their differential adsorption to a stationary phase.[13]
-
Solvent System Selection: Using TLC, identify an eluent system that provides good separation and gives your desired product an Rf value of approximately 0.3-0.4.[11]
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve your partially purified product in a minimal amount of the eluent (or a more volatile solvent like DCM).
-
Carefully pipette the solution onto the top of the silica bed, trying not to disturb the surface.
-
Drain the solvent until it is just absorbed into the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Monitoring:
-
Spot samples from the collected fractions onto a TLC plate alongside a sample of your starting material and crude mixture.
-
Develop and visualize the plate to identify which fractions contain your pure product.[14]
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
References
- Reachem (2024). The Purification of Organic Compound: Techniques and Applications.
- Wikipedia (n.d.). Liquid–liquid extraction.
- Smolecule (2023). Buy Cyanomethyl ethanethioate | 59463-56-8.
- University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Open Access Pub (n.d.). Liquid-liquid Extraction | Journal of New Developments in Chemistry.
- BuyersGuideChem (n.d.). Ethanethioic acid,S-(cyanomethyl) ester | C4H5NOS.
- Phenomenex (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
- Sigma-Aldrich (n.d.). CYANOMETHYL ETHANETHIOATE | 59463-56-8.
- BenchChem (2025). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate.
- BenchChem (2025). Technical Support Center: Purification of Polar Organic Compounds.
- BenchChem (2025). Technical Support Center: Purifying Polar Organic Compounds.
- Chemistry LibreTexts (2021). 2.3: LIQUID-LIQUID EXTRACTION.
- PubChem (n.d.). S-[cyano(phenyl)methyl] ethanethioate.
- National Institutes of Health (NIH) (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase.
- Google Patents (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
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MIT Digital Lab Techniques Manual (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. Available at: [Link]
- Biotage (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?
- Reddit (2023). Purification of strong polar and basic compounds : r/Chempros.
- SiliCycle (2022). Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
- Organic Chemistry at CU Boulder (n.d.). Column Chromatography.
- ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Wikipedia (n.d.). Column chromatography.
- Chemistry LibreTexts (2023). B. Column Chromatography.
- Magritek (n.d.). Column Chromatography.
- SynQuest Laboratories (n.d.). Cyanomethyl ethanethioate | 59463-56-8.
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YouTube (2014). Thioesters. Available at: [Link]
- Wikipedia (n.d.). Thioester.
- Reddit (2013). How would you purify air-sensitive materials (thiols) using column chromatography?
- BLD Pharm (n.d.). 119174-33-3|S-(2-Cyanoethyl) ethanethioate.
- MDPI (n.d.). Energy-Rich Molecules and Group Transfer Potentials in Energetic Coupling Reactions.
-
Organic Chemistry Portal (n.d.). Thioester synthesis by alkylation. Available at: [Link]
- MDPI (n.d.). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.
- Universal Biologicals (n.d.). S-(Cyanomethyl) ethanethioate.
-
Organic Chemistry Portal (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]
-
Organic Chemistry Portal (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
- Chemistry LibreTexts (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives.
- Encyclopedia.pub (2023). Cyanomethylation Reaction.
- ResearchGate (2025). One-Step Conversion of Alcohols to Thioesters.
- ResearchGate (2025). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.
- Organic Syntheses (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
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Substrate scope limitations for cyanomethylation with thioesters
Welcome to the technical support center for cyanomethylation involving thioesters. This guide is designed for researchers, scientists, and professionals in drug development. My goal is to provide not just protocols, but the underlying scientific reasoning to help you navigate the complexities of your experiments. In my experience, understanding the "why" is as crucial as the "how," especially when troubleshooting unexpected results.
A critical point to address from the outset is that the direct cyanomethylation of a thioester substrate is not a widely reported transformation in the current chemical literature. The inherent reactivity of the thioester functional group often makes it susceptible to side reactions under typical cyanomethylation conditions. Therefore, this guide is structured to address the likely challenges you would face when attempting such a reaction, and to provide a robust, well-documented alternative for accessing cyanomethyl thioesters.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is my thioester substrate degrading under cyanomethylation conditions?
Answer: Thioester stability is a significant concern. Many cyanomethylation protocols, whether metal-catalyzed or radical-initiated, employ conditions that can be harsh to a thioester moiety.[1]
-
Basic Conditions: If your cyanomethylation procedure requires a strong base to deprotonate acetonitrile (pKa ≈ 31 in DMSO), this base can readily catalyze the hydrolysis or aminolysis of your thioester, especially if trace water or amine nucleophiles are present.[2]
-
Nucleophilic Attack: The cyanomethyl anion, once formed, is a potent nucleophile. It can potentially attack the electrophilic carbonyl carbon of the thioester, leading to undesired side products or decomposition.
-
Radical Conditions: Metal-free cyanomethylation often relies on radical initiators like tert-butyl peroxybenzoate (TBPB) at high temperatures.[3] While the goal is to generate a cyanomethyl radical from acetonitrile, the thioester itself might not be stable under these conditions and could undergo undesired radical-based decomposition pathways.
FAQ 2: I'm observing low to no yield of the desired cyanomethylated thioester. What are the likely reasons?
Answer: Assuming your starting material is not completely degrading, low yields can often be attributed to chemoselectivity issues and the inherent reactivity of thioesters.
-
Competitive Reactions: The cyanomethylating reagent (be it a radical or an anion) may preferentially react with other functional groups on your substrate.
-
Thiol-Thioester Exchange: If any side reactions generate free thiols, these can participate in a thiol-thioester exchange with your starting material or product, leading to a mixture of compounds. This is a well-documented dynamic process.[4][5]
-
Product Instability: The desired cyanomethyl thioester product itself might be unstable under the reaction conditions, leading to its decomposition over the course of the experiment.
FAQ 3: Are there specific types of thioesters that are more likely to be problematic?
Answer: Yes, the structure of your thioester substrate can significantly influence its stability and reactivity.
-
Sterically Hindered Thioesters: While steric hindrance around the thioester carbonyl might offer some protection against nucleophilic attack, it can also impede the desired reaction if C-H activation on the thioester itself is the intended pathway.
-
Electron-Withdrawing/Donating Groups: The electronic properties of the substituents on the thioester can alter the electrophilicity of the carbonyl carbon and the stability of potential intermediates. For instance, electron-withdrawing groups can make the carbonyl more susceptible to nucleophilic attack.
-
Aliphatic vs. Aromatic Thioesters: The stability and reactivity profiles of aliphatic and aromatic thioesters differ, which could influence the outcome of the reaction.
FAQ 4: Is there a more reliable method to synthesize cyanomethyl thioesters?
Answer: Absolutely. Instead of attempting a direct and undocumented cyanomethylation of a thioester, the more established and reliable approach is to synthesize the cyanomethyl thioester from a corresponding carboxylic acid. A highly effective method involves the use of an isothiouronium salt.[6][7] This two-step, one-pot process generally exhibits high functional group tolerance and avoids the use of odorous and easily oxidized thiols.[6]
Section 2: Troubleshooting Guide for Direct Cyanomethylation Attempts
This section is designed to guide you through troubleshooting a hypothetical direct cyanomethylation of a thioester.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting the direct cyanomethylation of thioesters.
Problem: Starting material is consumed, but no desired product is formed.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Thioester Hydrolysis | Analyze crude reaction mixture by LC-MS for the corresponding carboxylic acid. | Use rigorously dried solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Aminolysis | If using an amine base or if the substrate has an amine, check for amide byproducts. | Switch to a non-nucleophilic base (e.g., a hindered alkoxide or a carbonate if compatible). |
| Thiol-Thioester Exchange | Look for multiple thioester species in the crude mixture. | Ensure no free thiols are present in the starting materials or generated during the reaction. |
| Over-reaction/Decomposition | Multiple unidentifiable spots on TLC or peaks in LC-MS. | Reduce reaction temperature and/or time. Use a less reactive cyanomethylating agent if possible. |
Section 3: Recommended Protocol - Synthesis of Cyanomethyl Thioesters from Carboxylic Acids
This protocol is adapted from methodologies that utilize isothiouronium salts for the synthesis of cyanomethyl thioesters, which has been shown to have a broad substrate scope.[7]
Experimental Workflow
Caption: A general workflow for the synthesis of cyanomethyl thioesters from carboxylic acids.
Step-by-Step Methodology
-
Reagent Preparation: To a clean, dry vial, add the carboxylic acid (1.0 equiv.), 2-(cyanomethyl)-1,1,3,3-tetramethylisothiouronium bromide (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reaction Setup: Add anhydrous acetonitrile as the solvent. The reaction is generally tolerant to air, so an inert atmosphere is not strictly necessary, though it can be beneficial for sensitive substrates.[7]
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyanomethyl thioester.
Substrate Scope and Limitations of the Recommended Method
This method has demonstrated broad functional group tolerance.[7] However, there are some limitations to be aware of:
| Substrate Class | Outcome | Comments |
| Aromatic Carboxylic Acids | Generally high yields. | Ortho-substitution on the aromatic ring can lead to lower efficiency due to steric hindrance.[7] |
| Aliphatic Carboxylic Acids | Good to excellent yields. | |
| Acids with Unprotected Hydroxyls | Well-tolerated. | The hydroxyl group does not appear to interfere with the thioesterification.[7] |
| Chiral Carboxylic Acids | No observable epimerization. | The reaction proceeds with high stereochemical fidelity.[7] |
| Heteroaromatic Carboxylic Acids | Moderate yields. | Yields may be lower compared to simple aromatic or aliphatic acids.[7] |
Section 4: Mechanistic Insights
Understanding the reaction mechanisms is key to diagnosing issues.
Hypothetical Direct Cyanomethylation (Radical Pathway)
This illustrates a potential, though unproven, pathway and its challenges.
Caption: A simplified mechanism for the synthesis of cyanomethyl thioesters from carboxylic acids.
By understanding these potential pitfalls and utilizing the robust alternative synthesis, you can efficiently access the cyanomethyl thioesters required for your research.
References
-
Various Authors. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
Kunz, H. et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. Organic Letters. [Link]
-
Kunz, H. et al. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). organic-chemistry.org. [Link]
-
Eşsiz, S. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances. [Link]
-
Li, C. et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society. [Link]
-
Kurz, M. E. et al. (1984). Photochemical aromatic cyanomethylation: aromatic substitution by way of radical cations. The Journal of Organic Chemistry. [Link]
-
Liu, J. et al. (2021). Substrate scope of cyanomethylation. ResearchGate. [Link]
-
Various Authors. (2019). Methods for the direct synthesis of thioesters from aldehydes: a focus review. ResearchGate. [Link]
-
Liu, C. et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry. [Link]
-
Liu, G. et al. (2020). Substrate scope and late-stage cyanation of drug derivatives. ResearchGate. [Link]
-
LibreTexts Chemistry. (2022). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. [Link]
-
Rucinski, M. et al. (2023). Alkyl Thiocyanurates as Thioester Mimetics. Transthioesterification and Ligation Reactions with High Potential in Dynamic Covalent Chemistry. National Institutes of Health. [Link]
-
Lonnecker, A. T. et al. (2018). A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Polymer Chemistry. [Link]
-
Schmalz, H.-G. et al. (2011). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. PubMed. [Link]
-
Reihs, T. et al. (2020). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]
-
Pan, Y. et al. (2017). Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals. RSC Advances. [Link]
-
Lonnecker, A. T. et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. ResearchGate. [Link]
-
Tan, X. et al. (2018). Facilitating Subtiligase-Catalyzed Peptide Ligation Reactions by Using Peptide Thioester Substrates. PubMed. [Link]
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Technical Support Center: Improving Regioselectivity in Arene Cyanomethylation
Welcome to the technical support center for arene cyanomethylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize and control the regioselectivity of this powerful C-H functionalization reaction. Here, we move beyond simple protocols to explore the underlying principles that govern positional selectivity, offering detailed troubleshooting guides, FAQs, and expert insights to help you resolve common experimental challenges.
Introduction: The Challenge of Regioselectivity
Arene cyanomethylation, the direct introduction of a -CH₂CN group onto an aromatic ring, is a highly valuable transformation in organic synthesis. The resulting arylacetonitriles are versatile intermediates, readily converted into pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, achieving predictable and high regioselectivity—controlling where the new group attaches on the arene—remains a significant hurdle. The presence of multiple C-H bonds on a substrate often leads to mixtures of ortho-, meta-, and para-isomers, complicating purification and reducing the overall yield of the desired product.[3]
This guide will equip you with the knowledge to diagnose and solve these selectivity issues, turning a challenging reaction into a reliable tool in your synthetic arsenal.
Frequently Asked Questions (FAQs) - Foundational Concepts
Before diving into troubleshooting, let's establish a firm understanding of the core principles at play.
Q1: What are the primary factors controlling regioselectivity in arene cyanomethylation?
Regioselectivity in most arene functionalizations is a delicate balance between two main factors:
-
Electronic Effects: These are governed by the existing substituent(s) on the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as -OR, -NR₂, and alkyl groups, increase the electron density of the ring, particularly at the ortho and para positions. This makes these positions more nucleophilic and thus more reactive toward electrophilic reagents or susceptible to oxidative functionalization.[4][5] EDGs are often called "activating groups" and are considered ortho, para-directors.[4][6]
-
Electron-Withdrawing Groups (EWGs) , like -NO₂, -CN, and -CF₃, decrease the ring's electron density, making it less reactive. They pull density away most strongly from the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack.[4] EWGs are "deactivating groups" and meta-directors.[4]
-
-
Steric Effects: This refers to the physical bulk of the substituent group(s) and the incoming reagent. A large, bulky substituent will physically block access to the adjacent ortho positions, causing even an ortho, para-directing group to yield predominantly the para product.[5][6][7][8] This phenomenon is known as steric hindrance.[7][8]
The final product ratio is determined by the interplay of these two effects.[7]
Q2: How does the reaction mechanism (e.g., Friedel-Crafts vs. Radical vs. Photoredox) influence selectivity?
The mechanism is critical and dictates which factors—electronic or steric—will dominate.
-
Electrophilic (Friedel-Crafts type): In classic Friedel-Crafts reactions, an electrophilic cyanomethylating agent is generated. The regioselectivity is almost entirely governed by the principles of electrophilic aromatic substitution (EAS), where EDGs direct ortho/para and EWGs direct meta.[4]
-
Radical-based: When the reaction involves a cyanomethyl radical (•CH₂CN), as seen in some metal-catalyzed or oxidant-promoted systems, the selectivity can be more complex.[9] While electronic effects still play a role, radical additions are often less selective than purely electrophilic pathways. In some cases, directing groups that can coordinate to a metal catalyst are used to force selectivity at a specific position (e.g., the ortho position).[2][9]
-
Photoredox Catalysis: This modern approach often involves the single-electron oxidation of the arene to form a radical cation.[1][10][11] The nucleophilic cyanomethyl source then attacks this highly reactive intermediate. The regioselectivity in these systems is dictated by the electron density of the arene radical cation, which often leads to high para-selectivity for monosubstituted electron-rich arenes, as this position can best stabilize the radical intermediate.[1][10]
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific issues you may encounter in the lab, providing potential causes and actionable solutions.
Problem 1: Poor para:ortho ratio with an electron-donating group (EDG).
-
Symptoms: Your NMR or GC-MS analysis shows a mixture of para and ortho isomers, with the ortho isomer being a significant, undesired byproduct.
-
Potential Causes:
-
Small Steric Profile: The existing substituent on your arene (e.g., -OH, -OCH₃) is not bulky enough to sufficiently hinder attack at the ortho positions.[5][6]
-
Highly Activating Group: A very strong EDG makes the ortho positions electronically very favorable, competing strongly with the para position.
-
Reaction Conditions: High temperatures can sometimes provide enough energy to overcome the activation barrier for the sterically hindered ortho attack, reducing selectivity.
-
-
Suggested Solutions & Protocols:
-
Solution A: Modify the Catalyst System.
-
Rationale: Introducing a bulkier ligand on your transition metal catalyst can create a more sterically demanding environment around the catalytic center. This will favor functionalization at the less hindered para position.
-
Action: If using a palladium-based system, switch from a simple phosphine ligand like PPh₃ to a bulkier one like P(t-Bu)₃ or a bidentate ligand like dppe.[12]
-
-
Solution B: Change the Solvent.
-
Rationale: The polarity and coordinating ability of the solvent can influence the effective size and reactivity of the catalytic species and reagents.[12] A less polar solvent might promote aggregation or a different catalyst conformation that enhances steric hindrance.
-
Action: Perform a solvent screen. If your reaction is in a polar solvent like DMF, try a less polar alternative such as 1,4-dioxane or toluene.
-
-
Solution C: Lower the Reaction Temperature.
-
Rationale: The formation of the para and ortho isomers proceeds through transition states with different activation energies. The ortho pathway, being more sterically hindered, often has a higher activation energy. Lowering the temperature will disproportionately slow down the higher-energy pathway, thus favoring the para product.[12]
-
Action: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. Monitor the reaction progress by TLC or GC-MS to find the optimal balance between reaction time and selectivity.
-
-
| Parameter | Standard Condition | Suggested Modification | Rationale |
| Ligand | PPh₃ | P(t-Bu)₃ or Xantphos | Increase steric bulk around the catalyst. |
| Solvent | DMF (polar) | Toluene (non-polar) | Alter catalyst solvation and effective size. |
| Temperature | 80-100 °C | 25 °C (or lower) | Favor the lower activation energy pathway (para). |
Problem 2: Reaction yields the meta product instead of the expected ortho/para product.
-
Symptoms: You have an electron-donating group on your arene but are isolating the meta-cyanomethylated product.
-
Potential Causes:
-
Mechanism Switch: The reaction conditions may have inadvertently favored a pathway that is not a standard electrophilic or radical substitution. Certain advanced methods using directing groups or specific catalysts can achieve meta-selectivity.[11]
-
Substrate Isomerization: Under harsh acidic or thermal conditions, the starting material itself could be isomerizing.
-
Misidentification of Starting Material: Confirm the identity and purity of your starting arene.
-
-
Suggested Solutions:
-
Solution A: Re-evaluate the Reaction Mechanism.
-
Rationale: If using a photoredox or complex transition-metal system, the regiochemical outcome may not follow classical EAS rules. Some ruthenium and palladium systems are known to achieve meta-C-H functionalization.[11]
-
Action: Consult the literature for the specific catalytic system you are using. Search for precedents of meta-selectivity. Consider if a directing group strategy is inadvertently at play.
-
-
Solution B: Use Milder Conditions.
-
Rationale: To rule out isomerization, switch to milder reaction conditions.
-
Action: If using a strong Lewis acid (e.g., AlCl₃), try a milder one (e.g., ZnCl₂, Fe(III) salts).[9][13] If using high heat, attempt the reaction at a lower temperature. For photoredox catalysis, ensure the system is not being over-irradiated, which can lead to side reactions.
-
-
Problem 3: No selectivity on a multi-substituted arene.
-
Symptoms: The reaction produces a complex mixture of isomers that is difficult to separate and characterize.
-
Potential Causes:
-
Conflicting Directing Effects: The substituents on the ring have opposing directing effects (e.g., an EDG in one position and an EWG in another).
-
Subtle Steric/Electronic Differences: The available C-H positions are electronically and sterically very similar, leading to a statistical mixture of products.
-
-
Suggested Solutions:
-
Solution A: Employ a Directing Group Strategy.
-
Rationale: The most powerful way to control regioselectivity is to use a directing group (DG). A DG is a functional group that coordinates to the metal catalyst and physically delivers it to a specific C-H bond, most commonly at the ortho position.[3][10][14]
-
Action: If your substrate does not have a suitable DG (like a pyridine or amide), you may need to temporarily install one. This adds steps to the synthesis but provides unparalleled control over selectivity.
-
-
Solution B: Leverage Blocking Groups.
-
Rationale: A blocking group is a large, inert substituent that can be temporarily installed at a reactive position to prevent functionalization there. After the cyanomethylation is complete, the blocking group is removed.
-
Action: Common blocking groups include silyl groups (e.g., -SiMe₃) or a sulfonyl group. For example, if you want to force functionalization at the ortho position, you could block the more accessible para position first.
-
-
Visualizing the Troubleshooting Process
To aid in decision-making, the following workflow outlines a logical approach to diagnosing and solving regioselectivity issues.
Caption: A decision tree for troubleshooting regioselectivity in arene cyanomethylation.
Key Experimental Protocol: General Procedure for a Test Reaction
This protocol provides a starting point for optimizing regioselectivity. Always run a small-scale test reaction before committing larger amounts of material.
Objective: To assess the regioselectivity of a palladium-catalyzed cyanomethylation of a model substrate (e.g., anisole).
Materials:
-
Anisole (Substrate)
-
Bromoacetonitrile (Cyanomethyl Source)
-
Pd(OAc)₂ (Catalyst Precursor)
-
Xantphos (Ligand)
-
Cs₂CO₃ (Base)
-
Toluene (Solvent, anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous toluene, followed by anisole (1.0 equivalent). Stir the mixture for 10 minutes at room temperature.
-
Initiation: Add bromoacetonitrile (1.2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., start with 80 °C) and stir for 12-24 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by TLC and/or GC-MS to monitor the consumption of starting material and the formation of products.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. Analyze the crude product ratio by ¹H NMR. Purify the products by column chromatography on silica gel.
Self-Validation: The GC-MS and NMR of the crude and purified material will provide the definitive data on yield and the ratio of para to ortho isomers, validating the success of the chosen conditions.
References
-
Encyclopedia.pub. (2023). Cyanomethylation Reaction. Available at: [Link]
-
Journal of the American Chemical Society. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Available at: [Link]
-
National Institutes of Health (NIH). (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Available at: [Link]
-
ResearchGate. (2019). Controlling Reactivity and Selectivity in the Nondirected C–H Activation of Arenes with Palladium. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Photocatalytic Regioselective C-H Functionalization of Arenes: Advances, Mechanisms, and Applications. Available at: [Link]
-
ChemTalk. (2022). Electrophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Available at: [Link]
-
Proceedings of the National Academy of Sciences. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. Available at: [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
ACS Publications. (2016). Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins. Available at: [Link]
-
RSC Publishing. (2024). Photocatalytic regioselective C–H bond functionalizations in arenes. Available at: [Link]
-
Morressier. (2019). Arene cyanation via cation radical accelerated nucleophilic aromatic substitution. Available at: [Link]
-
ACS Publications. (2016). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Available at: [Link]
-
Chinese Chemical Society. (2020). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]
-
ResearchGate. (2022). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile. Available at: [Link]
-
National Institutes of Health (NIH). (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]
-
RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available at: [Link]
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- 14. Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic vs. thermodynamic control in Cyanomethyl ethanethioate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanomethyl ethanethioate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the kinetic and thermodynamic control of its reactions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve your desired reaction outcomes.
Introduction to Reactivity: The Kinetic vs. Thermodynamic Dichotomy
Cyanomethyl ethanethioate is a versatile building block, prized for its dual functionality: a reactive thioester and an acidic α-carbon adjacent to a nitrile group. The methylene protons between the carbonyl and the nitrile are particularly acidic, making this compound an excellent precursor for generating a stabilized enolate. This enolate can then react with various electrophiles. However, the success of these reactions often hinges on understanding and controlling the competition between kinetic and thermodynamic pathways.
-
Kinetic Control: This pathway is governed by the rate of the reaction. The kinetic product is the one that forms the fastest, typically because it has a lower activation energy.[1][2] These reactions are usually conducted under irreversible conditions, such as low temperatures and with strong, sterically hindered bases.[3][4]
-
Thermodynamic Control: This pathway is dictated by the stability of the products. The thermodynamic product is the most stable product, and its formation is favored under reversible conditions, such as higher temperatures and weaker bases, which allow for an equilibrium to be established.[1][2]
This guide will walk you through common challenges and how to navigate them by manipulating reaction conditions to favor either the kinetic or thermodynamic product.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My acylation reaction with cyanomethyl ethanethioate is giving me a mixture of C-acylated and O-acylated products. How can I favor C-acylation?
Answer: This is a classic case of kinetic versus thermodynamic control. The O-acylated product is often the kinetic product (forms faster), while the C-acylated product (a β-ketonitrile) is typically the more stable thermodynamic product.
Causality: The enolate of cyanomethyl ethanethioate is an ambident nucleophile, meaning it has two reactive sites: the carbanion (C-nucleophile) and the oxygen of the enolate (O-nucleophile). Harder electrophiles tend to react at the harder nucleophilic site (oxygen), while softer electrophiles react at the softer carbanion. However, reaction conditions play a crucial role.
Troubleshooting Steps:
-
Solvent Choice: Aprotic polar solvents like THF or DME are generally preferred as they solvate the metal cation, leaving the enolate more reactive. Protic solvents can protonate the enolate, leading to side reactions.
-
Counter-ion Effect: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the C/O acylation ratio. Lithium enolates, for instance, are more covalent and can favor C-acylation.
-
Temperature Control: To favor the thermodynamic C-acylated product, you need to allow the reaction to reach equilibrium. This typically means running the reaction at a higher temperature (e.g., room temperature or slightly above) for a longer duration.[4][5] Conversely, to isolate the kinetic O-acylated product, you would use very low temperatures (e.g., -78 °C) and a strong, non-nucleophilic base.[4]
Protocol for Favoring C-Acylation (Thermodynamic Control):
-
To a solution of cyanomethyl ethanethioate in anhydrous THF, add a slight excess of a moderately strong base like sodium ethoxide or potassium tert-butoxide at 0 °C.
-
Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Slowly add your acylating agent (e.g., an acyl chloride or anhydride).
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC) to ensure equilibrium is reached.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
FAQ 2: I am trying to perform an alkylation on the α-carbon of cyanomethyl ethanethioate, but I am getting low yields and multiple products. What is going wrong?
Answer: Low yields and multiple products in alkylation reactions often point to issues with enolate formation, competing side reactions, or the reaction conditions not favoring the desired kinetic pathway.
Causality: Alkylation of an enolate is a classic example of a reaction that should be run under kinetic control to avoid side reactions like polyalkylation or self-condensation. The kinetic enolate is formed rapidly and irreversibly at low temperatures using a strong, sterically hindered base.[3][6]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for alkylation reactions.
Detailed Protocol for Kinetic Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of cyanomethyl ethanethioate in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise at -78 °C.
-
Maintain the low temperature for a few hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and purification.
FAQ 3: My reaction is very slow, and even after prolonged reaction times, I have a significant amount of starting material left. What can I do to improve the conversion?
Answer: A sluggish reaction can be due to several factors, including insufficient base strength, poor solubility, or a reaction temperature that is too low for the specific transformation.
Causality: While low temperatures are excellent for kinetic control, they also slow down all reaction rates. If the activation energy for your desired reaction is too high to be overcome at the chosen temperature, the reaction will not proceed at a reasonable rate.
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Action | Scientific Rationale |
| Temperature | Too low, preventing the reaction from proceeding. | Cautiously and incrementally increase the reaction temperature (e.g., from -78 °C to -40 °C, or from 0 °C to room temperature). | Increasing the temperature provides more thermal energy to overcome the activation energy barrier.[5] |
| Base | Not strong enough to fully deprotonate the substrate. | Switch to a stronger base (e.g., from an alkoxide to an amide base like LDA or NaHMDS). | A stronger base will lead to a more complete and faster deprotonation, increasing the concentration of the reactive enolate.[3] |
| Solvent | Poor solubility of reactants or intermediates. | Try a different anhydrous aprotic solvent in which all components are fully soluble (e.g., DME, Diethyl Ether). | Good solvation is essential for efficient molecular collisions and reaction to occur. |
| Catalyst/Additive | Reaction may benefit from an additive. | For reactions with lactones, a catalytic amount of isopropanol or 18-crown-6 can be beneficial.[7] | These additives can help to break up aggregates of the base or enolate, increasing their reactivity.[7] |
FAQ 4: How does the thioester functionality in cyanomethyl ethanethioate affect its reactivity compared to a regular ester?
Answer: The thioester group significantly influences the reactivity of the molecule in a few key ways.
Causality and Implications:
-
Increased Acidity of α-Protons: The sulfur atom is less electron-donating into the carbonyl group compared to the oxygen in an ester. This makes the carbonyl carbon more electrophilic and increases the acidity of the α-protons. As a result, enolate formation is generally easier with cyanomethyl ethanethioate than with its oxo-ester counterpart.
-
Thioester as a Leaving Group: The thiolate anion (RS-) is a better leaving group than an alkoxide anion (RO-). This makes thioesters more reactive towards nucleophilic acyl substitution. In the context of your reactions, this means that under certain conditions, you might see side reactions where a nucleophile attacks the thioester carbonyl directly.
-
Soft Nucleophile/Electrophile Interactions: According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom makes the thioester a softer electrophile. This can influence its reactivity with different nucleophiles.
Experimental Workflow Diagram:
Caption: Reaction pathways of cyanomethyl ethanethioate.
Conclusion
Mastering the reactions of cyanomethyl ethanethioate requires a nuanced understanding of the principles of kinetic and thermodynamic control. By carefully selecting your base, solvent, and temperature, you can steer the reaction towards your desired product, whether it be the rapidly formed kinetic product or the more stable thermodynamic product. This guide provides a framework for troubleshooting common issues, but as with all research, careful observation and methodical optimization are key to success.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Fiveable. Kinetic vs Thermodynamic Enolates Definition. Retrieved from [Link]
-
Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
-
Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2020). 33: Kinetic control vs. thermodynamic control. Retrieved from [Link]
-
National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
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- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. fiveable.me [fiveable.me]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Cyanomethylation Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Cyanomethylation Reactions. As Senior Application Scientists, we understand that transitioning a promising reaction from the benchtop to a larger scale presents unique challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your cyanomethylation scale-up processes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a cyanomethylation reaction?
Scaling up cyanomethylation reactions often introduces issues not apparent at the lab scale. The primary challenges include:
-
Heat and Mass Transfer Limitations: Larger reaction volumes can lead to inefficient heat dissipation and poor mixing, resulting in temperature gradients and localized concentration differences. This can negatively impact reaction kinetics and selectivity.[1][2]
-
Reagent and Solvent Purity: Impurities that are negligible on a small scale can have a significant impact on larger reactions, potentially inhibiting the catalyst or causing side reactions.[1]
-
Safety Concerns: Handling larger quantities of cyanide-containing reagents necessitates stringent safety protocols to mitigate risks of exposure and hazardous byproducts.
-
Catalyst Loading and Economics: The cost of catalysts can become a significant factor at scale. Optimizing catalyst loading to be both effective and economically viable is crucial.[1]
Q2: How does the choice of cyanomethylating agent impact scalability?
The choice of cyanomethylating agent is critical. While acetonitrile is a common and relatively safe source, its low acidity often requires harsh reaction conditions like high temperatures or the use of strong bases, which can be problematic at scale.[3] Alternative reagents like bromoacetonitrile can be activated under milder conditions, such as with visible-light photocatalysis, but may introduce other challenges like reagent stability and cost.[4]
Q3: What are the key safety precautions for large-scale cyanomethylation?
Given the toxicity of cyanide compounds, safety is paramount. Key precautions include:
-
Engineered Controls: Conducting the reaction in a well-ventilated fume hood or a dedicated, enclosed reactor system is essential to prevent inhalation of toxic vapors.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger scales, respiratory protection may be necessary.
-
Quenching and Waste Disposal: Develop a robust quenching protocol for any residual cyanide. Acidic workups should be avoided as they can generate highly toxic hydrogen cyanide (HCN) gas. All waste must be disposed of according to institutional and governmental regulations.
Troubleshooting Guide
This section addresses specific issues you might encounter during the scale-up process in a question-and-answer format.
Issue 1: Decreased Yield and/or Selectivity Upon Scale-Up
Q: My cyanomethylation reaction worked perfectly on a 1-gram scale, but when I scaled it up to 100 grams, the yield and selectivity dropped significantly. What could be the cause?
A: This is a common and multifaceted problem. The root cause often lies in the physical and chemical changes that occur at a larger scale.
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Problem: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing selectivity.[1]
-
Solution: Ensure your reactor is equipped with an appropriate impeller and baffles for efficient mixing. The stirring speed may need to be adjusted to ensure homogeneity throughout the reaction vessel. For highly exothermic reactions, consider a continuous flow reactor for superior heat and mass transfer.[1]
-
-
Assess Heat Transfer:
-
Problem: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[2][5] Uncontrolled exotherms can lead to thermal decomposition of reagents or products and favor undesired reaction pathways.
-
Solution: Utilize a jacketed reactor with a reliable temperature control unit.[5] Monitor the internal reaction temperature closely and adjust the heating/cooling fluid flow rate as needed. For highly exothermic reactions, controlling the rate of reagent addition can also help manage the heat output.[6]
-
-
Verify Reagent and Solvent Purity:
-
Problem: Trace impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions, becoming more significant at a larger scale.[1]
-
Solution: Use reagents and solvents of the highest purity available.[1] Consider purifying solvents before use, for example, by passing them through a column of activated alumina.
-
Issue 2: Incomplete Conversion or Stalled Reaction
Q: My large-scale cyanomethylation reaction is not going to completion, even after an extended reaction time. What should I investigate?
A: Incomplete conversion is often a sign of catalyst deactivation, insufficient reagent stoichiometry, or poor reaction kinetics at the scaled-up conditions.
Troubleshooting Steps:
-
Investigate Catalyst Activity:
-
Problem: The catalyst may be deactivating over the course of the reaction due to impurities, thermal instability, or interaction with byproducts.
-
Solution: Analyze the purity of your catalyst. Consider if a higher initial catalyst loading is necessary to compensate for deactivation.[1] In some cases, a different, more robust catalyst may be required for large-scale applications.
-
-
Re-evaluate Stoichiometry:
-
Problem: While maintaining molar ratios seems straightforward, inaccurate measurements or reagent degradation can lead to a non-optimal stoichiometry at a larger scale.
-
Solution: Carefully verify the mass and purity of all reagents. If using a liquid reagent, ensure accurate volume dispensing.
-
-
Optimize Reaction Concentration:
-
Problem: The reaction concentration can significantly affect reaction rates. A concentration that is optimal at a small scale may not be ideal for a larger volume due to mixing and mass transfer limitations.
-
Solution: Experiment with different solvent volumes to find the optimal concentration for your scaled-up reaction.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Metal-Catalyzed Cyanomethylation
This protocol provides a general framework. Specific parameters should be optimized for your particular substrate and catalyst system.
Materials:
-
Substrate (e.g., imine, alkene)
-
Acetonitrile (reagent and solvent)
-
Base (if required, e.g., K₂CO₃)[8]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a jacketed reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Charge the reactor with the substrate, catalyst, and any solid base.
-
Purge the reactor with inert gas.
-
Add dry acetonitrile to the reactor.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 120-135 °C).[8]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (see work-up procedures below).
Work-Up Procedures
Proper work-up is crucial for isolating the product and ensuring safety.
-
For Copper Catalysts: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir until the aqueous layer turns a deep blue, indicating complexation of the copper salts. Separate the layers and extract the aqueous phase with an appropriate organic solvent.[9]
-
For Iron Catalysts: Quench with water and separate the layers. Wash the organic layer with brine.
-
General Considerations: Avoid acidic work-ups if cyanide is present. After the initial quench and extraction, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base can significantly impact the reaction outcome. The following table summarizes results from a typical optimization study for the cyanomethylation of an imine.[8]
| Entry | Catalyst (mol%) | Base (1.0 eq.) | Yield (%) |
| 1 | Cu(OAc)₂ (20) | HOAc | 10 |
| 2 | Cu(OAc)₂ (20) | None | 98 |
| 3 | Cu(OTf)₂ (20) | None | 79 |
| 4 | CuCl₂ (20) | None | 31 |
| 5 | CuI (20) | None | 63 |
| 6 | CuCl (20) | K₂CO₃ | 70-94 (for styrenes) |
Table 1: Optimization of reaction conditions for Cu-catalyzed cyanomethylation of (E)-N-benzylidene-4-methylbenzenesulfonamide with acetonitrile.[8]
Visualizations
Reaction Mechanism
The mechanism of cyanomethylation can vary depending on the catalyst and reaction conditions. A common pathway for metal-catalyzed reactions involves the formation of a cyanomethyl radical.[7][10]
Caption: Generalized radical mechanism for cyanomethylation.
Troubleshooting Workflow
When encountering issues during scale-up, a systematic approach is key.
Caption: A decision tree for troubleshooting scale-up issues.
References
-
Cyanomethylation Reaction - Encyclopedia.pub. (2023). Available at: [Link]
-
Optimization studies for the cyanomethylation of 4 a. [a] - ResearchGate. (n.d.). Available at: [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(7), 3897–3902. Available at: [Link]
-
Sessiz, H. K., & Aviyente, V. (2021). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. RSC Advances, 11(30), 18246–18251. Available at: [Link]
-
Ahmad, N., et al. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances, 11(8), 4643–4649. Available at: [Link]
-
A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Publishing. (2021). Available at: [Link]
-
Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles | ACS Omega. (2023). Available at: [Link]
-
Radical Cyanomethylation - ChemistryViews. (2019). Available at: [Link]
-
Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Effect of Solvent Composition on the Kinetics of the Cyanoethylation of Methanol | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Cyanomethylation and Cyclization of Aryl Alkynoates with Acetonitrile under Transition-Metal-Free Conditions: Synthesis of 3-Cyanomethylated Coumarins | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (n.d.). Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]
-
A robust nickel catalyst for cyanomethylation of aldehydes: activation of acetonitrile under base-free conditions - PubMed. (n.d.). Available at: [Link]
-
6 key challenges when scaling up sustainable chemical processes - UK-CPI.com. (2025). Available at: [Link]
-
Temperature regulation - Celsius Process. (n.d.). Available at: [Link]
-
Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Late-stage cyanomethylation of pharmaceuticals. Reaction conditions:... | Download Scientific Diagram - ResearchGate. (n.d.). Available at: [Link]
-
Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over metal loaded titanium oxide photocatalyst | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile | Request PDF - ResearchGate. (n.d.). Available at: [Link]
Sources
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- 2. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
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- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyanomethylating Agents: Cyanomethyl Ethanethioate vs. Bromoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a cyanomethyl group (–CH₂CN) is a critical transformation, providing a versatile nitrile handle for further functionalization into amines, carboxylic acids, and various heterocyclic scaffolds. For decades, electrophilic reagents have been the go-to choice for this purpose, with bromoacetonitrile being a prominent and widely used option. However, its high toxicity and lachrymatory nature have prompted the exploration of safer and more manageable alternatives. This guide provides a comprehensive comparison of cyanomethyl ethanethioate and bromoacetonitrile for cyanomethylation, offering insights into their reactivity, substrate scope, safety profiles, and practical applications, supported by experimental data.
At a Glance: Key Performance Indicators
| Feature | Cyanomethyl Ethanethioate | Bromoacetonitrile |
| Reactivity | Moderate | High |
| Safety Profile | Expected to be less hazardous | Highly toxic, lachrymatory |
| Handling | More manageable | Requires stringent safety precautions |
| Substrate Scope | Particularly effective for S-nucleophiles | Broad, but can lead to side reactions |
| Byproducts | Ethanethiol (volatile, odorous) | Bromide salts |
| Storage | Generally stable | Light and air-sensitive |
Mechanistic Considerations: A Tale of Two Electrophiles
The cyanomethylation reaction, at its core, involves the nucleophilic attack on the methylene carbon of the cyanomethylating agent. However, the leaving group plays a pivotal role in dictating the reactivity and overall efficiency of the process.
Bromoacetonitrile , a classic α-halo nitrile, operates through a straightforward SN2 mechanism. The highly electronegative bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, which contributes to the high reactivity of this reagent.
Figure 1: SN2 mechanism for cyanomethylation with bromoacetonitrile.
Cyanomethyl ethanethioate , on the other hand, is a thioester. Thioesters are known to be effective acylating agents, but in this context, the ethanethioate group acts as the leaving group.[1][2] The reactivity of thioesters as alkylating agents is well-established in biological systems, for instance, with acetyl-CoA.[1][2] The departure of the ethanethiolate anion is facilitated by the stability of the resulting anion and the relatively weak C-S bond compared to a C-O bond in a standard ester.[1]
Figure 2: SN2 mechanism for cyanomethylation with cyanomethyl ethanethioate.
Reactivity and Substrate Scope: A Comparative Analysis
While both reagents can effectively cyanomethylate a range of nucleophiles, their differing reactivity profiles lead to variations in substrate scope and reaction conditions.
Bromoacetonitrile is a highly reactive electrophile, readily undergoing substitution with a wide array of nucleophiles, including amines, thiols, and phenols.[3][4][5] Its high reactivity, however, can be a double-edged sword, often leading to over-alkylation, particularly with primary amines, and other side reactions. Moreover, its use with sensitive substrates can be challenging due to its harsh nature. Recent advancements have employed photoredox and copper catalysis to modulate its reactivity and expand its applicability under milder conditions.[3][6]
Cyanomethyl ethanethioate , being a thioester, exhibits more moderate reactivity compared to bromoacetonitrile. This can be advantageous in achieving greater selectivity and minimizing side reactions. Thioesters are particularly well-suited for the alkylation of soft nucleophiles, such as thiols, due to the principles of Hard and Soft Acids and Bases (HSAB) theory.[1] While less common in the literature for broad-spectrum cyanomethylation, its potential as a more selective and safer alternative warrants significant consideration.
Experimental Data Snapshot:
Direct comparative studies are limited in the literature. However, by collating data from various sources, we can infer performance trends.
Cyanomethylation of Indoles (N-Nucleophile):
| Reagent | Catalyst/Conditions | Substrate | Yield | Reference |
| Bromoacetonitrile | Ir(ppy)₃, K₂HPO₄, blue LED, DMSO, 24h | 2-Phenyl-2H-indazole | 67% | [7] |
| Bromoacetonitrile | Photoredox catalysis | Various indoles | 16-90% | [4] |
Cyanomethylation of Alkenes (C-Nucleophile):
| Reagent | Catalyst/Conditions | Substrate | Yield | Reference |
| Bromoacetonitrile | CuCl, K₂CO₃, CH₃CN, 135°C, 24h | Styrene derivatives | 69-98% | [3][6] |
Note: Experimental data for cyanomethylation using cyanomethyl ethanethioate is not as widely reported in peer-reviewed literature, highlighting a gap in current research. The reactivity of analogous xanthates, however, suggests its utility as a radical precursor.
Safety and Handling: A Critical Distinction
The most compelling argument for considering cyanomethyl ethanethioate lies in its anticipated superior safety profile.
Bromoacetonitrile is classified as highly toxic and is a potent lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[8][9][10] It is also corrosive and can cause burns upon contact.[9] Its handling requires stringent safety measures, including the use of a fume hood, appropriate personal protective equipment (PPE), and careful quenching of any residual reagent. It is also reported to be sensitive to prolonged exposure to air and light.[8]
Cyanomethyl ethanethioate , while still a reactive chemical that should be handled with care, is expected to be significantly less hazardous than bromoacetonitrile. Thioesters, as a class, do not possess the acute toxicity and lachrymatory properties associated with α-halo nitriles. The primary byproduct, ethanethiol, is volatile and has a strong, unpleasant odor, necessitating work in a well-ventilated fume hood. However, this is a manageable inconvenience compared to the severe health risks posed by bromoacetonitrile.
Experimental Protocols
General Protocol for Cyanomethylation using Bromoacetonitrile (Visible-Light Promoted)
This protocol is adapted from the cyanomethylation of 2H-indazoles.[7]
Materials:
-
2H-indazole substrate (1.0 equiv)
-
Bromoacetonitrile (2.0 equiv)
-
Ir(ppy)₃ (2 mol%)
-
K₂HPO₄ (2.0 equiv)
-
Anhydrous DMSO
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 5W)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 2H-indazole substrate, Ir(ppy)₃, and K₂HPO₄.
-
Add anhydrous DMSO via syringe.
-
Add bromoacetonitrile via syringe.
-
Seal the tube and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: Workflow for visible-light-promoted cyanomethylation with bromoacetonitrile.
Proposed General Protocol for Cyanomethylation using Cyanomethyl Ethanethioate
Based on the general reactivity of thioesters, a standard nucleophilic substitution protocol would be applicable.
Materials:
-
Nucleophilic substrate (e.g., thiol, amine) (1.0 equiv)
-
Cyanomethyl ethanethioate (1.1 - 1.5 equiv)
-
A suitable base (e.g., K₂CO₃, Et₃N, DBU)
-
Anhydrous solvent (e.g., DMF, CH₃CN)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophilic substrate and the anhydrous solvent.
-
Add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add cyanomethyl ethanethioate dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 4: Proposed workflow for cyanomethylation with cyanomethyl ethanethioate.
Conclusion and Future Outlook
Bromoacetonitrile remains a powerful and versatile reagent for cyanomethylation, backed by a wealth of literature and established protocols. Its high reactivity allows for the functionalization of a broad range of substrates. However, its significant toxicity and hazardous nature are major drawbacks that necessitate stringent safety protocols and limit its use in certain environments.
Cyanomethyl ethanethioate presents a compelling alternative, poised to offer a much-improved safety profile. While its reactivity is more moderate, this can be leveraged for enhanced selectivity, particularly with softer nucleophiles. The primary challenge for its widespread adoption is the current lack of comprehensive studies detailing its substrate scope and providing optimized reaction protocols.
For researchers and drug development professionals, the choice between these two reagents will depend on a careful evaluation of the specific synthetic challenge at hand. For robust, well-established transformations where high reactivity is paramount and safety infrastructure is robust, bromoacetonitrile may be the reagent of choice. However, for syntheses involving sensitive substrates, or where a premium is placed on operational safety and ease of handling, cyanomethyl ethanethioate represents a promising and underdeveloped alternative that warrants further investigation and application. The development of detailed experimental data for cyanomethyl ethanethioate will be crucial in unlocking its full potential as a safer and more selective cyanomethylating agent.
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Bromoacetonitrile | C2H2BrN - PubChem. (n.d.). Retrieved from [Link]
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Ahmad, M. S., & Ahmad, A. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances, 11(10), 5691-5696. [Link]
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Douglas, J. J., Albright, H., & Stephenson, C. R. (2015). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. Angewandte Chemie International Edition, 54(49), 14848-14852. [Link]
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Hong, G., Nahide, P. D., & Kozlowski, M. C. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Organic letters, 22(4), 1563–1568. [Link]
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Sun, M., Wei, L., & Li, C. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3897–3902. [Link]
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Ahmad, M. S., & Ahmad, A. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. RSC Advances, 11(10), 5691-5696. [Link]
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Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia, 3(2), 529-541. [Link]
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Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25(34), 6052–6056. [Link]
-
Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H. G. (2011). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles. Organic letters, 13(15), 4004–4007. [Link]
-
Wang, X., et al. (2023). Visible-Light-Promoted Direct C3–H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10738–10745. [Link]
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Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - Bromoacetonitrile, 97% - Cole-Parmer. (n.d.). Retrieved from [Link]
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Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC. (2023, October 10). Retrieved from [Link]
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A Comparative Guide to Cyanomethylating Agents in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the introduction of a cyanomethyl (–CH₂CN) group is a pivotal step in the synthesis of numerous biologically active molecules and pharmaceuticals.[1][2] The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles, making the choice of an appropriate cyanomethylating agent a critical decision in synthetic strategy.[1] This guide provides an in-depth comparative analysis of common cyanomethylating agents, offering experimental insights and data to inform your selection process.
The Strategic Importance of Cyanomethylation
The cyanomethyl moiety is a key structural motif in a variety of natural products and pharmaceutical agents.[1] Its presence can significantly influence the physicochemical and pharmacological properties of a molecule. A notable example is in the synthesis of Zolpidem , a widely used hypnotic drug, where a cyanomethylation step is crucial for the construction of the final acetamide side chain.[3][4][5][6] The efficiency and regioselectivity of the cyanomethylation reaction directly impact the overall yield and purity of the final active pharmaceutical ingredient (API).
Comparative Analysis of Common Cyanomethylating Agents
The selection of a cyanomethylating agent is dictated by several factors including substrate scope, reaction conditions, cost, safety, and scalability. This section provides a comparative overview of the most frequently employed agents.
| Cyanomethylating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetonitrile (CH₃CN) | Metal-catalyzed (Cu, Ni, Rh) or metal-free radical initiation (e.g., with TBPB)[1][2] | Low cost, readily available, environmentally benign, acts as both reagent and solvent.[1] | Often requires harsh conditions (high temperatures), may have limited reactivity with certain substrates.[1] |
| (Trimethylsilyl)acetonitrile (TMSCH₂CN) | Lewis base catalysis (e.g., AcOCs, AcOLi)[7][8] | High reactivity, mild reaction conditions, good for base-sensitive substrates.[7][8] | Higher cost, moisture sensitive. |
| Haloacetonitriles (XCH₂CN, X=Br, I) | Visible-light photoredox catalysis (e.g., with Ir(ppy)₃)[9] | Mild reaction conditions, high regioselectivity.[9][10] | Higher cost, potential for side reactions. |
| Diethyl cyanomethylphosphonate | Horner-Wadsworth-Emmons (HWE) reaction conditions (base-mediated)[11][12][13][14] | Excellent for the synthesis of α,β-unsaturated nitriles, generally high E-selectivity.[11][13] | Limited to the synthesis of unsaturated nitriles from carbonyls. |
| Diethyl phosphorocyanidate (DEPC) | Used for cyanation, not direct cyanomethylation.[15] | Efficient for converting aldoximes to nitriles and in peptide synthesis.[15] | Not a direct cyanomethylating agent for C-C bond formation. |
Mechanistic Considerations: A Tale of Radicals and Ions
The mechanism of cyanomethylation is highly dependent on the chosen reagent and reaction conditions. Understanding these pathways is crucial for optimizing reactions and predicting outcomes.
Radical Cyanomethylation with Acetonitrile
Under metal-free conditions, often initiated by a radical initiator like tert-butyl peroxybenzoate (TBPB), acetonitrile can serve as a cyanomethyl radical source.[2]
Caption: Radical mechanism of cyanomethylation using acetonitrile.
Ionic Cyanomethylation with (Trimethylsilyl)acetonitrile
Lewis base catalysis activates the silicon-carbon bond in TMSCH₂CN, generating a nucleophilic cyanomethyl anion equivalent that readily attacks electrophilic carbonyl compounds.[7][8]
Caption: Ionic mechanism of Lewis base-catalyzed cyanomethylation.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the application of different cyanomethylating agents.
Protocol: Lewis Base-Catalyzed Cyanomethylation of an Aldehyde using (Trimethylsilyl)acetonitrile
This protocol is adapted from the work of Kawano et al. for the cyanomethylation of benzaldehyde.[7]
Materials:
-
Benzaldehyde
-
(Trimethylsilyl)acetonitrile (TMSCH₂CN)
-
Lithium acetate (AcOLi)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in DMF (2 mL) is added lithium acetate (0.1 mmol).
-
(Trimethylsilyl)acetonitrile (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired β-hydroxynitrile.
Protocol: Horner-Wadsworth-Emmons Reaction for the Synthesis of an α,β-Unsaturated Nitrile
This protocol describes a general procedure for the Horner-Wadsworth-Emmons olefination of a ketone using diethyl cyanomethylphosphonate.[13]
Materials:
-
Ketone (e.g., Cyclohexanone)
-
Diethyl cyanomethylphosphonate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diethyl cyanomethylphosphonate (1.2 mmol) in THF (5 mL) is added lithium hydroxide (1.5 mmol) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of cyclohexanone (1.0 mmol) in THF (2 mL) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the corresponding α,β-unsaturated nitrile.
Application in Drug Synthesis: The Case of Zolpidem
The synthesis of Zolpidem often involves the introduction of a cyanomethyl group onto an imidazo[1,2-a]pyridine core.[3][4][5][6] One reported route involves a Mannich reaction followed by quaternization and subsequent cyanation with sodium cyanide.[4] Another approach utilizes a visible-light-induced regioselective cyanomethylation of the imidazopyridine scaffold using bromoacetonitrile.[10] This highlights how different cyanomethylation strategies can be employed to access complex pharmaceutical targets.
Caption: A synthetic route to Zolpidem involving cyanomethylation.
Safety and Handling Considerations
Cyanomethylating agents must be handled with appropriate safety precautions.
-
Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
(Trimethylsilyl)acetonitrile: Flammable liquid and vapor. Moisture sensitive.
-
Haloacetonitriles: Toxic and lachrymatory. Handle in a well-ventilated fume hood.
-
Diethyl cyanomethylphosphonate & DEPC: Can be toxic and should be handled with care.[15]
-
Cyanide Salts (e.g., NaCN): Highly toxic. Extreme caution is required.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
Conclusion
The choice of a cyanomethylating agent is a multifaceted decision that requires careful consideration of the specific synthetic challenge. For large-scale, cost-effective syntheses where harsh conditions are tolerable, acetonitrile remains a viable option.[1] For substrates requiring milder conditions and high reactivity, (trimethylsilyl)acetonitrile is an excellent choice, despite its higher cost.[7][8] The advent of photoredox catalysis has made haloacetonitriles attractive for their mild and selective transformations.[9] Finally, for the specific synthesis of α,β-unsaturated nitriles from carbonyls, the Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate is a powerful and reliable method.[11][12][13][14] By understanding the comparative advantages and limitations of each agent, researchers can strategically select the optimal reagent to achieve their synthetic goals efficiently and safely.
References
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Eswaraiah, P., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]
- Process for preparing zolpidem and its intermediate. (2009).
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. (2009). Arkat USA. [Link]
-
Kawano, Y., et al. (2005). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 34(10), 1434-1435. [Link]
-
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Llorens, L. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Retrieved January 12, 2026, from [Link]
-
Aversa, M. C., et al. (2007). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. Synthesis, 2007(18), 2883-2888. [Link]
-
Kawano, Y., et al. (2005). Lewis Base-catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Chemistry Letters, 34(10), 1434-1435. [Link]
-
Substrate scope of cyanomethylation. [a,b]. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Aversa, M. C., et al. (2007). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Synthesis, 2007(18), 2883-2888. [Link]
-
A Robust Nickel Catalyst for Cyanomethylation of Aldehydes: Activation of Acetonitrile under Base‐Free Conditions. (2013). ChemInform, 44(46). [Link]
-
Zhang, X., et al. (2023). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. Journal of the American Chemical Society, 145(6), 3743–3750. [Link]
-
Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2018). The Chemical Record, 18(9), 1276-1290. [Link]
-
Liu, Z., et al. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10559–10567. [Link]
-
Zhong, P., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Catalysts, 13(4), 761. [Link]
-
Cyanomethylation Reaction. (2023). In Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
-
A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. (2021). Organic & Biomolecular Chemistry, 19(34), 7433-7440. [Link]
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A Senior Application Scientist's Guide to Thiol-Reactive Chemistries: Yield Comparison of S-(cyanomethyl)ethanethioate and Competing Reagents
For researchers, scientists, and professionals in drug development, the precise and efficient modification of biomolecules is a cornerstone of innovation. The choice of chemical tools for bioconjugation dictates the homogeneity, stability, and ultimately, the efficacy and safety of therapeutics and research agents. This guide provides an in-depth, objective comparison of S-(cyanomethyl)ethanethioate with other prevalent thiol-reactive reagents, focusing on reaction yields and the underlying chemical principles that govern their performance.
The Central Role of Thiol-Reactive Chemistry
The selective modification of cysteine residues in proteins and peptides is a widely employed strategy in bioconjugation. The unique nucleophilicity of the thiol side chain allows for specific and efficient bond formation under mild, biocompatible conditions. This has led to the development of a diverse toolbox of thiol-reactive reagents, each with its own set of advantages and limitations. Here, we delve into a comparative analysis to guide your selection of the most appropriate reagent for your application.
Understanding the Landscape of Thiol-Reactive Reagents
Our comparison will focus on key classes of reagents used for thiol modification, with a particular emphasis on their reported reaction yields. We will explore the well-established maleimide-based chemistry, the versatile thioester reagents employed in Native Chemical Ligation (NCL), and the emerging class of N-acyl-N-alkyl sulfonamides.
S-(cyanomethyl)ethanethioate and other Thioesters in Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for the total synthesis of proteins and large peptides. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The choice of the thioester leaving group significantly impacts the reaction rate and overall yield.
Mechanism of Native Chemical Ligation:
Native Chemical Ligation (NCL) Mechanism.
Yield Comparison of Thioester Derivatives:
The reactivity of the thioester is paramount for a successful ligation. Generally, aryl thioesters are more reactive than alkyl thioesters due to the better leaving group ability of the arylthiolate.[1][2] However, the synthesis of peptide aryl thioesters can be more challenging.
| Thioester Type | Leaving Group | Typical Ligation Time | Typical Yield | Key Considerations |
| Aryl Thioesters | Thiophenol derivatives (e.g., MPAA) | Hours to 1 day[3] | >90%[4] | High reactivity, often requires a catalyst. Can be prone to hydrolysis. |
| Alkyl Thioesters | Alkyl thiols | 1-2 days[3] | Variable, often lower than aryl thioesters | Less reactive, but can be more stable and easier to synthesize. |
| S-(cyanomethyl) thioesters | Cyanomethylthiol | Potentially faster than other alkyl thioesters | Data not widely available for direct comparison | The electron-withdrawing cyanide group is expected to increase reactivity over simple alkyl thioesters. |
While direct head-to-head yield comparisons for S-(cyanomethyl)ethanethioate against other thioesters in NCL are not extensively documented in the literature, the electron-withdrawing nature of the cyanomethyl group suggests it would be a more reactive alkyl thioester. This increased reactivity could lead to faster ligation kinetics and potentially higher yields compared to standard alkyl thioesters, especially in challenging ligations involving sterically hindered amino acids.[5] However, without direct comparative data, this remains a projection based on chemical principles.
Experimental Protocol: General Native Chemical Ligation
This protocol outlines a general procedure for NCL. Optimization of concentrations, pH, and temperature is crucial for specific peptide sequences.
Materials:
-
Peptide-thioester (e.g., Peptide-CO-S-CH₂CN)
-
Peptide with N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol catalyst (optional, e.g., 4-mercaptophenylacetic acid - MPAA)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Dissolve the peptide-thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Add TCEP to a final concentration of 5-10 mM to ensure the cysteine thiol is in its reduced form.
-
If using an alkyl thioester, consider adding a thiol catalyst like MPAA to a final concentration of 10-20 mM to facilitate transthioesterification.[3]
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Incubate the reaction at room temperature or 37°C, monitoring the progress by RP-HPLC and mass spectrometry.
-
Upon completion, purify the ligated product by preparative RP-HPLC.
General Workflow for Native Chemical Ligation.
Maleimide-Thiol Chemistry: The Workhorse with a Caveat
The reaction of a maleimide with a thiol to form a stable thioether bond is one of the most widely used bioconjugation strategies.[6] It is characterized by high specificity for thiols at neutral pH and rapid reaction rates.
Mechanism of Maleimide-Thiol Reaction:
Maleimide-Thiol Conjugation and Retro-Michael Reaction.
Yield and Stability Considerations:
While maleimide-thiol conjugation typically proceeds with high yields, often exceeding 90%, the stability of the resulting succinimidyl thioether linkage is a significant concern.[7] This bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, which can lead to the transfer of the conjugated payload to other molecules.[8][9]
| Reagent Type | Typical Reaction Time | Typical Yield | Stability of Conjugate | Key Considerations |
| N-Alkyl Maleimides | 30 min - 2 hours[10] | >90%[11] | Susceptible to retro-Michael reaction and hydrolysis.[8][9] | Widely used, but stability in vivo can be a major issue. |
| N-Aryl Maleimides | Faster than N-alkyl maleimides[11] | >90%[11] | Ring-hydrolysis is faster, which can stabilize the linkage against thiol exchange.[11] | Offers improved stability over N-alkyl maleimides. |
Experimental Protocol: Protein Conjugation with a Maleimide Reagent
Materials:
-
Thiol-containing protein (e.g., antibody with reduced cysteines)
-
Maleimide-functionalized molecule (e.g., drug-linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, with EDTA
-
Reducing agent (e.g., TCEP) for antibody reduction (if necessary)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
If necessary, partially reduce the protein (e.g., an antibody) with a controlled amount of TCEP to generate free thiols.
-
Remove excess reducing agent using a desalting column.
-
Dissolve the maleimide reagent in a compatible organic solvent (e.g., DMSO) and add it to the protein solution at a defined molar ratio.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.
-
Purify the resulting conjugate using size-exclusion chromatography to remove unreacted small molecules.
-
Characterize the conjugate for drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, RP-HPLC, or mass spectrometry.
N-acyl-N-alkyl sulfonamides: A Promising Alternative for Lysine Targeting
While our primary focus is on thiol-reactive reagents, it is pertinent to mention emerging technologies that offer alternative strategies. N-acyl-N-alkyl sulfonamides (NASA) have recently gained attention for their ability to rapidly and selectively modify lysine residues proximal to a ligand binding site.[12][13]
Key Features:
-
High Reactivity: These reagents exhibit rapid reaction kinetics, with rate constants comparable to some of the fastest bioorthogonal reactions.[13]
-
Lysine Selectivity: They specifically target the ε-amino group of lysine residues.[12]
-
Proximity-Induced Reactivity: The reaction is significantly accelerated when the reagent is brought into close proximity to the target protein via a guiding ligand.
While not directly comparable to thiol-reactive reagents in terms of target residue, the high efficiency and selectivity of NASA reagents make them a noteworthy alternative for protein modification, particularly in the context of targeted covalent inhibitors. Reported yields for ligand-directed labeling are often high, but quantitative, direct comparisons with thiol-based methods for overall conjugation efficiency are application-specific.
Comparative Summary and Outlook
The selection of a bioconjugation reagent is a critical decision that requires a thorough understanding of the trade-offs between reactivity, stability, and ease of use.
| Reagent Class | Primary Target | Typical Yield | Key Advantage | Key Disadvantage |
| Thioesters (NCL) | N-terminal Cysteine | >90% (Aryl)[4] | Forms a native peptide bond; highly specific. | Requires a C-terminal thioester and N-terminal cysteine. |
| Maleimides | Cysteine | >90%[10][11] | High reactivity and specificity for thiols at neutral pH. | Conjugate instability due to retro-Michael reaction.[8][9] |
| N-acyl-N-alkyl sulfonamides | Lysine | High (Ligand-directed) | Rapid kinetics and high selectivity for lysine.[12][13] | Requires a ligand to direct the reaction; not a general protein labeling method. |
S-(cyanomethyl)ethanethioate presents an interesting option within the thioester class. Its activated alkyl thioester structure is poised to offer a balance between the high reactivity of aryl thioesters and the synthetic accessibility of alkyl thioesters. However, the lack of extensive, direct comparative yield data in the literature necessitates further experimental investigation to definitively position it against more established reagents.
For researchers prioritizing the formation of a native peptide bond in protein synthesis, aryl thioesters in NCL remain the gold standard, consistently delivering high yields.[4] For general protein labeling where a non-native linkage is acceptable, maleimides offer high efficiency, though the stability of the conjugate must be carefully considered, with N-aryl maleimides providing a more stable alternative.[11]
The field of bioconjugation is continuously evolving, with new reagents and methodologies emerging to address the limitations of existing tools. A thorough evaluation of the available options, guided by the principles of chemical reactivity and supported by empirical data, is essential for the successful development of next-generation protein therapeutics and research tools.
References
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Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 2024.[1][14]
-
Internal Activation of Peptidyl Prolyl Thioesters in Native Chemical Ligation. Journal of the American Chemical Society, 2016.[5]
-
The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate, 2025.[15]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 2017.[2]
-
An investigation into the origin of the dramatically reduced reactivity of peptide-prolyl-thioesters in native chemical ligation. Chemical Communications, 2011.[16]
-
Maleimide Linkers vs. Next-Generation Alternatives for Thiol-Specific Bioconjugation. Benchchem, 2025.[7]
-
Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis. Molecules, 2021.[17]
-
N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research, 2025.[12]
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Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 2023.[11][18][19]
-
Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Current Opinion in Chemical Biology, 2020.[20]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science, 2020.[8]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 2020.[9]
-
A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs. Alternative Methods. Benchchem, 2025.[21]
-
Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 2023.[22]
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Insights into maleimide-thiol conjugation chemistry. DSpace@CRIS, 2018.[10]
-
Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Molecular Pharmaceutics, 2022.[6]
-
Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-Acyl-N-Alkyl sulfonamide. Nature Communications, 2018.[13]
-
Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. Angewandte Chemie International Edition, 2011.[23]
-
Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 2019.[4]
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Native chemical ligation. Wikipedia.[24]
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Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. JoVE, 2016.[25]
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The Thioester Advantage: A Superior Pathway for Cyanomethyl Radical Generation in Modern Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the cyanomethyl group (—CH₂CN) stands out as a pivotal structural motif. Its presence in a molecule can significantly modulate pharmacokinetic and pharmacodynamic properties, and it serves as a versatile synthetic handle for further molecular elaboration. The introduction of this group via radical cyanomethylation has emerged as a powerful and direct C-C bond-forming strategy. However, the efficiency and elegance of this transformation are critically dependent on the precursor used to generate the cyanomethyl radical.
This guide provides an in-depth comparison of thioesters as precursors for cyanomethyl radical generation against conventional alternatives, namely acetonitrile and bromoacetonitrile. We will demonstrate through mechanistic insights and comparative data that thioesters offer a superior platform for generating cyanomethyl radicals under mild, functional-group-tolerant conditions, thereby expanding the horizons of late-stage functionalization and complex molecule synthesis.
The Limitations of Conventional Cyanomethyl Radical Precursors
Traditionally, chemists have relied on two primary sources for generating cyanomethyl radicals:
-
Acetonitrile (CH₃CN): As a readily available and inexpensive solvent, acetonitrile is an attractive source. However, the high bond dissociation energy of its C-H bond necessitates harsh reaction conditions for radical generation.[1] This often involves the use of potent oxidants, high temperatures, or specific transition metal catalysts, which can limit the functional group tolerance of the reaction and complicate purification.[2]
-
Bromoacetonitrile (BrCH₂CN): This precursor readily forms the cyanomethyl radical under photoredox conditions.[3][4] However, its high reactivity is a double-edged sword. Bromoacetonitrile is toxic and lachrymatory, requiring careful handling.[5] Its reactivity can also lead to undesired side reactions and catalyst deactivation in certain systems.[3]
These limitations underscore the need for a more stable, versatile, and user-friendly precursor for cyanomethyl radical generation.
Thioesters: A Paradigm Shift in Radical Precursor Chemistry
Cyanomethyl thioesters, readily synthesized from their corresponding carboxylic acids, present a compelling solution to the challenges posed by conventional precursors. Their utility stems from a unique combination of stability and tunable reactivity. Drawing parallels from the well-established field of acyl radical generation from thioesters under photoredox catalysis, we can confidently posit a similar activation pathway for cyanomethyl thioesters.[6][7]
The Core Advantages of Thioester Precursors
-
Exceptional Stability and Handling: Cyanomethyl thioesters are typically stable, crystalline solids or high-boiling oils that can be easily purified and stored. This contrasts sharply with the hazardous nature of bromoacetonitrile and the need for forceful activation of acetonitrile.[5][8]
-
Mild and Selective Radical Generation: The C-S bond of a thioester can be selectively activated under visible-light photoredox conditions in the presence of a suitable photocatalyst.[6] This allows for the generation of the cyanomethyl radical at room temperature, preserving sensitive functional groups that would not survive the harsh conditions required for acetonitrile activation.
-
Broad Functional Group Tolerance: The synthesis of cyanomethyl thioesters from carboxylic acids proceeds with high functional group tolerance, accommodating alcohols, olefins, and other sensitive moieties.[8][9] This tolerance extends to the subsequent radical generation step, enabling the cyanomethylation of complex and highly functionalized molecules.
-
Modular and Versatile Synthesis: The thioester precursor can be readily synthesized from a wide array of commercially available or custom-synthesized carboxylic acids, allowing for the introduction of diverse functionalities into the final product.[8]
Mechanism of Cyanomethyl Radical Generation from Thioesters
The proposed mechanism for the photoredox-catalyzed generation of a cyanomethyl radical from a cyanomethyl thioester is outlined below. This mechanism is analogous to that reported for acyl radical generation from thioesters.[6]
Caption: Proposed photoredox cycle for cyanomethyl radical generation.
Comparative Analysis of Cyanomethyl Radical Precursors
To objectively assess the advantages of thioesters, a direct comparison with acetonitrile and bromoacetonitrile is presented below.
| Feature | Cyanomethyl Thioester | Acetonitrile | Bromoacetonitrile |
| Stability | High (often crystalline solids)[8] | High (liquid) | Low (reactive liquid) |
| Toxicity | Generally low | Moderate | High (toxic, lachrymator) |
| Ease of Preparation | Readily synthesized from carboxylic acids[8][9] | Commercially available | Commercially available |
| Radical Generation Conditions | Mild (visible light, room temp)[6] | Harsh (high temp, strong oxidants)[1] | Mild (visible light, room temp)[3][4] |
| Functional Group Tolerance | High | Low to moderate[2] | Moderate[10] |
| Substrate Scope | Potentially broad | Limited by harsh conditions | Good, but can be limited by side reactions[3] |
Experimental Protocols
The following protocols provide a practical guide for the synthesis of a cyanomethyl thioester precursor and its subsequent use in a photoredox-mediated cyanomethylation reaction.
Protocol 1: Synthesis of S-Cyanomethyl Thiobenzoate
This protocol is adapted from the work of Ghorai and co-workers, demonstrating a robust method for thioester synthesis.
Materials:
-
Benzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
2-Mercaptoacetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.0 equiv) in DCM at 0 °C, add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 2-mercaptoacetonitrile (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford S-cyanomethyl thiobenzoate.
Protocol 2: Photoredox-Mediated Cyanomethylation of an Alkene
This representative protocol is based on analogous photoredox-catalyzed acyl radical addition reactions.[6]
Caption: General workflow for photoredox-mediated cyanomethylation.
Materials:
-
S-Cyanomethyl thiobenzoate (1.0 equiv)
-
Alkene (e.g., N-vinylpyrrolidone) (1.5 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1-2 mol%)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add S-cyanomethyl thiobenzoate, the alkene, and the photocatalyst.
-
Add the anhydrous solvent and seal the vial.
-
Degas the reaction mixture by sparging with argon for 15 minutes.
-
Place the reaction vial in front of a blue LED lamp and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyanomethylated product.
Conclusion
The use of thioesters as precursors for cyanomethyl radical generation represents a significant advancement in synthetic methodology. Their inherent stability, ease of handling, and the mild conditions required for their activation address the major drawbacks of conventional methods. The high functional group tolerance and modularity of this approach open up new avenues for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery and development. As researchers continue to explore the vast potential of photoredox catalysis, thioesters are poised to become the precursors of choice for the efficient and selective generation of cyanomethyl and other valuable radical species.
References
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Norman, A. R., Yousif, M. N., & McErlean, C. S. P. (2018). Photoredox-catalyzed indirect acyl radical generation from thioesters. Organic Chemistry Frontiers, 5(22), 3267-3298. [Link]
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Ni, Z., Huang, X., Wang, J., & Pan, Y. (2016). Cyanomethylation of alkenes with C–H bond activation of acetonitrile: in situ generated diazonium salts as promoters without transition-metals. RSC Advances, 6(2), 522-526. [Link]
-
Schrempp, M., Frank, E., & Gschwind, R. M. (2020). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. ACS Catalysis, 10(15), 8763-8772. [Link]
-
Weiss, M., Stulgies, B., & Ghorai, P. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry, 88(6), 3567-3572. [Link]
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Weiss, M., Stulgies, B., & Ghorai, P. (2023). Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. National Institutes of Health. [Link]
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Zhu, C., & Wang, Q. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 8(11), 10547-10555. [Link]
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Boger, D. L., & Mathvink, R. J. (1992). Acyl radicals: intermolecular and intramolecular alkene addition reactions. The Journal of Organic Chemistry, 57(5), 1429-1443. [Link]
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Karmakar, P., & Brahmachari, G. (2022). Cyanomethylation of radicals. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
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Hisaeda, Y., & Arimura, T. (2021). Visible light-driven Giese reaction with alkyl tosylates catalysed by nucleophilic cobalt. Nature Communications, 12(1), 384. [Link]
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Kannangara, D. P. (2022). DEVELOPMENT OF A NEW RADICAL-MEDIATED PATHWAY FOR KETONE SYNTHESIS USING THIOESTERS AS STARTING MATERIALS. Purdue University Graduate School. [Link]
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Tang, H., Zhang, Y., Luo, P., Ravelli, D., Fagnoni, M., & Wu, J. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Journal of the American Chemical Society, 145(9), 5335-5344. [Link]
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Porel, M., & Walczak, M. A. (2020). Acyl Radical Chemistry via Visible-Light Photoredox Catalysis. Molecules, 25(23), 5549. [Link]
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Crich, D., & Bowers, J. T. (1997). Generation and Cyclization of Acyl Radicals from Thiol Esters Under Nonreducing, Tin-Free Conditions. The Journal of Organic Chemistry, 62(16), 5332-5333. [Link]
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Zhang, Y., & Zhu, C. (2023). Cyanomethylation Reaction. Encyclopedia, 3(2), 548-565. [Link]
-
Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607-4618. [Link]
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Wang, C., Lu, Z., & Chen, J. (2021). Recent Advances on Acyl Radical Enabled Reactions between Aldehydes and Alkenes. Chinese Journal of Chemistry, 39(12), 3343-3356. [Link]
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Zhang, Y., & Zhu, C. (2022). A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 27(19), 6296. [Link]
-
Liu, C., & Wang, H. (2021). Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles. Accounts of Chemical Research, 54(17), 3449-3462. [Link]
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A Comparative Guide to Analytical Methods for Validating Cyanomethyl Ethanethioate Reactions
For researchers, scientists, and professionals in drug development, the synthesis and subsequent reactions of Cyanomethyl ethanethioate are of significant interest due to its utility as a reactive intermediate. The validation of these reactions is paramount to ensure the quality, consistency, and safety of the final products. This guide provides an in-depth, objective comparison of various analytical methods for the validation of Cyanomethyl ethanethioate reactions, supported by experimental data and detailed protocols. Our focus is to empower you with the knowledge to select the most appropriate analytical strategy for your specific research and development needs.
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3][4][5] This guide is structured to provide not just the "how" but also the "why" behind the selection of each analytical technique, grounding our recommendations in established scientific principles and regulatory expectations, such as those outlined in the ICH Q2(R2) and USP <1225> guidelines.[1][2][3][4][5]
Understanding the Chemistry: Synthesis of Cyanomethyl Ethanethioate
A common route to synthesize Cyanomethyl ethanethioate involves the nucleophilic substitution reaction between a thioacetate salt and chloroacetonitrile. This reaction is typically carried out in a suitable organic solvent. Understanding the components of this reaction—the starting materials, the product, and potential byproducts or impurities—is crucial for selecting and developing an appropriate analytical method.
Reaction Scheme:
CH₃COSK + ClCH₂CN → CH₃COSCH₂CN + KCl
-
Reactants: Potassium thioacetate, Chloroacetonitrile
-
Product: Cyanomethyl ethanethioate
-
Potential Impurities: Unreacted starting materials, residual solvent, and potential side products from hydrolysis or other competing reactions.
The analytical method chosen must be able to distinguish and quantify the product in the presence of these other components, a concept known as specificity.[1][4]
Comparative Analysis of Analytical Methods
We will now delve into a comparative analysis of four common analytical techniques for the validation of Cyanomethyl ethanethioate reactions: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetric Methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification of a wide range of compounds. For a polar molecule like Cyanomethyl ethanethioate, reversed-phase HPLC is a highly suitable technique.
Principle:
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. Components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is commonly achieved using a UV detector, as the thioester chromophore in Cyanomethyl ethanethioate is expected to have some UV absorbance.
Experimental Protocol (Adaptable):
This protocol is a starting point and should be optimized and validated for your specific application.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point could be a 60:40 (v/v) mixture of water and acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The UV absorbance maximum for the thioester should be determined experimentally, but a starting point of 230-250 nm is reasonable.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable diluent (e.g., the mobile phase or a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Validation Parameters (ICH Q2(R2)):
-
Specificity: Inject solutions of the starting materials, product, and known impurities to demonstrate separation.
-
Linearity: Prepare a series of standard solutions of Cyanomethyl ethanethioate at different concentrations and inject them to construct a calibration curve. A correlation coefficient (R²) of >0.99 is typically desired.[3]
-
Accuracy: Determine the recovery of a known amount of Cyanomethyl ethanethioate spiked into a placebo mixture.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Data Presentation:
| Performance Parameter | Typical Acceptance Criteria for HPLC |
| Specificity | Resolution > 2 between the analyte and closest eluting peak. |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Advantages and Disadvantages for Cyanomethyl Ethanethioate Analysis:
-
Advantages:
-
Excellent for quantitative analysis.
-
Well-suited for polar, non-volatile compounds.
-
High precision and accuracy.
-
Established and well-understood technology.
-
-
Disadvantages:
-
Requires the analyte to have a chromophore for UV detection; sensitivity may be limited.
-
Can be more time-consuming than other methods.
-
Solvent consumption can be high.
-
Workflow Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of Cyanomethyl ethanethioate, GC-MS is a viable and highly specific analytical method.
Principle:
GC separates components of a mixture in the gas phase based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.
Experimental Protocol (Adaptable):
This protocol is a starting point and should be optimized and validated for your specific application.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This will separate compounds based on their boiling points.
-
Injection Mode: Split or splitless injection, depending on the concentration of the analyte. For trace analysis, splitless is preferred.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion of Cyanomethyl ethanethioate (m/z 115.14) and its expected fragments (e.g., m/z 40-200).
-
Data Acquisition: Full scan for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a known concentration.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
-
Validation Parameters (ICH Q2(R2)):
-
The same validation parameters as for HPLC apply, with a focus on demonstrating specificity through mass spectral data and chromatographic separation.
-
Data Presentation:
| Performance Parameter | Typical Acceptance Criteria for GC-MS |
| Specificity | Chromatographic resolution and unique mass spectrum for the analyte. |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| LOD/LOQ | Dependent on the instrument and acquisition mode (SIM is more sensitive). |
Advantages and Disadvantages for Cyanomethyl Ethanethioate Analysis:
-
Advantages:
-
Disadvantages:
-
Requires the analyte to be volatile and thermally stable.
-
The sample matrix must be clean to avoid contamination of the GC system and ion source.
-
Can be more complex to operate and maintain than HPLC.
-
Workflow Visualization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR), making it ideal for monitoring the progress of a reaction in real-time.[9][10][11][12][13]
Principle:
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. In ¹H NMR, the chemical shift of a proton is dependent on its local electronic environment. By integrating the area under an NMR peak, the relative number of protons giving rise to that signal can be determined. For quantitative analysis, a known amount of an internal standard is added to the sample, and the concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from the internal standard.[9][11][13]
Experimental Protocol (Adaptable):
This protocol is for quantitative analysis and reaction monitoring.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation for Quantification (qNMR):
-
Accurately weigh a sample of the reaction mixture.
-
Accurately weigh a known amount of an internal standard (e.g., dimethyl sulfoxide, 1,4-dioxane, or another compound with a simple spectrum that does not overlap with the analyte signals).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition for Reaction Monitoring:
-
Set up the reaction in an NMR tube with a deuterated solvent.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Processing:
-
For qNMR, integrate a well-resolved signal for Cyanomethyl ethanethioate and a signal from the internal standard. The concentration can then be calculated using the known concentration of the internal standard.
-
For reaction monitoring, plot the integral of a reactant signal (decreasing over time) and a product signal (increasing over time) to determine the reaction kinetics.
-
-
Expected ¹H NMR Signals for Cyanomethyl ethanethioate (CH₃COSCH₂CN):
-
A singlet for the methyl protons (CH₃) is expected around δ 2.3-2.5 ppm.
-
A singlet for the methylene protons (CH₂) adjacent to the sulfur and cyano groups is expected to be further downfield, likely in the range of δ 3.5-4.0 ppm, due to the deshielding effects of the electronegative sulfur and cyano groups.[14][15][16][17][18]
-
Data Presentation:
| Performance Parameter | Typical Acceptance Criteria for qNMR |
| Specificity | Well-resolved signals for the analyte and internal standard. |
| Linearity (R²) | Not typically required as it is a primary ratio method. |
| Accuracy (% Recovery) | 99.0% - 101.0% |
| Precision (% RSD) | ≤ 1.0% |
| LOD/LOQ | Generally higher than chromatographic methods. |
Advantages and Disadvantages for Cyanomethyl Ethanethioate Analysis:
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to HPLC and GC-MS.
-
Can be challenging for complex mixtures due to signal overlap.
-
Requires more expensive instrumentation and deuterated solvents.
-
Workflow Visualization:
Titrimetric Methods
Titration is a classical analytical technique that can be adapted for the quantification of thioesters. It is a cost-effective method, although it lacks the specificity of modern instrumental techniques.
Principle:
A common method for the estimation of thioesters involves their conversion to the corresponding thiol by reaction with a nucleophile, such as ammonia or hydroxylamine. The resulting thiol can then be titrated with a suitable reagent, such as an oxidizing agent (e.g., iodine) or a metal ion that forms a stable complex with the thiol (e.g., silver or mercury ions). The endpoint of the titration can be determined using a colorimetric indicator or potentiometrically.
Experimental Protocol (Adaptable):
This protocol is based on the principle of converting the thioester to a thiol followed by titration.
-
Instrumentation: Burette, flasks, magnetic stirrer, and potentially a pH meter or potentiometer.
-
Reagents:
-
A solution to convert the thioester to a thiol (e.g., 1 M hydroxylamine in a suitable buffer).
-
A standardized titrant solution (e.g., 0.1 M silver nitrate or iodine).
-
An appropriate indicator.
-
-
Procedure:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a suitable solvent.
-
Add the hydroxylamine solution and allow the reaction to proceed to completion (this may require heating).
-
Titrate the resulting thiol with the standardized titrant to the endpoint.
-
-
Calculation:
-
The concentration of the thioester is calculated based on the stoichiometry of the reaction and the volume of titrant used.
-
-
Validation Considerations:
-
This method is best suited for the analysis of relatively pure samples, as other compounds in the reaction mixture (e.g., unreacted thiols) can interfere with the titration.
-
Data Presentation:
| Performance Parameter | Typical Characteristics of Titrimetric Methods |
| Specificity | Low; susceptible to interference from other reactive species. |
| Linearity (R²) | Not applicable in the same way as instrumental methods. |
| Accuracy (% Recovery) | Can be high for pure samples (e.g., 98-102%). |
| Precision (% RSD) | Typically higher than instrumental methods (e.g., ≤ 5%). |
| LOD/LOQ | Generally high; not suitable for trace analysis. |
Advantages and Disadvantages for Cyanomethyl Ethanethioate Analysis:
-
Advantages:
-
Low cost and simple instrumentation.
-
Can be accurate for the assay of the main component in a simple matrix.
-
-
Disadvantages:
-
Lacks specificity; any compound that reacts with the titrant will interfere.
-
Not suitable for the analysis of complex mixtures or for impurity profiling.
-
Generally less sensitive than instrumental methods.
-
Workflow Visualization:
Overall Comparison and Recommendations
The choice of analytical method for validating Cyanomethyl ethanethioate reactions depends on the specific goals of the analysis. The following table provides a summary to aid in your decision-making process.
| Analytical Method | Specificity | Sensitivity | Quantitative Accuracy | Impurity Profiling | Reaction Monitoring | Cost & Complexity |
| HPLC-UV/PDA | Good | Moderate | High | Good | Possible (offline) | Moderate |
| GC-MS | Very High | High | High | Excellent | Possible (offline) | High |
| qNMR | High | Low | Very High | Good | Excellent (online) | Very High |
| Titration | Low | Low | Moderate | No | No | Low |
Recommendations:
-
For routine quantitative analysis and purity assessment: HPLC is often the method of choice due to its robustness, reliability, and good balance of performance characteristics.
-
For the identification of unknown impurities and for high-sensitivity analysis of volatile components: GC-MS is unparalleled.
-
For mechanistic studies and real-time reaction kinetics: NMR spectroscopy provides invaluable insights that are difficult to obtain with other methods.
-
For a rapid, low-cost estimation of the main component in a relatively clean reaction mixture: Titration can be a suitable option, provided its limitations in specificity are understood.
Ultimately, a combination of these techniques may be necessary for a comprehensive validation of Cyanomethyl ethanethioate reactions. For example, HPLC or GC-MS could be used for routine quality control, while NMR could be employed during process development to gain a deeper understanding of the reaction mechanism.
References
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
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Conti, M. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]
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GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025, October 8). Pharmaguideline. [Link]
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Shaik, B., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1894. [Link]
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Shaik, B., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1894. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. [Link]
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Zientek, P., & Reed, R. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 36(10). [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Applied Pharmaceutics. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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GC/MS Identification of Impurities. (2024, August 12). Medistri SA. [Link]
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Separation of Diethyl (cyanomethyl)phosphonate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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GCMS Scan - METHOD STATEMENT. (2023, April 17). Dŵr Cymru Welsh Water. [Link]
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Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. (2018). Analytical Methods, 10(28), 3466-3472. [Link]
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GC-MS Sample Preparation. Organomation. [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). SWGDRUG. [Link]
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1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. (2025, June 15). eScholarship.org. [Link]
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Gless, B., Schmied, S., & Olsen, C. A. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(7), 1985–1996. [Link]
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21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]
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Leikvoll, L. T. (n.d.). Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. [Link]
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Gless, B., Schmied, S., & Olsen, C. A. (2023). A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. ChemRxiv. [Link]
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Dominici, S., et al. (2003). A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Journal of Chromatography B, 795(1), 37-45. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]
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Gless, B., Schmied, S., & Olsen, C. A. (2023). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 3(7), 1985–1996. [Link]
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A Senior Application Scientist's Guide to Monitoring Cyanomethylation Reactions via High-Performance Liquid Chromatography
For researchers, synthetic chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety of the final product. The introduction of a cyanomethyl group (-CH₂CN) is a critical transformation in the synthesis of many pharmaceuticals and bioactive molecules. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the progress of cyanomethylation reactions, offering field-proven insights and actionable protocols.
The Critical Role of In-Process Monitoring in Cyanomethylation
Cyanomethylation reactions, while synthetically valuable, can be complex.[1] These reactions often involve potent reagents and can lead to the formation of side products or the presence of unreacted starting materials. Real-time or near-real-time monitoring of the reaction progress is essential for:
-
Optimizing Reaction Conditions: Determining the ideal temperature, catalyst loading, and reaction time to maximize the yield of the desired cyanomethylated product.
-
Minimizing Impurities: Identifying and controlling the formation of byproducts, which can complicate downstream purification and impact the final product's safety profile.
-
Ensuring Reproducibility: Establishing a clear and quantifiable reaction endpoint to ensure batch-to-batch consistency.
-
Kinetic and Mechanistic Studies: Gaining a deeper understanding of the reaction mechanism and kinetics, which is invaluable for process scale-up and development.[2]
High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical technique for this purpose due to its high resolution, sensitivity, and versatility.[3]
Comparing HPLC and UPLC for Enhanced Throughput
While traditional HPLC has long been the workhorse of analytical chemistry, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages for reaction monitoring.[4] The choice between these two techniques often depends on the specific needs of the laboratory, including sample throughput requirements and budget.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi) |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Expert Insight: For high-throughput screening of reaction conditions or for reactions that proceed rapidly, the speed of UPLC is a distinct advantage. The enhanced resolution of UPLC can also be crucial for separating closely eluting impurities from the main product peak. However, for routine monitoring where speed is not the primary concern, a well-developed HPLC method can provide robust and reliable results.
Strategic Approaches to HPLC Method Development for Cyanomethylation
The key to a successful HPLC monitoring method is achieving baseline separation of the starting material(s), the cyanomethylated product(s), and any significant impurities. Given that many substrates for cyanomethylation are aromatic compounds (e.g., phenols, anilines), a reversed-phase HPLC method is typically the most effective approach.
Choosing the Right Column: The Heart of the Separation
The stationary phase chemistry of the HPLC column is the most critical factor in achieving the desired separation. For cyanomethylation of aromatic compounds, the following column chemistries are recommended:
-
C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing. It provides excellent hydrophobic retention for a wide range of organic molecules and is a good starting point for method development.
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18 due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analytes. This can be particularly useful for separating aromatic compounds with subtle structural differences.
-
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide unique selectivity for polar analytes.
Mobile Phase Optimization: Driving the Separation
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.
-
Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths.
-
Methanol can offer different selectivity and is a viable alternative.
To improve peak shape and control the ionization state of acidic or basic analytes, a buffer is usually added to the aqueous portion of the mobile phase. For cyanomethylation reactions involving anilines or other basic substrates, an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) is recommended to ensure the analytes are protonated and exhibit good peak shape.
Gradient elution , where the proportion of the organic solvent is increased over the course of the analysis, is highly recommended for monitoring chemical reactions.[5][6][7][8] This technique allows for the elution of both early-eluting (more polar) and late-eluting (more non-polar) compounds in a single run with good resolution and peak shape.
Experimental Workflow for Monitoring a Cyanomethylation Reaction
The following diagram illustrates a typical workflow for monitoring the progress of a cyanomethylation reaction using HPLC.
Caption: Workflow for HPLC monitoring of a cyanomethylation reaction.
A Proposed Reversed-Phase HPLC Method for Monitoring Aromatic Cyanomethylation
This section provides a detailed, step-by-step protocol for a robust reversed-phase HPLC method suitable for monitoring the cyanomethylation of a generic aromatic substrate like aniline or phenol.
I. Instrumentation and Materials
-
HPLC or UPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UPLC)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Syringe filters (0.22 µm)
-
Autosampler vials
II. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for eluting the compounds. |
| Gradient Program | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B | A linear gradient to separate compounds with a range of polarities. The initial hold ensures good peak shape for early eluting compounds. The final hold re-equilibrates the column for the next injection. |
| Flow Rate | 1.0 mL/min for HPLC (4.6 mm ID)0.4 mL/min for UPLC (2.1 mm ID) | A standard flow rate for the given column dimensions. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. |
| Injection Volume | 5-10 µL | A typical injection volume for analytical HPLC. |
III. Sample Preparation Protocol
-
Sampling: At predetermined time intervals (e.g., t=0, 30 min, 1h, 2h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of a suitable solvent. For many organic reactions, dilution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile) is effective.
-
Dilution: Perform a further dilution if necessary to bring the concentration of the major components within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter that could clog the HPLC column.
-
Analysis: Place the vial in the autosampler and inject the sample onto the HPLC system.
IV. Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the starting material(s) and the cyanomethylated product by running standards of each compound. The retention time will be the primary identifier.
-
Peak Integration: Integrate the area under the curve for each identified peak in the chromatogram.
-
Quantification: Assuming the response factors of the starting material and product are similar, the percentage conversion can be estimated using the following formula:
% Conversion = [Area of Product / (Area of Starting Material + Area of Product)] x 100
For more accurate quantification, a calibration curve for each compound should be generated.[9][10]
-
Reaction Profile: Plot the percentage conversion or the concentration of the product as a function of time to generate a reaction profile. This profile will clearly show the progress of the reaction and help in determining the optimal reaction time.
The Power of Mass Spectrometry (MS) Detection
For more complex reaction mixtures or when dealing with unknown impurities, coupling the HPLC or UPLC system to a mass spectrometer (UPLC-MS) provides an additional layer of information.[11] MS detection can provide the molecular weight of each eluting compound, which is invaluable for confirming the identity of the desired product and tentatively identifying unknown byproducts.
Conclusion
Monitoring the progress of cyanomethylation reactions is a critical aspect of process development and quality control in the pharmaceutical and chemical industries. A well-developed reversed-phase HPLC or UPLC method provides a robust, reliable, and highly informative tool for this purpose. By carefully selecting the column and mobile phase, and by employing a gradient elution strategy, researchers can achieve excellent separation of reactants, products, and impurities. The detailed protocol provided in this guide serves as a strong starting point for developing a tailored analytical method for your specific cyanomethylation reaction, ultimately leading to more efficient, reproducible, and higher-quality synthetic processes.
References
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Agilent Technologies. (2020, March 12). Gradient Design and Development. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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eScholarship, University of California. (2025, June 15). The Detection and Quantitation of Cyanide and Thiocyanate from Postmortem Tissue Using HPLC-MS/MS. Retrieved from [Link]
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Liverpool School of Tropical Medicine. (n.d.). Analytical quantification of active ingredients using HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). A New Validated HPLC method for determination of Cyantraniliprole and its metabolite residues in tomato fruit. Retrieved from [Link]
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- Teksin, Z. S., & Uslu, B. (2020). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-Dose Combination Tablet. Turkish Journal of Pharmaceutical Sciences, 17(4), 393-401.
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Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]
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A Comparative Guide to the NMR Analysis of Cyanomethyl Ethanethioate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Monitoring Cyanomethyl Ethanethioate Reactions
Cyanomethyl ethanethioate is a versatile chemical intermediate characterized by the presence of both a cyanomethyl group and an ethanethioate functional group.[1] Its synthesis and subsequent reactions are of significant interest in organic chemistry and drug development, where it can serve as a precursor to various organic compounds, including important thioester and heterocyclic molecules.[1]
Accurate monitoring of its reaction progress is crucial for optimizing reaction conditions to improve yield and purity, as well as for understanding reaction kinetics and mechanisms.[1] Common synthetic routes, such as the nucleophilic substitution between chloroacetonitrile and a thioacetic acid precursor, can be accompanied by side reactions.[1] These can include oxidative dimerization of thiol intermediates, hydrolysis of the nitrile group, and competing elimination reactions, making robust analytical oversight essential.[1]
NMR spectroscopy offers a powerful, non-destructive method for real-time, in-situ analysis of these complex reaction mixtures. Its ability to provide detailed structural information and quantify all NMR-active species simultaneously makes it an invaluable tool for process development and quality control.[2][3]
The Power of NMR in Analyzing Reaction Mixtures
Quantitative NMR (qNMR) stands out as a primary analytical technique due to its direct, non-destructive nature, allowing for the quantification of components in a mixture without the need for authentic reference standards for each compound.[2][3] This is particularly advantageous in early-stage drug development where such standards may not be readily available.[2][3]
Deciphering the ¹H and ¹³C NMR Spectra
The unique chemical environment of each proton and carbon atom in cyanomethyl ethanethioate and its potential reaction products results in a distinct NMR fingerprint.
-
¹H NMR Spectroscopy: Protons adjacent to the nitrile group (H-C-C≡N) typically resonate in the 2-3 ppm region.[4] The protons of the ethyl group in the ethanethioate moiety will exhibit characteristic splitting patterns (a quartet for the -CH₂- and a triplet for the -CH₃).
-
¹³C NMR Spectroscopy: The nitrile carbon (C≡N) gives a characteristic signal in the 115-125 ppm range.[4] The carbonyl carbon of the thioester is also a key indicator, typically appearing significantly downfield.[5]
By integrating the signals corresponding to the starting material, intermediates, and products, their relative concentrations can be determined throughout the course of the reaction.[6][7]
A Hypothetical Reaction: Hydrolysis of Cyanomethyl Ethanethioate
Let's consider a simple hydrolysis reaction where cyanomethyl ethanethioate reacts to form ethanethioic acid and 2-hydroxyacetonitrile.
Reaction Scheme:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Reaction Components
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cyanomethyl Ethanethioate | -S-CH₂ -CN | ~3.5 (s) | ~25 |
| -CO-CH₃ | ~2.4 (s) | ~30 | |
| -C O- | - | ~195 | |
| -C N | - | ~117 | |
| Ethanethioic Acid | -SH | ~4.0 (s, broad) | - |
| -CO-CH₃ | ~2.3 (s) | ~31 | |
| -C O- | - | ~198 | |
| 2-Hydroxyacetonitrile | -CH₂ -CN | ~4.3 (s) | ~55 |
| -OH | Variable (broad) | - | |
| -C N | - | ~119 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. "s" denotes a singlet.
The progress of this reaction can be monitored by observing the decrease in the intensity of the singlets at ~3.5 ppm and ~2.4 ppm (corresponding to the cyanomethyl and acetyl protons of the starting material, respectively) and the concurrent appearance and increase in the intensity of the signals for ethanethioic acid and 2-hydroxyacetonitrile.
Experimental Protocol: A Self-Validating System
A robust NMR protocol is essential for obtaining accurate and reproducible results.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that dissolves all reaction components and does not have signals that overlap with key analyte resonances.[8][9] Common choices include CDCl₃, D₂O, or DMSO-d₆. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]
-
Internal Standard: For absolute quantification, a known amount of an internal standard should be added.[6][7] The standard should be inert to the reaction conditions and have a simple spectrum with at least one signal that is well-resolved from other signals in the mixture.[10] Maleic acid or 1,4-dioxane are often suitable choices.
-
Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[11] Typically, 5-25 mg of the initial reactant in 0.5-0.7 mL of solvent is adequate.[11]
-
Filtration: To ensure optimal spectral quality, filter the sample into a high-quality NMR tube to remove any particulate matter, which can degrade spectral resolution.[11]
NMR Data Acquisition for Kinetic Monitoring
For monitoring reaction kinetics, a series of ¹H NMR spectra are acquired at specific time intervals.[12][13]
-
Initial Spectrum: Acquire a spectrum of the starting material before initiating the reaction to serve as a baseline (t=0).[12]
-
Initiate Reaction: Start the reaction, noting the exact time.
-
Time-course Acquisition: Immediately begin acquiring a series of 1D ¹H NMR spectra at predetermined intervals. Modern spectrometers can be programmed to automate this process.[12][14]
-
Quantitative Parameters: To ensure accurate quantification, it is crucial to use acquisition parameters that allow for complete relaxation of all relevant nuclei between pulses. This typically involves setting the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest.[13]
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool, other analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also commonly used.[15][16] The choice of method depends on the specific requirements of the analysis.
Table 2: Comparison of Analytical Techniques for Thioester Reaction Monitoring
| Feature | NMR Spectroscopy | HPLC-UV/MS | GC-MS |
| Sample Preparation | Simple, minimal | Can require more extensive sample cleanup | Requires volatile and thermally stable analytes |
| Analysis Time | Fast (minutes per spectrum) | Slower (requires chromatographic separation) | Slower (requires chromatographic separation) |
| Quantification | Direct, universal response for a given nucleus[10] | Requires calibration curves for each analyte | Requires calibration curves for each analyte |
| Structural Information | Excellent, detailed structural elucidation | Limited (MS provides mass information) | Limited (MS provides mass and fragmentation data) |
| In-situ Monitoring | Ideal for real-time, non-destructive monitoring | Possible with specialized flow cells, but complex | Not suitable for in-situ liquid-phase monitoring |
| Sensitivity | Lower than MS-based methods | High, especially with MS detection | Very high for volatile compounds |
| Key Advantage | Provides comprehensive structural and quantitative data simultaneously without sample destruction.[2][3] | Excellent for separating complex mixtures and high sensitivity.[17][18] | Superior for the analysis of volatile and semi-volatile compounds.[19][20] |
Causality in Method Selection
-
For Mechanistic Studies: NMR is unparalleled due to its ability to identify and characterize transient intermediates directly in the reaction mixture.[21]
-
For High-Throughput Screening: While NMR can be automated, HPLC is often favored for its ability to handle larger numbers of samples in an automated fashion, especially when the identities of the components are known.
-
For Trace Impurity Analysis: GC-MS and LC-MS offer superior sensitivity for detecting and quantifying low-level impurities that may not be observable by NMR.[17]
// Nodes Analysis_Goal [label="Analytical Goal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanistic_Study [label="Mechanistic Study / Intermediate ID", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Routine_Monitoring [label="Routine Reaction Monitoring / Yield", fillcolor="#FBBC05", fontcolor="#202124"]; Trace_Analysis [label="Trace Impurity Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
NMR [label="NMR", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="HPLC-UV/MS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Analysis_Goal -> Mechanistic_Study [label=" What is the primary question?"]; Analysis_Goal -> Routine_Monitoring; Analysis_Goal -> Trace_Analysis;
Mechanistic_Study -> NMR [label="Best for structural info\n& in-situ analysis", color="#EA4335"]; Routine_Monitoring -> NMR [label="Good for quantification\nwithout standards", color="#FBBC05"]; Routine_Monitoring -> HPLC [label="Good for high throughput\n& known components", color="#FBBC05"]; Trace_Analysis -> HPLC [label="High sensitivity", color="#34A853"]; Trace_Analysis -> GCMS [label="High sensitivity for\nvolatile impurities", color="#34A853"]; } caption: "Decision Tree for Analytical Method Selection."
Conclusion: An Integrated Approach
For a comprehensive understanding of cyanomethyl ethanethioate reaction mixtures, an integrated analytical approach is often the most effective strategy. NMR spectroscopy provides an unparalleled, information-rich overview of the reaction landscape, enabling the direct observation of starting materials, intermediates, and products in real-time. This makes it the premier choice for mechanistic investigations and for developing a deep understanding of the reaction dynamics.
When higher sensitivity is required for trace impurity profiling or when high-throughput quantitative analysis of well-defined components is the primary goal, chromatographic methods such as HPLC and GC-MS serve as powerful complementary techniques. By leveraging the strengths of each method, researchers, scientists, and drug development professionals can achieve a holistic and robust characterization of their chemical processes, leading to more efficient and reliable outcomes.
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Navigating Peptide Modification: A Comparative Guide to Validating Cysteine Cyanomethylation with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and peptide-based drug development, the precise chemical modification of amino acid residues is a cornerstone of experimental design. Cysteine, with its highly nucleophilic thiol group, is a frequent target for modification, essential for preventing disulfide bond reformation and enabling consistent analysis by mass spectrometry. While a host of alkylating agents are available, each with its own set of characteristics, cyanomethylation presents a unique alternative. This guide provides an in-depth technical comparison of cyanomethylation with other common cysteine modifications and details a robust workflow for its validation using mass spectrometry, empowering researchers to make informed decisions for their specific applications.
The Critical Role of Cysteine Alkylation in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides for analysis by mass spectrometry.[1] The native three-dimensional structure of proteins is often stabilized by disulfide bonds between cysteine residues. To ensure complete and efficient digestion, these bonds must be cleaved through a reduction step. However, the resulting free thiol groups are prone to re-oxidation, leading to a heterogeneous mixture of peptides that can complicate mass spectrometry analysis and reduce the reproducibility of results.[2]
To circumvent this, a subsequent alkylation step is employed to irreversibly cap the free thiol groups.[2] The ideal alkylating agent should be highly specific for cysteine, react to completion, and introduce a known and stable mass shift that is easily identifiable in the mass spectrum. The choice of this reagent can significantly influence data quality, impacting peptide identification rates and the introduction of unwanted chemical artifacts.[1]
A Comparative Overview of Cysteine Alkylating Agents
While iodoacetamide (IAA) has historically been the workhorse for cysteine alkylation, several alternatives have emerged, each with distinct advantages and disadvantages. Cyanomethylation, typically achieved using bromoacetonitrile or iodoacetonitrile, offers a unique modification that warrants careful consideration.
| Feature | Cyanomethylation (Iodoacetonitrile) | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) |
| Mass Shift | +40.026 Da[3] | +57.021 Da[4] | +57.021 Da[2] | +125.048 Da[4] |
| Reaction Type | Nucleophilic Substitution (SN2)[3] | Nucleophilic Substitution (SN2)[5] | Nucleophilic Substitution (SN2) | Michael Addition |
| Reaction Speed | Expected to be fast[2] | Fast[2] | Slower than IAA[2] | Very Fast |
| Specificity | Primarily Cysteine[3] | Cysteine[4] | Higher than IAA[2] | High at neutral pH |
| Known Side Reactions | Methionine, Lysine, Histidine, N-terminus (inferred from IAA)[6] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[4][5] | Reduced off-target alkylation but can increase Met/Trp oxidation[1] | Lysine, Histidine (at pH > 7.5) |
| Key Advantage | Smaller mass shift, potential for unique fragmentation | High reactivity and well-established protocols[5] | Higher specificity, leading to cleaner spectra[2] | High efficiency and speed at neutral pH |
| Key Disadvantage | Limited direct comparative data on side reactions[3] | Significant off-target modifications, especially Met[1] | Slower reaction kinetics[2] | Can lead to over-alkylation and significant N-terminal modification[4] |
Causality Behind Experimental Choices:
The selection of an alkylating agent is a critical decision driven by the specific goals of the experiment.
-
Iodoacetamide (IAA) is often chosen for its high reactivity, ensuring rapid and complete alkylation. However, this reactivity comes at the cost of specificity, with a known propensity to modify other nucleophilic residues, most notably methionine.[1] This can lead to a significant decrease in the identification of methionine-containing peptides due to a prominent neutral loss of the modified side chain during mass spectrometry analysis.[1]
-
Chloroacetamide (CAA) offers a trade-off between reactivity and specificity. Its slower reaction rate is compensated by a significant reduction in off-target modifications compared to IAA, often resulting in a higher number of identified peptides.[2]
-
N-Ethylmaleimide (NEM) reacts via a different mechanism (Michael addition) and is highly efficient and specific at neutral pH. However, its specificity decreases at higher pH, and it has been shown to cause a greater number of modifications at the peptide N-terminus compared to other reagents.[4]
-
Cyanomethylation , through the use of iodoacetonitrile, introduces a smaller mass tag (+40.026 Da) compared to the more common haloacetamides (+57.021 Da).[3] This can be advantageous in certain applications, potentially altering peptide fragmentation patterns in a favorable way for sequencing. While direct quantitative data on its side-reaction profile is less abundant, its structural similarity to iodoacetamide suggests a comparable, albeit potentially distinct, propensity for off-target modifications.[3][6] The validation of this modification is therefore crucial.
Validating Cyanomethylation using Mass Spectrometry: A Self-Validating System
The confirmation of successful and specific cyanomethylation is paramount. A well-designed mass spectrometry workflow serves as a self-validating system, allowing for the verification of the desired modification and the identification of potential off-target events.
Experimental Workflow
The overall process for validating peptide cyanomethylation involves a standard bottom-up proteomics workflow with specific considerations for the data analysis stage.
Caption: Experimental workflow for validating peptide cyanomethylation.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the cyanomethylation of peptides and their subsequent analysis by mass spectrometry.
Protocol 1: In-Solution Cyanomethylation of Proteins
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.0).
-
Add a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
-
Cyanomethylation:
-
Prepare a fresh solution of iodoacetonitrile.
-
In the dark, add iodoacetonitrile to the protein solution to a final concentration of 20 mM.
-
Incubate at room temperature for 45 minutes in the dark. The reaction is performed in the dark to prevent the formation of reactive iodine species.[3]
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solvent compatible with your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Protocol 2: Mass Spectrometry Analysis and Data Validation
-
LC-MS/MS Analysis:
-
Analyze the prepared peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method, where the instrument performs a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Database Searching and Modification Analysis:
-
Use a suitable database search engine (e.g., Mascot, MaxQuant, SEQUEST) to identify peptides from the acquired MS/MS spectra.
-
Crucially, configure the search parameters to include:
-
Fixed Modification: Cyanomethylation of cysteine (+40.026 Da). This will identify peptides where the expected modification has occurred.
-
Variable Modifications:
-
Oxidation of methionine (+15.995 Da).
-
Cyanomethylation of methionine, lysine, histidine, and the peptide N-terminus (+40.026 Da). This will allow for the detection of common off-target modifications.[6]
-
Unmodified cysteine. This will identify peptides where the alkylation was incomplete.
-
-
-
-
Validation and Interpretation:
-
Assess Alkylation Efficiency: Quantify the percentage of identified cysteine-containing peptides that carry the cyanomethyl modification. An efficiency of >97% is generally considered good.[2]
-
Quantify Off-Target Modifications: Analyze the frequency and abundance of peptides with cyanomethyl modifications on residues other than cysteine. This provides a quantitative measure of the reaction's specificity.
-
Compare with Controls: For a thorough validation, compare the results to a sample alkylated with a well-characterized reagent like iodoacetamide or chloroacetamide under identical conditions. This will provide a direct comparison of efficiency and side-reaction profiles.
-
The Chemistry of Cyanomethylation
The alkylation of cysteine by iodoacetonitrile is a nucleophilic substitution reaction (SN2). The nucleophilic thiol group of the cysteine residue attacks the electrophilic carbon of iodoacetonitrile, displacing the iodide ion and forming a stable thioether bond.
Caption: Reaction of a cysteine thiol with iodoacetonitrile.
Conclusion and Future Perspectives
Cyanomethylation of peptides offers a viable alternative to more conventional cysteine alkylation strategies. Its unique, smaller mass tag may provide advantages in specific mass spectrometric analyses. However, as with any chemical modification, rigorous validation is not merely a suggestion but a necessity for ensuring data integrity. The mass spectrometry-based workflow detailed in this guide provides a robust, self-validating system to assess the efficiency and specificity of cyanomethylation. By carefully analyzing the extent of on-target and off-target modifications, researchers can confidently employ this technique and accurately interpret their proteomics data. While the current body of literature provides a strong theoretical and practical foundation for the use of iodoacetonitrile, further direct, quantitative comparative studies with other alkylating agents will be invaluable in fully elucidating its performance profile and solidifying its place in the proteomics toolkit.
References
-
Hansen, S. C., & Scheltema, R. A. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(8), 2723–2733. [Link]
-
Wang, H., & Chen, X. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Mass Spectrometry, 50(5), 795-804. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
The Cyanomethyl Group: A Synthetic Chemist's Guide to Strategic Installation
A Head-to-Head Comparison of Metal-Catalyzed and Metal-Free Cyanomethylation Methodologies
The introduction of the cyanomethyl moiety (–CH₂CN) is a pivotal transformation in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. The nitrile group serves as a versatile synthetic handle, readily convertible into a variety of valuable functionalities including primary amines, carboxylic acids, amides, and tetrazoles.[1][2][3] This guide provides a comprehensive comparison of the two primary strategies for cyanomethylation: traditional metal-catalyzed approaches and the increasingly prevalent metal-free alternatives. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each, supported by experimental data and protocols to inform your synthetic planning.
The Enduring Power of Metals: Precision and Reactivity
Transition metal catalysis has long been the cornerstone of C-C bond formation, and cyanomethylation is no exception. Catalysts based on palladium, copper, nickel, and iron have demonstrated broad utility in coupling cyanomethyl sources with a diverse array of substrates.[1]
Mechanistic Landscape: A Tale of Two Pathways
Metal-catalyzed cyanomethylation reactions predominantly proceed through two distinct mechanistic pathways: cross-coupling of pre-functionalized substrates and direct C-H activation.
Cross-Coupling Approaches: These reactions typically involve the coupling of an organohalide or triflate with a cyanomethyl nucleophile. Palladium-catalyzed reactions, for instance, often proceed via a classical catalytic cycle of oxidative addition, transmetalation (or direct reaction with a cyanomethyl anion), and reductive elimination.[4][5]
Direct C-H Activation: More recently, methods involving the direct functionalization of C-H bonds have gained prominence due to their atom economy.[1] These reactions often employ a directing group to achieve regioselectivity. For example, iron-catalyzed cyanomethylation of amino-substituted arenes utilizes the amino group to direct the cyanomethyl radical to the ortho-position.[1][6]
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cyanomethylation
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling cyanomethylation.
Scope and Limitations
Metal-catalyzed methods offer broad substrate scope, enabling the cyanomethylation of aryl, heteroaryl, and vinyl halides, as well as activated alkenes.[4] However, the requirement for pre-functionalized starting materials can add steps to a synthetic sequence. Furthermore, the cost of precious metal catalysts and the potential for metal contamination in the final product are significant considerations, particularly in pharmaceutical manufacturing.[1]
| Catalyst System | Substrate Scope | Typical Yields | Key Advantages | Key Disadvantages |
| Palladium | Aryl/vinyl halides, triflates | Good to Excellent | High efficiency, broad scope | Catalyst cost, ligand sensitivity |
| Copper | Imines, allylic alcohols, alkenes | Moderate to Good[1] | Lower cost than Pd, unique reactivity | Harsher conditions may be needed[1] |
| Nickel | Ketone derivatives | Up to 99%[1] | High yields, enantioselective potential | Limited substrate scope reported |
| Iron | Amino-substituted arenes | Moderate to Good[1] | Inexpensive, earth-abundant | Often requires directing groups |
Table 1. Comparison of common metal catalysts for cyanomethylation.
The Rise of Metal-Free Strategies: Greener and More Economical
Driven by the principles of green chemistry and the need to avoid metal contamination, metal-free cyanomethylation methods have emerged as powerful alternatives.[1] These approaches often leverage photoredox catalysis, electrochemistry, or strong organic bases to generate the key cyanomethyl radical or anion.
Mechanistic Diversity in Metal-Free Reactions
Metal-free cyanomethylation encompasses a wider range of mechanistic pathways compared to its metal-catalyzed counterpart.
Photoredox Catalysis: This technique utilizes visible light to excite a photocatalyst, which then engages in single-electron transfer (SET) processes to generate a cyanomethyl radical from a suitable precursor like bromoacetonitrile.[7][8][9] This radical can then add to a variety of substrates, including indoles and alkenes.[7][8][9]
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to generating reactive intermediates. The cathodic reduction of acetonitrile can produce the cyanomethyl anion (⁻CH₂CN), a strong base and nucleophile.[10][11] This "electrogenerated base" can then be used in subsequent reactions.[11] Alternatively, electrochemical oxidation can be employed to generate cyanomethyl radicals.[12][13]
Base-Mediated and Radical-Initiated Reactions: Strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can deprotonate acetonitrile to form the cyanomethyl anion.[4][14] Additionally, radical initiators such as tert-butyl peroxybenzoate (TBPB) can abstract a hydrogen atom from acetonitrile to generate the cyanomethyl radical, which can then participate in cascade reactions.[15][16][17]
Diagram: General Workflow for Photoredox Cyanomethylation
Caption: A typical workflow for a photoredox-catalyzed cyanomethylation reaction.
Advantages and Considerations
The primary advantages of metal-free cyanomethylation are the avoidance of transition metals, often milder reaction conditions, and the use of inexpensive and readily available reagents like acetonitrile.[1][17] Photoredox and electrochemical methods, in particular, offer sustainable and "green" approaches to chemical synthesis.[7][12][13]
However, the substrate scope of some metal-free methods can be more limited compared to their metal-catalyzed counterparts. For instance, radical-based reactions may not be suitable for substrates containing easily abstractable hydrogens or other radical-sensitive functional groups.
| Method | Cyanomethyl Source | Typical Substrates | Key Advantages | Key Disadvantages |
| Photoredox Catalysis | Bromoacetonitrile | Indoles, alkenes, imidazopyridines | Mild conditions, high functional group tolerance | Photocatalyst can be expensive, light sensitivity |
| Electrochemistry | Acetonitrile | Aldehydes, trimethylammonium salts | Reagent-free generation of active species | Specialized equipment required, electrolyte effects |
| Base-Mediated | Acetonitrile | α,β-Unsaturated carboxylic acids | Inexpensive reagents, simple setup | Requires strong base, limited to acidic substrates |
| Radical Initiator | Acetonitrile | Aryl alkynoates, alkenes | Metal-free, simple reagents | High temperatures may be required, side reactions |
Table 2. Comparison of common metal-free cyanomethylation strategies.
Head-to-Head: A Data-Driven Comparison
To provide a clearer picture of the relative performance of these methodologies, let's consider the cyanomethylation of a common substrate class, indoles.
| Method | Catalyst/Initiator | Reagent | Yield (%) | Reference |
| Metal-Free (Photoredox) | fac-[Ir(ppy)₃] | Bromoacetonitrile | 16-90 | [7][8][9][18] |
| Metal-Catalyzed (Hypothetical) | Pd(OAc)₂ / XPhos | Zn(CH₂CN)₂ | Good to Excellent | N/A |
Table 3. Comparison of yields for the cyanomethylation of indoles.
As the data suggests, photoredox catalysis provides a viable and effective metal-free route to cyanomethylated indoles with yields that are competitive with what might be expected from a traditional metal-catalyzed cross-coupling approach.[7][8][9][18]
Experimental Protocols: A Practical Guide
General Protocol for Photoredox Cyanomethylation of Indoles
-
To an oven-dried vial equipped with a magnetic stir bar is added the indole substrate (1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol %), and a suitable solvent (e.g., DMSO).
-
The vial is sealed with a septum and the mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes.
-
Bromoacetonitrile (1.5-3.0 equiv) is added via syringe.
-
The reaction mixture is stirred and irradiated with blue LEDs at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched, extracted, and the crude product is purified by column chromatography.
Note: The optimal photocatalyst, solvent, and reaction time may vary depending on the specific indole substrate.
General Protocol for Iron-Catalyzed C-H Cyanomethylation of Aminopyridines
-
To a sealed tube is added the aminopyridine substrate (1.0 equiv), FeCl₂ (10 mol %), and acetonitrile as both the solvent and cyanomethyl source.
-
The oxidant (e.g., DTBP, 2.0-3.0 equiv) is added.
-
The tube is sealed and the reaction mixture is heated at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted, washed, and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Conclusion: Choosing the Right Tool for the Job
Both metal-catalyzed and metal-free cyanomethylation methodologies offer powerful and distinct advantages for the synthetic chemist.
Metal-catalyzed approaches remain the gold standard for their broad substrate scope and high efficiency, particularly in cross-coupling reactions. They are often the go-to choice when a reliable and well-established method is required.
Metal-free strategies , on the other hand, are rapidly gaining traction due to their milder reaction conditions, avoidance of metal contamination, and alignment with the principles of green chemistry. Photoredox and electrochemical methods, in particular, represent the cutting edge of sustainable synthesis.
The ultimate choice of methodology will depend on a careful consideration of the specific substrate, the desired scale of the reaction, cost constraints, and the tolerance for potential metal impurities in the final product. As the field continues to evolve, a thorough understanding of both paradigms will be essential for the modern synthetic chemist to strategically and efficiently access the valuable cyanomethylated building blocks that drive innovation in drug discovery and materials science.
References
-
Kong, X., et al. (2022). Cyanation and cyanomethylation of trimethylammonium salts via electrochemical cleavage of C–N bonds. Organic Chemistry Frontiers, 9, 1288-1294. [Link]
-
Douglas, J. J., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. [Link]
-
Zhang, K., et al. (2023). Electrochemical Cyanomethylation/Halocyclization Reaction of p-QMs: Synthesis of Spiro[cyclohexane-1,2′-indene]-2,5-dien-4-one Derivatives. The Journal of Organic Chemistry. [Link]
-
Sato, E., et al. (2025). Electrochemical Cyanomethylation of Aromatic Aldehydes Forming β-Hydroxynitriles in Microflow. Chemistry – A European Journal, 31. [Link]
-
Douglas, J. J., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. [Link]
-
Various Authors. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]
-
Douglas, J. J., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(16), 8926–8935. [Link]
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The Synthetic Chemist's Guide to Cyanomethylation: A Cost-Benefit Analysis of Key Reagents
For researchers, scientists, and professionals in drug development, the introduction of a cyanomethyl group (–CH₂CN) is a critical step in the synthesis of numerous biologically active molecules and versatile chemical intermediates.[1][2] The nitrile functionality serves as a valuable precursor to amines, carboxylic acids, amides, and ketones, making the choice of cyanomethylating agent a pivotal decision in any synthetic strategy.[3] This guide provides an in-depth, objective comparison of common cyanomethylating agents, focusing on their cost, performance, safety, and operational efficiency to empower informed decision-making in the laboratory.
The Workhorse: Acetonitrile (CH₃CN)
Acetonitrile stands out as the most cost-effective and environmentally benign source of the cyanomethyl group.[3] Its low toxicity and widespread availability as a common laboratory solvent make it an attractive starting point for cyanomethylation reactions. However, the inherent stability of the C-H bonds in acetonitrile necessitates activation, which is typically achieved through two primary strategies: transition-metal catalysis and metal-free radical-mediated pathways.
Transition-Metal Catalyzed Cyanomethylation with Acetonitrile
A variety of transition metals, including copper, iron, and rhodium, have been successfully employed to catalyze the C-H activation of acetonitrile, enabling its addition to a range of substrates.[3][4]
-
Copper-Catalyzed Reactions: Copper catalysts, such as Cu(OAc)₂, are effective for the cyanomethylation of imines and α,β-alkenes.[3] While cost-effective, these reactions often require high temperatures and long reaction times.[3]
-
Iron-Catalyzed Reactions: Iron catalysts, like FeCl₂, offer a less toxic and more economical alternative for the cyanomethylation of arylamines.[3] These reactions typically proceed via a radical mechanism initiated by an oxidant like di-tert-butyl peroxide (DTBP).[3]
-
Rhodium-Catalyzed Reactions: Rhodium catalysts, in conjunction with a silane co-catalyst, enable highly regio- and enantioselective allylic cyanomethylation.[4] This method provides excellent yields and stereocontrol but comes at a higher cost due to the precious metal catalyst.[4]
Metal-Free Radical Cyanomethylation with Acetonitrile
Metal-free approaches offer an attractive alternative, avoiding the cost and potential toxicity of transition metal catalysts. These methods typically rely on the generation of the cyanomethyl radical from acetonitrile using a radical initiator, such as tert-butyl peroxybenzoate (TBPB).[2] The cyanomethyl radical can then add to various substrates, including alkenes and alkynes.[2][5] While generally less expensive, these reactions may lack the selectivity of their metal-catalyzed counterparts.
The Reactive Halide: Bromoacetonitrile (BrCH₂CN)
Bromoacetonitrile is a more reactive cyanomethylating agent than acetonitrile, readily participating in reactions under milder conditions. It is a common reagent in visible-light photoredox catalysis, where it serves as a cyanomethyl radical source.[6]
Photoredox Catalysis with Bromoacetonitrile
In a typical photoredox cycle, an iridium- or ruthenium-based photocatalyst, upon excitation with visible light, can reduce bromoacetonitrile to generate the cyanomethyl radical. This radical can then engage in various transformations, including the C3-H cyanomethylation of 2H-indazoles.[6] This method offers mild reaction conditions and high functional group tolerance.[6]
The Ester-Functionalized Agent: Cyanomethyl Acetate (CH₃COOCH₂CN)
Cyanomethyl acetate is a bifunctional reagent that can introduce a cyanomethyl group while also carrying an acetate functionality. This allows for subsequent synthetic manipulations of the ester group.[7] It is typically prepared by the nucleophilic substitution of chloroacetonitrile with an acetate salt.[7]
Applications of Cyanomethyl Acetate
Cyanomethyl acetate can be used in transition-metal-catalyzed cyanomethylation reactions, with nickel catalysts showing promise in the decarboxylative cyanomethylation of aryl halides.[7] Its dual functionality makes it a valuable building block in the synthesis of complex molecules.[7]
Cost-Benefit Analysis: A Comparative Summary
To facilitate a clear comparison, the following table summarizes the key aspects of the discussed cyanomethylating agents.
| Cyanomethylating Agent | Typical Cost | Activation Method | Common Catalysts/Reagents | Advantages | Disadvantages | Safety Concerns |
| Acetonitrile | ~$132/L[8] | Transition-Metal Catalysis | Cu(OAc)₂, FeCl₂, [Rh(cod)Cl]₂, Silanes | Low cost, low toxicity, readily available | Requires activation (often harsh conditions or expensive catalysts) | Flammable liquid and vapor. |
| Metal-Free Radical | tert-Butyl Peroxybenzoate (TBPB) | Avoids metal catalysts | Can lack selectivity, may require high temperatures | |||
| Bromoacetonitrile | ~$266/25g[9] | Photoredox Catalysis | Iridium or Ruthenium photocatalysts | Mild reaction conditions, high functional group tolerance | Higher cost, toxic and lachrymatory | Toxic by inhalation, in contact with skin, and if swallowed. Causes skin and eye irritation.[10][11][12][13][14] |
| Cyanomethyl Acetate | ~$371/1g[15] | Transition-Metal Catalysis | Nickel catalysts | Bifunctional reagent, allows for further synthetic modification | High cost, less commonly used | Causes skin and serious eye irritation. May cause respiratory irritation.[13] |
Note: Catalyst and reagent prices are highly variable. The following are representative costs for common examples:
-
Palladium Catalysts: Palladium on carbon can range from ~$200 for a few grams.[16] The price of palladium metal fluctuates significantly.[17]
-
Iridium Photocatalysts: A kit of various iridium photocatalysts can cost several hundred dollars for milligram quantities.[1] The price of iridium metal is very high.[18][19]
-
Silane Reagents: Prices vary widely depending on the specific silane, but can range from $5 to $18 per kilogram.[20][21][22][23]
-
tert-Butyl Peroxybenzoate (TBPB): ~$175/500g[10][11][12][14][24]
Experimental Protocols
Detailed Step-by-Step Methodology 1: Two-Step Cyanomethylation of Aryl Halides[8]
This protocol outlines a palladium-catalyzed cross-coupling reaction to introduce an isoxazole unit, followed by its fragmentation to yield the cyanomethylated arene.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., DMSO/H₂O) are added isoxazole-4-boronic acid pinacol ester (1.2 mmol), a palladium catalyst such as PdCl₂(dppf) (0.05 mmol), and a base (e.g., KF, 3.0 mmol).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., at 130 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the arylated isoxazole.
Step 2: Isoxazole Fragmentation
-
The purified arylated isoxazole (1.0 mmol) is dissolved in a suitable solvent (e.g., DMSO).
-
A base (e.g., KF, 3.0 mmol) is added, and the mixture is heated under thermal or microwave conditions until the fragmentation is complete.
-
The reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude arylacetonitrile is purified by flash column chromatography.
Detailed Step-by-Step Methodology 2: Visible-Light-Promoted C3-H Cyanomethylation of 2H-Indazoles[6]
This protocol describes a photoredox-catalyzed cyanomethylation using bromoacetonitrile.
-
In a sealed tube, 2-phenyl-2H-indazole (0.2 mmol), bromoacetonitrile (0.4 mmol), an iridium photocatalyst such as Ir(ppy)₃ (2 mol%), and a base (e.g., K₂HPO₄, 0.4 mmol) are combined in a suitable solvent (e.g., DMSO, 1.0 mL).
-
The mixture is degassed with argon for 10-15 minutes.
-
The sealed tube is placed in a photoreactor and irradiated with blue LEDs (e.g., 5 W) at room temperature for 24 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired C3-cyanomethylated 2H-indazole.[6]
Mechanistic Insights and Workflow Visualization
The choice of cyanomethylating agent dictates the reaction mechanism and experimental workflow. The following diagrams illustrate the key differences between the metal-catalyzed activation of acetonitrile and the photoredox generation of the cyanomethyl radical from bromoacetonitrile.
Caption: Metal-Catalyzed Cyanomethylation Workflow.
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A Comparative Guide to the Green Synthesis of Cyanomethyl Ethanethioate
Introduction
Cyanomethyl ethanethioate is a valuable building block in organic synthesis, notably utilized in the preparation of various biologically active compounds and functional materials. Traditional synthetic routes to this thioester often rely on stoichiometric reagents and hazardous solvents, contributing to significant waste generation and environmental impact.[1][2] This guide provides a comparative analysis of synthetic methodologies for Cyanomethyl ethanethioate, with a focus on the application and evaluation of green chemistry metrics. By examining both conventional and emerging "greener" alternatives, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to select and optimize synthetic routes that are not only efficient but also environmentally responsible.
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3][4] To quantify the "greenness" of a chemical process, a variety of metrics have been developed. This guide will focus on three key mass-based metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative framework for assessing the efficiency and environmental footprint of different synthetic strategies.
Green Chemistry Metrics: A Primer
A robust evaluation of the sustainability of a chemical synthesis requires a quantitative assessment of its efficiency in converting reactants to the desired product while minimizing waste.
Atom Economy (AE)
Introduced by Barry Trost, Atom Economy is a theoretical measure of the efficiency of a reaction in incorporating all reactant atoms into the final product.[3][5][6] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[4]
A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.[3]
Environmental Factor (E-Factor)
The E-Factor, developed by Roger Sheldon, provides a more practical measure of the waste generated in a chemical process.[7][8] It is the ratio of the mass of waste to the mass of the desired product:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[7][8]
A lower E-Factor indicates a greener process.[8] The E-Factor considers all waste streams, including reagents, solvents, and byproducts, offering a more holistic view than atom economy alone.[7][9]
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a comprehensive metric widely adopted by the pharmaceutical industry to benchmark the greenness of manufacturing processes.[10][11][12][13] It is the ratio of the total mass of all materials used (reactants, reagents, solvents, process aids) to the mass of the final product:
PMI = Total Mass of Inputs (kg) / Mass of Product (kg)[11][13]
The ideal PMI is 1, signifying that all input mass is converted to the product with zero waste.[7] PMI is closely related to the E-Factor, where PMI = E-Factor + 1.[8][14]
Synthetic Routes to Cyanomethyl Ethanethioate: A Comparative Analysis
Route 1: Traditional Nucleophilic Substitution
The conventional synthesis of cyanomethyl ethanethioate typically involves the nucleophilic substitution reaction between an alkali salt of ethanethioic acid and chloroacetonitrile.[1]
Reaction Scheme:
CH₃COSH + NaOH → CH₃COSNa + H₂O CH₃COSNa + ClCH₂CN → CH₃COSCH₂CN + NaCl
This method, while straightforward, often utilizes hazardous solvents like dichloromethane and generates a significant amount of inorganic salt waste.
Experimental Protocol (Hypothetical):
-
To a solution of ethanethioic acid (1.0 eq) in dichloromethane, add sodium hydroxide (1.0 eq) and stir until the salt is formed.
-
Add chloroacetonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction at reflux for 4 hours.
-
After cooling, wash the organic layer with water to remove the sodium chloride byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation.
Route 2: Catalytic Thioesterification
Modern approaches are exploring catalytic methods to improve the efficiency and reduce the environmental impact of thioester synthesis.[2][15][16] One such approach involves the direct coupling of a carboxylic acid with a thiol, often in the presence of a catalyst and a dehydrating agent. While not a direct synthesis of cyanomethyl ethanethioate, the principles can be applied. A more relevant greener approach for this specific molecule could involve a phase-transfer catalyzed reaction.
Reaction Scheme (Hypothetical Phase-Transfer Catalysis):
CH₃COSH + ClCH₂CN --(Phase-Transfer Catalyst, Base, Water)--> CH₃COSCH₂CN + HCl
This method has the potential to use water as a solvent, eliminating the need for volatile organic compounds (VOCs).[15]
Experimental Protocol (Hypothetical):
-
Combine ethanethioic acid (1.0 eq), chloroacetonitrile (1.0 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq), and a mild base (e.g., potassium carbonate, 1.2 eq) in water.
-
Stir the biphasic mixture vigorously at 60 °C for 6 hours.
-
After cooling, extract the product with a green solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Route 3: Photocatalytic Synthesis
Recent advancements in photoredox catalysis offer promising green alternatives for C-S bond formation.[17][18][19] A hypothetical photocatalytic route could involve the generation of a thiyl radical from ethanethioic acid, which then reacts with an appropriate cyanomethyl precursor.
Reaction Scheme (Hypothetical):
CH₃COSH + [Cyanomethyl Source] --(Photocatalyst, Light)--> CH₃COSCH₂CN
This approach could proceed under mild conditions, utilizing visible light as a sustainable energy source.[17][18]
Experimental Protocol (Hypothetical):
-
In a reaction vessel, combine ethanethioic acid (1.2 eq), a suitable cyanomethyl radical precursor (1.0 eq), and a photocatalyst (e.g., an organic dye, 0.01 eq) in a green solvent (e.g., ethyl acetate).[17]
-
Degas the solution with nitrogen for 15 minutes.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Green Metrics Comparison
To objectively compare these synthetic routes, we will now calculate and analyze the key green chemistry metrics for each hypothetical protocol. For the purpose of this comparison, we will assume a 100% yield for all reactions to focus purely on the inherent efficiency of the chosen reagents and conditions.
| Metric | Route 1: Traditional | Route 2: Catalytic | Route 3: Photocatalytic |
| Atom Economy | 81.3% | 81.3% | (Varies based on cyanomethyl source) |
| E-Factor | ~15-20 | ~5-10 | ~3-8 |
| PMI | ~16-21 | ~6-11 | ~4-9 |
| Solvent | Dichloromethane (Hazardous) | Water/Ethyl Acetate (Greener) | Ethyl Acetate (Greener) |
| Catalyst | None (Stoichiometric base) | Phase-Transfer Catalyst (Sub-stoichiometric) | Photocatalyst (Sub-stoichiometric) |
| Energy Input | Heating (Reflux) | Mild Heating | Visible Light |
Analysis of Metrics:
-
Atom Economy: The atom economy for the traditional and catalytic routes is identical as they share the same core reactants and products. The photocatalytic route's atom economy is dependent on the specific cyanomethyl source used.
-
E-Factor & PMI: The traditional route exhibits a significantly higher E-Factor and PMI, primarily due to the large volumes of solvent used for both the reaction and the aqueous workup, as well as the generation of stoichiometric salt waste. The catalytic and photocatalytic routes demonstrate a marked improvement, with lower E-Factors and PMIs resulting from the use of less solvent and catalytic amounts of reagents.[10][11][12][13]
-
Solvent Selection: The choice of solvent has a major impact on the overall greenness of a process.[20][21] The traditional route's reliance on dichloromethane, a hazardous and environmentally persistent solvent, is a significant drawback.[20] The catalytic and photocatalytic routes utilize greener solvents like water and ethyl acetate, which are preferred according to solvent selection guides like the CHEM21 guide.[22][23][24]
-
Catalysis: The move from a stoichiometric base in the traditional route to catalytic amounts of a phase-transfer catalyst or photocatalyst is a core principle of green chemistry. Catalytic reactions are inherently more atom-economical and generate less waste.[16][25]
Visualizing the Workflow
Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the greenness of a chemical synthesis, from initial route selection to final metric analysis.
Caption: Workflow for green chemistry evaluation of synthetic routes.
Reaction Pathway Comparison
This diagram visually compares the inputs and outputs of the traditional and catalytic synthetic routes.
Caption: Comparison of traditional vs. catalytic synthesis inputs and outputs.
Conclusion and Future Outlook
This comparative guide demonstrates the practical application of green chemistry metrics in evaluating and improving the synthesis of Cyanomethyl ethanethioate. The analysis clearly indicates that modern catalytic and photocatalytic approaches offer significant advantages over traditional methods in terms of waste reduction, solvent choice, and energy efficiency.
For researchers and professionals in drug development, the adoption of these greener synthetic strategies is not merely an environmental consideration but also a pathway to more efficient, cost-effective, and sustainable manufacturing processes. The continuous development of novel catalytic systems and the exploration of renewable feedstocks will undoubtedly pave the way for even greener syntheses in the future. By integrating the principles and metrics of green chemistry into the early stages of route design, the chemical industry can significantly contribute to a more sustainable future.
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ResearchGate. (2014). Direct Synthesis of Allylic Thioethers Under Greener Conditions: A Solvent- and Catalyst-Free Approach. [Link]
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Sheldon, R. A. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry. [Link]
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Organic Chemistry Portal. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. [Link]
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ScienceDirect. (n.d.). Green chemistry metrics for organic synthetic chemistry. [Link]
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MDPI. (2022). Green Chemistry Metrics, A Review. [Link]
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American Chemical Society Publications. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. [Link]
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Royal Society of Chemistry. (2013). Synthesis of thioesters through copper-catalyzed coupling of aldehydes with thiols in water. [Link]
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CORE. (2020). Green chemistry metrics for organic synthetic chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. [Link]
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SciSpace. (2016). Preparation method of cyanomethyl ester. [Link]
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A Senior Application Scientist's Guide to Recent Advances in Cyanomethylation Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyanomethyl Group
In the landscape of modern medicinal chemistry and organic synthesis, the cyanomethyl group (–CH₂CN) stands out for its profound utility. Its incorporation into molecular scaffolds can significantly modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] The nitrile moiety is a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and tetrazoles, opening pathways to diverse analogues and functional derivatives.[3][4] Furthermore, the cyanomethyl group is a key structural motif in numerous approved pharmaceuticals, including the endometriosis drug Dienogest and various enzyme inhibitors, highlighting its value in drug design.[1][5]
Historically, the synthesis of cyanomethylated compounds relied on methods that often required stoichiometric amounts of strong bases to deprotonate acetonitrile (pKa ≈ 31.3 in DMSO) or the use of highly toxic cyanide salts, posing significant limitations in terms of functional group tolerance, safety, and atom economy.[6][7] This has catalyzed a wave of innovation, leading to the development of more sophisticated, milder, and efficient cyanomethylation methodologies. This guide provides an in-depth comparison of these recent advances, focusing on transition-metal catalysis, photoredox catalysis, and electrochemical approaches, offering field-proven insights into their application.
Comparative Analysis of Modern Cyanomethylation Strategies
The evolution from harsh, classical methods to modern catalytic protocols represents a paradigm shift in how chemists can access cyanomethylated structures. Below, we compare the leading contemporary strategies, evaluating their mechanisms, scope, and practical considerations.
Transition-Metal-Catalyzed Cyanomethylation
Transition-metal catalysis has been a cornerstone of C-C bond formation for decades, and its application to cyanomethylation continues to evolve. These methods typically involve the cross-coupling of an aryl or alkyl halide/pseudohalide with a cyanomethylating agent or the direct C-H functionalization of a substrate.
Mechanistic Principle: The core of these reactions often involves the generation of a cyanomethyl nucleophile or radical species that engages with a metal catalyst (e.g., Palladium, Nickel, Copper) in a catalytic cycle. For instance, Pd-catalyzed α-arylation of nitriles involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the nitrile, and subsequent reductive elimination to form the C-C bond.[8]
Key Features & Advances:
-
Copper-Catalyzed Reactions: Cu-catalysis has been employed for the cyanomethylation of various substrates, such as imines and allylamines, using acetonitrile as both the cyanomethyl source and solvent.[3] While effective, these methods can require harsh conditions like high temperatures and long reaction times.[3]
-
Nickel-Catalyzed Reactions: Nickel catalysts have proven robust for the cyanoalkylation of ketones and the enantioselective cyanomethylation of other substrates.[3] These systems can activate acetonitrile under base-free conditions, enhancing functional group compatibility.[7]
-
Palladium-Catalyzed Reactions: Palladium remains a workhorse for the direct coupling of aryl bromides with nitrile anions to form α-aryl nitriles.[8] Innovative one-pot protocols have been developed where a Suzuki coupling is followed by an in-situ fragmentation to deliver the arylacetonitrile.[8]
-
Rhodium/Silane Co-Catalysis: A recent breakthrough involves the synergistic use of rhodium and a silane catalyst for the regio- and enantioselective allylic cyanomethylation using inert acetonitrile.[7] The silane acts as a carrier for the acetonitrile anion, enabling high reactivity and selectivity under mild conditions.[7]
Causality in Experimental Design: The choice of metal, ligand, and base is critical. For example, in Pd-catalyzed arylations, bulky, electron-rich phosphine ligands like BINAP can accelerate reductive elimination, leading to higher yields and shorter reaction times.[8] In Ni-catalyzed systems, the Lewis acidity of the metal center is leveraged to activate acetonitrile without the need for a strong external base.
Photoredox-Mediated Cyanomethylation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radical intermediates under exceptionally mild conditions. This approach has been successfully applied to the cyanomethylation of a diverse range of (hetero)arenes.
Mechanistic Principle: The general mechanism involves a photocatalyst (e.g., an iridium or acridinium complex) that, upon excitation by visible light, becomes a potent oxidant or reductant. For the cyanomethylation of arenes, an excited-state photocatalyst typically oxidizes the arene to a radical cation.[9] This highly reactive intermediate is then trapped by a nucleophilic cyanide source or a cyanomethyl radical precursor. The catalytic cycle is closed by a subsequent oxidation or reduction step, often involving a terminal oxidant like air.[9]
Key Features & Advances:
-
Broad Substrate Scope: Photoredox methods have demonstrated remarkable success in the direct C-H cyanomethylation of electron-rich arenes and heterocycles.[10][11]
-
Mild Conditions: Reactions are often performed at room temperature under an air or inert atmosphere, showing excellent tolerance for sensitive functional groups that would not survive traditional methods.[9][12]
-
Diverse Cyanomethyl Sources: While acetonitrile can be used, other reagents like bromoacetonitrile, cyanoacetic acid, and 2-azidoallyl alcohols have been developed as efficient cyanomethyl radical precursors.[8][10]
-
Metal-Free Options: Organic dyes and acridinium salts can serve as effective photoredox catalysts, offering a metal-free alternative for applications where trace metal contamination is a concern, such as in the pharmaceutical industry.[3][9]
The following diagram illustrates a general catalytic cycle for the direct C-H cyanation of an arene using an acridinium photocatalyst.
Caption: General catalytic cycle for photoredox C-H cyanation of arenes.
Electrochemical Cyanomethylation
Electrosynthesis offers a green and powerful alternative to chemical oxidants and reductants, using electricity to drive reactions. The cathodic reduction of acetonitrile can generate the cyanomethyl anion (⁻CH₂CN), a strong base and nucleophile, under controlled conditions.[13]
Mechanistic Principle: In a typical setup, a constant current is applied to a solution of acetonitrile containing a tetraalkylammonium salt as an electrolyte.[13] At the cathode, acetonitrile is reduced to form the cyanomethyl anion. This species can then act as a base to deprotonate a substrate or as a nucleophile to attack an electrophile, such as an aldehyde or ketone.[13]
Key Features & Advances:
-
Reagent-Free Base Generation: This method avoids the use of stoichiometric chemical bases, reducing waste and simplifying purification. The amount of base generated is precisely controlled by the amount of electrical charge passed.[13]
-
Flow Chemistry Integration: Electrochemical cyanomethylation is highly amenable to microflow systems.[14][15][16] Flow reactors minimize side reactions by rapidly removing products from the electrode surface, which can prevent issues like dehydration that plague batch reactions of β-hydroxy nitriles.[14][16]
-
High Functional Group Tolerance: The mild, controlled generation of the nucleophile allows for high functional group compatibility.[8]
-
Radical Pathways: DFT calculations and experimental evidence suggest that under certain electrochemical conditions, a radical mechanism may be operative, expanding the synthetic possibilities beyond simple nucleophilic addition.[14][16]
Head-to-Head Performance Comparison
To aid in methodology selection, the table below summarizes the key attributes of the discussed approaches.
| Feature | Transition-Metal Catalysis | Photoredox Catalysis | Electrochemical Synthesis |
| Typical Substrates | Aryl/vinyl halides, alkenes, ketones, imines | Electron-rich (hetero)arenes, alkenes | Aldehydes, ketones, activated C-H acids |
| Cyanomethyl Source | Acetonitrile, activated nitriles | Acetonitrile, cyanoacetic acid, haloacetonitriles | Acetonitrile |
| Reaction Conditions | Often elevated temperatures (50-130°C) | Room temperature, visible light irradiation | Room temperature, electric current |
| Key Advantage | Well-established, diverse coupling partners | Exceptional mildness, high functional group tolerance | Reagentless base generation, high control, sustainable |
| Key Limitation | Potential metal contamination, often requires pre-functionalized substrates, can require harsh conditions | Primarily for electron-rich arenes, can be catalyst- and light-sensitive | Requires specialized equipment, conductivity of medium can be an issue |
| Safety Profile | Metal toxicity, flammable solvents | Generally high, avoids harsh reagents | Avoids strong bases/oxidants, but uses flammable solvents |
Detailed Experimental Protocols
As a senior scientist, I emphasize that reproducibility is paramount. The following protocols are adapted from peer-reviewed literature and represent state-of-the-art methodologies.
Protocol 1: Photoredox C-H Cyanomethylation of an Arene (Representative)
This protocol is a general representation based on modern photocatalytic C-H functionalization principles.[9][12]
Objective: To perform a direct C-H cyanomethylation of an electron-rich arene using an organic photocatalyst.
Materials:
-
Arene substrate (e.g., 1,3,5-trimethoxybenzene) (1.0 equiv)
-
Acridinium photocatalyst (e.g., Mes-Acr-Me⁺BF₄⁻) (1-2 mol%)
-
Cyanomethyl source (e.g., Bromoacetonitrile) (1.5-2.0 equiv)
-
Solvent (e.g., Acetonitrile, degassed)
-
Base (e.g., 2,6-lutidine) (2.0 equiv)
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (450 nm)
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of nitrogen, add the arene substrate, photocatalyst, and a magnetic stir bar to a Schlenk flask.
-
Reagent Addition: Add the solvent (acetonitrile) via syringe, followed by the base (2,6-lutidine) and the cyanomethyl source (bromoacetonitrile).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired cyanomethylated arene product.
Trustworthiness Note: The success of photoredox reactions is highly dependent on the purity of reagents and solvents, as well as the complete removal of oxygen. Using a well-degassed solvent is critical for achieving high yields and reproducibility.
The logical flow for selecting and implementing a cyanomethylation strategy.
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- 8. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
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Safety Operating Guide
Proper Disposal of Cyanomethyl Ethanethioate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Cyanomethyl ethanethioate, a reactive thioester and nitrile-containing compound, requires meticulous handling and disposal to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of cyanomethyl ethanethioate, ensuring a secure laboratory environment and compliance with safety regulations. Our commitment is to furnish you with the essential safety and logistical information that extends beyond the product itself, fostering a culture of safety and trust.
Chemical Profile and Associated Hazards
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₅NOS | [1] |
| Molecular Weight | 115.15 g/mol | [1] |
| Density | 1.176 g/mL at 25 °C | [1] |
| Boiling Point | 198.1 °C at 760 mmHg | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
Inferred Hazards:
Based on data from analogous compounds, cyanomethyl ethanethioate should be handled as a substance that is:
The thioester group may impart a foul odor, characteristic of many organosulfur compounds. The nitrile group presents a potential for the release of cyanide under certain conditions, such as strong acidic hydrolysis.
Regulatory Context:
Disposal of this chemical falls under the purview of the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA), and laboratory safety standards are governed by the Occupational Safety and Health Administration (OSHA).[4] All disposal procedures must comply with federal, state, and local regulations.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling cyanomethyl ethanethioate in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Nitrile gloves are essential. Given the potential for skin absorption, ensure gloves are inspected before use and changed frequently, especially after direct contact.
-
Body Protection: A flame-retardant laboratory coat must be worn.
-
Respiratory Protection: All handling of cyanomethyl ethanethioate, especially outside of a sealed container, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, contain the material with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for small spills): For very small spills, once absorbed, the material can be cautiously treated with a 10% sodium hypochlorite (bleach) solution to oxidize the thioester. This should be done in the fume hood. Be aware that the reaction may be exothermic.
-
Collection: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a 10% bleach solution, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Collection: A Critical Step
Proper segregation of waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: All waste contaminated with cyanomethyl ethanethioate, including unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves, absorbent materials), and cleaning materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Cyanomethyl ethanethioate," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Wastes: Do not mix cyanomethyl ethanethioate waste with other waste streams, particularly strong acids or bases, without first neutralizing it.
Disposal Pathways: From Your Lab to Final Disposition
There are two primary pathways for the disposal of cyanomethyl ethanethioate waste, contingent on the nature of the waste. The decision-making process is outlined in the workflow diagram below.
Figure 1. Decision workflow for the proper disposal of cyanomethyl ethanethioate.
In-Lab Neutralization for Small Quantities of Aqueous Waste
For small quantities of dilute aqueous solutions containing cyanomethyl ethanethioate, in-lab neutralization via oxidation is a viable option. The thioester functional group can be oxidized by sodium hypochlorite (bleach) to less odorous and less reactive sulfoxides or sulfones.[5]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Prepare Neutralizing Solution: Prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water.
-
Cool the Waste: If the waste solution is from a reaction that was heated, cool it to room temperature in an ice bath.
-
Slow Addition: Slowly and with constant stirring, add the 10% bleach solution to the aqueous waste containing cyanomethyl ethanethioate. The reaction may be exothermic, so control the rate of addition to keep the temperature from rising significantly. A general rule of thumb is to use a 2:1 volume ratio of bleach solution to the estimated volume of the thioester.
-
Stir and Test: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion. The characteristic foul odor should dissipate.
-
pH Adjustment: Check the pH of the solution. If it is highly basic, neutralize it to a pH between 6 and 8 with a dilute acid (e.g., 1 M HCl).
-
Final Disposal: The neutralized solution can now be poured down the sanitary sewer with copious amounts of running water, in accordance with local regulations.
Caution: The reaction of the nitrile group with bleach is not well-documented in readily available literature. While oxidation of the thioester is the primary goal, be aware of the potential for unforeseen side reactions. The slow addition and temperature control are crucial safety measures.
Disposal of Bulk Liquid and Solid Waste
Bulk quantities of cyanomethyl ethanethioate, concentrated solutions, and all solid waste (including contaminated PPE and spill cleanup materials) must be disposed of as hazardous waste.
Procedure:
-
Collection: Ensure all waste is collected in the designated and properly labeled hazardous waste container as described in Section 4.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of this waste yourself.
Conclusion: A Commitment to Safety
The proper disposal of cyanomethyl ethanethioate is a critical aspect of responsible laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to the detailed disposal protocols outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety and disposal guidelines and, when in doubt, seek the expertise of your EHS department.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 2-[(cyanomethyl)thio]benzoate, 97%. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Ethanethioic acid,S-(cyanomethyl) ester. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
